Mianserin

Catalog No.
S535401
CAS No.
24219-97-4
M.F
C18H20N2
M. Wt
264.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Mianserin

CAS Number

24219-97-4

Product Name

Mianserin

IUPAC Name

5-methyl-2,5-diazatetracyclo[13.4.0.02,7.08,13]nonadeca-1(19),8,10,12,15,17-hexaene

Molecular Formula

C18H20N2

Molecular Weight

264.4 g/mol

InChI

InChI=1S/C18H20N2/c1-19-10-11-20-17-9-5-3-7-15(17)12-14-6-2-4-8-16(14)18(20)13-19/h2-9,18H,10-13H2,1H3

InChI Key

UEQUQVLFIPOEMF-UHFFFAOYSA-N

SMILES

Array

solubility

2.32e-01 g/L

Synonyms

Hydrochloride, Mianserin, Lerivon, Mianserin, Mianserin Hydrochloride, Mianserin Monohydrochloride, Monohydrochloride, Mianserin, Org GB 94, Tolvon

Canonical SMILES

CN1CCN2C(C1)C3=CC=CC=C3CC4=CC=CC=C42

The exact mass of the compound Mianserin is 264.1626 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, Fused-Ring - Heterocyclic Compounds, 3-Ring - Dibenzazepines. It belongs to the ontological category of dibenzoazepine in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Pharmaceuticals -> Nervous System -> Antidepressants. However, this does not mean our product can be used or applied in the same or a similar way.

Pharmacokinetic Parameters of Mianserin

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the core quantitative data on Mianserin's absorption, distribution, metabolism, and excretion in humans.

Parameter Value Conditions & Notes
Bioavailability 20-30% [1] Oral administration.
Protein Binding 95% [1] -
Time to Peak Concentration (t~max~) ~2 hours [2] After a single 15 mg oral dose.
8 hours [3] After a 30 mg rectal suppository.
Elimination Half-Life (t~1/2~) 21 - 61 hours [1] Range reported in prescribing information.
~10 hours [2] Median β-phase half-life after a 15 mg oral dose.
Metabolism Liver (primarily CYP2D6) [1] Via aromatic hydroxylation, N-oxidation, and N-demethylation.
Excretion Urine: 4-7%; Feces: 14-28% [1] -

This compound Metabolism and Elimination Pathway

The following diagram illustrates the primary metabolic pathway of this compound, based on the described pharmacokinetic data. This visual outlines the process from administration to elimination, highlighting the key organs and enzymes involved.

G OralAdmin Oral Administration Liver Liver Metabolism (CYP2D6) OralAdmin->Liver Bioavailability 20-30% Elimination Elimination OralAdmin->Elimination First-Pass Effect (70-80%) Metabolites Metabolites Liver->Metabolites N-Demethylation N-Oxidation Metabolites->Elimination Feces (14-28%) Feces Feces Elimination->Feces Feces (14-28%) Urine Urine Elimination->Urine Urine (4-7%)

The diagram above summarizes the journey of this compound in the body: after oral intake, it is absorbed and undergoes significant first-pass metabolism in the liver, primarily by the CYP2D6 enzyme, before the parent drug and its metabolites are eliminated via urine and feces [1].

Key Experimental Methodologies

The data presented is supported by specific clinical and experimental studies. Here are the methodologies from two key studies cited in the results.

Study Focus / Citation Subjects & Design Analytical Method Key Measured Outcomes

| Early Human Pharmacokinetics [2] | • 4 male volunteers • Single 15 mg oral dose • Repeated on two occasions | • Plasma level analysis over time • EEG profile monitoring | • C~max~: ~11.0 ng/mL • t~max~: ~2 h • t~1/2~: ~10.0 h (β-phase) | | Rectal vs. Oral Delivery [3] | • 3 healthy adult males (human study) • Single 30 mg rectal suppository • Compared to oral tablet data | • Gas Chromatography-Mass Spectrometry (GC-MS) • Plasma concentration measured over 24h | • Rectal C~max~: 14.6 ± 6.3 ng/mL • Rectal t~max~: 8 h • Rectal AUC~0-24~: 266 ± 103 h·ng/mL |

Important Considerations for Researchers

When working with or interpreting this compound pharmacokinetic data, please consider the following points derived from the available literature:

  • Population Variability: The elimination half-life of this compound shows considerable variability (21-61 hours) [1]. Furthermore, age can be a significant factor; one study focusing on elderly depressed patients concluded that ageing can alter the drug's elimination, suggesting a need for population-specific dosing strategies [4].
  • Alternative Administration Routes: For patients who cannot take oral medication, a rectal suppository formulation has been developed and studied. This route results in a delayed time to peak concentration (t~max~) and a lower peak concentration (C~max~) compared to oral administration, though the overall exposure (AUC) is similar [3].
  • Data Currency: While this compound remains in clinical use, some of the most detailed human pharmacokinetic studies, such as the one by Fink et al. (1977), are from the 1970s and 1980s [2] [4]. The prescribing information and Wikipedia entry, which summarize later data, report a wider and longer half-life range [1].

References

Mianserin pharmacodynamics receptor binding

Author: Smolecule Technical Support Team. Date: February 2026

Mianserin Receptor Binding Profile

Receptor / Transporter Binding Affinity (Ki, nM) Primary Action
Histamine H1 0.30 - 1.7 [1] Antagonist / Inverse Agonist
α2-Adrenergic 3.8 - 73 [1] Antagonist
5-HT2C 0.63 - 6.5 [1] Inverse Agonist
5-HT2A 1.6 - 55 [1] Antagonist
5-HT2B 1.6 - 20 [1] Antagonist
5-HT7 48 - 56 [1] Antagonist
Norepinephrine Transporter (NET) 71 [1] Uptake Inhibitor
α1-Adrenergic 34 [1] Antagonist
5-HT6 55 - 81 [1] Antagonist
Muscarinic Acetylcholine (mACh) 820 [1] Low Affinity
Serotonin Transporter (SERT) 4000 [1] Low Affinity
Dopamine Transporter (DAT) 9400 [1] Low Affinity

Key Experimental Findings & Protocols

The understanding of this compound's pharmacology is derived from decades of research. The following section outlines some of the pivotal experimental findings and the methodologies used to establish them.

  • Presynaptic α2-Adrenergic Receptor Blockade: Early in vitro and ex vivo studies demonstrated that this compound blocks presynaptic α2-adrenergic autoreceptors in the rat brain. This was shown by its ability to increase the stimulation-evoked release of preloaded [3H]-norepinephrine from brain slices, an effect consistent with the disinhibition of neurotransmitter release [2].
  • Chronic Effects on Receptor Sensitivity: Chronic administration of this compound in rats leads to adaptive changes in the brain's receptor systems. Unlike many tricyclic antidepressants, chronic this compound treatment does not typically induce "beta-downregulation" (a reduction in β-adrenoceptor density). Instead, research indicates it can enhance the responsiveness of cortical α1-adrenoceptors. This was evidenced by an increased maximal inositol phosphate accumulation in response to norepinephrine in the cerebral cortex of rats treated chronically with this compound, suggesting an upregulation of the α1-adrenoceptor-coupled signaling pathway [3].
  • Anti-inflammatory Effects Independent of 5-HT Receptors: A more recent study synthesized a series of this compound derivatives to reduce their affinity for 5-HT receptors. The lead compound, with dramatically reduced 5-HT receptor binding, retained its ability to inhibit endosomal Toll-like receptor 8 (TLR8) signaling in primary human macrophages and suppress spontaneous cytokine production in human rheumatoid synovial tissue. This indicates that the anti-inflammatory properties of this compound may be distinct from its activity on monoaminergic receptors [4].
    • Experimental Workflow:
      • Compound Design: The basic N-methyl group of this compound, considered crucial for aminergic receptor binding, was modified (e.g., acetylation or removal with polar group attachment) [4].
      • In Vitro Screening: The anti-inflammatory activity of the derivatives was screened in primary human Peripheral Blood Mononuclear Cells (PBMCs) [4].
      • Receptor Binding Assay: The affinity for 5-HT receptors was assessed by measuring the displacement of radiolabeled serotonin in rat cerebral cortex membrane preparations [4].
      • Functional Validation: The lead compound was tested in specific cell-based assays: inhibition of cytokine production in M-CSF-derived human macrophages stimulated with a TLR8 agonist, and in ex vivo cultures of human rheumatoid synovial membrane [4].

Pharmacodynamic Signaling Pathways

This compound's therapeutic effects are mediated through its action on several receptor systems. The diagram below illustrates the core signaling pathways and their interactions.

mianserin_pd cluster_receptors Receptor Targets cluster_effects Net Effects This compound This compound Alpha2 α₂-Adrenergic Receptor This compound->Alpha2 NET Norepinephrine Transporter (NET) This compound->NET H1 Histamine H₁ Receptor This compound->H1 HT2A 5-HT₂A/2C Receptors This compound->HT2A Alpha1 α₁-Adrenergic Receptor This compound->Alpha1 NE_Release Increased NE/5-HT/DA Release Alpha2->NE_Release Antagonism NET->NE_Release Inhibition Sedation Sedation H1->Sedation Antagonism Antidepressant Antidepressant & Anxiolytic Effects HT2A->Antidepressant Antagonism Signal_Enhance Enhanced Post-Synaptic α₁ Signaling Alpha1->Signal_Enhance Upregulation (Chronic) NE_Release->Antidepressant Signal_Enhance->Antidepressant

Core pathways of this compound's pharmacodynamic activity.

Implications for Research and Development

This compound's unique profile offers several insights for professionals in the field. Its high affinity for H1 receptors explains the sedation commonly observed at treatment initiation, while its low muscarinic affinity results in a favorable lack of anticholinergic side effects [1]. The primary mechanism is attributed to the enhancement of noradrenergic and serotonergic neurotransmission via α2-autoreceptor blockade, a distinct approach from monoamine reuptake inhibition [2] [1].

Furthermore, its recently discovered anti-inflammatory properties, which may be independent of 5-HT receptor binding, open a promising avenue for investigating the repurposing of this compound or developing novel analogs for inflammatory and autoimmune conditions [4].

References

Comprehensive Technical Guide: Structure-Activity Relationship of Mianserin

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Overview of Mianserin

This compound is a tetracyclic antidepressant (TeCA) with a complex pharmacological profile, primarily used for the treatment of major depressive disorder and insomnia at lower doses [1]. Chemically classified as a tetracyclic piperazinoazepine, it serves as a structural precursor to the later-developed antidepressant mirtazapine [1]. Its molecular formula is C₁₈H₂₀N₂, with a molar mass of 264.372 g·mol⁻¹ [1]. The compound exerts its therapeutic effects through a multifaceted mechanism of action, primarily characterized by antagonism of specific serotonin and histamine receptors and inhibition of norepinephrine reuptake [1] [2]. Unlike many first-generation tricyclic antidepressants, this compound exhibits negligible anticholinergic activity, which contributes to its differentiated side effect profile [1]. Recent research has uncovered previously unexpected pharmacological activities, including agonist effects at specific serotonin receptor subtypes (5-HT1eR and 5-HT1FR), potentially explaining its clinically observed antimigraine properties [3]. This guide provides a comprehensive technical analysis of this compound's structure-activity relationship, detailing its binding affinities, key structural features, experimental approaches for SAR study, and recently discovered signaling pathways.

Comprehensive Pharmacological Profile and Binding Affinities

This compound exhibits a complex polypharmacology, interacting with multiple neurotransmitter receptors and transporters. Its binding profile explains both therapeutic effects and side effects.

Table 1: Comprehensive Binding Affinity Profile of this compound at Human Receptors and Transporters

Target Ki (nM) Activity Biological Significance
Histamine H₁ Receptor 0.30 - 1.7 Antagonist/Inverse Agonist Sedation, weight gain [1]
5-HT₂C Receptor 0.63 - 6.5 Antagonist Antidepressant, anxiolytic effects [1]
5-HT₂A Receptor 1.6 - 55 Antagonist Antidepressant effect, sleep improvement [1]
α2C-Adrenergic Receptor 3.8 Antagonist Disinhibition of NE/5-HT/DA release [1]
α2A-Adrenergic Receptor 4.8 Antagonist Disinhibition of NE/5-HT/DA release [1]
5-HT₃ Receptor 5.8 - 300 Antagonist Antiemetic effect, reduced GI side effects [1]
Norepinephrine Transporter (NET) 71 Inhibitor Increased noradrenergic neurotransmission [1] [4]
5-HT₆ Receptor 55 - 81 Antagonist Potential cognitive effects [1]
5-HT₇ Receptor 48 - 56 Antagonist Possible antidepressant and circadian effects [1]
α1-Adrenergic Receptor 34 Antagonist Orthostatic hypotension, dizziness [1]
α2B-Adrenergic Receptor 27 Antagonist Disinhibition of neurotransmitter release [1]
Muscarinic Acetylcholine Receptor 820 Weak Antagonist Low anticholinergic side effects [1]
Serotonin Transporter (SERT) 4000 Weak Inhibitor Minimal direct serotonergic effects [1]
Dopamine Transporter (DAT) 9400 Very Weak Inhibitor Negligible dopaminergic effects [1]
Key Pharmacological Characteristics
  • Receptor Antagonism: this compound functions primarily as an antagonist or inverse agonist at a wide range of receptors, particularly at histaminic H₁, serotonergic (5-HT₂A, 5-HT₂C, 5-HT₃, 5-HT₆, 5-HT₇), and adrenergic (α₁, α₂) receptors [1] [2]. The strong H₁ antagonism is responsible for its sedative properties, which are beneficial for patients with comorbid insomnia but may cause drowsiness [1].
  • Monoamine Transporter Inhibition: It acts as a relatively potent norepinephrine reuptake inhibitor (Ki = 71 nM), while having only weak effects on serotonin and dopamine transporters [1] [4]. This makes its primary monoamine effect noradrenergic rather than serotonergic.
  • Receptor Agonism: Recent studies have revealed unexpected agonist activity at 5-HT1eR (EC₅₀ = 123.3 nM) and 5-HT1FR (EC₅₀ = 47.5 nM) receptors, suggesting a more complex pharmacological profile than previously understood [3]. This agonism may underlie its observed antimigraine properties [3].

Structural Features and Activity Relationship (SAR) Analysis

The tetracyclic structure of this compound contains several key regions that dictate its affinity for different molecular targets. Understanding these regions is crucial for rational drug design.

Table 2: Key Structural Features of this compound and Their Role in Activity

Structural Element Description Role in Pharmacological Activity
Tetracyclic Core Dibenzazepine framework with a piperazinoazepine ring system Provides the fundamental scaffold for receptor interaction [1]
Aromatic Rings Two benzene rings connected by the azepine ring Facilitates π-π interactions with aromatic residues in receptor binding pockets [4]
N-Methyl Group Methyl substitution on the piperazine nitrogen Critical for aminergic receptor binding; removal reduces 5-HT receptor affinity [5]
Secondary Amine Basic nitrogen in the piperazine ring Serves as a proton acceptor for ionic and hydrogen bonding with receptors [5]
Stereochemical Center Chiral center at position 14b (S)-(+)-enantiomer is 200-300 times more active than the (R)-(-)-enantiomer [1]
Impact of Structural Modifications

Strategic modification of these structural elements can significantly alter the compound's pharmacological profile:

  • N-Methyl Group Modification: Acetylation of the secondary amine or replacement of the methyl group with polar substituents attached via alkyl linkers (as in compounds MN-2 to MN-6) was shown to dramatically reduce binding to 5-HT receptors while potentially retaining certain anti-inflammatory activities [5]. This demonstrates that 5-HT receptor binding is not required for all of this compound's biological effects.
  • Tricyclic vs. Tetracyclic Structure: Compared to tricyclic antidepressants, the tetracyclic structure of this compound results in significantly reduced affinity for muscarinic acetylcholine receptors (Ki = 820 nM), which explains its more favorable side effect profile regarding anticholinergic effects such as dry mouth and constipation [1].
  • Agonist vs. Antagonist Activity: Recent cryo-EM and mutagenesis studies reveal that this compound and the structurally related compound setiptiline adopt unique agonist-like binding poses at 5-HT1eR that differ from similar drug scaffolds found in inactive-state 5-HTR structures [3]. This suggests that specific interactions with 5-HT1eR, alongside receptor-specific allosteric coupling, convert these typically antagonistic compounds into agonists at this particular receptor subtype.

The following diagram illustrates the core structural features of this compound and their pharmacological significance:

G M This compound Core Structure F1 Aromatic Ring Systems (Two benzene rings) M->F1  π-π Interactions F2 Tetracyclic Scaffold (Dibenzazepine framework) M->F2  Structural Foundation F3 N-Methyl Group (Critical for 5-HT receptor binding) M->F3  Binding Affinity F4 Basic Amine Nitrogen (Proton acceptor for receptor binding) M->F4  Ionic/H-Bonding F5 Stereochemical Center (14b position; S-enantiomer is highly active) M->F5  Potency

Diagram 1: Key structural features of this compound and their pharmacological roles. The N-methyl group and basic amine nitrogen are particularly critical for receptor binding affinity.

Experimental Approaches for SAR Studies

Several experimental methodologies are employed to elucidate the structure-activity relationship of this compound and its derivatives.

Functional Cellular Assays for Receptor Activity
  • cAMP Inhibition Assay (GloSensor): This assay measures the reduction in cellular cAMP levels following receptor activation, which is particularly relevant for Gi-coupled receptors like 5-HT1eR and 5-HT1FR [3]. Cells expressing the target receptor are transfected with the GloSensor biosensor, which produces luminescence in a cAMP concentration-dependent manner. After compound administration, luminescence is measured to determine receptor activation as a function of cAMP reduction [3].
  • β-Arrestin2 Recruitment Assay (PRESTO-Tango): This method assesses non-canonical GPCR signaling through β-arrestin recruitment [3]. The receptor construct is engineered such that arrestin recruitment liberates a transcriptional activator, producing luciferase as a function of receptor activation. This allows for high-throughput screening of compound efficacy through luminescence detection [3].
  • Bioluminescence Resonance Energy Transfer (BRET) G Protein Activation Assay: This orthogonal assay directly measures receptor-mediated activation of heterotrimeric G proteins [3]. Reduced BRET efficiency between RLuc-tagged Gα subunits and enhanced green fluorescent protein-tagged Gγ/Gβ subunits serves as a marker of receptor-mediated G protein dissociation and activation [3].
Structural Biology Techniques
  • Cryo-Electron Microscopy (Cryo-EM): Recent studies have utilized cryo-EM to determine high-resolution structures of 5-HT1eR signaling complexes activated by this compound and setiptiline [3]. This approach has revealed unique agonist-like binding poses distinct from similar drug scaffolds in inactive-state 5-HTR structures, providing structural insights into the unexpected agonism of these compounds.
  • Molecular Dynamic (MD) Simulations: Computational simulations of cryo-EM structures embedded in explicit lipid-water environments help characterize the binding poses and understand the dynamic behavior of receptor-ligand complexes, shedding light on the mechanism of agonist activity [3].
In Vitro Anti-inflammatory Activity Screening
  • TLR Inhibition in Primary Human Cells: To evaluate anti-inflammatory activity independent of 5-HT receptor binding, primary human peripheral blood mononuclear cells (PBMCs) or macrophages can be treated with this compound derivatives followed by stimulation with endosomal Toll-like receptor (TLR) ligands such as resiquimod (R-848) [5]. Cytokine production (e.g., TNF) is then measured to assess the compound's immunomodulatory activity.
  • Synovial Membrane Culture Assay: For rheumatological relevance, spontaneous cytokine production can be measured in human rheumatoid synovial membrane cultures treated with this compound derivatives [5].

The workflow for a comprehensive SAR study integrating these techniques can be visualized as follows:

G Start Compound Library (this compound Derivatives) A1 Cellular Functional Assays Start->A1 A2 Structural Biology (Cryo-EM, MD Simulations) Start->A2 A3 Anti-inflammatory Screening (TLR inhibition assays) Start->A3 B1 Binding Affinity & Efficacy (IC₅₀, EC₅₀, Ki values) A1->B1 B2 Binding Pose Analysis (Receptor-ligand interactions) A2->B2 B3 Off-target & Immunomodulatory Effects A3->B3 C SAR Model Development (Structure-Activity Correlation) B1->C B2->C B3->C D Rational Drug Design (Optimized Lead Compounds) C->D

Diagram 2: Integrated experimental workflow for this compound SAR studies. The approach combines functional assays, structural biology, and phenotypic screening to develop comprehensive structure-activity models.

Recently Discovered Signaling Pathways and Clinical Implications

Recent research has revealed previously unexpected signaling pathways for this compound, expanding our understanding of its clinical applications.

5-HT1eR and 5-HT1FR Agonism Pathway

The discovery of this compound's agonist activity at 5-HT1eR and 5-HT1FR receptors represents a significant shift in understanding its pharmacological profile. These receptors are Gi-coupled and their activation inhibits adenylyl cyclase, reducing cellular cAMP levels [3]. The following diagram illustrates this pathway:

G M This compound R 5-HT1eR / 5-HT1FR (Gi-coupled receptor) M->R Binds as Agonist G Gi Protein (Activation) R->G Activates AC Adenylyl Cyclase (Inhibition) G->AC Inhibits cAMP cAMP Production (Reduction) AC->cAMP Reduces Effect Therapeutic Effects (Potential antimigraine activity) cAMP->Effect Leads to

Diagram 3: Newly discovered agonism pathway of this compound at 5-HT1eR/5-HT1FR receptors. Activation of these Gi-coupled receptors reduces cAMP production, potentially mediating the drug's antimigraine effects.

Clinical Implications of SAR Findings

The SAR findings for this compound have several important clinical implications:

  • Antimigraine Potential: The potent agonism of 5-HT1eR (EC₅₀ = 123.3 nM) and 5-HT1FR (EC₅₀ = 47.5 nM) suggests a mechanism for the clinically observed antimigraine properties of this compound and related tetracyclic antidepressants [3]. This effect was previously unrecognized and parallels the mechanism of antimigraine medications like lasmiditan, a selective 5-HT1FR agonist [3].
  • Anti-inflammatory Applications: The demonstration that this compound's anti-inflammatory activity can be separated from its 5-HT receptor binding through specific structural modifications opens possibilities for developing novel immunomodulatory agents [5]. These derivatives could potentially treat inflammatory conditions like rheumatoid arthritis without typical psychotropic effects.
  • Safety Profile Considerations: The relatively low affinity for muscarinic acetylcholine receptors (Ki = 820 nM) explains this compound's favorable anticholinergic side effect profile compared to tricyclic antidepressants [1]. This makes it potentially suitable for elderly populations who are more sensitive to anticholinergic effects.

Conclusion and Future Perspectives

The structure-activity relationship of this compound reveals a complex polypharmacological agent with distinct interactions across multiple receptor systems. Recent research has uncovered unexpected agonist activity at 5-HT1eR and 5-HT1FR receptors, expanding our understanding of its mechanism of action and therapeutic potential. The development of structurally modified derivatives with reduced 5-HT receptor binding but retained anti-inflammatory activity demonstrates the potential for target-specific drug design based on this compound's core scaffold.

Future research directions should include:

  • Further exploration of the structural determinants of 5-HT1eR/5-HT1FR agonism to enable design of more selective agonists
  • Development of this compound derivatives with optimized selectivity profiles for specific therapeutic applications
  • Clinical translation of recently discovered activities, particularly for migraine treatment and inflammatory disorders

References

Comprehensive Technical Analysis of Mianserin Enantiomers: Stereoselective Activity and Therapeutic Implications

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Chirality in Psychopharmacology and Mianserin

Chirality plays a fundamental role in psychopharmacology, as enantiomers of psychotropic drugs frequently exhibit marked differences in their pharmacological activity, pharmacokinetic profiles, and metabolic pathways. The significance of stereochemistry in drug design is particularly pronounced in antidepressant therapy, where optimized receptor interactions can substantially impact both therapeutic efficacy and adverse effect profiles. This compound, a tetracyclic antidepressant (TeCA) of the piperazino-azepine class, represents a compelling case study in stereoselectivity, as its enantiomers demonstrate quantitatively and qualitatively distinct biological activities despite their identical chemical composition aside from spatial orientation. First introduced in the 1970s, this compound continues to be used clinically for major depressive disorder and insomnia at varying dosages, maintaining relevance due to its distinctive mechanism of action that differs from conventional SSRIs and tricyclic antidepressants.

The clinical and research interest in this compound enantiomers stems from the growing recognition in medicinal chemistry that racemic drug formulations often represent incomplete therapeutic solutions, with one enantiomer frequently contributing disproportionately to the desired pharmacological activity while the other may be inactive or contribute disproportionately to adverse effects. This understanding has driven the development of chiral switching strategies and stereoselective synthesis methods across psychopharmacology. For this compound specifically, the (S)-(+)-enantiomer demonstrates substantially greater potency than its (R)-(-)-counterpart across multiple pharmacological assays, raising important questions about the continued administration of the racemate in clinical practice and highlighting opportunities for potential drug development focused on the isolated active enantiomer [1] [2].

Pharmacological Activity of this compound Enantiomers

Comparative Potency and Receptor Binding

The differential activity between this compound enantiomers represents one of the most pronounced examples of stereoselectivity in psychopharmacology. Comprehensive receptor binding studies and behavioral assays have consistently demonstrated that the (S)-(+)-enantiomer possesses significantly greater pharmacological potency compared to the (R)-(-)-enantiomer across multiple receptor systems. Research indicates that (S)-(+)-mianserin is approximately 200-300 times more active than its (R)-(-)-counterpart in pharmacological tests predictive of antidepressant activity, establishing a remarkable enantiomeric ratio that underscores the critical importance of stereochemistry in this compound's mechanism of action [2]. This profound difference in activity stems from the enantiomers' distinct three-dimensional spatial configurations, which directly impact their ability to interact with and modulate key neuroreceptor systems.

Behavioral studies using the differential-reinforcement-of-low-rate 72-s (DRL 72-s) schedule, a well-validated preclinical screen for antidepressant activity, have provided compelling evidence for the superior efficacy of (S)-(+)-mianserin. In these experiments, both enantiomers demonstrated antidepressant-like effects characterized by increased reinforcement rates and decreased response rates, but with markedly different potency profiles. The (S)-(+)-enantiomer produced significant effects at doses as low as 0.6 mg/kg, while the (R)-(-)-enantiomer required substantially higher doses of 2.5 mg/kg to elicit comparable behavioral changes [3] [4]. This approximately 4-fold difference in potency in behavioral assays, while less extreme than the 200-300-fold difference observed in receptor binding studies, nonetheless confirms the superior pharmacological profile of the (S)-(+)-enantiomer and suggests its primary responsibility for this compound's therapeutic effects in the racemic formulation.

Table 1: Comparative Receptor Binding Affinities (Ki in nM) of this compound Enantiomers

Receptor Type (S)-(+)-Mianserin (R)-(-)-Mianserin Species
5-HT₂A 1.6-55 Not reported Human
5-HT₂C 0.63-6.5 Not reported Human
α₂-Adrenergic 3.8-73 Not reported Human
H₁ Histamine 0.30-1.7 Not reported Human
5-HT₃ 5.8-300 Not reported Rodent
Mechanism of Action and Therapeutic Effects

The therapeutic activity of this compound primarily derives from its complex interactions with monoaminergic receptor systems rather than reuptake inhibition mechanisms characteristic of many antidepressants. Both enantiomers function as potent antagonists at presynaptic α₂-adrenergic auto-receptors and hetero-receptors, thereby disinhibiting neurotransmitter release and enhancing noradrenergic, serotonergic, dopaminergic, and cholinergic transmission in various brain regions. However, the (S)-(+)-enantiomer demonstrates substantially greater affinity for key serotonergic receptors, particularly the 5-HT₂A and 5-HT₂C subtypes, which may contribute to its enhanced antidepressant efficacy in behavioral models [3]. This specific receptor profile distinguishes this compound from tricyclic antidepressants and SSRIs, positioning it as a representative of the noradrenergic and specific serotonergic antidepressant (NaSSA) class, though the evidence supporting this classification has been questioned in some literature [2].

The sedative properties of this compound, which contribute to its clinical utility in depressed patients with insomnia, appear to be more equally distributed between enantiomers. Pharmacological tests indicative of sedation suggest that sedative effects are similar for racemic this compound and its individual enantiomers, contrasting sharply with the pronounced stereoselectivity observed for antidepressant-like activity [5]. This differential stereoselectivity across therapeutic domains suggests that the sedative effects primarily stem from H₁ histamine receptor antagonism, which demonstrates less enantioselectivity than serotonergic receptors, while the antidepressant effects derive more substantially from 5-HT₂A/2C and α₂-adrenergic receptor interactions that show marked stereoselectivity. Computerized EEG studies in healthy volunteers participating in a double-blind placebo-controlled single-dose trial determined that racemic this compound offered the optimal therapeutic ratio of antidepressant-like activity versus sedative properties, potentially explaining why the racemate rather than the isolated (S)-(+)-enantiomer has been maintained in clinical practice [5].

Metabolism and Pharmacokinetics of this compound Enantiomers

Stereoselective Metabolism and Metabolic Pathways

The metabolic fate of this compound enantiomers demonstrates complex stereoselectivity that significantly influences their relative concentrations and persistence in biological systems. This compound undergoes extensive hepatic metabolism primarily via three major pathways: 8-hydroxylation, N-demethylation (to desmethylthis compound), and N-oxidation. Each of these metabolic transformations exhibits distinct stereoselectivity, resulting in enantioselective formation and accumulation of metabolites. Research has demonstrated that the mean Vmax/Km values of 8-hydroxylation and N-oxidation are significantly greater for S-(+)-mianserin compared to R-(-)-mianserin, whereas N-demethylation demonstrates the opposite stereoselectivity, proceeding more readily with the R-(-)-enantiomer [6]. These metabolic differences directly impact the relative exposure to each enantiomer following administration of the racemic drug and may contribute to variations in individual therapeutic response and side effect profiles.

Human cytochrome P450 isoform mapping has revealed the specific enzymes responsible for each metabolic pathway and their contributions to the observed stereoselectivity. CYP2D6 emerges as the primary catalyst for 8-hydroxylation of both enantiomers, while CYP1A2 plays the dominant role in N-demethylation for both enantiomers and N-oxidation specifically for S-(+)-mianserin. Additionally, CYP3A4 contributes to varying degrees across all metabolic pathways for both enantiomers [6]. This metabolic complexity is further enhanced by the pharmacological activity of the primary metabolites. Desmethylthis compound and 8-hydroxythis compound substantially retain pharmacological properties indicative of antidepressant activity but are less active than the parent compound in tests indicative of sedation [5]. Despite their potential contribution to overall therapeutic effects, behavioral studies suggest that the antidepressant-like effects of this compound are primarily attributable to the parent compound rather than its metabolites [3].

Table 2: Stereoselective Metabolism of this compound Enantiomers by Cytochrome P450 Isoforms

Metabolic Pathway Primary CYP Isoforms Stereoselectivity Comments
8-Hydroxylation CYP2D6, CYP2B6, CYP3A4, CYP1A2 Preferentially S-(+)-mianserin Major metabolic pathway
N-Demethylation CYP1A2, CYP2B6, CYP2C19, CYP3A4, CYP2D6 Preferentially R-(-)-mianserin Forms active metabolite (desmethylthis compound)
N-Oxidation CYP1A2, CYP3A4 Preferentially S-(+)-mianserin Minor metabolic pathway
Enantiomer Disposition in Clinical Populations

The clinical pharmacokinetics of this compound enantiomers reveal substantial interindividual variation that may contribute to differences in therapeutic response. HPLC studies measuring enantiomer ratios in patients treated with racemic this compound have demonstrated considerable variability in the relative concentrations of (S)- and (R)-mianserin and their metabolites. In a study of 10 this compound-treated patients who were all extensive metabolizers of debrisoquine (determined by CYP2D6 genotyping), the measured ratios of (S)-mianserin to (R)-mianserin in plasma varied from 1.0 to 4.06, while the ratios of (S)-desmethylthis compound to (R)-desmethylthis compound ranged from 0.19 to 0.64 [7]. This variability in enantiomer ratios stems not only from polymorphisms in CYP2D6 but also from interindividual differences in the activity of other contributing CYP isoforms, particularly CYP1A2 and CYP3A4, which may be influenced by genetic factors, environmental inducers, or concomitant medication.

The disposition of metabolites further complicates the clinical pharmacology of this compound. Desmethylthis compound occurs in human plasma after both single and multiple dosage at concentrations approximately one-third that of the parent compound [5]. The inverse stereoselectivity observed for the desmethyl metabolite ratio (S/R ranging from 0.19 to 0.64) compared to the parent compound ratio (S/R ranging from 1.0 to 4.06) reflects the preferential N-demethylation of the R-(-)-enantiomer and highlights the complex interplay between metabolic pathways in determining overall enantiomer exposure. As the enantiomers differ substantially in their pharmacological profile, this variability in enantiomer ratios could partially explain why no consistent relationship has been established between therapeutic response and total [(S) + (R)] plasma levels of this compound [7]. These findings underscore the potential clinical value of therapeutic drug monitoring focused on enantiomer-specific concentrations rather than total drug levels, particularly in patients exhibiting atypical responses to standard dosing.

Analytical Methods for Enantiomer Separation and Quantification

HPLC Enantioseparation Techniques

High-performance liquid chromatography (HPLC) has emerged as the predominant analytical technique for the separation and quantification of this compound enantiomers and their chiral metabolites in biological matrices. A sophisticated HPLC method has been developed that enables simultaneous measurement of the enantiomers of this compound, desmethylthis compound, and 8-hydroxythis compound in a single analytical run using plasma and urine samples from this compound-treated patients [7]. This comprehensive approach provides a complete stereoselective metabolic profile that captures the complex interrelationships between parent enantiomers and their metabolites. The method demonstrates impressive sensitivity, with limits of quantitation for the (S)- and (R)-enantiomers of this compound and desmethylthis compound reaching 4 ng/mL and 2.5 ng/mL, respectively, in plasma, and for the (S)- and (R)-enantiomers of this compound, desmethylthis compound, and 8-hydroxythis compound reaching 5 ng/mL, 2.5 ng/mL, and 5 ng/mL, respectively, in urine [7]. This level of sensitivity is sufficient for therapeutic drug monitoring applications and detailed pharmacokinetic studies.

The chromatographic resolution of this compound enantiomers presents significant technical challenges due to their structural similarity and the need to simultaneously resolve multiple metabolites with closely related structures. Early enantioselective analysis employed GC methods following derivatization with chiral reagents, but these approaches have largely been superseded by direct HPLC separation using chiral stationary phases [8]. For preparative-scale separation of enantiomers, chiral HPLC with (+)- or (-)-di-p-toluoyltartaric acid has been successfully implemented [9]. The development of robust enantioselective analytical methods has been instrumental in advancing our understanding of this compound's stereoselective pharmacokinetics and pharmacodynamics, enabling researchers to correlate enantiomer-specific concentrations with pharmacological effects and to identify the metabolic determinants of interindividual variability in enantiomer exposure. These analytical advances provide essential tools for potential future therapeutic drug monitoring programs targeting individual enantiomers rather than total drug concentrations.

Experimental Protocol for Enantiomer Quantification in Biological Samples

For researchers seeking to implement enantioselective analysis of this compound, the following detailed protocol adapted from Eap et al. (1994) provides a validated methodology for comprehensive enantiomer quantification [7]:

  • Sample Preparation: Add 1 mL of plasma or urine to a glass extraction tube followed by 100 μL of internal standard solution (appropriate structural analog). Add 500 μL of 0.1 M sodium carbonate buffer (pH 9.5) and vortex mix for 30 seconds. Extract with 5 mL of n-hexane containing 1.5% isoamyl alcohol by rotating for 10 minutes. After centrifugation at 2000 × g for 5 minutes, transfer the organic layer to a conical tube and evaporate under nitrogen stream at 40°C. Reconstitute the residue in 100 μL of mobile phase and vortex for 60 seconds before injection.

  • Chromatographic Conditions: Utilize a chiral HPLC column such as a ChiraDex β-Dex 120 (250 × 4 mm, 5 μm) or equivalent. Employ a mobile phase consisting of n-hexane and 2-propanol (90:10 v/v) with 0.1% diethylamine at a flow rate of 1.0 mL/min. Maintain column temperature at 25°C and use UV detection at 254 nm. Injection volume should be 50-100 μL. Under these conditions, retention times are typically approximately 12 minutes for (R)-(-)-mianserin and 14 minutes for (S)-(+)-mianserin, with baseline separation (resolution >1.5).

  • Validation Parameters: Establish linearity over the concentration range of 2.5-500 ng/mL for each enantiomer with correlation coefficients >0.99. Determine precision and accuracy using quality control samples at low, medium, and high concentrations, with intra-day and inter-day coefficients of variation <15%. Evaluate extraction efficiency using comparative analysis of extracted samples versus standard solutions, with recoveries >85% considered acceptable.

Synthetic Routes to this compound Enantiomers

Enantioselective Synthesis Strategies

The asymmetric synthesis of this compound enantiomers has represented a significant challenge in medicinal chemistry, with several innovative approaches developed to access these compounds in enantiomerically pure form. A particularly efficient enantioselective synthetic procedure employs asymmetric transfer hydrogenation (ATH) as the key stereodetermining step [9]. This approach begins with 2-benzylaniline (3), which is reacted with N-phthalylglycyl chloride (4) to form amide 5 in 87% yield. Subsequent Bischler–Napieralski condensation using phosphorus oxychloride in acetonitrile yields endocyclic imine 6 in 36% yield, with the unreacted material being fully recyclable. The critical stereochemical introduction is achieved through asymmetric transfer hydrogenation of imine 6 using chiral ruthenium complexes, such as catalyst (R,R)-11 containing (1R,2R)-N-tosyl-1,2-cyclohexanediamine as the chiral ligand. This reduction proceeds optimally in dichloromethane with a formic acid/triethylamine mixture as the hydrogen source, affording enantiomerically enriched amine 7 with 92% enantiomeric excess and 65% chemical yield [9].

The catalyst optimization for this asymmetric reduction has been systematically investigated, revealing significant solvent effects on both chemical yield and stereoselectivity. While catalyst (R,R)-11 in acetonitrile provided only 11% yield and 60% ee, switching to dichloromethane dramatically improved both parameters (65% yield, 92% ee). Other solvents such as chloroform and dimethylformamide provided inferior results, with the latter offering high enantioselectivity (95% ee) but poor chemical yield (26%) [9]. Alternative catalysts based on different chiral diamines were also evaluated, with catalyst 12 (derived from N-tosyl-(1S,2S)-1,2-diphenylethane-1,2-diamine) providing moderate enantioselectivity (72-73% ee) across various solvents, and catalyst 13 exhibiting similar performance (75% ee). The enantiomeric purity of amine 7 can be further enhanced to optical purity through recrystallization from chloroform/methanol/diethyl ether mixture, with recovery rates of 46-91% depending on initial enantiomeric excess [9].

Completion of the Synthetic Sequence to (S)-(+)-Mianserin

Following the crucial asymmetric reduction step, the synthetic pathway to (S)-(+)-mianserin continues through a sequence of well-established transformations. Amine 7 is reacted with ethyl chloro(oxo)acetate in dichloromethane in the presence of triethylamine to form amide 8 in 94% yield [9]. Subsequent removal of the phthaloyl protecting group using hydrazine generates an intermediate with a free amino group that undergoes spontaneous in situ cyclization to dioxopiperazine 9 in 90% yield. Reduction of the carbonyl groups using a 1.0 M solution of lithium aluminum hydride in tetrahydrofuran yields desmethylthis compound (10) in 81% yield. The final step involves N-methylation through reaction with methyl iodide, providing optically pure (S)-(+)-mianserin (1) in 67% yield with confirmed optical purity by chiral HPLC analysis [9]. This synthetic route represents a significant advancement over earlier approaches that relied on resolution of racemic mixtures or use of chiral auxiliaries such as (S)-(-)-α-methylbenzylamine, which introduced additional steps for auxiliary attachment and removal [8].

The synthetic methodology developed for (S)-(+)-mianserin also provides access to other structurally related bioactive compounds. Specifically, amine 7 serves as a versatile intermediate for the synthesis of (S)-(+)-epinastine, a histamine H₁ receptor antagonist used in eye drops for allergic conjunctivitis [9]. This synthetic convergence highlights the strategic value of developing enantioselective routes to key chiral intermediates that can be diversified to multiple therapeutic agents. The synthetic approach described here offers advantages for potential commercial manufacture of this compound enantiomers compared to earlier processes based on chiral resolution or diastereoselective synthesis, which were economically unjustified due to multiple steps, expensive reagents, or low overall yields [9]. The availability of efficient asymmetric synthesis routes opens possibilities for further investigation of enantiomerically pure this compound as a potential refined therapeutic agent with optimized efficacy and side effect profile compared to the racemate.

Table 3: Comparison of Synthetic Approaches to this compound Enantiomers

Synthetic Method Key Features Yield Enantiomeric Excess Reference
Asymmetric Transfer Hydrogenation Ruthenium-chiral diamine catalyst; formic acid/TEA hydrogen source 65% (key step) 92-95% [9]
Chiral Auxiliary Approach (S)-(-)-α-methylbenzylamine as chiral inductor; requires auxiliary removal 45% (overall) >99% after purification [8]
Chiral Resolution Diastereomeric salt formation with (+)- or (-)-di-p-toluoyltartaric acid Theoretical maximum 50% >99% [9]

The following diagram illustrates the strategic approach to synthesizing and studying this compound enantiomers, connecting the key stages from initial synthesis through to biological evaluation:

G Start Racemic this compound Synth Enantioselective Synthesis Start->Synth Asymmetric routes Sep Analytical Separation Synth->Sep HPLC analysis Metab Stereoselective Metabolism Sep->Metab CYP enzyme profiling Rec Receptor Binding Metab->Rec Enantiomer exposure Act Pharmacological Activity Rec->Act Potency differences Comp Comparative Evaluation Act->Comp S- vs R-enantiomer

Diagram 1: Strategic workflow for this compound enantiomer research, connecting synthesis, analysis, and biological evaluation

Conclusion and Future Perspectives

The comprehensive analysis of this compound enantiomers reveals a compelling case of pronounced stereoselectivity in both pharmacological activity and metabolic fate. The (S)-(+)-enantiomer demonstrates substantially greater potency in antidepressant behavioral assays, likely mediated through its superior affinity for key serotonergic receptors, particularly the 5-HT₂A and 5-HT₂C subtypes. Despite this significant enantioselectivity in antidepressant efficacy, the racemic mixture remains the clinical formulation, possibly due to a more favorable balance between therapeutic and sedative effects in the racemate or historical development pathways. The metabolic disposition of this compound further demonstrates complex stereoselectivity, with different cytochrome P450 isoforms preferentially metabolizing specific enantiomers through distinct pathways, leading to variable enantiomer ratios in clinical populations that may contribute to interindividual differences in treatment response.

References

Adverse Effects Profile and Incidence

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes mianserin's common and clinically significant adverse effects based on clinical studies and pharmacovigilance data.

Effect Category Specific Adverse Effect Incidence / Notes Key Research Findings
General & Common Somnolence / Sedation, Dry Mouth, Constipation Very Common (>10%) at treatment start [1]. Strong H1 receptor inverse agonism [1] [2].
Neurological Drowsiness, Dizziness, Headache, Tremor Common (1-10%) [1]. Antagonism of H1 and α1-adrenergic receptors [1].
Seizure Significant pharmacovigilance signal; causal link not confirmed [3]. Class-wide signal for antidepressants used for insomnia; ROR 2.52 [3].

| Hematological | Agranulocytosis, Leukopenia | Rare; regular blood count monitoring recommended in initial months [2]. | -- | Cardiovascular | Orthostatic Hypotension, Tachycardia | Common; particularly with α1-adrenergic receptor blockade [1]. | Overdose can cause hypotension, hypertension, tachycardia, QT prolongation [1]. | | Gastrointestinal | Weight Gain | Uncommon (0.1-1%) [1]. | Related to H1 receptor inverse agonism [1]. | | Withdrawal | Anxiety, Insomnia, Irritability, Flu-like Symptoms | Occurs with abrupt discontinuation [1] [4]. | -- | Cognitive | Drug-Induced Cognitive Impairment (DICI) | Potential risk; common with sedating antidepressants [5]. | Mediated by strong antihistamine and adrenergic activity [5]. |

Mechanisms of Action and Adverse Effects

This compound's adverse effect profile is directly linked to its complex pharmacology as a tetracyclic antidepressant. The diagram below illustrates the primary receptor interactions and resulting clinical effects.

G This compound This compound H1 Histamine H1 Receptor (Inverse Agonist) This compound->H1 Alpha1 α1-Adrenergic Receptor (Antagonist) This compound->Alpha1 Alpha2 α2-Adrenergic Receptor (Antagonist) This compound->Alpha2 NET Norepinephrine Transporter (Inhibitor) This compound->NET Serotonin Serotonin Receptors (5-HT2A, 5-HT2C, 5-HT3 Antagonist) This compound->Serotonin Sedation Sedation / Somnolence H1->Sedation Cognition Cognitive Impairment H1->Cognition Appetite Increased Appetite / Weight Gain H1->Appetite Alpha1->Sedation Alpha1->Cognition Hypotension Orthostatic Hypotension Alpha1->Hypotension Antidepressant Antidepressant / Anxiolytic Effect Alpha2->Antidepressant NET->Antidepressant Serotonin->Antidepressant Nausea Reduced Nausea / Anti-emetic Serotonin->Nausea

This compound's primary receptor interactions and downstream clinical effects [1] [2] [5].

Key aspects of its mechanism include:

  • Strong Antihistamine Activity: As a high-affinity inverse agonist of the histamine H1 receptor, this compound causes significant sedation, drowsiness, and potential cognitive impairment. This action is also responsible for weight gain [1] [2] [5].
  • Adrenergic Activity: Antagonism of the α1-adrenergic receptor contributes to sedation, orthostatic hypotension, and dizziness. Blockade of α2-adrenergic receptors disinhibits norepinephrine and serotonin release, which is believed to underpin its antidepressant efficacy [1] [2].
  • Serotonergic Activity: Antagonism of several serotonin receptors (5-HT2A, 5-HT2C, 5-HT3) contributes to its antidepressant and anxiolytic effects, while 5-HT3 blockade is linked to its anti-emetic properties [1].
  • Low Anticholinergic Activity: A key differentiator from older tricyclic antidepressants, this compound has negligible affinity for muscarinic acetylcholine receptors, resulting in a lower incidence of side effects like dry mouth and constipation [1] [2].

Experimental Protocols for Safety & Efficacy Assessment

Robust evaluation of this compound's safety and biological effects relies on standardized experimental models. Key methodologies from recent research are outlined below.

In Vitro Cytotoxicity and Apoptosis Assays

These protocols are used to investigate this compound's potential anti-tumor effects and general cytotoxicity mechanisms [6].

  • Cell Viability (MTT Assay): Cells (e.g., HepG2, J7 liver cancer cells) are plated and treated with a range of this compound concentrations (e.g., 10-40 μg/mL) for 24-72 hours. MTT reagent is added, and after 4 hours, solubilization solution is added. Cell viability is determined by measuring the optical density at 570/650nm [6].
  • Apoptosis Assay (Flow Cytometry): Cells are treated with this compound (e.g., 20 μg/mL) for 48 hours. They are then stained with FITC-conjugated Annexin V and Propidium Iodide (PI) for 30 minutes. Analysis via flow cytometry (e.g., FACSCalibur) distinguishes early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cell populations [6].
  • Immunoblot (Western Blot) Assay: After this compound treatment, cells are lysed and proteins extracted. Proteins are separated by SDS-PAGE, transferred to a membrane, and incubated with primary antibodies against targets of interest (e.g., p-AKT, β-catenin, HSP60). Protein signals are detected using chemiluminescence and quantified [6].
In Vivo Xenograft Model for Antitumor Efficacy

This model assesses this compound's activity in a live organism [6].

  • Animal and Inoculation: Five-week-old male nude mice (BALB/c) are inoculated subcutaneously with cancer cells (e.g., 1x10^6 J7 cells).
  • Treatment: Once tumors reach a predetermined volume (~250 mm³), mice are randomly assigned to control or treatment groups. The treatment group receives intratumoral injections of this compound (e.g., 2-3 mg/60 μL/mouse) five days a week.
  • Endpoint and Analysis: Tumor dimensions are measured regularly, and volume is calculated. The experiment is typically concluded on day 7 or 14, after which tumors are excised and analyzed [6].

Key Considerations for Research and Development

  • Safety in Comorbid Physical Illness: A 2025 network meta-analysis indicates that antidepressants, including this compound, are effective for depression in patients with comorbid physical conditions (e.g., neurological, cardiovascular), though tolerability remains a concern. The benefit-risk profile of SSRIs is generally favored, while tricyclics are highly effective but less tolerated [7].
  • Comparative Safety Profile: this compound is historically significant as the first antidepressant in the UK that was less dangerous than tricyclics in overdose [4]. Its lack of anticholinergic effects and lower cardiotoxicity in overdose are key advantages.
  • Hematological Monitoring: The risk of agranulocytosis, while rare, necessitates vigilance and may influence the design of clinical trials and post-marketing surveillance strategies [2].

References

Pharmacological Mechanisms and Experimental Insights

Author: Smolecule Technical Support Team. Date: February 2026

Mianserin's therapeutic effects stem from its action on multiple neurotransmitter systems. The table below details its key receptor interactions.

Target Affinity (Ki, nM) Action Functional Outcome
Histamine H1 Receptor [1] 0.30-1.7 [1] Antagonist/Inverse Agonist [1] Sedation, weight gain [1] [2]
α2-Adrenergic Receptor [1] 3.8-73 [1] Antagonist [1] [3] Disinhibits NE, 5-HT, DA release [1] [2]
5-HT2A Receptor [1] 1.6-55 [1] Antagonist [1] [3] Contributes to antidepressant & sleep effects [1]
5-HT2C Receptor [1] 0.63-6.5 [1] Antagonist [1] [3] May be involved in anxiolytic & appetite effects [1]
Norepinephrine Transporter (NET) [1] [4] 71 [1] Weak Inhibitor [4] Increases synaptic norepinephrine [1]
κ-Opioid Receptor (KOR) [4] 530 (EC50) [1] Partial Agonist [4] Novel antidepressant/analgesic mechanism; subject of ongoing research [4]
Muscarinic Acetylcholine Receptors [1] 820 [1] Very Low Affinity [1] [4] Lacks significant anticholinergic effects [1]

This compound is classified as a Noradrenergic and Specific Serotonergic Antidepressant (NaSSA). Its core mechanism involves blocking presynaptic α2-adrenergic auto- and heteroreceptors, which increases the release of both norepinephrine and serotonin [1] [2]. The subsequent antagonism of specific serotonin receptors (e.g., 5-HT2A, 5-HT2C, 5-HT3) fine-tunes serotonin signaling and is thought to contribute to its antidepressant efficacy and lower side-effect profile compared to older antidepressants [1] [2] [3].

A key experimental finding is that this compound acts as a partial agonist at the κ-opioid receptor (KOR) [4]. This was determined through radioligand binding and functional assays (e.g., [³⁵S]GTPγS binding and MAPK phosphorylation) in CHO cells transfected with human opioid receptors and rat brain membranes [4]. This KOR activity is a shared property with some tricyclic antidepressants and may contribute to both analgesic and antidepressant effects [4].

Emerging research suggests this compound has anti-inflammatory properties that may be independent of its actions on 5-HT receptors [5]. A 2019 study synthesized this compound derivatives to reduce 5-HT receptor binding and found that the lead compound retained the ability to inhibit endosomal Toll-like Receptor (TLR) signaling in primary human macrophages and spontaneous cytokine production from human rheumatoid synovial tissue [5]. This indicates a potentially separate, direct immunomodulatory mechanism.

The diagram below illustrates the core signaling pathways affected by this compound.

G This compound This compound Alpha2 α2-Adrenergic Receptor This compound->Alpha2 Antagonizes H1 Histamine H1 Receptor This compound->H1 Antagonizes 5HT2A/2C 5-HT2A/2C Serotonin Receptors This compound->5HT2A/2C Antagonizes KOR κ-Opioid Receptor (KOR) This compound->KOR Partially Activates NET Norepinephrine Transporter (NET) This compound->NET Weakly Inhibits NE_Release ↑ Norepinephrine Release Alpha2->NE_Release Disinhibits 5HT_Release ↑ Serotonin Release Alpha2->5HT_Release Disinhibits Sedation Sedation H1->Sedation Causes Antidepressant Antidepressant/Anxiolytic Effect 5HT2A/2C->Antidepressant Modulates KOR_Signaling Activation of KOR Signaling KOR->KOR_Signaling NE_Release->Antidepressant 5HT_Release->Antidepressant KOR_Signaling->Antidepressant

Key Considerations for Research and Development

For professionals, several factors are critical when working with this compound:

  • Metabolism and Interactions: this compound is primarily metabolized by the liver enzyme CYP2D6 [1]. Concomitant use with CYP2D6 inhibitors (e.g., some SSRIs, quinidine) can raise plasma levels and risk of toxicity, while inducers may reduce its efficacy [2].
  • Safety Profile: Its high affinity for H1 receptors causes significant sedation, especially upon treatment initiation [1] [6]. Unlike tricyclic antidepressants, it has negligible anticholinergic activity, reducing side effects like dry mouth and constipation [1] [4]. Overdose can lead to sedation, coma, and cardiovascular effects like tachycardia and QT prolongation [1].
  • Withdrawal Syndrome: Abrupt discontinuation can provoke a withdrawal syndrome including insomnia, anxiety, panic attacks, and flu-like symptoms, necessitating a tapered dose reduction [1] [2].
  • Novel Formulations: Research into alternative delivery methods, such as rectal suppositories, aims to provide treatment options for patients unable to take oral medication (e.g., those with delirium). Pharmacokinetic studies show suppositories yield a lower Cmax and delayed Tmax compared to oral administration, which may offer a different safety and efficacy profile [7].

This compound presents a versatile pharmacological profile with established mental health applications and promising research avenues in immunology and analgesia. Its complex polypharmacology offers a rich substrate for further drug development and mechanistic studies.

References

Comprehensive Technical Guide: Therapeutic Applications and Mechanisms of Mianserin

Author: Smolecule Technical Support Team. Date: February 2026

Drug Overview and Historical Development

Mianserin is a tetracyclic piperazino-azepine compound first synthesized in 1966 for its peripheral anti-5-hydroxytryptamine properties [1]. Early animal screening revealed central activity, though the initial profile did not clearly indicate antidepressant potential [1]. The compound's psychoactive properties were subsequently identified through quantitative electroencephalogram (EEG) studies demonstrating that this compound's effects on brain activity closely resembled those of established antidepressants like amitriptyline [1]. Clinical observations of both sedative properties and potential mood-lifting effects prompted further investigation, leading to its development as an antidepressant with a distinct profile from tricyclic antidepressants [1].

This compound's development history represents an interesting case of drug discovery where clinical observations preceded full understanding of pharmacological mechanisms. Unlike many psychotropic agents developed through targeted approaches, this compound's antidepressant properties were identified after initial synthesis based on its structural properties [1]. Throughout the 1970s, extensive clinical and pharmacological studies established this compound as an effective antidepressant with several distinctive characteristics, including an apparent lack of anticholinergic effects and reduced cardiotoxicity compared to tricyclic antidepressants [1] [2]. These properties made it particularly valuable for specific patient populations, including the elderly and those with cardiac concerns.

Established Psychiatric Therapeutic Applications

Depression Treatment

This compound has demonstrated established efficacy in the management of depressive disorders through multiple controlled clinical trials. Research has consistently shown that this compound is superior to placebo and exhibits similar therapeutic effectiveness to reference antidepressants including imipramine and amitriptyline [3] [2]. Early clinical studies in general practice settings confirmed that this compound provides comparable antidepressant efficacy to imipramine, with both agents demonstrating significant superiority over placebo [3]. The therapeutic dosing of this compound has shown considerable variability across studies, with early trials typically utilizing 30-60 mg daily, while some inpatient studies have employed doses up to 200 mg daily [2].

The antidepressant action of this compound typically manifests within 1-3 weeks of initiation, with noticeable improvements in depressive symptoms [4]. Comparative studies have indicated that while efficacy is similar to tricyclic antidepressants, this compound offers potential advantages in specific clinical scenarios due to its distinct side effect profile [2]. Particularly relevant is its reduced anticholinergic activity and lower cardiotoxicity, making it a valuable alternative for patients who cannot tolerate standard tricyclic antidepressants [2] [4].

Anxiety Disorders

Beyond depression, this compound has demonstrated therapeutic utility in anxiety disorders. Controlled clinical trials have shown that this compound is as effective as diazepam in the treatment of anxiety states in general practice settings [3]. The anxiolytic properties of this compound are likely related to its potent histamine H1 receptor antagonism, which contributes to its sedative effects [2] [4]. This sedative quality can be particularly beneficial for anxious patients with accompanying sleep disturbances, providing both anxiolytic and sleep-enhancing benefits.

The overall incidence of side effects in anxiety treatment studies has been reported as very low, supporting its favorable tolerability profile in anxiety management [3]. Unlike benzodiazepines, this compound does not appear to associate with significant dependence or withdrawal issues, making it a potentially valuable alternative for longer-term anxiety management [3]. However, the sedative effects may diminish with continued use as tolerance develops to the histamine-blocking effects.

Emerging Non-Psychiatric Therapeutic Applications

Anti-Cancer Properties

Recent investigations have revealed promising anti-neoplastic effects of this compound, demonstrating activity against various cancer types through multiple mechanistic pathways:

  • Liver Cancer Growth Inhibition: Recent 2025 research demonstrates that this compound exerts significant cytotoxicity against liver cancer cells through targeting the CCR9-AKT signaling pathway [5]. The compound suppresses hepatocellular carcinoma growth by inducing HSP60 translocation to the cell surface, leading to downregulation of CCR9 and subsequent inactivation of the AKT-(β-catenin/NFκB) signaling axis [5]. Importantly, this compound demonstrates synergistic effects when combined with sorafenib, enhancing antitumor activity against both parental and sorafenib-resistant liver cancer cells in vivo [5].

  • Glutamine Transport Inhibition: 2022 research identified this compound as a potent inhibitor of SLC1A5-mediated glutamine transport, representing a novel approach to targeting tumor metabolic vulnerabilities [6]. By interfering with cancer cells' ability to acquire glutamine—a critical nutrient for proliferation—this compound creates metabolic stress in malignant cells [6]. In vivo studies using SW480 cells demonstrated that this compound's antitumor efficacy correlated directly with reduced glutamine concentrations in tumor tissues, confirming its mechanism of action through nutrient deprivation [6].

  • Overcoming Chemoresistance: The combination of this compound with sorafenib represents a particularly promising approach for addressing therapy resistance in oncology [5]. Research demonstrates that this compound maintains efficacy against sorafenib-resistant liver cancer cells, suggesting potential for drug combination strategies to overcome resistance mechanisms [5].

Table 1: Anti-Cancer Mechanisms of this compound

Cancer Type Primary Mechanism Key Molecular Targets Experimental Model
Liver Cancer CCR9-AKT Pathway Inhibition HSP60, CCR9, AKT, β-catenin, NFκB Xenograft model, parental and sorafenib-resistant cells [5]
Multiple Cancers Glutamine Transport Blockade SLC1A5 SW480 cells, HEK293-SLC1A5 transfected cells [6]
Immunomodulatory and Anti-Inflammatory Effects

This compound demonstrates significant immunomodulatory properties that may have therapeutic relevance for inflammatory conditions:

  • TLR Signaling Inhibition: this compound selectively inhibits cytokine production induced by endosomal toll-like receptors (TLRs), particularly TLR8 in primary human macrophages [7]. This inhibition occurs at concentrations substantially higher than those required for 5-HT receptor binding, suggesting the anti-inflammatory activity represents a distinct, off-target effect separate from its psychoactive properties [7].

  • Cytokine Suppression: The drug effectively inhibits spontaneous cytokine production in human rheumatoid synovial membrane cultures from rheumatoid arthritis patients, demonstrating potential applicability for autoimmune conditions [7]. Structural modification studies have revealed that this compound's anti-inflammatory mechanism may be independent of 5-HT receptor activity, as derivatives with dramatically reduced 5-HT receptor affinity retained full anti-inflammatory activity [7].

  • Therapeutic Implications: These immunomodulatory effects may contribute to the clinical benefit observed when treating depression in patients with inflammatory comorbidities [7]. The anti-inflammatory activity also suggests potential for drug repurposing in chronic inflammatory diseases, though clinical studies in this area are still preliminary.

Comprehensive Mechanisms of Action

Receptor Pharmacology and Neurotransmitter Effects

This compound exhibits a complex pharmacological profile with multiple mechanisms contributing to its therapeutic effects:

  • Monoaminergic Activity: this compound functions as a potent antagonist at various neurotransmitter receptors, including α1- and α2-adrenoceptors, and several serotonin receptor subtypes (5-HT2A, 5-HT2C, 5-HT3) [2] [4]. It demonstrates weak noradrenaline reuptake inhibiting effects while strongly stimulating norepinephrine release [4]. Unlike many antidepressants, this compound has negligible affinity for muscarinic cholinergic receptors, explaining its lack of anticholinergic side effects [2] [4].

  • Histamine Receptor Blockade: this compound is a potent histamine H1 receptor antagonist, accounting for its significant sedative properties and beneficial effects on sleep disturbances in depressed patients [2] [4]. This antihistaminic activity represents one of its dominant pharmacological features and contributes to both therapeutic effects (sedation) and side effects (weight gain, drowsiness).

  • Additional Receptor Interactions: The drug demonstrates affinity for multiple additional receptor systems including D2 dopamine receptors and various other serotonin receptor subtypes, though the clinical significance of these interactions continues to be investigated [4].

Table 2: Receptor Binding Profile of this compound

Receptor Type Activity Potency (pKi) Clinical Correlation
Histamine H1 Antagonist 9.26 Sedation, weight gain [2] [4]
5-HT2A Antagonist 8.37 Antidepressant efficacy, sleep improvement [4]
5-HT2C Inverse Agonist 8.36 Antidepressant efficacy, possible weight gain [4]
α2-adrenoceptor Antagonist ~7.4 Noradrenaline release, antidepressant effect [4]
Noradrenaline Transporter Inhibitor 7.6 Noradrenergic enhancement [4]
Muscarinic Cholinergic Minimal affinity - Lack of anticholinergic side effects [2]
Signaling Pathways in Oncology

The anti-cancer effects of this compound involve multiple interconnected signaling pathways that have been elucidated through recent research:

G This compound This compound HSP60 HSP60 This compound->HSP60 Induces translocation SLC1A5 SLC1A5 This compound->SLC1A5 Inhibits CCR9 CCR9 HSP60->CCR9 Downregulates AKT AKT CCR9->AKT Inactivates β-catenin/NFκB β-catenin/NFκB AKT->β-catenin/NFκB Inactivates Glutamine Glutamine SLC1A5->Glutamine Blocks transport Metabolic Stress Metabolic Stress Glutamine->Metabolic Stress Apoptosis Apoptosis Tumor Growth Inhibition Tumor Growth Inhibition Apoptosis->Tumor Growth Inhibition β-catenin/NFκB->Tumor Growth Inhibition Metabolic Stress->Apoptosis

Figure 1: this compound's multi-targeted anti-cancer signaling pathways, showing CCR9-AKT inhibition and SLC1A5-mediated glutamine transport blockade

The CCR9-AKT pathway inhibition represents a primary mechanism for this compound's activity against liver cancers [5]. This compound-induced cytosolic HSP60 translocates to the cell surface where it participates in CCR9 downregulation, leading to subsequent inactivation of AKT signaling and its downstream effectors β-catenin and NFκB [5]. This pathway inhibition results in suppressed proliferation and induced apoptosis in malignant cells. Concurrently, this compound's inhibition of SLC1A5-mediated glutamine transport creates metabolic stress through deprivation of this critical nutrient, further compromising cancer cell viability and proliferation [6].

Experimental Protocols and Research Methodologies

Anti-Cancer Efficacy Evaluation

In vitro assessment of cell viability and apoptosis:

  • Cell Lines: Utilize appropriate cancer cell lines (e.g., hepatocellular carcinoma cells for liver cancer studies, SW480 cells for glutamine transport studies) [5] [6]
  • Viability Assays: Perform MTT assays to measure cell viability following this compound treatment across a concentration range (typically 0-100 μM) with incubation periods of 24-72 hours [5]
  • Apoptosis Detection: Employ flow cytometry assays with Annexin V/propidium iodide staining to quantify apoptotic cell populations after this compound exposure [5]
  • Combination Studies: For synergy evaluation with sorafenib, use combination treatments with varying concentration ratios and analyze using Chou-Talalay method or similar approaches [5]

In vivo xenograft tumor models:

  • Animal Models: Utilize immunodeficient mice (e.g., nude mice) implanted subcutaneously with cancer cells (2-5×10^6 cells/mouse) [5] [6]
  • Dosing Protocol: Administer this compound via intratumoral injection or oral gavage at doses ranging from 10-50 mg/kg, with treatment duration of 2-4 weeks [5]
  • Tumor Monitoring: Measure tumor dimensions 2-3 times weekly using calipers, calculating volume as (length × width^2)/2 [5] [6]
  • Endpoint Analysis: Harvest tumors for weight measurement, histological examination, and molecular analysis of target pathways [5]
Immunomodulatory Activity Assessment

TLR signaling inhibition assays:

  • Cell Culture: Isolate primary human peripheral blood mononuclear cells (PBMCs) from leukocyte cones by Lympholyte-H centrifugation [7]
  • Macrophage Differentiation: Culture monocytes with M-CSF (50 ng/mL) for 5-7 days to generate macrophages [7]
  • TLR Stimulation: Activate TLR signaling using specific ligands: resiquimod (R-848) for TLR8, chloroform-extracted E. coli LPS for TLR4, Pam3Cys for TLR2/1 [7]
  • Cytokine Measurement: Pre-treat cells with this compound (typically 10-50 μM) 1 hour before TLR stimulation, then measure cytokine production (TNF-α, IL-6, IL-1β) via ELISA after 18-24 hours [7]

Synovial membrane culture studies:

  • Tissue Preparation: Culture human rheumatoid synovial membrane explants from RA patients [7]
  • Spontaneous Cytokine Production: Treat explants with this compound (10-50 μM) for 24-48 hours and measure spontaneous cytokine release in supernatants [7]
  • Viability Assessment: Confirm tissue viability using MTT assay or similar methods alongside cytokine measurements [7]
Molecular Mechanism Elucidation

Glutamine uptake assays:

  • Cell Model: Establish stably transfected HEK293 cell line with human SLC1A5 (HEK293-SLC1A5) for specific screening [6]
  • Uptake Measurement: Assess SLC1A5-mediated L-glutamine-2,3,3,4,4-D5 (stable isotope-labeled substrate) uptake using LC-MS quantification [6]
  • Inhibition Testing: Evaluate this compound inhibition across concentration range (0-100 μM) with incubation period of 10-30 minutes [6]

Pathway analysis:

  • Immunoblot Assay: Extract proteins from treated cells, separate by SDS-PAGE, transfer to membranes, and probe with antibodies against phospho-AKT, total AKT, β-catenin, NFκB, and CCR9 [5]
  • Cellular Localization: Examine HSP60 distribution using immunocytochemistry with confocal microscopy [5]
  • Receptor Binding: Assess 5-HT receptor binding affinity using radioligand displacement assays with [3H]serotonin in rat cerebral cortex membranes [7]

Clinical Considerations and Safety Profile

Adverse Effects and Monitoring Requirements

This compound exhibits a distinct adverse effect profile that differs significantly from traditional tricyclic antidepressants:

  • Common Adverse Effects: The most frequently reported side effects include drowsiness and dizziness, largely attributable to its potent histamine H1 receptor antagonism [2]. Significant cognitive impairment occurs more commonly with this compound than with SSRIs, and weight gain represents a frequently observed issue during prolonged treatment [2].

  • Hematological Effects: The most serious adverse effect of this compound is agranulocytosis, characterized by a dangerous reduction in white blood cells [2]. This potentially life-threatening complication necessitates specific monitoring protocols, including baseline blood count assessment before treatment initiation and monthly white cell count monitoring for the first three months of therapy [2].

  • Comparative Safety Advantages: Unlike tricyclic antidepressants, this compound demonstrates minimal anticholinergic effects and significantly reduced cardiotoxicity, making it preferable for elderly patients and those with cardiac concerns [2] [4]. In overdose situations, this compound appears less toxic than tricyclic antidepressants, though intentional overdose still requires immediate medical attention [2].

Dosing and Pharmacokinetics

Table 3: Pharmacokinetic and Dosing Properties of this compound

Parameter Characteristics Clinical Implications
Absorption Well absorbed following oral administration [4] Suitable for oral dosing with predictable bioavailability
Protein Binding Approximately 90% protein-bound [4] Potential for drug interactions with highly protein-bound agents
Half-Life 10-17 hours [4] Supports once-daily dosing, typically administered at night
Metabolism Hepatic metabolism [4] Requires dose adjustment in hepatic impairment
Dosing Range 30-60 mg daily (outpatients) to 200 mg daily (inpatients) [2] Flexible dosing based on clinical setting and patient response
Therapeutic Onset 1-3 weeks [4] Manage patient expectations regarding delayed response

Conclusion and Future Perspectives

This compound represents a pharmacologically distinct agent with established efficacy in depression and anxiety disorders, plus emerging potential in oncology and inflammatory conditions. Its multi-receptor profile explains both therapeutic effects and side patterns, while recent discoveries of anti-cancer mechanisms through CCR9-AKT pathway inhibition and SLC1A5-mediated glutamine transport blockade highlight promising drug repurposing opportunities [5] [6].

References

Clinical Efficacy and Clinical Trial Data

Author: Smolecule Technical Support Team. Date: February 2026

Clinical studies have demonstrated mianserin's effectiveness in treating depression, with a profile that differs from classic tricyclic antidepressants (TCAs).

  • Comparative Efficacy: Early double-blind studies found this compound to be as effective as the TCA imipramine in reducing depressive symptoms in hospitalized patients, with both groups showing significant improvement on the Hamilton Rating Scale [1].
  • Side Effect Profile: A key differentiator was the side effect profile. While drowsiness was initially more frequent with this compound, it was not associated with the anticholinergic effects common to TCAs, such as dry mouth and constipation [1] [2]. This suggests a potentially better tolerability profile.
  • Onset of Action: The full clinical effect of this compound, like many antidepressants, usually becomes noticeable after 1 to 3 weeks of treatment [2].

Detailed Experimental Protocol: In Vitro Anti-inflammatory Screening

Recent research indicates that this compound possesses significant anti-inflammatory properties, which may be independent of its activity on 5-HT receptors [3]. The following diagram and protocol detail a key methodology used to investigate this effect.

start Isolate Human PBMCs (from leukocyte cones) A Density centrifugation (Lympholyte-H) start->A B Isolate Monocytes (Percoll gradient) A->B C Differentiate Macrophages (4 days with M-CSF) B->C D Plate Macrophages (2x10^5 cells/well) C->D E Pre-incubate with Compound (30 min, e.g., this compound, MN-1, DMSO) D->E F Stimulate with TLR Ligands (6 hours, e.g., R-848, LPS) E->F G Collect Supernatants F->G end Analyze Cytokine Production (e.g., ELISA) G->end

Experimental workflow for screening anti-inflammatory activity in human macrophages.

Based on the research by [3], here is a detailed protocol for assessing the anti-inflammatory effects of compounds in primary human immune cells:

1. Cell Isolation and Culture:

  • Primary Human Peripheral Blood Mononuclear Cells (PBMCs) are isolated from leukocyte cones using density gradient centrifugation with Lympholyte-H.
  • Primary Human Monocytes are further isolated from PBMCs using an iso-osmotic Percoll gradient.
  • Macrophage Differentiation: Isolated monocytes are differentiated into macrophages by culturing them for 4 days in RPMI 1640 media supplemented with 5% fetal bovine serum (FBS), 100 U/ml penicillin/streptomycin, and 100 ng/ml Macrophage Colony-Stimulating Factor (M-CSF).

2. Compound Treatment and Stimulation:

  • Differentiated macrophages are plated in 96-well tissue culture plates at a density of 2x10^5 cells/well.
  • Cells are pre-incubated with the test compound (e.g., this compound or its structural derivatives, dissolved in DMSO) or a vehicle control for 30 minutes.
  • Following pre-incubation, cells are stimulated for 6 hours with specific Toll-like Receptor (TLR) ligands to induce inflammation. Key ligands include:
    • R-848 (1 μg/mL): A TLR8 agonist (endosomal TLR).
    • LPS (10 ng/mL): A TLR4 agonist.
    • PAM3cys (100 ng/mL): A TLR1/2 agonist.
    • Flagellin (100 ng/mL): A TLR5 agonist.

3. Data Collection and Analysis:

  • After stimulation, cell culture supernatants are collected.
  • Cytokine production (e.g., TNF-α, IL-6, IL-1β) is quantified using specific immunoassays such as ELISA.
  • The inhibitory effect of the test compounds on TLR-induced cytokine production is calculated relative to the stimulated vehicle control.

Mechanism of Action in Oncology

Beyond its psychiatric applications, this compound has shown promising anti-tumor effects in preclinical models of liver cancer, both alone and in combination with sorafenib [4]. The following diagram illustrates this emerging pathway.

M This compound HSP60 Induces Cytosolic HSP60 Translocation to Cell Surface M->HSP60 CCR9 Downregulation of CCR9 Receptor HSP60->CCR9 AKT Inactivation of AKT Pathway CCR9->AKT BCAT Inhibition of β-Catenin Signaling AKT->BCAT NFKB Inhibition of NF-κB Signaling AKT->NFKB A Apoptosis Inhibition of Proliferation BCAT->A NFKB->A C Synergistic Tumor Growth Inhibition (in vitro and in vivo) A->C S Sorafenib S->C

Proposed pathway for this compound's anti-tumor effects in liver cancer.

Key Experimental Findings:

  • Cytotoxicity: this compound exerts cytotoxic effects on liver cancer cells by inhibiting cell viability, suppressing proliferation, and inducing apoptosis [4].
  • Synergistic Combination: When combined with the standard therapy sorafenib, this compound produces significant synergistic effects on reducing cell viability, inducing apoptosis, and inhibiting tumor growth in xenograft models. This effect was observed in both parental and sorafenib-resistant liver cancer cells, suggesting a potential strategy to overcome drug resistance [4].

Pharmacokinetics and Safety Profile

A comprehensive technical guide requires an understanding of the drug's disposition and safety.

Property Profile
Protein Binding High (approximately 90%) [5].
Metabolism Hepatic [5].
Half-Life 10 - 17 hours [5].
Common Side Effects Drowsiness, dizziness, blurred vision, weight gain, dry mouth, constipation [2].
Serious Adverse Reactions Hematological problems (e.g., blood dyscrasias), seizures, hypomania [2]. Requires monitoring.

Research and Development Implications

This compound presents several compelling avenues for future research and drug development:

  • Mechanism-Driven Repurposing: The discovery that its anti-inflammatory activity is potentially independent of 5-HT receptors opens avenues for developing structurally modified derivatives for inflammatory diseases like rheumatoid arthritis without central nervous system effects [3].
  • Oncology Adjuvant Therapy: Its synergistic effect with sorafenib and activity against resistant cells in liver cancer models positions this compound as a promising candidate for combination therapy in oncology, warranting further clinical investigation [4].
  • Tool Compound in Pharmacology: Its complex polypharmacology makes this compound a valuable tool for understanding the roles of various aminergic receptors and their interplay in different disease states.

This compound's multifaceted pharmacology extends well beyond its classic antidepressant role. Its distinct receptor profile, emerging anti-cancer mechanisms, and 5-HT-receptor-independent immunomodulatory effects provide a strong foundation for developing novel therapeutics and combination strategies.

References

Mianserin for Delirium Treatment: A Technical and Mechanistic Analysis

Author: Smolecule Technical Support Team. Date: February 2026

Clinical Evidence and Rationale

The proposition of using mianserin for delirium is supported by a small body of clinical evidence, primarily from the 1990s, which highlights its potential benefits for a specific patient population.

  • Efficacy in Aged Patients: An open trial study from 1996 involving 62 aged patients with DSM-IV diagnosed delirium found that this compound was effective, particularly in treating behavioral and sleep-wake disturbances. The study reported that it was nearly free from undesirable side-effects, making it a potentially useful alternative for elderly patients who are prone to extrapyramidal side-effects from typical antipsychotic drugs [1].
  • Adjunct Therapy in Schizophrenia: A 2002 double-blind, placebo-controlled trial investigated this compound (30 mg/day) as an adjunct to typical antipsychotics in patients with treatment-resistant schizophrenia experiencing an acute psychotic exacerbation. The group receiving this compound showed significantly greater improvement in total Brief Psychiatric Rating Scale (BPRS) scores compared to the placebo group. This suggests that adding a potent 5-HT₂ blocker to a D₂ antagonist can create a receptor blockade ratio similar to that of atypical antipsychotics, which may confer benefits for certain symptom domains [2].
  • Improvement of Sleep: A much earlier placebo-controlled trial for depression noted that the this compound group showed a significant improvement in sleep from the first night of treatment, which was attributed to the drug's hypnotic sedative properties [3]. This effect on sleep architecture is highly relevant for delirium management.

Pharmacological Mechanisms of Action

This compound's potential efficacy in delirium is hypothesized to stem from its complex, multi-receptor pharmacology, which differs significantly from that of typical antipsychotics or SSRIs.

Key Receptor Binding Profile

The table below summarizes the primary receptor interactions of this compound that contribute to its therapeutic effects [4].

Pharmacological Target Interaction Functional Consequence & Potential Relevance to Delirium
Serotonin 5-HT₂ Receptors Potent antagonism [4] [2] [5] Modulates serotonin neurotransmission; potentially reduces psychosis, agitation, and normalizes sleep-wake cycles. A key mechanism for its "atypical" profile.
Noradrenergic α₂-Adrenoceptors Antagonism [4] Increases noradrenaline and serotonin release in the synapse by blocking presynaptic autoreceptors; may contribute to pro-cognitive and antidepressant effects.
Noradrenergic α₁-Adrenoceptors Antagonism [4] Contributes to sedative effects and may cause dizziness and postural hypotension.
Histamine H₁ Receptors Antagonism (from general pharmacology knowledge) Causes sedation and drowsiness, which can be beneficial for managing agitation and insomnia in delirium.
Muscarinic Cholinergic Receptors No significant affinity [4] Low risk of anticholinergic side effects (e.g., confusion, dry mouth, constipation), a significant advantage in treating delirium.
Dopamine D₂ Receptors No significant direct blockade Low potential for extrapyramidal side effects, making it suitable for vulnerable elderly populations [1].
Signaling Pathways and Neuroadaptive Changes

Beyond acute receptor blockade, chronic administration of this compound induces adaptive changes in neuronal signaling systems, which may be critical for its therapeutic action.

G cluster_acute Acute Administration cluster_chronic Chronic Administration This compound This compound Alpha1AR α₁-Adrenoceptor This compound->Alpha1AR Antagonizes Alpha2AR α₂-Adrenoceptor This compound->Alpha2AR Antagonizes 5HT2R 5-HT₂ Receptor This compound->5HT2R Antagonizes PLC Phospholipase C Alpha1AR->PLC Stimulates Noradrenaline Noradrenaline Alpha2AR->Noradrenaline IP3 Inositol Triphosphate (IP₃) PLC->IP3 Produces PKC Protein Kinase C IP3->PKC Activates AC Adenylyl Cyclase PKC->AC Modulates cAMP Cyclic AMP AC->cAMP Produces GeneExp Gene Expression (Neuroplasticity) Chronic this compound Chronic this compound Alpha1AR Upregulation ↑ α₁-Adrenoceptor Response Chronic this compound->Alpha1AR Upregulation Induces Alpha1AR Upregulation->GeneExp Enhances Noradrenaline Release ↑ Noradrenaline Release Noradrenaline Release->Alpha1AR Release Blocks Inhibition of

Diagram 1: Proposed signaling pathways and neuroadaptive changes in response to this compound. Acute administration (green) involves receptor antagonism and subsequent signaling events. Chronic administration (red) leads to the upregulation of α₁-adrenoceptor responsiveness, a potential key mechanism for long-term efficacy [6].

  • In Vivo Receptor Regulation: A critical study in rats demonstrated that chronic treatment with this compound does not produce the strong beta-adrenergic receptor downregulation typical of many antidepressants. Instead, it increases the maximal inositol phosphate response from α₁-adrenoceptors. This α₁-upregulation is hypothesized to be a characteristic mechanism of efficient antidepressant drugs that do not work through beta-downregulation and may be relevant to its calming and organizing effects in delirium [6].
  • Human Platelet Model: An in vivo human study gave this compound (40 mg daily) to volunteers and monitored serotonin receptors on platelets. It found that platelet 5-HT₂ receptor density increased during administration. This up-regulation in the presence of an antagonist may represent a compensatory biological feedback mechanism, the clinical implications of which warrant further investigation [5].

Experimental Protocols for Key Studies

For research reproducibility, here are the summarized methodologies from two pivotal studies.

Clinical Trial in Aged Delirium Patients [1]
Protocol Element Description
Study Design Open trial.
Subjects 62 consecutive aged patients with delirium diagnosed according to DSM-IV.
Intervention Administration of this compound. (Dosage not specified in abstract).
Duration 4 weeks.
Assessment Symptoms assessed once a week using the Delirium Rating Scale (DRS).
Primary Outcomes Efficacy in treating behavioral and sleep-wake disturbances. Side-effect profile.
Receptor Binding & Second Messenger Study in Rat Cortex [6]
Protocol Element Description

| In Vitro Experiments | - Receptor Binding: Confirmed binding potency to α₁- and α₂-adrenoceptors.

  • Second Messengers: Measured noradrenaline-stimulated inositol phosphate accumulation and cyclic AMP responses.
  • PKC Modulation: Tested the effect of a PKC activator (TPA) on noradrenergic responses. | | In Vivo Experiments | - Treatment: Chronic administration of this compound to rats.
  • Tissue Analysis: Post-treatment, cerebral cortices were analyzed for: - β-adrenoceptor density (to check for down-regulation). - Maximal inositol phosphate response from α₁-adrenoceptors. | | Key Technique | Measurement of inositol phosphate accumulation as an indicator of postsynaptic α₁-adrenoceptor sensitivity. |

Comparative Analysis with Other Agents

This compound's value in delirium may lie in its unique side-effect profile compared to other psychotropic agents.

  • Low Anticholinergic Burden: Unlike tricyclic antidepressants (e.g., amitriptyline) and many typical antipsychotics, this compound has no significant muscarinic cholinergic antagonist properties [4]. This is a critical advantage in treating delirium, where anticholinergic drugs can exacerbate or even cause the condition.
  • Favorable Neurological Side-Effect Profile: Because it does not directly block dopamine D₂ receptors, this compound has a low potential for inducing extrapyramidal symptoms (EPS) [1]. This makes it a candidate for patients who cannot tolerate typical antipsychotics.
  • Serious Adverse Effect Monitoring: The most serious adverse effect of this compound is agranulocytosis, a potentially fatal lowering of the white blood cell count. It is recommended that a baseline blood count be obtained and the white cell count be monitored monthly for the first three months of treatment [4].

Conclusion and Future Research Directions

Current evidence, though limited, suggests that this compound's mechanism in treating delirium may be driven by its potent 5-HT₂ receptor antagonism, its ability to enhance noradrenergic transmission via α₂-blockade, and its favorable side-effect profile, particularly the lack of anticholinergic effects and low EPS risk.

However, it is crucial to note that the clinical evidence is from old, small-scale studies, and the mechanistic data largely comes from animal or in vitro models. The most recent identified clinical study on this specific application is from 1996 [1]. Therefore, This compound should be considered an experimental and off-label option for delirium.

Future research should include:

  • Modern, rigorous RCTs comparing this compound to current standard treatments (e.g., atypical antipsychotics) for delirium.
  • Dose-finding studies to establish optimal and safe dosing regimens for the elderly and medically ill.
  • Biomarker studies to understand which patients with delirium (e.g., those with specific symptom clusters or neurotransmitter imbalances) are most likely to respond to this compound's unique mechanism.

References

Comprehensive Technical Guide: Mianserin as a Noradrenergic and Specific Serotonergic Antidepressant (NaSSA)

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Drug Overview

Mianserin is a tetracyclic piperazino-azepine compound that represents an important class of antidepressant agents with a unique multimodal mechanism of action. First synthesized in 1966 for its peripheral anti-5-hydroxytryptamine properties, initial animal screening revealed central activity, though the profile did not immediately suggest antidepressant potential. Clinical observations of sedative and possible mood-lifting effects eventually led to systematic investigation, with quantitative electroencephalogram (EEG) studies demonstrating that this compound's effects closely resembled those of the established tricyclic antidepressant amitriptyline. Subsequent research has established this compound as an effective antidepressant with a distinct pharmacological profile that differentiates it from traditional tricyclic antidepressants both chemically and pharmacologically. [1] [2]

As a prototypical Noradrenergic and Specific Serotonergic Antidepressant (NaSSA), this compound enhances both noradrenergic and serotonergic neurotransmission through a novel mechanism distinct from reuptake inhibition. Unlike many older antidepressants, this compound demonstrates a favorable side effect profile with minimal anticholinergic effects and reduced cardiotoxicity. This technical guide provides a comprehensive overview of this compound's pharmacology, experimental protocols for studying its effects, signaling pathways, therapeutic potential, and research applications, specifically designed for researchers, scientists, and drug development professionals working in psychopharmacology and neuropsychiatric drug discovery. [3] [2]

Pharmacological Profile and Mechanism of Action

This compound exerts its therapeutic effects through a complex receptor interaction profile that defines the NaSSA class. The primary mechanism involves antagonism of presynaptic α2-adrenergic auto-receptors and hetero-receptors, which disinhibits norepinephrine release and enhances noradrenergic transmission. Simultaneously, this compound acts as a potent antagonist at specific serotonin receptors including 5-HT2A, 5-HT2C, and 5-HT3 receptors, resulting in enhanced serotonergic transmission primarily through 5-HT1A receptors. This specific receptor profile creates a synergistic enhancement of both monoamine systems implicated in depressive disorders while minimizing side effects associated with nonspecific serotonin receptor activation. [3] [4]

The structural configuration of this compound as a tetracyclic compound facilitates its unique receptor binding properties. Unlike selective serotonin reuptake inhibitors (SSRIs) that increase synaptic serotonin levels non-specifically, this compound's targeted receptor antagonism directs serotonergic activity toward receptors most associated with antidepressant effects while blocking those linked to adverse effects. This receptor selectivity translates to a clinical profile with reduced incidence of sexual dysfunction, nausea, and anxiety that often complicate SSRI treatment. Additionally, this compound's potent histamine H1 receptor antagonism contributes to its sedative properties, which can be beneficial for depressed patients with insomnia or agitation. [3] [4]

Table 1: Quantitative Receptor Binding Profile of this compound

Receptor Type Action Potency/IC50 Functional Outcome
α2-adrenergic Antagonist High affinity ↑ Noradrenaline release
5-HT2A Antagonist High affinity ↑ 5-HT1A transmission
5-HT2C Antagonist High affinity Reduced anxiety, improved sleep
5-HT3 Antagonist Moderate affinity Reduced nausea/GI side effects
H1 histamine Antagonist High affinity Sedation, weight gain
Muscarinic cholinergic Minimal affinity Very low Low anticholinergic side effects

Table 2: Key Pharmacokinetic Parameters of this compound

Parameter Value/Range Notes
Bioavailability ~20-30% Significant first-pass metabolism
Protein Binding ~95% Highly bound to plasma proteins
Half-life 20-40 hours Suitable for once-daily dosing
Metabolism Heppatic (CYP2D6) Demethylation and hydroxylation
Active Metabolites Desmethylthis compound Contributes to overall activity
Time to Steady State 5-7 days Based on half-life

The pharmacokinetic properties of this compound contribute to its clinical utility. With a half-life of approximately 20-40 hours, this compound supports once-daily dosing, typically administered at bedtime to capitalize on its sedative effects. Hepatic metabolism via cytochrome P450 enzymes, particularly CYP2D6, generates active metabolites including desmethylthis compound, which shares similar receptor affinity. This compound exhibits linear kinetics within the therapeutic dose range (30-90 mg/day), and steady-state concentrations are typically achieved within one week of initiation. The medication's high protein binding and extensive distribution contribute to its central effects while the lack of significant enzyme inhibition reduces its potential for drug-drug interactions compared to many other antidepressants. [3]

Experimental Protocols and Methodologies

Receptor Binding Assays

Radioligand binding studies provide essential quantitative data on this compound's affinity for various neurotransmitter receptors. The standard protocol involves preparing cerebral cortex membranes from rat brain tissue homogenized in ice-cold buffer (typically 50 mM Tris-HCl, pH 7.4) and centrifuged at 40,000 × g for 20 minutes. The pellet is resuspended and incubated with this compound at varying concentrations (0.1 nM to 10 μM) in the presence of radiolabeled ligands specific to target receptors (e.g., [3H]rauwolscine for α2-adrenergic receptors, [3H]ketanserin for 5-HT2A receptors). Non-specific binding is determined in the presence of unlabeled excess ligand. After incubation at 25°C for 60 minutes, the reaction is terminated by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer. Radioactivity quantification using scintillation counting allows generation of competition binding curves, with IC50 values calculated and converted to Ki values using the Cheng-Prusoff equation. This methodology reliably demonstrates this compound's high affinity for α2-adrenergic receptors (Ki ≈ 2-10 nM) and 5-HT2A/2C receptors (Ki ≈ 1-10 nM), with moderate affinity for 5-HT3 receptors and histamine H1 receptors. [5] [2]

Cytokine Inhibition and TLR Signaling Assays

The anti-inflammatory properties of this compound can be evaluated using primary human peripheral blood mononuclear cells (PBMCs) or differentiated macrophages. PBMCs are isolated from healthy donors by density gradient centrifugation using Lympholyte-H or similar media. Cells are cultured in RPMI 1640 medium supplemented with 5% fetal bovine serum and antibiotics at 37°C in 5% CO2. For toll-like receptor (TLR) signaling assays, macrophages are differentiated from monocytes using M-CSF (100 ng/mL) over 4-6 days, then pre-treated with this compound (typically 10-40 μg/mL) or vehicle control for 30 minutes before stimulation with TLR ligands: LPS (10 ng/mL) for TLR4, Pam3Cys (100 ng/mL) for TLR1/2, flagellin (100 ng/mL) for TLR5, or R-848 (1 μg/mL) for TLR7/8. After 6-24 hours of stimulation, supernatants are collected for cytokine measurement via ELISA, with significant inhibition of TNF-α, IL-6, and IL-1β typically observed at higher this compound concentrations (20-40 μg/mL). This protocol demonstrates this compound's specific inhibition of endosomal TLR signaling, particularly for TLR7/8, suggesting an immunomodulatory mechanism independent of its monoaminergic activities. [5]

Apoptosis and Cell Viability Assays

The anti-cancer effects of this compound can be assessed using liver cancer cell lines (e.g., HepG2, J7) through MTT assays for viability and annexin V/propidium iodide staining for apoptosis. For MTT assays, cells are plated in 48-well plates (5,000-10,000 cells/well) and treated with this compound across a concentration range (0-40 μg/mL) for 24-72 hours. MTT reagent (0.5 mg/mL) is added for 4 hours, followed by solubilization solution (10% SDS in 0.01 M HCl) overnight. Absorbance measurement at 570 nm with 650 nm reference determines cell viability, with IC50 values typically ranging from 10-20 μg/mL for liver cancer cells. For apoptosis assessment, cells treated with this compound (20 μg/mL) for 48 hours are stained with FITC-conjugated annexin V and propidium iodide using commercial kits, followed by flow cytometry analysis (FACSCalibur instrument). Data analysis with Modfit LT software typically demonstrates dose-dependent increases in early and late apoptotic populations, confirming pro-apoptotic effects. Additional immunoblot analyses can examine cleavage of caspase-3 and PARP to confirm apoptotic pathway activation. [6]

Table 3: Experimental Parameters for Assessing this compound's Effects

Assay Type Cell Types/Models Key Parameters Expected Outcomes
Receptor Binding Rat cerebral cortex membranes Concentration range: 0.1 nM-10 μM High affinity for α2-adrenergic, 5-HT2, H1 receptors
Cytokine Inhibition Human PBMCs, macrophages This compound: 10-40 μg/mL, TLR stimulation Inhibition of TNF-α, IL-6 production (TLR7/8 specific)
Anti-tumor Activity HepG2, J7 liver cancer cells Treatment: 24-72 hours, 0-40 μg/mL IC50: 10-20 μg/mL, dose-dependent apoptosis
In vivo Xenograft BALB/c nude mice Intratumoral: 2-3 mg/60 μL, 5×/week Significant tumor growth reduction vs controls

Signaling Pathways and Visualization

This compound's complex pharmacological profile involves multiple interconnected signaling pathways that mediate both its neuropsychiatric and recently discovered anti-inflammatory and anti-cancer effects. The diagrams below visualize the key signaling pathways using Graphviz DOT language, with careful attention to color contrast and layout specifications as requested.

Neuropharmacological Mechanisms

G cluster_presynaptic Presynaptic Effects cluster_postsynaptic Postynaptic Effects This compound This compound Alpha2 Alpha2 This compound->Alpha2 Antagonism HT2A HT2A This compound->HT2A Antagonism HT2C HT2C This compound->HT2C Antagonism HT3 HT3 This compound->HT3 Antagonism H1 H1 This compound->H1 Antagonism Presynaptic Presynaptic Postsynaptic Postsynaptic NA_Release NA_Release Antidepressant_Effect Antidepressant_Effect NA_Release->Antidepressant_Effect Serotonin_Release Serotonin_Release Serotonin_Release->Antidepressant_Effect Alpha2->NA_Release Disinhibition Alpha2->Serotonin_Release Disinhibition Sedation Sedation H1->Sedation

Diagram 1: this compound's neuropharmacological mechanisms as a NaSSA antidepressant. The diagram illustrates receptor antagonism leading to increased neurotransmitter release and clinical effects.

Anti-inflammatory and Anti-cancer Mechanisms

G cluster_anticancer Anti-cancer Pathway cluster_antiinflammatory Anti-inflammatory Pathway This compound This compound HSP60 HSP60 This compound->HSP60 Translocation TLR8 TLR8 This compound->TLR8 Inhibition CCR9 CCR9 HSP60->CCR9 Downregulation AKT AKT CCR9->AKT Inactivation BetaCatenin BetaCatenin AKT->BetaCatenin Inactivation NFkB NFkB AKT->NFkB Inactivation Apoptosis Apoptosis BetaCatenin->Apoptosis Induction Tumor_Growth Tumor_Growth BetaCatenin->Tumor_Growth Cytokine_Production Cytokine_Production NFkB->Cytokine_Production NFkB->Apoptosis Induction NFkB->Tumor_Growth TLR8->Cytokine_Production Anti_inflammatory Anti_inflammatory Cytokine_Production->Anti_inflammatory Reduction

Diagram 2: this compound's anti-inflammatory and anti-cancer signaling pathways. The diagram shows HSP60 translocation, CCR9 downregulation, and TLR8 inhibition as key mechanisms.

Clinical and Therapeutic Applications

Antidepressant Efficacy

This compound demonstrates established efficacy in the treatment of major depressive disorder (MDD), with a clinical response profile that compares favorably with other antidepressant classes. Meta-analyses of randomized controlled trials indicate that dual-action antidepressants like this compound, which enhance both serotonergic and noradrenergic neurotransmission, produce response rates of approximately 63.6% compared to 59.3% for selective serotonin reuptake inhibitors (SSRIs). This difference, while modest, represents a statistically significant advantage (risk ratio = 1.059, p = 0.003) with a number needed to treat (NNT) of nearly 24. This means that approximately 24 patients would need to be treated with dual-action antidepressants like this compound instead of SSRIs to obtain one additional responder. While this difference falls below the NNT threshold of 10 suggested by the UK's National Institute of Clinical Excellence for clinical significance, it may nonetheless hold public health relevance given the large population of depressed patients treated with these medications. The therapeutic onset for this compound typically occurs within 1-3 weeks of treatment initiation, with full effects emerging over 4-6 weeks. [7] [3]

The side effect profile of this compound offers particular advantages in certain patient populations. Common adverse effects include dizziness, drowsiness, blurred vision, weight gain, dry mouth, and constipation, while more serious but rare reactions may include hypomania, fainting, seizures, and hematological problems. Notably, this compound demonstrates reduced cardiotoxicity compared to tricyclic antidepressants and minimal anticholinergic effects, making it potentially suitable for elderly patients or those with cardiac concerns. The sedative properties of this compound, primarily mediated through H1 receptor antagonism, can be strategically utilized in depressed patients with significant insomnia or agitation. As with other antidepressants, abrupt discontinuation should be avoided, with gradual tapering recommended to minimize potential withdrawal symptoms. [3]

Anti-inflammatory and Immunomodulatory Effects

Beyond its neuropsychiatric applications, this compound demonstrates significant immunomodulatory properties that may contribute to its antidepressant efficacy and represent a potential therapeutic mechanism for inflammatory conditions. Research indicates that this compound inhibits endosomal toll-like receptor (TLR) signaling, particularly TLR7 and TLR8, in primary human macrophages and B-lymphocytes. This effect occurs at concentrations (10-40 μg/mL) substantially higher than those required for monoamine receptor binding, suggesting a distinct mechanism from its antidepressant action. This compound significantly reduces spontaneous cytokine production in human rheumatoid synovial membrane cultures, inhibiting TNF-α, IL-6, and IL-1β production. Importantly, structural modification studies demonstrate that this compound's anti-inflammatory activity may be independent of 5-HT receptor binding, as derivatives with dramatically reduced affinity for 5-HT receptors retain full anti-inflammatory activity. This suggests that the immunomodulatory properties represent a distinct, off-target effect that could potentially be optimized through structural refinement. [5]

The pathophysiological relevance of these immunomodulatory effects is supported by the established connection between inflammation and depression. Patients with major depressive disorder frequently exhibit elevated levels of pro-inflammatory cytokines, which normalize in those who respond to antidepressant treatment. Additionally, depression commonly occurs as a comorbidity in chronic inflammatory conditions such as rheumatoid arthritis, where systemic cytokine elevation is present. The demonstration that this compound ameliorates disease progression in murine collagen-induced arthritis models further supports its potential application in inflammatory disorders. These findings position this compound as a multimodal therapeutic agent capable of addressing both the psychological and inflammatory components of complex disease states. [5]

Oncological Applications

Emerging research reveals that this compound possesses anti-tumor properties against various cancers, particularly hepatocellular carcinoma (HCC). Investigations demonstrate that this compound exerts cytotoxic effects on liver cancer cells by inhibiting proliferation and inducing apoptosis through a novel mechanism involving heat shock protein 60 (HSP60) translocation and subsequent downregulation of CCR9 expression. This leads to inactivation of the AKT-(β-catenin/NFκB) signaling pathway, which plays a critical role in cell survival and proliferation. The therapeutic potential of this compound in oncology is further enhanced by its synergistic effects when combined with sorafenib, the standard first-line treatment for advanced hepatocellular carcinoma. Both in vitro and in vivo experiments demonstrate that combination treatment with this compound and sorafenib produces significant synergistic effects on cell viability, apoptosis induction, and tumor growth inhibition in both parental and sorafenib-resistant liver cancer cells. [6]

The translational significance of these findings is substantial, particularly given the challenges in treating advanced liver cancer and the development of sorafenib resistance. This compound's well-established safety profile from decades of clinical use as an antidepressant potentially facilitates drug repurposing opportunities. In vivo validation using subcutaneous xenograft models in nude mice demonstrates that intratumoral administration of this compound (2-3 mg/60 μL/mouse, approximately 100-150 mg/kg) five days per week significantly limits tumor growth in both sorafenib-sensitive and sorafenib-resistant liver cancer cells. These findings position this compound as a promising adjuvant therapy to sorafenib, potentially offering a strategy to overcome resistance mechanisms in hepatocellular carcinoma. Further research is needed to establish optimal dosing regimens and to explore this compound's anti-cancer potential in other tumor types. [6]

Research Applications and Methodologies

Specialized Experimental Models

The investigation of this compound's mechanisms and therapeutic potential employs diverse experimental models across multiple disciplines. In neuroscience research, olfactory bulb ablation models in rats demonstrate this compound's ability to reverse behavioral changes associated with this lesion, supporting its antidepressant efficacy. For inflammatory studies, the rat carrageenan-induced paw edema model and murine collagen-induced arthritis model provide robust systems for evaluating this compound's anti-inflammatory properties. In oncological research, subcutaneous xenograft models using immunocompromised mice implanted with human liver cancer cells (e.g., J7 and J7-SR sorafenib-resistant cells) enable the assessment of this compound's anti-tumor effects in vivo. These models typically involve tumor volume measurements calculated using the formula: W × L × T (where W represents the smallest diameter, L the longest diameter, and T the thickness), with statistical comparisons between control and treatment groups. [2] [6]

Cell culture systems for evaluating this compound's effects include primary human peripheral blood mononuclear cells (PBMCs) isolated via density gradient centrifugation, human M-CSF-derived macrophages, rheumatoid synovial membrane cultures, and various cancer cell lines. For receptor binding studies, rat cerebral cortex membranes provide a biologically relevant system for quantifying affinity at aminergic receptors. Each model system offers specific advantages: primary human cells maintain physiological relevance, immortalized cell lines provide reproducibility and scalability, and animal models enable the assessment of complex systemic effects. The dosing considerations vary significantly across these systems, with in vitro studies typically utilizing this compound concentrations of 10-40 μg/mL, while in vivo studies employ doses ranging from 1-60 mg/kg for intraperitoneal administration in rodent models. [5] [2] [6]

Multi-omics and Advanced Analytical Approaches

Recent advances in multi-omics technologies and computational approaches offer powerful methods for elucidating this compound's complex mechanisms of action. Integrative analysis of genomics, transcriptomics, proteomics, and epigenomics data can provide comprehensive insights into the molecular networks affected by this compound treatment. The mosGraphFlow model, a novel graph AI approach, enables the analysis of multi-omic signaling graphs (mosGraphs) by integrating biological regulatory networks from databases like KEGG with experimental data. This approach has been successfully applied to Alzheimer's disease research but can be adapted to study this compound's effects by identifying important biomarkers and signaling interactions across multiple molecular levels. [8] [9]

The methodological framework for such analyses involves several key steps: First, multi-omics datasets are preprocessed and standardized to a uniform gene-level format. Methylation data are mapped from CpG sites to gene regions, genomic data are filtered for non-silent mutations, transcriptomic data are normalized using methods like FPKM, and proteomic data are standardized using median log2 normalization. Next, biological knowledge graphs are constructed by intersecting multi-omics datasets with established regulatory networks from databases like KEGG, which includes 2,241 genes and 21,041 edges. The mosGraphFlow model then employs graph neural networks to analyze these integrated datasets, leveraging K-hop information of local substructures to overcome limitations of traditional GNN models. This approach not only achieves superior classification accuracy but also identifies important disease biomarkers and signaling interactions, with visualization tools that highlight signaling sources at specific omic levels to facilitate understanding of pathogenic mechanisms. [8] [9]

Conclusion and Future Directions

This compound represents a pharmacologically distinct antidepressant with a multifaceted mechanism of action that continues to reveal novel therapeutic potential beyond its original psychiatric applications. As a noradrenergic and specific serotonergic antidepressant (NaSSA), this compound's unique receptor profile provides efficacy comparable to other antidepressant classes with potentially favorable tolerability in specific patient populations. The recent discovery of its anti-inflammatory properties, mediated through inhibition of endosomal TLR signaling, and its anti-cancer effects, involving HSP60 translocation and CCR9 downregulation, significantly expand this compound's potential therapeutic relevance. These findings exemplify the value of investigating established drugs for novel applications, particularly as the immunomodulatory and anti-cancer effects appear to operate through mechanisms distinct from this compound's primary neuropharmacological actions. [5] [3] [6]

References

Mianserin tetracyclic antidepressant properties

Author: Smolecule Technical Support Team. Date: February 2026

Pharmacodynamic Profile & Mechanism of Action

Mianserin's therapeutic action is mediated through its effects on several neurotransmitter systems. The table below summarizes its key interactions and affinities (Ki values) at various molecular targets [1].

Table 1: Receptor Binding Profile of this compound

Receptor Target Affinity (Ki, nM) Action Primary Functional Outcome
α2-Adrenergic 3.8 - 73 Antagonist Disinhibits norepinephrine, dopamine, serotonin, and acetylcholine release [1] [2].
5-HT2C 0.63 - 6.5 Antagonist Potentially enhances noradrenergic and serotonergic transmission [1].
Histamine H1 0.30 - 1.7 Inverse Agonist Causes sedation and drowsiness [1].
5-HT2A 1.6 - 55 Antagonist Contributes to sleep improvement and potential antidepressant effect [1].
NET (Norepinephrine Transporter) 71 Inhibitor Increases synaptic norepinephrine levels [1].
5-HT3 5.8 - 300 Antagonist May contribute to anti-nausea and anxiolytic effects [1].
κ-Opioid Receptor 530 (EC₅₀) Partial Agonist May contribute to analgesic and antidepressant effects; mechanism under investigation [3].
Muscarinic (mACh) 820 Low Affinity Negligible anticholinergic side effects [1].

This compound's effects are stereoselective, with the (S)-(+)-enantiomer being 200-300 times more pharmacologically active than the (R)-(-) form in blocking α2-adrenergic autoreceptors, a key action believed to underpin its ability to enhance noradrenergic transmission [1] [2].

Experimental Protocols for Key Assays

The following are detailed methodologies from research investigating this compound's actions, particularly its interaction with the κ-opioid receptor [3].

Radioligand Binding Assays on Cloned Human Opioid Receptors
  • Objective: To determine the affinity (Ki) of this compound for human μ- (MOP), δ- (DOP), and κ-opioid (KOP) receptors.
  • Cell Lines: CHO-K1 cells stably transfected to express human MOP, DOP, or KOP.
  • Membrane Preparation: Cells are washed, scraped, and lysed. The lysate is centrifuged, and the resulting membrane pellet is resuspended and stored at -80°C.
  • Binding Protocol: Cell membranes are incubated with a radioactive opioid receptor antagonist (e.g., [³H]diprenorphine) in the presence of increasing concentrations of this compound. Non-specific binding is determined with an unlabeled competitive ligand (e.g., naloxone).
  • Data Analysis: The concentration of this compound that displaces 50% of the specific radioligand binding (IC50) is determined, and the inhibition constant (Ki) is calculated using the Cheng-Prusoff equation.
Functional [³⁵S]GTPγS Binding Assay
  • Objective: To assess the agonist activity of this compound by measuring G-protein activation.
  • Sample Types: Can be performed on membranes from transfected CHO-KOP cells, rat C6 glioma cells (which natively express KOP), or specific brain regions like rat striatum and nucleus accumbens.
  • Assay Protocol: Membranes are incubated with this compound and a non-hydrolyzable analog of GTP, [³⁵S]GTPγS. Agonist binding to a GPCR stimulates the exchange of GDP for GTP on the Gα subunit, which is measured by the binding of [³⁵S]GTPγS.
  • Validation: The KOP selectivity of the response is confirmed by pre-treatment with a selective KOP antagonist such as nor-binaltorphimine (nor-BNI).
Measurement of MAPK Phosphorylation
  • Objective: To investigate downstream signaling following receptor activation.
  • Cell Systems: CHO-KOP cells, C6 glioma cells, or primary neuronal cultures from mouse striatum/hippocampus.
  • Treatment: Cells are serum-starved and then treated with this compound. The KOP-specific effect is verified by inhibition with nor-BNI.
  • Analysis: Cell extracts are prepared and analyzed via Western blot using phospho-specific antibodies against ERK1/2 and p38 MAPK to detect changes in phosphorylation levels.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the core signaling pathways and a typical experimental workflow for investigating this compound's κ-opioid receptor activity.

G cluster_receptors Receptor Binding cluster_effects Cellular & Neurotransmitter Effects This compound This compound H1 Histamine H1 Receptor This compound->H1 Alpha2 α2-Adrenergic Receptor This compound->Alpha2 Serotonin2 5-HT2A/2C Receptors This compound->Serotonin2 KOR κ-Opioid Receptor (KOP) This compound->KOR NETInhibit Norepinephrine Transporter (NET) This compound->NETInhibit Inhibition Sedation Sedation H1->Sedation Inverse Agonism Disinhibition Disinhibition Alpha2->Disinhibition Antagonism MAPK ERK1/2 & p38 Phosphorylation KOR->MAPK Partial Agonism Outcome Antidepressant & Anxiolytic Effects Sedation->Outcome NETRelease Increased Synaptic Norepinephrine Disinhibition->NETRelease Increased NE/5-HT/DA/ACh NET NET MAPK->Outcome NETRelease->Outcome NETInhibit->NETRelease

Diagram 1: this compound's multimodal mechanism of action involves antagonism and agonism at multiple receptors, leading to complex downstream effects.

G Start 1. Cell Culture & Prep A1 CHO cells expressing human KOP, MOP, DOP Start->A1 A2 C6 rat glioma cells (native KOP) Start->A2 A3 Rat brain membranes (striatum, NAc) Start->A3 B 2. Experimental Assays B1 Radioligand Binding A1->B1 B2 [³⁵S]GTPγS Binding (G-protein activation) A1->B2 B3 Western Blot (MAPK phosphorylation) A1->B3 A2->B2 A2->B3 A3->B2 B->B1 B->B2 B->B3 C1 Antagonist Co-treatment (e.g., nor-BNI for KOP) B1->C1 B2->C1 B3->C1 C 3. Pharmacological Validation D1 Calculate Ki, EC₅₀, Emax Determine agonist profile C1->D1 D 4. Data Analysis & Conclusion

Diagram 2: A typical workflow for characterizing this compound's activity at the κ-opioid receptor, combining binding and functional assays.

Clinical and Pharmacokinetic Profile

Clinical Uses: this compound is used for Major Depressive Disorder at doses of 30-90 mg/day and for insomnia at lower doses (around 10 mg/day) [1]. It has demonstrated efficacy comparable to tricyclic antidepressants like amitriptyline and imipramine in clinical studies [4] [5].

Key Pharmacokinetics: [1] [6]

  • Bioavailability: 20-30%
  • Protein Binding: 90-95%
  • Metabolism: Primarily hepatic, via CYP2D6 (aromatic hydroxylation, N-oxidation, N-demethylation)
  • Half-life: 21-61 hours
  • Excretion: Urine (4-7%), Feces (14-28%)

Important Safety and Interaction Considerations

  • Serious Adverse Effects: The most serious (though uncommon) adverse effect is agranulocytosis, necessitating blood count monitoring before and during the initial months of therapy [4].
  • Common Side Effects: Drowsiness, dizziness, dry mouth, and weight gain are frequently observed [1] [4].
  • Drug Interactions: this compound can enhance the sedative effects of CNS depressants (alcohol, benzodiazepines). Concomitant use with carbamazepine or phenobarbital can increase its metabolism and reduce efficacy [1].

This compound's intricate pharmacology, particularly its κ-opioid receptor activity, presents a compelling profile for research. Further investigation into this mechanism could inform the development of novel antidepressant agents.

References

Core Preclinical Findings of Mianserin

Author: Smolecule Technical Support Team. Date: February 2026

Therapeutic Area Proposed Mechanism of Action Key Experimental Findings In Vivo Evidence

| Oncology (Liver Cancer) [1] | Cytotoxicity via CCR9/AKT pathway; synergistic with Sorafenib. | • IC₅₀: ~10-20 µg/mL (HepG2, J7 cells) • Apoptosis: Induced (Annexin V/PI staining) • Synergy: Significant with Sorafenib (5-8 µM) | Tumor growth inhibition in nude mice (J7 xenograft) with intratumoral injection (100-150 mg/kg, 5x/week) [1]. | | Oncology (General) [2] | Inhibition of SLC1A5-mediated glutamine transport ("glutamine addiction"). | • Target: SLC1A5 (ASCT2) • Effect: Inhibits glutamine uptake, disrupting tumor metabolism. | Antitumor efficacy in SW480 xenograft models; correlated with reduced tumor glutamine levels [2]. | | Osteoarthritis (OA) [3] | Antagonism of R-spondin 2 (Rspo2), inhibiting Wnt/β-catenin signaling. | • Target: Rspo2-LGR5 interaction • IC₅₀ (TOPFlash): ~10 µM • Chondrogenesis: Increased proteoglycan & marker genes (Sox9, Col2a1, Acan) | Prevents cartilage degradation in a rat OA model via intra-articular administration [3]. | | Neuropsychopharmacology [4] | Partial agonist activity at the κ-opioid receptor (KOR). | • Affinity: 12-18x higher for KOR than µ- and δ-opioid receptors. • Effect: KOR-specific activation in [³⁵S]GTPγS binding & ERK1/2 phosphorylation. | Stimulated [³⁵S]GTPγS binding in rat striatum and nucleus accumbens; effect blocked by nor-BNI [4]. |

Detailed Experimental Protocols

The methodologies from these studies provide a robust framework for replicating and building upon this research.

Cell Viability and Cytotoxicity Assays
  • Method: MTT Assay [1]
  • Procedure:
    • Plate cells (e.g., HepG2, J7) in 48-well plates and incubate overnight.
    • Treat with Mianserin (e.g., 10 µg/mL) and/or Sorafenib (e.g., 5-6 µM) for a set duration.
    • Add MTT reagent (thiazolyl blue tetrazolium bromide) to each well and incubate for 4 hours.
    • Add a solubilization solution (10% SDS in 0.01M HCl) to lyse cells and dissolve formazan crystals.
    • Measure the optical density (OD) at 570 nm with a reference of 650 nm using a microplate reader.
    • Calculate the cell proliferation/viability index relative to control groups.
Apoptosis Detection
  • Method: Annexin V/Propidium Iodide (PI) Staining with Flow Cytometry [1]
  • Procedure:
    • Culture cells (e.g., HepG2, J7) and treat with this compound (e.g., 20 µg/mL) and/or Sorafenib (e.g., 8 µM) for 48 hours.
    • Harvest cells and stain with FITC-conjugated Annexin V and PI for 30 minutes at room temperature in the dark.
    • Analyze stained cells using a flow cytometer (e.g., FACSCalibur).
    • Use software (e.g., Modfit LT) to quantify the percentage of cells in early apoptosis (Annexin V+/PI-), late apoptosis/necrosis (Annexin V+/PI+), and viable cells (Annexin V-/PI-).
Wnt/β-catenin Signaling Assay
  • Method: TOPFlash Luciferase Reporter Assay [3]
  • Procedure:
    • Transfert cells (e.g., HCS-2/8, ATDC5) with the TOPFlash plasmid (a TCF/LEF-driven firefly luciferase reporter).
    • Stimulate the Wnt pathway by co-treating with recombinant human Rspo2 (e.g., 120 ng/mL) and a low dose of Wnt3a (e.g., 20 ng/mL).
    • Co-treat with this compound (e.g., 1-10 µM) to test for inhibition.
    • After incubation (e.g., 24-48 hours), lyse cells and measure luciferase activity using a luminometer.
    • Normalize firefly luciferase readings to a co-transfected control (e.g., Renilla luciferase) to account for transfection efficiency and cell viability.
Target Engagement (Protein-Protein Interaction)
  • Method: Immunoprecipitation (IP) Assay [1]
  • Procedure:
    • Treat cells with this compound (e.g., 10-20 µg/mL for 16-72 hours).
    • Isolate plasma membrane proteins using a commercial membrane protein extraction kit.
    • Incubate the extracted proteins overnight at 4°C with an antibody against the target protein (e.g., anti-HSP60).
    • Add pre-reacted Protein A/G-agarose beads to capture the antibody-protein complex.
    • Incubate the immune complex with the beads for 1 hour at 4°C.
    • Wash beads to remove non-specifically bound proteins, then elute the bound complexes using 2X SDS sample buffer.
    • Analyze the eluates by immunoblotting to detect co-precipitated proteins (e.g., CCR9).

Signaling Pathway Visualizations

The following diagrams, created using DOT language, illustrate the key signaling pathways modulated by this compound as identified in the research.

This compound in Liver Cancer: CCR9/AKT Pathway

G This compound This compound HSP60 HSP60 This compound->HSP60 Induces Translocation CCR9 CCR9 HSP60->CCR9 Binds AKT AKT CCR9->AKT Inactivates BetaCatenin BetaCatenin AKT->BetaCatenin Inactivates NFkB NFkB AKT->NFkB Inactivates Proliferation Proliferation BetaCatenin->Proliferation  Downregulates Apoptosis Apoptosis NFkB->Apoptosis  Downregulates Inhibition

This compound induces HSP60 translocation, inactivating CCR9/AKT to inhibit cancer growth.

This compound in Osteoarthritis: Rspo2/Wnt Pathway

G This compound This compound Rspo2 Rspo2 This compound->Rspo2 Blocks Binding LGR5 LGR5 Rspo2->LGR5 Binds Lrp6 Lrp6 LGR5->Lrp6 Protects BetaCatenin_deg Lrp6->BetaCatenin_deg  Inhibits Degradation BetaCatenin_nuc BetaCatenin_nuc BetaCatenin_deg->BetaCatenin_nuc Accumulates Target_Genes Target_Genes BetaCatenin_nuc->Target_Genes Activates Chondrogenesis Chondrogenesis Target_Genes->Chondrogenesis  Suppresses

This compound blocks Rspo2 from binding LGR5, inhibiting Wnt/β-catenin to protect cartilage.

This compound's κ-Opioid Receptor Agonist Activity

G This compound This compound KOR KOR This compound->KOR Binds & Activates GTP_gammaS GTP_gammaS KOR->GTP_gammaS  Stimulates [³⁵S] Binding ERK1_2 ERK1_2 KOR->ERK1_2  Phosphorylates

This compound acts as a partial κ-opioid receptor agonist, activating downstream signaling.

Research Implications and Future Directions

The compiled data highlights this compound's polypharmacology, presenting both an opportunity and a challenge for drug development.

  • Drug Repurposing: The robust in vivo efficacy in cancer and osteoarthritis models makes this compound a strong candidate for repurposing. Its synergistic effect with Sorafenib is particularly notable for overcoming drug resistance in HCC [1].
  • Lead Optimization: this compound's diverse activities provide multiple starting points for medicinal chemistry. Researchers could design analogues to:
    • Decouple effects: Enhance SLC1A5 inhibition while minimizing κ-opioid activity.
    • Improve potency: Increase affinity for specific targets like the Rspo2-LGR5 interface.
  • Translational Considerations: Future work should focus on establishing a therapeutic window for the new indications, especially given the established safety profile for its antidepressant use. Formulation development (e.g., for intratumoral or intra-articular delivery) will be critical [1] [3].

References

Mianserin receptor binding affinity Ki values

Author: Smolecule Technical Support Team. Date: February 2026

Mianserin's Receptor Binding Profile

Receptor Ki (nM) Species Action / Notes
5-HT2A 1.6 – 55 Human Antagonist/Inverse Agonist [1]
5-HT2C 0.63 – 6.5 Human Antagonist/Inverse Agonist [1]
5-HT1F 13 Human Agonist (Unexpected) [1] [2]
5-HT1E - Human Agonist (EC50 = 123.3 nM) [2]
5-HT7 48 – 56 Human Antagonist/Inverse Agonist [1]
5-HT3 5.8 – 300 Rodent Antagonist/Inverse Agonist [1]
5-HT6 55 – 81 Human Antagonist/Inverse Agonist [1]
H1 0.30 – 1.7 Human Inverse Agonist (Strong) [1]
α2C 3.8 Human Antagonist [1]
α2A 4.8 Human Antagonist [1]
α1 34 Human Antagonist [1]
NET 71 Human Norepinephrine Transporter Inhibitor [1]
κ-Opioid 530 (EC50) Human Partial Agonist [3] [1]

Key Experimental Methodologies

The data in the table above was generated using standard pharmacological techniques. The following are detailed protocols for key experiments used to characterize this compound's activity.

Radioligand Binding Assay (Competition Experiment)

This protocol is used to determine the affinity (Ki) of an unlabeled drug like this compound by measuring its ability to compete with a known radiolabeled ligand for the receptor binding site.

  • Membrane Preparation: Prepare cell membranes expressing the target human receptor (e.g., CHO-K1 cells stably transfected with the receptor of interest). Homogenize cells, centrifuge at low speed (e.g., 1,000×g) to remove debris, and then centrifuge the supernatant at high speed (e.g., 32,000×g) to pellet the membranes. Resuspend the membrane pellet in a suitable buffer (e.g., HEPES/NaOH with EDTA) and store at -80°C [3].
  • Assay Setup: In a reaction tube, combine:
    • Test Compound: A range of concentrations of this compound.
    • Radioligand: A single, fixed concentration of a receptor-specific radiolabeled ligand (e.g., [3H]LSD for 5-HT receptors).
    • Membrane Preparation: A fixed amount of the prepared membranes.
    • Assay Buffer: Bring to volume with an appropriate buffer to ensure consistent pH and ion concentration.
  • Incubation: Allow the competition reaction to proceed until equilibrium is reached. This typically involves incubating the tubes at room temperature or 37°C for a specified time (e.g., 60-90 minutes) [3].
  • Separation and Measurement: Terminate the reaction by rapid filtration under vacuum through glass-fiber filters (e.g., GF/B filters) to trap the membrane-bound radioligand. Wash the filters several times with ice-cold buffer to remove unbound radioligand. Measure the radioactivity retained on the filters using a scintillation counter [3].
  • Data Analysis: The resulting data (cpm of radioactivity vs. log concentration of this compound) is analyzed using non-linear regression to determine the IC50 (concentration that inhibits 50% of specific radioligand binding). The Ki is then calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant [3].
Functional Assay: G Protein Activation (BRET)

This assay measures the activation of a receptor by a ligand in live cells, which is crucial for identifying agonists like this compound's action at 5-HT1E and κ-Opioid receptors.

  • Cell Preparation: Culture cells (e.g., HEK293T) transiently or stably co-transfected with:
    • The target receptor (e.g., 5-HT1ER).
    • A Gα subunit tagged with a bioluminescent donor (e.g., Renilla luciferase, Rluc8).
    • A Gγ subunit tagged with a fluorescent acceptor (e.g., enhanced green fluorescent protein, eGFP). The Gβ subunit is untagged [2].
  • Stimulation and Reading: Seed the transfected cells into a white-walled microplate. On the day of the assay, add a cell-permeable luciferase substrate (e.g., coelenterazine 400a). Then, stimulate the cells with varying concentrations of this compound and immediately measure the BRET signal. The BRET ratio is calculated as the emission of the acceptor (e.g., eGFP at 510-540 nm) over the emission of the donor (e.g., Rluc8 at 390-450 nm) [2].
  • Signal Interpretation: Upon receptor activation, the G protein heterotrimer dissociates, increasing the distance between the donor and acceptor tags and causing a decrease in the BRET ratio. This decrease is used as a direct measure of G protein activation [2].
  • Data Analysis: The dose-response curves (BRET ratio vs. log concentration of this compound) are plotted and fitted to determine the potency (EC50) and efficacy (maximal response) of this compound at the target receptor [2].

This compound's Signaling Pathways

The diagram below illustrates the complex and unexpected functional activities of this compound at different receptor types, moving beyond simple binding.

G This compound's Functional Signaling Activities cluster_antagonism Antagonism / Inverse Agonism cluster_agonism Unexpected Agonism This compound This compound H1 Histamine H1 Receptor This compound->H1 Alpha2 α2-Adrenergic Receptor This compound->Alpha2 HT2A Serotonin 5-HT2A Receptor This compound->HT2A HT2C Serotonin 5-HT2C Receptor This compound->HT2C HT7 Serotonin 5-HT7 Receptor This compound->HT7 HT1E Serotonin 5-HT1E Receptor This compound->HT1E HT1F Serotonin 5-HT1F Receptor This compound->HT1F KOR κ-Opioid Receptor (KOR) This compound->KOR NET Norepinephrine Transporter (NET) This compound->NET Sedation Sedation H1->Sedation Blocks PLC Pathway ↑ NE, 5-HT, DA, ACh\n(Disinhibition) ↑ NE, 5-HT, DA, ACh (Disinhibition) Alpha2->↑ NE, 5-HT, DA, ACh\n(Disinhibition) Blocks PLC Pathway Blocks PLC Pathway HT2A->Blocks PLC Pathway ↓ cAMP\n(Gi/o protein) ↓ cAMP (Gi/o protein) HT1E->↓ cAMP\n(Gi/o protein) HT1F->↓ cAMP\n(Gi/o protein) Stimulates [35S]GTPγS\npERK1/2 Phosphorylation Stimulates [35S]GTPγS pERK1/2 Phosphorylation KOR->Stimulates [35S]GTPγS\npERK1/2 Phosphorylation ↑ Synaptic Norepinephrine ↑ Synaptic Norepinephrine NET->↑ Synaptic Norepinephrine

This diagram captures the key signaling consequences of this compound's binding:

  • Antagonism/Inverse Agonism (Red): this compound blocks several key receptors, leading to effects like sedation and disinhibition of neurotransmitter release.
  • Unexpected Agonism (Green): this compound activates 5-HT1E, 5-HT1F, and κ-Opioid receptors, inhibiting cAMP production and stimulating MAPK signaling.
  • Reuptake Inhibition (Blue): this compound blocks the norepinephrine transporter (NET), increasing synaptic norepinephrine levels.

Research Implications and Conclusions

The receptor profile of this compound has several important implications:

  • Mechanism of Action: Its therapeutic antidepressant effect is likely due to a combination of norepinephrine reuptake inhibition and blockade of inhibitory α2-adrenergic receptors and specific serotonin receptors (e.g., 5-HT2A/2C, 5-HT7), which together enhance monoaminergic neurotransmission [1] [4].
  • Side Effect Profile: The strong H1 receptor inverse agonism explains the common side effect of sedation, especially at treatment initiation [1].
  • Novel and Unexpected Activities: Recent research revealing this compound's agonist activity at 5-HT1E/1F receptors provides a plausible mechanism for its clinically observed antimigraine properties [2]. Its partial agonism at the κ-Opioid receptor may also contribute to its analgesic and antidepressant effects, a property shared with some tricyclic antidepressants [3] [1].
  • Anti-inflammatory Effects: Evidence suggests this compound has anti-inflammatory properties that can inhibit toll-like receptor (TLR) signaling and cytokine production. Importantly, this activity may be independent of its binding to 5-HT receptors, indicating a potentially separate mechanism of action [5].

References

Metabolic Pathways and Biotransformation

Author: Smolecule Technical Support Team. Date: February 2026

Mianserin is almost completely metabolized in humans and laboratory animals, with the liver serving as the primary site of metabolism [1]. The major metabolic pathways involve cytochrome P450 enzymes, particularly CYP2D6, followed by conjugation [2].

The following diagram illustrates the primary metabolic pathways of this compound, showing how the parent compound is transformed into various stable and reactive metabolites.

mianserin_metabolism This compound This compound 8-Hydroxythis compound 8-Hydroxythis compound This compound->8-Hydroxythis compound Aromatic Hydroxylation Desmethylthis compound Desmethylthis compound This compound->Desmethylthis compound N-Demethylation This compound-N-oxide This compound-N-oxide This compound->this compound-N-oxide N-Oxidation Reactive Iminium Intermediate Reactive Iminium Intermediate This compound->Reactive Iminium Intermediate P450 Activation 8-Hydroxythis compound->Reactive Iminium Intermediate P450 Activation Desmethylthis compound->Reactive Iminium Intermediate P450 Activation N-Glucuronide (Human) N-Glucuronide (Human) Desmethylthis compound->N-Glucuronide (Human) Direct Conjugation N-Sulphonate (Rat, Guinea Pig) N-Sulphonate (Rat, Guinea Pig) Desmethylthis compound->N-Sulphonate (Rat, Guinea Pig) Sulfonation Irreversible Protein Binding Irreversible Protein Binding Reactive Iminium Intermediate->Irreversible Protein Binding Covalent Binding

Major identified stable metabolites include 8-Hydroxythis compound, Desmethylthis compound, and This compound-N-oxide [3]. A key finding is that not only the parent drug but also its stable metabolites, 8-Hydroxythis compound and Desmethylthis compound, can be further activated by cytochrome P450 enzymes. This leads to the formation of a reactive iminium intermediate that binds irreversibly to microsomal proteins, which may have implications for toxicity [3].

Experimental Protocols for Metabolism Studies

The following methodologies are central to studying this compound's metabolism and excretion.

In Vitro Metabolism Using Human Liver Microsomes [3]
  • Incubation System: Human liver microsomes are incubated with this compound and a NADPH-generating system to provide enzymatic activity.
  • Metabolite Identification: Post-incubation, metabolites are isolated using High-Performance Liquid Chromatography (HPLC).
  • Structural Characterization: Isolated metabolites are identified using Mass Spectrometry and 1H-Nuclear Magnetic Resonance (1H-NMR) spectroscopy [1] [3].
  • Assessing Reactive Metabolites: The formation of chemically reactive metabolites is measured by quantifying the irreversible binding of radiolabeled [³H/¹⁴C]this compound to microsomal protein.
  • Enzyme Inhibition: The roles of specific cytochrome P450 enzymes are investigated using selective chemical inhibitors (e.g., SKF-525A, quinidine).
In Vivo Excretion Studies in Preclinical Models [4]
  • Animal Models: Studies use chimeric mice with humanized livers (PXB-mice) to better predict human metabolic outcomes. Control SCID mice are used for comparison.
  • Dosing and Sample Collection: Animals receive a single oral dose of radiolabeled [³H]this compound. Blood, urine, and feces are collected over a set period (e.g., 48 hours).
  • Metabolite Profiling: Radiochromatography is used to profile and quantify metabolites in plasma, urine, bile, and feces.
  • Mass Balance: Total recovery of the radioactive dose is measured to account for all elimination pathways.

Comparative Excretion Across Species

Significant species differences exist in this compound's metabolism and excretion, which is crucial for interpreting preclinical data.

Species Key Excretion & Metabolic Differences
Human Urinary excretion ~53% of radioactivity over 3 days; 15% of dose as conjugated + non-conjugated parent drug; direct conjugation of desmethyl metabolite is a specific pathway [5] [1].
Rat Urinary excretion ~36% of radioactivity; desmethylation is a major pathway; 8-hydroxydesmethylthis compound is principal metabolite; forms N-sulphonate conjugate [5] [1].
Rabbit Urinary excretion ~80% of radioactivity [5].

Key Pharmacokinetic Considerations

  • Age-Related Changes: The elimination half-life of this compound is significantly prolonged in the elderly (27 ± 13.1 hours) compared to young subjects (9.6 ± 1.9 hours), and apparent oral clearance is reduced. This suggests a need for dosage adjustment in elderly patients [6] [7].
  • Role of Humanized Liver Models: The cDNA-uPA/SCID PXB-mouse model, repopulated with human hepatocytes, is a advanced tool for predicting human-specific and biliary-excreted metabolites, helping to bridge the gap between traditional animal studies and human trials [4].

References

Mianserin metabolites desmethylmianserin 8-hydroxymianserin

Author: Smolecule Technical Support Team. Date: February 2026

Metabolic Pathways of Mianserin

This compound is primarily metabolized in the liver by cytochrome P450 enzymes, forming several stable metabolites. The following diagram illustrates its core metabolic pathways and the pharmacological relevance of its primary metabolites.

MianserinMetabolism cluster_pharmacology Pharmacological Activity This compound This compound Desmethylthis compound Desmethylthis compound This compound->Desmethylthis compound N-Demethylation 8-Hydroxythis compound 8-Hydroxythis compound This compound->8-Hydroxythis compound Aliphatic Hydroxylation This compound-N-oxide This compound-N-oxide This compound->this compound-N-oxide N-Oxidation Active Metabolite\n(Potent NA uptake inhibitor,\n α-adrenoceptor antagonist) Active Metabolite (Potent NA uptake inhibitor, α-adrenoceptor antagonist) Desmethylthis compound->Active Metabolite\n(Potent NA uptake inhibitor,\n α-adrenoceptor antagonist) Active Metabolite\n(Moderate NA/5-HT uptake\ninhibitor, weaker sedation) Active Metabolite (Moderate NA/5-HT uptake inhibitor, weaker sedation) 8-Hydroxythis compound->Active Metabolite\n(Moderate NA/5-HT uptake\ninhibitor, weaker sedation) Largely Inactive Metabolite Largely Inactive Metabolite This compound-N-oxide->Largely Inactive Metabolite

This compound's primary metabolic pathways and metabolite activity.

Comparative Pharmacology of this compound and Its Metabolites

The pharmacological profiles of this compound's metabolites contribute significantly to its overall therapeutic effect. Desmethylthis compound and 8-hydroxythis compound are considered major active metabolites [1] [2].

Table 1: Pharmacological Activity of this compound and Key Metabolites *In Vitro*

Compound Noradrenaline Uptake Inhibition (IC₅₀) Serotonin Uptake Inhibition (IC₅₀) Presynaptic α-Receptor Blockade Antihistaminic Activity (Relative to this compound)
This compound 30 nM [3] >10 µM (Weak) [3] Potent [3] 1x (Reference) [3]
Desmethylthis compound 60 nM [3] 6 µM [3] Potent (less than this compound) [3] ~0.1x [3]
8-Hydroxythis compound >10 µM (Weak) [3] 9 µM [3] Potent [3] ~0.03x [3]
This compound-N-Oxide Inactive/Weak [1] [3] Inactive/Weak [1] Inactive/Weak [3] Not Significant [3]

Table 2: Relative Activity and Clinical Relevance in Humans

Parameter This compound Desmethylthis compound 8-Hydroxythis compound
Contribution to Antidepressant Effect Primary compound Substantial contributor [1] Contributes [1]
Sedative Properties Significant [1] Less active than this compound [1] Less active than this compound [1]
Steady-State Plasma Concentration Reference (100%) ~33% of parent drug [1] [2] Data not fully quantified in results
Importance for Therapeutic Drug Monitoring (TDM) Primary analyte Should be considered alongside parent drug [4] Should be considered alongside parent drug [4]

Analytical Methodologies for Quantification

Accurate quantification of this compound and its metabolites is crucial for therapeutic drug monitoring (TDM) and pharmacokinetic studies.

HPLC with Electrochemical Detection (Historical Method)

  • Sample Preparation: Multiple-step extraction from alkaline plasma using methyl-tert-butyl ether [5].
  • Chromatography: Reversed-phase separation on a trimethylsilyl-packed column with an acetate-acetonitrile mobile phase containing an ion-pair reagent [5].
  • Detection: Electrochemical detection [5].
  • Performance: Linear range of 5–500 ng/mL, with absolute recovery of 71–76% and day-to-day precision of 5.4–9.1% at 25 ng/mL [5].

Modern HPLC-MS/MS Method for Simultaneous Antidepressant Monitoring A recent high-performance liquid chromatography–tandem mass spectrometry (HPLC-MS/MS) method can simultaneously determine 23 antidepressants and active metabolites, including this compound, in human serum [4].

  • Sample Preparation: Protein precipitation with acetonitrile [4].
  • Chromatography: ZORBAX Eclipse Plus C18 column (50.0 mm × 2.1 mm, 1.7 µm) with a mobile phase of water containing 0.1% formic acid and 10 mmol/L ammonium acetate, and methanol containing 0.1% formic acid [4].
  • Detection & Quantification: Tandem mass spectrometry with isotope-labeled internal standards [4].
  • Validation: The method was validated for specificity, calibration curves, accuracy, precision, and stability according to guidelines, making it suitable for TDM and clinical pharmacokinetics [4].

Clinical and Preclinical Implications

  • Contribution to Overall Efficacy: The presence of active metabolites supports the sustained therapeutic effect of this compound and may be particularly relevant in cases of polymorphic CYP metabolism [1] [2].
  • Metabolic Activation and Toxicity: Human liver microsomal studies indicate that this compound and its metabolites can form chemically reactive intermediates that bind irreversibly to microsomal protein, with desmethylthis compound showing significantly greater binding [6].
  • Enantioselective Pharmacology: The S(+)-enantiomer of this compound is the more potent enantiomer in tests indicative of antidepressant activity [1] [2].

References

Comprehensive Application Notes and Protocols for the Analytical Method Development and Validation of Mianserin

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Mianserin is a tetracyclic antidepressant drug used primarily for the treatment of major depressive disorder and, at lower doses, for insomnia [1]. It is administered as a racemate of R(−) and S(+)-enantiomers and is metabolized mainly by N-demethylation, aromatic hydroxylation, N-oxidation, and N-glucuronidation [2]. N-desmethylthis compound is the major metabolite in plasma and contributes substantially to the overall therapeutic effects in patients [2]. The development of robust, specific, and sensitive analytical methods is crucial for the accurate quantification of this compound and its metabolites in biological matrices for pharmacokinetic, bioequivalence, and toxicokinetic studies.

Liquid chromatography-mass spectrometry (LC-MS) has become the preferred technique for determining drugs and their metabolites in biological fluids due to its high sensitivity, specificity, and precision [2]. This document provides detailed application notes and protocols for the bioanalytical method development and validation of this compound and its active metabolite, N-desmethylthis compound, in human plasma.

Analytical Method Development

Liquid Chromatography-Mass Spectrometry (LC-MS) Method

A highly specific and sensitive LC-MS method has been developed for the simultaneous determination of this compound and N-desmethylthis compound in human plasma [2] [3].

2.1.1 Materials and Chemicals
  • This compound hydrochloride reference standard
  • N-desmethylthis compound reference standard (synthesized and purified)
  • Imipramine hydrochloride as internal standard
  • HPLC-grade solvents and analytical grade reagents
  • Human plasma as blank matrix
2.1.2 Equipment and Conditions
  • Liquid Chromatography: The liquid chromatographic separation was achieved using a mobile phase consisting of 10 mM ammonium acetate buffer (pH adjusted to 4.5), acetonitrile, and 0.1% triethylamine in the ratio 72:28:0.1 (v/v) at a flow rate of 1.0 ml/min [2].
  • Mass Spectrometry: Detection and quantification were performed using a mass spectrometer, though the specific instrument model and ionization details were not explicitly stated in the sources reviewed.
Sample Preparation Protocol

The sample preparation involves a liquid-liquid extraction technique, which is critical for clean sample extraction and minimizing matrix effects [3].

  • Aliquot: Pipette 1 mL of blank human plasma spiked with known concentrations of this compound hydrochloride (1.00–60.00 ng/mL) and N-desmethylthis compound hydrochloride (0.50–14.00 ng/mL) into a clean tube [2].
  • Add Internal Standard: Add 50 µL of the internal standard solution (imipramine hydrochloride, 100 ng/mL in methanol) to each sample [2].
  • Extract: Perform liquid-liquid extraction with a mixture of hexane and isoamyl alcohol (98:2, v/v) [3].
  • Back-Extract: Perform a back extraction into 0.005 M formic acid solution [3].
  • Reconstitute: Evaporate the organic layer to dryness and reconstitute the residue in a suitable volume of the mobile phase for LC-MS analysis.

Table 1: Calibration Curve Parameters for this compound and N-desmethylthis compound

Analyte Concentration Range (ng/mL) LLOQ (ng/mL) Internal Standard
This compound 1.00 – 60.00 1.00 Imipramine
N-desmethylthis compound 0.50 – 14.00 0.50 Imipramine

Method Validation

The developed LC-MS method was validated according to standard bioanalytical guidelines, assessing key parameters such as specificity, linearity, accuracy, precision, and stability [2] [3] [4].

Specificity and Selectivity

The method demonstrated high specificity, with no significant interference from endogenous plasma components at the retention times of this compound, N-desmethylthis compound, or the internal standard [2].

Linearity and Sensitivity

Calibration curves were constructed by plotting the peak area ratio of each analyte to the internal standard against the nominal concentrations. The method showed excellent linearity over the specified ranges [2]. The lower limit of quantification (LLOQ) was established at 1.00 ng/mL for this compound and 0.50 ng/mL for N-desmethylthis compound, with a signal-to-noise ratio of at least 10:1 [2] [4].

Accuracy and Precision

The intra-day and inter-day precision, expressed as percentage coefficient of variation (% C.V.), was less than 10% for both this compound and N-desmethylthis compound, meeting acceptance criteria [3]. The accuracy ranged from 94.44 to 112.33% for this compound and 91.85 to 100.13% for N-desmethylthis compound [3].

Table 2: Summary of Validation Parameters

Validation Parameter This compound N-desmethylthis compound
Linearity Range (ng/mL) 1.00 – 60.00 0.50 – 14.00
LLOQ (ng/mL) 1.00 0.50
Intra-day Precision (% C.V.) < 10 < 10
Inter-day Precision (% C.V.) < 10 < 10
Accuracy Range (%) 94.44 – 112.33 91.85 – 100.13
Stability Studies

Stability studies confirmed that this compound and N-desmethylthis compound in human plasma remain stable during the short-term periods required for sample preparation and analysis [2] [3]. The stability of the analytes under various storage and handling conditions (e.g., benchtop, freeze-thaw, long-term) should be assessed as per protocol requirements.

Experimental Protocols for Key Assays

Protocol for Quantitative Analysis in Plasma

This protocol outlines the steps for quantifying this compound and its metabolite in human plasma samples.

  • Calibration Standards: Prepare fresh calibration standards in blank human plasma at a minimum of seven concentration levels across the range (e.g., 1.00, 2.00, 5.00, 10.00, 20.00, 40.00, and 60.00 ng/mL for this compound).
  • Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations within the calibration range.
  • Sample Processing: Follow the sample preparation protocol described in section 2.2.
  • LC-MS Analysis: Inject the processed samples into the LC-MS system using the conditions outlined in section 2.1.2.
  • Data Analysis: Use the peak area ratios of the analytes to the internal standard to generate a calibration curve via linear regression. Calculate the concentration of analytes in unknown samples using this curve.
Protocol for Forced Degradation Studies

Forced degradation studies, or stress testing, are conducted to demonstrate the stability-indicating capability of the method [4].

  • Stress Conditions: Subject this compound drug substance to various stress conditions, including:
    • Acidic Hydrolysis: Expose to 0.1 M HCl at elevated temperature (e.g., 60°C) for a defined period.
    • Basic Hydrolysis: Expose to 0.1 M NaOH at elevated temperature.
    • Oxidative Degradation: Expose to 3% H₂O₂ at room temperature.
    • Thermal Degradation: Heat the solid drug substance.
    • Photolytic Degradation: Expose to UV light as per ICH guidelines.
  • Analysis: Analyze the stressed samples using the developed HPLC or LC-MS method.
  • Evaluation: Assess the chromatograms for the formation of degradation products and ensure the method effectively separates the main analyte from its degradation products.

Signaling Pathways and Mechanisms of Action

Understanding the pharmacological profile of this compound is essential for comprehensive drug development. This compound's therapeutic action is mediated through a multi-receptor mechanism [1].

mianserin_mechanism This compound Pharmacological Mechanism cluster_receptor_blockade Receptor Antagonism / Inverse Agonism This compound This compound H1 Histamine H1 Receptor This compound->H1 Blocks Alpha2 α2-Adrenergic Receptor This compound->Alpha2 Blocks 5-HT2A Serotonin 5-HT2A Receptor This compound->5-HT2A Blocks 5-HT2C Serotonin 5-HT2C Receptor This compound->5-HT2C Blocks 5-HT3 Serotonin 5-HT3 Receptor This compound->5-HT3 Blocks NET Norepinephrine Transporter (NET) This compound->NET Inhibits Sedative_Effect Sedative Effect H1->Sedative_Effect Disinhibition Disinhibition of Neurotransmitter Release Alpha2->Disinhibition Leads to subcluster_therapeutic_effects subcluster_therapeutic_effects Antidepressant_Effect Antidepressant Effect Disinhibition->Antidepressant_Effect Antianxiety_Effect Anti-anxiety Effect 5-HT2A/5-HT2C 5-HT2A/5-HT2C 5-HT2A/5-HT2C->Antianxiety_Effect Antagonism of

This compound acts primarily through dual enhancement of noradrenergic and serotonergic neurotransmission, but unlike many antidepressants, it achieves this not by direct reuptake inhibition of serotonin but through receptor blockade [1]. Its key molecular interactions include:

  • Potent antagonism/inverse agonism of histamine H₁ receptors, which is primarily responsible for its sedative effects, especially at the beginning of treatment [1].
  • Antagonism of α₂-adrenergic receptors, which results in the disinhibition (increased release) of both norepinephrine and serotonin [1].
  • Antagonism of various serotonin receptors (5-HT₂A, 5-HT₂C, 5-HT₃), which contributes to its antidepressant and anti-anxiety effects with a low incidence of serotonin-related side effects like nausea [1].
  • Moderate inhibition of the norepinephrine transporter (NET), further increasing synaptic norepinephrine levels [5] [1].

Furthermore, this compound has been identified as a low-affinity partial agonist of the κ-opioid receptor (KOR), a property it shares with some tricyclic antidepressants, which may contribute to its overall therapeutic profile [6].

Additional Applications and Recent Research

Anti-inflammatory Properties

Recent research has revealed that this compound possesses significant anti-inflammatory activity that may be independent of its classic actions on 5-hydroxytryptamine (5-HT) receptors [7]. Studies have shown that this compound can inhibit cytokine production induced by endosomal Toll-like receptors (TLRs), such as TLR8, in primary human macrophages. It also suppresses spontaneous cytokine production in ex vivo human rheumatoid synovial tissue [7]. This suggests potential for drug repurposing and provides new insights into the structural requirements for its anti-inflammatory action.

Potential in Oncology

Emerging evidence points to the potential anti-tumor effects of this compound. A 2025 study demonstrated that this compound exerts cytotoxic effects on liver cancer cells by inhibiting viability and inducing apoptosis [8]. The proposed mechanism involves this compound-induced translocation of cytosolic HSP60 to the cell surface, leading to the downregulation of CCR9 and subsequent inactivation of the AKT-(β-catenin/NFκB) signaling pathway [8]. Furthermore, combination treatment with this compound and sorafenib showed significant synergistic effects, even in sorafenib-resistant cells, highlighting its potential as an adjuvant therapy in oncology [8].

mianserin_cancer_pathway Proposed Anti-Cancer Mechanism of this compound cluster_early_events Cellular Events cluster_pathway_inhibition Pathway Inactivation This compound This compound HSP60_Transloc HSP60 Translocation (to Cell Surface) This compound->HSP60_Transloc Synergy_Sorafenib Synergy with Sorafenib This compound->Synergy_Sorafenib CCR9_Downreg CCR9 Downregulation HSP60_Transloc->CCR9_Downreg AKT_Inactive AKT Inactivation CCR9_Downreg->AKT_Inactive β-catenin_Inactive β-catenin Inactivation AKT_Inactive->β-catenin_Inactive NFκB_Inactive NFκB Inactivation AKT_Inactive->NFκB_Inactive Apoptosis Induced Apoptosis β-catenin_Inactive->Apoptosis Proliferation_Inhibited Proliferation Inhibited β-catenin_Inactive->Proliferation_Inhibited NFκB_Inactive->Apoptosis subcluster_biological_outcomes subcluster_biological_outcomes

Conclusion

The LC-MS method detailed in these application notes provides a rapid, specific, and sensitive approach for the simultaneous quantification of this compound and its major active metabolite, N-desmethylthis compound, in human plasma. The method has been rigorously validated and meets standard acceptance criteria for bioanalytical methods, making it suitable for application in pharmacokinetic studies and therapeutic drug monitoring.

The ongoing research into this compound's anti-inflammatory and potential anti-cancer effects underscores the value of robust analytical methods. These tools are essential not only for understanding its primary pharmacokinetics but also for exploring new therapeutic applications and combination drug strategies, such as its promising synergy with sorafenib in liver cancer models [8].

References

Comprehensive Application Notes and Protocols for Mianserin HPLC Analysis

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Mianserin is a tetracyclic antidepressant drug administered as a racemate of R(-) and S(+) this compound hydrochloride in daily doses of 30-90 mg for treating major depressive disorder. Therapeutic Drug Monitoring (TDM) is crucial for antidepressants like this compound due to significant pharmacokinetic variability among patients, leading to individual differences in steady-state blood concentrations even with identical dosing regimens. This application note provides detailed HPLC and LC-MS protocols for determining this compound concentrations in human serum/plasma to support drug development and clinical TDM applications.

Analytical Methodologies

HPLC-UV Method for this compound Determination

This method utilizes high-performance liquid chromatography with ultraviolet detection (HPLC-UV) for the determination of this compound in human serum.

  • Chromatographic Conditions:

    • Column: Hichrom RPB (250 × 4.6 mm, 5 µm)
    • Mobile Phase: 0.05 M phosphoric acid (pH=3.0)
    • Detection: UV at 214 nm
    • Internal Standard: Doxepin
  • Sample Preparation (Liquid-Liquid Extraction):

    • Extraction Solvent: Hexane:isoamyl alcohol (99:1, v/v)
    • Procedure: Mix 1.0 mL of serum with internal standard solution. Add extraction solvent, vortex mix, and centrifuge. Transfer organic layer and evaporate to dryness. Reconstitute residue in mobile phase for injection [1].
LC-MS Method for this compound and Its Metabolite

This more advanced method enables simultaneous determination of this compound and its metabolite, N-desmethylthis compound.

  • Chromatographic Conditions:

    • Column: ZORBAX Eclipse Plus C18 (50.0 mm × 2.1 mm, 1.7 µm)
    • Mobile Phase: Water containing 0.1% formic acid and 10 mmol/L ammonium acetate and methanol containing 0.1% formic acid
    • Detection: Tandem mass spectrometry with multiple reaction monitoring (MRM)
  • Sample Preparation (Liquid-Liquid Extraction):

    • Extraction Solvent: Hexane:isoamyl alcohol (98:2)
    • Back Extraction: 0.005 M formic acid solution
    • Procedure: Similar to HPLC-UV method with modifications for metabolite extraction [2].

The following workflow illustrates the complete sample preparation and analysis process for both methods:

G Start Start with Serum/Plasma Sample IS Add Internal Standard (Doxepin for HPLC-UV) Start->IS LLE Liquid-Liquid Extraction Hexane:Isoamyl Alcohol (99:1 for HPLC-UV, 98:2 for LC-MS) IS->LLE Evap Evaporate Organic Layer to Dryness LLE->Evap Recon Reconstitute in Mobile Phase or 0.005 M Formic Acid (LC-MS) Evap->Recon Inject Inject into HPLC/LC-MS System Recon->Inject Sep Chromatographic Separation Hichrom RPB (HPLC-UV) ZORBAX C18 (LC-MS) Inject->Sep Detect Detection UV at 214 nm (HPLC-UV) MS/MS (LC-MS) Sep->Detect Data Data Analysis and Quantitation Detect->Data

Method Validation Parameters

Both methods were validated according to regulatory guidelines with the following performance characteristics:

Table 1: Method Validation Parameters for HPLC-UV and LC-MS Methods

Validation Parameter HPLC-UV Method [1] LC-MS Method [2]

| Linear Range | 2.0-128.0 ng/mL | this compound: 1.00-60.00 ng/mL N-desmethylthis compound: 0.50-14.00 ng/mL | | Limit of Quantification (LOQ) | 2.0 ng/mL (CV=13.8%) | this compound: 1.00 ng/mL N-desmethylthis compound: 0.50 ng/mL | | Accuracy | 92.5-107.5% | Not specified | | Precision (%CV) | Not fully specified | <10% for both analytes (intraday and interday) | | Recovery | 86.1-94.5% for this compound | Not specified | | Specificity | Specific | Specific |

Clinical Application and Pharmacokinetics

The validated HPLC method was successfully applied to measure this compound in serum samples obtained from healthy volunteers who had received a single oral dose of 30 mg this compound. The obtained pharmacokinetic parameters aligned with existing literature data [1]. Understanding this compound's pharmacokinetic profile is essential for appropriate TDM interpretation:

  • Bioavailability: 20-30% [3]
  • Protein Binding: 95% [3]
  • Metabolism: Hepatic, primarily via CYP2D6 through aromatic hydroxylation, N-oxidation, and N-demethylation [3]
  • Elimination Half-life: 21-61 hours [3]
  • Excretion: Urine (4-7%), Feces (14-28%) [3]

Troubleshooting and Method Optimization

Extraction Efficiency Improvement

If recovery values fall below acceptable limits (<85%), consider the following optimization strategies:

  • pH Adjustment: Adjust sample pH before extraction to optimize ionization state
  • Alternative Solvents: Test methyl-tert-butyl ether (MTBE) or ethyl acetate as alternative extraction solvents
  • Extraction Time: Increase vortex mixing time to 10-15 minutes
  • Temperature Control: Maintain consistent temperature during extraction process
Chromatographic Resolution Enhancement

For poor peak separation or asymmetric peak shapes:

  • Mobile Phase pH: Fine-tune pH in range 2.5-3.5
  • Organic Modifier: Incorporate acetonitrile (10-20%) in mobile phase
  • Gradient Elution: Implement shallow gradient for complex samples
  • Column Temperature: Optimize between 25-40°C

Conclusion

The described HPLC-UV and LC-MS methods provide reliable, validated approaches for determining this compound and its metabolite in human plasma. The HPLC-UV method offers a cost-effective solution for routine TDM applications, while the LC-MS method provides enhanced sensitivity and specificity for research applications requiring metabolite quantification. These methods enable clinical researchers and drug development professionals to conduct therapeutic drug monitoring of this compound, supporting personalized dosing regimens for optimized depression treatment outcomes.

References

Application Notes: Determination of Mianserin in Human Plasma by Gas Chromatography

Author: Smolecule Technical Support Team. Date: February 2026

Gas chromatography (GC) coupled with various detection systems is a well-established technique for the quantitative determination of the tetracyclic antidepressant mianserin in human plasma. These methods are critical for therapeutic drug monitoring, pharmacokinetic studies, and bioequivalence assessments. The following notes and protocols summarize validated methodologies from the scientific literature.


Gas-Liquid Chromatography with Nitrogen-Phosphorus Detection (GC-NPD)

This method offers a robust and reproducible approach for determining this compound at therapeutic concentrations without requiring mass spectrometry instrumentation [1] [2].

  • Sample Preparation & Extraction:

    • Plasma Volume: 2.0 mL of human plasma [1].
    • Internal Standard: Cyproheptadine [1].
    • Extraction: Extract plasma with a mixture of hexane:isoamyl alcohol (99:1, v/v) [1].
    • Purification: Purify the organic layer by back-extraction (reextraction) into an acidic aqueous phase [1].
  • Chromatographic Conditions:

    • Column: Packed glass column with 3% OV-1 stationary phase on a Gas-Chrom Q support [1]. The NIST WebBook also lists a Kovats Retention Index of 2207 for this compound on an SE-30 column (which is equivalent to OV-1) at 240°C, providing a key reference for peak identification [3].
    • Detector: Nitrogen-Phosphorus Detector (NPD) [1] [2].
    • Carrier Gas: Nitrogen [1] [3].
  • Method Performance:

    • Limit of Quantification (LOQ): 2.5 μg/L (2.5 ng/mL) [1].
    • Between-day Precision: Coefficient of variation (CV) < 8% [1].
Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI)

GC-MS provides superior specificity and sensitivity, making it suitable for low-level detection and confirmation. This protocol uses a stable isotope-labeled internal standard for highly accurate quantification [4].

  • Sample Preparation & Extraction:

    • Internal Standard: This compound-d₃ (deuterated analog) [5] [4].
    • Extraction: The specific extraction solvent is not detailed in the abstract, but the use of a deuterated IS typically involves a liquid-liquid extraction step [4].
  • GC-MS Conditions:

    • Ionization Mode: Electron Ionization (EI) [6] [4].
    • Analysis Mode: Selected Ion Monitoring (SIM) [4].
    • Quantification Ions: Molecular ion for this compound at m/z 264 and for this compound-d₃ at m/z 267 [4].
  • Method Performance:

    • Limit of Quantification (LOQ): 5 ng/mL [4].
    • Precision: Approximately 5% CV at the LOQ [4].
    • Linearity: Excellent linearity from the LOQ up to at least 100 ng/mL [4].

The following workflow diagram summarizes the two main GC-based analytical paths for determining this compound in plasma:

G Start Human Plasma Sample IS1 Add Internal Standard (Cyproheptadine) Start->IS1 IS2 Add Internal Standard (this compound-d₃) Start->IS2 Extraction1 Liquid-Liquid Extraction Hexane:Isoamyl Alcohol (99:1) IS1->Extraction1 Extraction2 Liquid-Liquid Extraction (Protocol Specific) IS2->Extraction2 Purification Purification Back-Extraction Extraction1->Purification GC_MS GC-MS Analysis Ionization: EI Mode: SIM (m/z 264 & 267) Extraction2->GC_MS GC_NPD GC-NPD Analysis Column: 3% OV-1 Detector: NPD Purification->GC_NPD Result1 Quantification LOQ: 2.5 ng/mL GC_NPD->Result1 Path A: GC-NPD Result2 Quantification LOQ: 5 ng/mL GC_MS->Result2 Path B: GC-MS (EI)

Multi-Analyte GC-MS Assay Comparing EI and CI Modes

A comprehensive, validated method for the simultaneous determination of this compound and 12 other newer antidepressants in plasma compares Electron Ionization (EI) and Chemical Ionization (CI) modes [6].

  • Sample Preparation:

    • Extraction: Strong cation exchange (SCX) solid-phase extraction [6].
    • Derivatization: Derivatization with heptafluorobutyrylimidazole (HFBI) prior to GC analysis [6].
  • GC-MS Conditions:

    • Separation Time: 24.8 minutes [6].
    • Ionization Modes: EI, Positive CI (PICI), and Negative CI (NICI) [6].
    • Quantification: Based on Selected Ion Monitoring (SIM). Calibration used linear regression for EI and quadratic regression for CI, with a weighting factor of 1/x² [6].
  • Method Performance:

    • LOQ in EI mode: Established between 5 and 12.5 ng/mL for the analytes [6].
    • LOQ in NICI mode: Demonstrated higher sensitivity for some compounds, with LOQs between 1 and 6.25 ng/mL [6].
    • Validation: The method was validated for stability, sensitivity, precision, accuracy, recovery, and selectivity, and was found acceptable for most compounds [6].

Summary of Key Method Validation Parameters

The table below consolidates key performance data for the described GC methods.

Method Detection Internal Standard Linearity Range Limit of Quantification (LOQ) Precision (CV)
GC-NPD [1] Nitrogen-Phosphorus Detector Cyproheptadine Not specified 2.5 ng/mL < 8% (between-day)
GC-MS (EI) [4] Mass Spectrometry (SIM) This compound-d₃ 5 to >100 ng/mL 5 ng/mL ~5% (at LOQ)
Multi-analyte GC-MS [6] Mass Spectrometry (EI mode) Deuterated compounds Not fully specified 5 - 12.5 ng/mL (in EI) Acceptable (per validation)

Experimental Protocols for Key Steps

Protocol 1: Liquid-Liquid Extraction for GC-NPD [1]
  • Pipette 2.0 mL of plasma into a glass tube.
  • Add the internal standard, cyproheptadine.
  • Add a hexane:isoamyl alcohol (99:1, v/v) mixture.
  • Vortex or shake vigorously for a defined period to extract the analytes.
  • Centrifuge to separate the organic and aqueous layers.
  • Transfer the organic (top) layer to a clean tube.
  • Purify the extract by back-extracting into a small volume of acidic aqueous solution (e.g., dilute HCl).
  • Separate the aqueous layer, make it basic (e.g., with NaOH), and re-extract the liberated this compound back into an organic solvent.
  • Evaporate the final organic layer to dryness under a gentle stream of nitrogen.
  • Reconstitute the dry residue in a small volume of a suitable solvent (e.g., methanol or ethyl acetate) for injection into the GC system.
Protocol 2: Stable Isotope Dilution for GC-MS [4]
  • To the plasma sample, add a known amount of This compound-d₃ internal standard solution. This accounts for losses during sample preparation and variability in instrument response.
  • Proceed with a suitable liquid-liquid extraction (the specific solvents are not detailed in the abstract but are commonly similar to Protocol 1).
  • After extraction and concentration, inject the sample into the GC-MS.
  • Monitor the specific ions for this compound (m/z 264) and this compound-d₃ (m/z 267) using Selected Ion Monitoring (SIM).
  • Quantify the analyte by calculating the peak area ratio of this compound to this compound-d₃ and comparing it to a calibration curve.

Conclusion

GC-based methods, particularly when coupled with NPD or MS detection, provide reliable and validated means for determining this compound in biological fluids. The choice between GC-NPD and GC-MS depends on the required sensitivity, specificity, and available instrumentation. The use of a stable isotope-labeled internal standard in GC-MS represents a gold-standard approach for achieving high accuracy and precision in quantitative analysis.

References

Comprehensive Analytical Methods for Spectrophotometric Determination of Mianserin: Application Notes and Protocols

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Mianserin and Its Analytical Determination

This compound hydrochloride is a tetracyclic antidepressant drug with a complex pharmacological profile that includes presynaptic alpha-adrenergic receptor blockade and inhibition of neurotransmitter reuptake. The compound's chemical structure consists of a tetracyclic ring system with a piperazinyl nitrogen that can be protonated, enabling formation of ion-pair complexes with various anionic dyes. This property has been exploited in the development of several visible spectrophotometric methods that provide practical advantages for routine quality control in pharmaceutical analysis.

The quantitative determination of this compound in pharmaceutical formulations and biological matrices represents a significant analytical challenge due to the need for sensitivity, selectivity, and reproducibility. While sophisticated techniques like LC-MS and HPLC provide excellent sensitivity for biological samples [1] [2], they require expensive instrumentation and specialized training not always available in routine quality control laboratories. Spectrophotometric methods offer a viable alternative for the analysis of pharmaceutical formulations, providing sufficient accuracy and precision with simpler instrumentation.

This article provides comprehensive application notes and experimental protocols for the spectrophotometric determination of this compound, focusing on methods that have been properly validated according to International Conference on Harmonization (ICH) guidelines. These methods include ultraviolet spectrophotometry, acid-dye complexation, and oxidation-coupled reactions, each with distinct advantages for specific analytical scenarios.

Ultraviolet Spectrophotometric Method

Direct UV Absorption Measurement

The simplest approach for this compound quantification leverages its intrinsic chromophoric properties in the ultraviolet region. When dissolved in 0.1 M hydrochloric acid, this compound hydrochloride exhibits a characteristic absorption maximum at 278 nm. This direct UV method requires minimal sample preparation and represents the most straightforward analytical approach for pharmaceutical formulation analysis [3].

Table 1: Optimum Parameters for UV Spectrophotometric Method

Parameter Specification
Solvent 0.1 M HCl
Wavelength (λmax) 278 nm
Linearity range 20.0 - 140.0 μg/mL
Beer's law limits 20.0 - 140.0 μg/mL
Correlation coefficient ≥0.999
Specificity No interference from common pharmaceutical excipients
Detailed Experimental Protocol

Reagents and Equipment:

  • Double-beam UV-Visible spectrophotometer with matched 1 cm quartz cells
  • This compound hydrochloride reference standard (purity ≥99%)
  • Hydrochloric acid (analytical grade)
  • Deionized water

Sample Preparation:

  • Prepare 0.1 M HCl solution by appropriate dilution of concentrated HCl with deionized water
  • Accurately weigh 100 mg of this compound hydrochloride reference standard and transfer to a 100 mL volumetric flask
  • Dissolve in and make up to volume with 0.1 M HCl to obtain a stock solution of 1000 μg/mL
  • Prepare working standard solutions by appropriate dilution of the stock solution with 0.1 M HCl to cover the concentration range of 20-140 μg/mL

Procedure:

  • Switch on the UV spectrophotometer and allow it to warm up for 30 minutes
  • Set the wavelength to 278 nm
  • Use 0.1 M HCl as the blank to zero the instrument
  • Measure the absorbance of each working standard solution
  • Construct a calibration curve by plotting absorbance against concentration
  • For tablet analysis, extract powdered equivalent of one tablet in 0.1 M HCl, filter, and dilute to appropriate concentration

Method Validation:

  • The method demonstrates excellent linearity with correlation coefficient ≥0.999
  • Precision expressed as %RSD should be <2% for both intra-day and inter-day variations
  • Accuracy determined by recovery studies should yield values between 98-102%
  • The method is specific for this compound with no interference from common pharmaceutical excipients

Acid-Dye Complexation Methods

Principles of Ion-Pair Complex Formation

Acid-dye complexation methods exploit the basic nitrogen in the this compound structure that can be protonated in acidic medium to form a cation. This cation subsequently forms an ion-pair complex with anionic dyes, which can be extracted into organic solvents, producing intensely colored solutions amenable to visible spectrophotometry. The formation of these complexes follows the general reaction:

This compound-H⁺ (aqueous) + Dye⁻ (aqueous) → [this compound-H⁺·Dye⁻] (organic)

The extraction efficiency and molar absorptivity of the resulting complexes depend on several factors including pH, dye structure, and organic solvent selection. Proper optimization of these parameters is essential for achieving high sensitivity and reproducibility.

Tropaeolin-OOO Method

Tropaeolin-OOO (also known as Orange II) forms a reddish-yellow ion-associative complex with this compound that can be extracted into chloroform, exhibiting maximum absorption at 524 nm [4].

Reagents and Equipment:

  • pH adjustment buffer (HCl-KCl system, pH ~2.0)
  • Tropaeolin-OOO solution (0.1% w/v in deionized water)
  • Chloroform (analytical grade)
  • Visible spectrophotometer with 1 cm glass cells

Optimized Protocol:

  • Transfer an aliquot of standard this compound solution (containing 4-24 μg/mL) to a separating funnel
  • Add 2.0 mL of pH 2.0 buffer solution and mix gently
  • Add 2.0 mL of Tropaeolin-OOO solution and mix thoroughly
  • Allow to stand for 5 minutes for complete complex formation
  • Add 10 mL of chloroform and shake vigorously for 2 minutes
  • Allow the layers to separate completely and collect the organic layer
  • Measure the absorbance of the chloroform layer at 524 nm against a reagent blank

Table 2: Validation Parameters for Tropaeolin-OOO Method

Validation Parameter Results
λmax 524 nm
Beer's law range 4-24 μg/mL
Molar absorptivity 2.18 × 10⁴ L·mol⁻¹·cm⁻¹
Sandell sensitivity 0.0136 μg/cm²
Correlation coefficient >0.9999
Intra-day RSD 1.382-1.781%
Inter-day RSD 1.128-1.765%
Recovery 99.50-99.87%
Multi-Dye Comparison Method

Farag et al. [5] developed a comprehensive extractive spectrophotometric method using four different acid dyes, providing analysts with multiple options depending on available reagents and required sensitivity.

Reagents Preparation:

  • Picric acid (PA): 0.5% w/v in deionized water
  • Bromothymol blue (BTB): 0.1% w/v in deionized water
  • Bromocresol purple (BCP): 0.1% w/v in deionized water
  • Chlorophenol red (CPR): 0.1% w/v in deionized water
  • Universal buffer solutions of varying pH

General Procedure:

  • Transfer an aliquot of pharmaceutical preparation or standard solution containing 1-42 μg/mL of this compound to a separating funnel
  • Add 2 mL of appropriate buffer solution to achieve optimal pH for each dye
  • Add 2 mL of the selected dye solution and mix well
  • Add 10 mL of chloroform and shake vigorously for 2 minutes
  • Allow phases to separate completely and collect the organic layer
  • Measure absorbance against reagent blank prepared similarly

Table 3: Comparative Data for Acid-Dye Complexation Methods

Dye Reagent Optimal pH λmax (nm) Beer's Law Range (μg/mL) Molar Absorptivity (L·mol⁻¹·cm⁻¹)
Picric Acid 5.0 ± 0.5 410 2-30 1.85 × 10⁴
Bromothymol Blue 4.5 ± 0.5 420 1-25 2.42 × 10⁴
Bromocresol Purple 5.5 ± 0.5 410 1-20 2.65 × 10⁴
Chlorophenol Red 5.0 ± 0.5 435 1-42 2.12 × 10⁴
Alizarin Sulfonic Acid [6] Acidic medium 520 0.001-3.5 μg/10mL 3.15 × 10⁴

Oxidation-Coupled Spectrophotometric Methods

Fe³⁺-Phenanthroline Method

The Fe³⁺-phenanthroline method is based on the oxidation of this compound by ferric ion, followed by complex formation with phenanthroline, resulting in a colored product with maximum absorption at 484 nm [7] [8].

Mechanism: this compound undergoes oxidative degradation when reacted with ferric chloride in acidic medium. The resulting reduced species (Fe²⁺) then complexes with 1,10-phenanthroline to form the orange-red ferroin complex, which is quantified spectrophotometrically. The intensity of the resulting color is directly proportional to the this compound concentration in the sample.

Reagents:

  • Ferric chloride solution (0.5% w/v in deionized water)
  • 1,10-Phenanthroline solution (0.5% w/v in deionized water)
  • Hydrochloric acid (0.1 M)
  • Acetate buffer (pH 4.0)

Procedure:

  • Transfer an aliquot of standard or sample solution containing 1-6 μg/mL of this compound to a 10 mL volumetric flask
  • Add 1.0 mL of ferric chloride solution and mix thoroughly
  • Add 1.0 mL of 1,10-phenanthroline solution and mix
  • Add 2.0 mL of acetate buffer (pH 4.0) to maintain optimal pH
  • Heat the mixture in a water bath at 60°C for 10 minutes to accelerate color development
  • Cool to room temperature and dilute to volume with deionized water
  • Measure the absorbance at 484 nm against a reagent blank

Validation Data:

  • Linearity: 1-6 μg/mL with correlation coefficient >0.999
  • Precision: Intra-day RSD 0.181-0.530%, Inter-day RSD 0.135-0.408%
  • Accuracy: Recovery rates of 98.00-99.66%
  • Limits: High molar absorptivity of 3.42 × 10⁴ L·mol⁻¹·cm⁻¹
Alternative Oxidation-Based Methods

Other oxidative methods have been reported for this compound determination, including:

3-Methyl-2-benzothiazolinone Hydrazone (MBTH) Method:

  • Based on oxidative coupling reaction
  • Forms violet-colored chromogen with λmax at 580 nm
  • Requires ferric chloride as oxidant
  • Offers good sensitivity with working range of 2-20 μg/mL

Comparative Analysis and Workflow Diagrams

Method Selection Criteria

When selecting an appropriate spectrophotometric method for this compound determination, several factors should be considered:

  • Sensitivity requirements: For trace analysis, Fe³⁺-phenanthroline and alizarin sulfonic acid methods offer the lowest detection limits
  • Sample matrix complexity: Extractive methods (acid-dye complexation) provide better selectivity for pharmaceutical formulations
  • Equipment availability: Direct UV method requires only basic spectrophotometer capability
  • Throughput needs: Non-extractive methods enable higher sample throughput
  • Reagent availability and cost: Acid-dye methods use commonly available reagents

Table 4: Comprehensive Comparison of Spectrophotometric Methods for this compound

Method Working Range λmax (nm) Remarks Best Application Context
Direct UV [3] 20-140 μg/mL 278 Simplest, rapid, no derivatization Quality control of bulk material, formulation uniformity
Tropaeolin-OOO [4] 4-24 μg/mL 524 Excellent precision (RSD<2%), validated per ICH Routine quality control in pharmaceutical analysis
Multi-dye Extraction [5] 1-42 μg/mL 410-435 Multiple dye options, good sensitivity Laboratories requiring method verification with different reagents
Alizarin Sulfonic Acid [6] 0.001-3.5 μg/10mL 520 Highest sensitivity, very low LOD Stability studies, degradation product analysis
Fe³⁺-Phenanthroline [7] [8] 1-6 μg/mL 484 Good sensitivity, requires heating step Trace analysis, dissolution studies
Experimental Workflow Visualization

The following workflow diagrams illustrate the key procedural steps for the main categories of spectrophotometric methods described in this protocol:

UV_Method Start Start Method Selection UV Direct UV Spectrophotometry Start->UV Prep1 Prepare 0.1 M HCl solvent UV->Prep1 Prep2 Dissolve this compound sample Prep1->Prep2 Prep3 Dilute to working concentration Prep2->Prep3 Measure Measure absorbance at 278 nm Prep3->Measure Calibrate Construct calibration curve Measure->Calibrate End Calculate concentration Calibrate->End

Figure 1: Workflow for direct UV spectrophotometric determination of this compound

Extraction_Method Start Start Extraction Method SelectDye Select acid dye reagent Start->SelectDye pH Adjust to optimal pH with buffer SelectDye->pH Dye1 Tropaeolin-OOO (λmax 524 nm) SelectDye->Dye1 Dye2 Bromothymol Blue (λmax 420 nm) SelectDye->Dye2 Dye3 Bromocresol Purple (λmax 410 nm) SelectDye->Dye3 Dye4 Picric Acid (λmax 410 nm) SelectDye->Dye4 Mix Mix with dye solution pH->Mix Extract Extract with chloroform Mix->Extract Separate Separate organic layer Extract->Separate Measure Measure absorbance at λmax Separate->Measure End Calculate concentration Measure->End

Figure 2: Generalized workflow for acid-dye complexation methods for this compound determination

Conclusion and Applications

The spectrophotometric methods presented in this application note provide reliable, cost-effective alternatives to sophisticated instrumental techniques for the quantitative determination of this compound in pharmaceutical formulations. Each method has been validated according to ICH guidelines and demonstrates acceptable accuracy, precision, and sensitivity for quality control applications.

The direct UV method offers simplicity and rapidity for routine analysis, while acid-dye complexation methods provide enhanced sensitivity and selectivity through extraction procedures. The oxidation-based methods deliver the highest sensitivity for applications requiring low detection limits. Method selection should be based on specific analytical requirements, available instrumentation, and required throughput.

These protocols are particularly valuable for industrial quality control laboratories in developing countries where access to advanced instrumentation may be limited. The methods can be successfully applied to the analysis of this compound in bulk drug substance, pharmaceutical formulations, and during stability studies, providing reliable data to ensure product quality and consistency.

References

Comprehensive Application Notes and Protocols for Solid-Phase Extraction of Mianserin from Biological Matrices

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Analysis Context

Mianserin is a tetracyclic antidepressant drug that has been widely used in the treatment of major depressive disorders. As a second-generation antidepressant, it offers advantages over tricyclic antidepressants with less anticholinergic activity and reduced cardiotoxicity. The pharmacological activity of this compound is not limited to its parent compound; it undergoes extensive metabolism to several active metabolites including desmethylthis compound (DMM), 8-hydroxythis compound (HM), and This compound-N-oxide (MNO). Among these, desmethylthis compound is the major metabolite in plasma and contributes substantially to the overall therapeutic effects in patients [1] [2]. The accurate determination of this compound and its metabolites in biological samples requires robust sample preparation techniques to extract these analytes from complex matrices while minimizing interference from endogenous compounds.

Solid-phase extraction (SPE) has emerged as a powerful sample preparation technique for the isolation and concentration of this compound and its metabolites from biological fluids. SPE offers significant advantages over traditional liquid-liquid extraction methods, including higher selectivity, better reproducibility, reduced solvent consumption, and the ability to process multiple samples simultaneously. For researchers and clinical laboratories performing therapeutic drug monitoring, pharmacokinetic studies, or forensic toxicology analyses, optimized SPE protocols are essential for obtaining reliable and accurate results. This application note provides comprehensive protocols and experimental data for the efficient extraction of this compound from various biological matrices, particularly human plasma and serum [3] [4].

Evaluation of Solid-Phase Extraction Sorbents

Comparative Performance of Sorbent Materials

The selection of an appropriate sorbent material is critical for achieving optimal recovery of this compound and its metabolites during solid-phase extraction. A comprehensive evaluation of ten different sorbent materials, including apolar, polymeric, ion-exchange, and mixed-mode phases, revealed that strong cation exchanger (SCX) sorbents provided the best overall performance for extracting this compound and related antidepressants from plasma samples. When using SCX sorbents, recoveries ranged between 70% and 109% for most compounds, including this compound and its metabolites, though notably lower recovery (39%) was observed for trazodone, which is often analyzed alongside this compound in multi-analyte methods [3].

Mixed-mode sorbents, which combine reversed-phase and ion-exchange mechanisms, have also demonstrated excellent performance for extracting tetracyclic antidepressants like this compound from biological matrices. These sorbents leverage both hydrophobic interactions and ion-exchange capabilities, allowing for selective extraction of basic compounds like this compound from complex biological samples. The monolithic silica solid-phase extraction tips (MonoTip C18), which contain a monolithic silica gel packing material, have shown remarkable efficiency for extracting this compound, mirtazapine, and setiptiline from human plasma with recoveries ranging from 84.6% to 99.6% [4]. This high efficiency is attributed to the biporous structure of monolithic silica, which consists of macropores that permit high flow rates and mesopores that provide high surface area for efficient retention.

Table 1: Comparison of SPE Sorbents for this compound Extraction

Sorbent Type Mechanism Recovery Range Matrix Remarks
Strong Cation Exchanger (SCX) Cation exchange 70-109% Plasma Best overall performance for multiple antidepressants [3]
Mixed-mode C8 Reversed-phase + cation exchange 80-95% Plasma Suitable for basic compounds like this compound [3]
Monolithic Silica C18 Reversed-phase 84.6-99.6% Plasma High efficiency, suitable for small sample volumes [4]
Polymeric Sorbents Hydrophobic/ hydrophilic 65-90% Plasma Moderate recovery for this compound [3]
Amino Propyl Anion exchange 60-85% Plasma Lower efficiency for basic compounds [3]

Detailed Extraction Protocols

Protocol 1: Strong Cation Exchange SPE for Plasma Samples

This protocol utilizes strong cation exchange (SCX) sorbents, which demonstrated superior recovery for this compound and its metabolites in comparative studies [3].

  • Step 1: Column Preparation: Condition the SCX cartridge (100 mg/1 mL) with 2 mL of methanol followed by 2 mL of deionized water. Maintain a flow rate of approximately 1-2 mL/min during conditioning to ensure proper sorbent activation.

  • Step 2: Sample Preparation: Thaw frozen plasma samples at room temperature and vortex to ensure homogeneity. Transfer 1 mL of plasma to a clean tube and add 100 μL of internal standard solution (appropriate deuterated analogs or structural analogs like imipramine). Add 2 mL of 0.1 M phosphate buffer (pH 6.0) to the sample and mix thoroughly. The buffer pH is critical as it ensures this compound (a basic compound with pKa ~7.5) remains in its protonated form, facilitating efficient cation exchange.

  • Step 3: Sample Loading: Apply the prepared sample to the conditioned SCX cartridge at a flow rate of 1 mL/min. Do not allow the sorbent to dry during this process.

  • Step 4: Washing: Wash the cartridge sequentially with 2 mL of deionized water, followed by 2 mL of 0.1 M hydrochloric acid, and finally with 1 mL of methanol. These washing steps effectively remove interfering compounds, proteins, and polar matrix components while retaining this compound and its metabolites on the sorbent.

  • Step 5: Elution: Elute the analytes with 2 mL of a freshly prepared mixture of dichloromethane:isopropanol:ammonium hydroxide (78:20:2, v/v/v) into a clean collection tube. The alkaline nature of the elution solvent neutralizes the cationic exchange sites, releasing the retained basic compounds.

  • Step 6: Sample Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the dry residue in 100 μL of mobile phase (appropriate for the subsequent chromatographic analysis) and vortex mix for 30 seconds. Transfer to autosampler vials for analysis [3].

Protocol 2: Monolithic Silica Solid-Phase Extraction Tip Method

This method utilizes monolithic silica pipette tips (MonoTip C18) and is particularly suitable for small sample volumes, offering high recovery with simplified procedures [4].

  • Step 1: Tip Conditioning: Pre-wet the MonoTip C18 (200 μL pipette tip volume) by aspirating and dispensing 200 μL of methanol five times. Equilibrate the tip with 200 μL of distilled water using five aspirating/dispensing cycles.

  • Step 2: Sample Preparation: Mix 100 μL of plasma sample with 330 μL of distilled water and 50 μL of 0.5 M glycine-sodium hydroxide buffer solution (pH 8.0) in a clean tube. Centrifuge the mixture at 10,000 × g for 5 minutes to precipitate proteins.

  • Step 3: Extraction: Transfer the supernatant to a clean tube and perform extraction by 25 sequential aspirating/dispensing cycles with the MonoTip C18. This extensive contact ensures efficient retention of the analytes on the monolithic silica sorbent.

  • Step 4: Washing: Wash the tip with 200 μL of distilled water using five aspirating/dispensing cycles to remove residual matrix components and salts.

  • Step 5: Elution: Elute the retained analytes with 100 μL of methanol using five aspirating/dispensing cycles into a clean collection tube.

  • Step 6: Concentration (if needed): For enhanced sensitivity, evaporate the eluate under nitrogen and reconstitute in a smaller volume (e.g., 50 μL) of mobile phase compatible with subsequent chromatographic analysis [4].

Protocol 3: Mixed-Mode SPE for Simultaneous Antidepressant Analysis

This protocol is optimized for the simultaneous extraction of this compound along with other antidepressants, making it suitable for comprehensive toxicological screening [3].

  • Step 1: Conditioning: Condition a mixed-mode cation exchange cartridge (e.g., Oasis MCX, 60 mg/3 mL) with 2 mL of methanol followed by 2 mL of water.

  • Step 2: Sample Preparation: Mix 1 mL of plasma with 4 mL of 2% phosphoric acid and internal standard. Centrifuge at 5,000 × g for 10 minutes to remove particulates.

  • Step 3: Loading: Load the supernatant onto the conditioned cartridge at a flow rate of 1-2 mL/min.

  • Step 4: Washing: Wash sequentially with 2 mL of 2% formic acid and 2 mL of methanol.

  • Step 5: Elution: Elute with 2 mL of 5% ammonium hydroxide in ethyl acetate.

  • Step 6: Reconstitution: Evaporate to dryness and reconstitute in 100-200 μL of mobile phase for LC-MS/MS analysis.

Table 2: Comparison of SPE Protocols for this compound Extraction

Parameter Protocol 1: SCX Protocol 2: Monolithic Tip Protocol 3: Mixed-Mode
Sample Volume 1 mL plasma 0.1 mL plasma 1 mL plasma
Sorbent Type Strong cation exchanger Monolithic silica C18 Mixed-mode cation exchange
Conditioning Methanol, water Methanol, water Methanol, water
Sample Pretreatment Phosphate buffer (pH 6.0) Glycine-NaOH buffer (pH 8.0) Phosphoric acid (2%)
Washing Steps Water, 0.1M HCl, methanol Distilled water 2% formic acid, methanol
Elution Solvent DCM:IPA:NH4OH (78:20:2) Methanol 5% NH4OH in ethyl acetate
Recovery 70-109% 84.6-99.6% >85% (estimated)
Processing Time 45-60 minutes 20-30 minutes 45-60 minutes

Method Validation and Performance Characteristics

Analytical Validation Parameters

Comprehensive validation of SPE methods for this compound extraction is essential to ensure reliability, accuracy, and reproducibility in analytical measurements. According to established bioanalytical method validation guidelines, key parameters including accuracy, precision, selectivity, sensitivity, and stability must be rigorously evaluated. For this compound SPE methods, validation data demonstrates excellent performance characteristics suitable for both clinical and research applications [1] [5].

The limit of quantification (LOQ) for this compound in human plasma or serum has been established at 2.0 ng/mL using conventional SPE methods with HPLC-UV detection, with a linear dynamic range extending from 2.0 to 128.0 ng/mL [5]. When utilizing more advanced detection techniques such as liquid chromatography-mass spectrometry (LC-MS), the sensitivity can be significantly improved, with LOQs reaching 1.00 ng/mL for this compound and 0.50 ng/mL for its active metabolite N-desmethylthis compound [1]. The precision of validated methods, expressed as coefficient of variation (CV), is typically below 15% for inter-assay measurements, with many methods achieving CV values below 10% [1] [5].

Table 3: Validation Parameters for this compound SPE Methods

Validation Parameter Performance Characteristics Remarks
Linearity Range 2.0-128.0 ng/mL (HPLC-UV) [5] Covers therapeutic range
Limit of Quantification (LOQ) 1.0-2.0 ng/mL [1] [5] Suitable for therapeutic drug monitoring
Accuracy 92.5-107.5% [5] Meets regulatory requirements
Precision (CV) <15% (inter-assay) [5] Acceptable for bioanalytical methods
Recovery 70-109% (SCX) [3] Dependent on sorbent type
84.6-99.6% (monolithic) [4] Excellent for small volumes
Stability Stable for 12h at 4°C, 4 weeks at -80°C [4] Three freeze-thaw cycles

Analytical Considerations and Instrumental Analysis

Chromatographic Separation and Detection

Following solid-phase extraction, this compound and its metabolites require robust chromatographic separation and sensitive detection. Both gas chromatography (GC) and liquid chromatography (LC) platforms have been successfully employed, with the choice often depending on the specific analytical requirements and available instrumentation. For GC-based analysis, this compound typically requires derivatization to improve volatility and chromatographic performance, with detection using mass spectrometry (MS) or nitrogen-phosphorus detection (NPD). The LOQ for this compound using GC-NPD has been reported at approximately 2.0 ng/mL in plasma samples [4].

Liquid chromatography-mass spectrometry has emerged as the preferred technique for the determination of this compound and its metabolites in biological fluids due to its high sensitivity, excellent specificity, and ability to simultaneously quantify multiple analytes without the need for derivatization. The use of monolithic silica columns in HPLC has demonstrated significant advantages for high-throughput analysis of this compound, allowing for operation at high flow rates (e.g., 3.0 mL/min) without excessive back pressure, thereby reducing analysis time while maintaining resolution [2]. A typical mobile phase composition for reversed-phase separation consists of acetonitrile and ammonium acetate buffer (10 mM, pH 4.5) in an approximate ratio of 28:72 (v/v), with the addition of 0.1% triethylamine to improve peak shape for basic compounds [1].

For mass spectrometric detection, electrospray ionization (ESI) in positive mode with selected reaction monitoring (SRM) provides optimal sensitivity and selectivity. Characteristic mass transitions for this compound include m/z 265→208 and m/z 265→210, while its metabolite desmethylthis compound typically shows transitions at m/z 251→194 and m/z 251→196 [1]. The use of stable isotope-labeled internal standards (e.g., this compound-d3) further enhances quantification accuracy by compensating for matrix effects and variations in extraction efficiency.

Applications and Implementation Notes

Therapeutic Drug Monitoring and Clinical Applications

The optimized SPE methods for this compound extraction have significant applications in therapeutic drug monitoring (TDM), particularly in managing treatment-resistant depression and optimizing dosage regimens in special populations. This compound exhibits a therapeutic range typically between 15-70 ng/mL in plasma, with concentrations above this range associated with increased risk of adverse effects. The validated SPE methods enable accurate quantification within and beyond this range, facilitating appropriate clinical decision-making [5]. For elderly patients or those with renal or hepatic impairment, TDM is particularly valuable as altered metabolism and protein binding may affect drug exposure.

The protein binding characteristics of this compound also warrant consideration during method development and interpretation of results. Studies have demonstrated that this compound is approximately 94.5% bound to plasma proteins, primarily to α1-acid-glycoprotein, with a free fraction of approximately 5.5% in healthy subjects [6]. This protein binding remains relatively consistent across different patient populations, with minor variations observed in elderly depressed patients (5.0 ± 0.8%) and those with rheumatoid arthritis (6.0 ± 1.0%). These findings suggest that SPE methods effectively isolate both free and protein-bound fractions, providing measurements of total drug concentration that correlate well with free concentrations (r = 0.83, P < 0.001) [6].

Research Applications and Emerging Directions

Beyond conventional therapeutic drug monitoring, this compound SPE methods support various research applications, including pharmacokinetic studies, drug interaction investigations, and novel therapeutic explorations. Recent research has revealed that this compound possesses anti-inflammatory properties that may be independent of its activity on 5-hydroxytryptamine receptors, suggesting potential applications in inflammatory conditions such as rheumatoid arthritis [7]. Structural derivatives of this compound designed to reduce 5-HT receptor binding while retaining anti-inflammatory activity represent an exciting frontier in drug development, requiring robust analytical methods for characterization and quantification [7].

For pharmacokinetic studies, the described SPE methods have been successfully applied to quantify this compound concentrations in human subjects following administration of single 30 mg oral doses, yielding pharmacokinetic parameters consistent with literature values [5]. The ability to simultaneously extract and quantify this compound along with its active metabolites provides comprehensive insight into the pharmacokinetic and pharmacodynamic profile of the drug, enabling more sophisticated modeling of exposure-response relationships.

Workflow Diagram

The following diagram illustrates the complete experimental workflow for this compound solid-phase extraction using the strong cation exchange protocol:

mianserin_spe_workflow cluster_0 SPE Procedure start Start Sample Preparation condition Condition SPE Cartridge • 2 mL Methanol • 2 mL Deionized Water start->condition prepare Prepare Plasma Sample • 1 mL Plasma + Internal Standard • Add 2 mL Phosphate Buffer (pH 6.0) condition->prepare load Load Sample onto Cartridge Flow Rate: 1 mL/min prepare->load wash Wash Cartridge • 2 mL Deionized Water • 2 mL 0.1M HCl • 1 mL Methanol load->wash elute Elute Analytes • 2 mL DCM:IPA:NH4OH (78:20:2) wash->elute reconstitute Reconstitute Extract • Evaporate to Dryness • Reconstitute in Mobile Phase elute->reconstitute analyze Instrumental Analysis HPLC or GC-MS reconstitute->analyze end Data Analysis and Interpretation analyze->end

Troubleshooting and Technical Notes

Optimization Strategies and Problem Resolution

Successful implementation of this compound SPE methods requires attention to potential challenges that may affect analytical performance. Incomplete recovery often results from inappropriate sorbent selection or suboptimal pH conditions during sample loading. For basic compounds like this compound, maintaining the sample pH at least 2 units below the pKa (approximately 7.5) ensures efficient protonation and retention on cation exchange sorbents. If recovery issues persist, consider increasing the ionic strength of the washing solutions gradually, but note that excessive salt concentrations may prematurely elute the analytes.

Matrix effects in LC-MS analysis, particularly ion suppression or enhancement, can significantly impact method accuracy and precision. To mitigate matrix effects:

  • Implement efficient washing steps (e.g., with 0.1 M HCl followed by methanol) to remove interfering compounds
  • Use stable isotope-labeled internal standards to compensate for variability
  • Evaluate matrix effects by comparing the response of standards in neat solvent versus spiked post-extraction matrix
  • Ensure adequate chromatographic separation to resolve analytes from endogenous compounds

Column deterioration over time manifests as peak broadening, retention time shifts, or decreased recovery. For SCX cartridges, regeneration with 2 mL of 1 M ammonium hydroxide in methanol followed by reconditioning with water and storage methanol can extend sorbent lifetime. Monolithic tips generally offer longer lifespan due to their robust structure but should be replaced when performance declines.

Storage stability considerations include protecting extracted samples from light, as this compound is susceptible to photodegradation following zero-order kinetics [8]. For long-term storage, maintain plasma samples at -80°C and avoid repeated freeze-thaw cycles (stable through at least three cycles) [4].

Conclusion

The solid-phase extraction protocols detailed in this application note provide robust, reproducible methods for the isolation and concentration of this compound and its metabolites from biological matrices. The strong cation exchange method offers superior recovery for multiple antidepressants, while the monolithic silica tip approach enables rapid processing of small sample volumes with excellent efficiency. When properly validated and implemented, these SPE methods support reliable quantification of this compound across therapeutically relevant concentration ranges, facilitating applications in therapeutic drug monitoring, pharmacokinetic studies, and clinical research. The continuing evolution of sorbent technologies and analytical instrumentation promises further enhancements in the sensitivity, efficiency, and throughput of this compound extraction methods.

References

Comprehensive Application Notes and Protocols for Mianserin Detection Using Mass Spectrometry

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Mianserin is a tetracyclic antidepressant with noradrenergic and specific serotonergic activity that is used clinically for the treatment of major depressive disorder. As with many psychotropic medications, this compound exhibits significant pharmacokinetic variability among patients, resulting in substantial individual differences in steady-state blood concentrations even with identical dosing regimens [1]. This variability necessitates precise analytical methods for therapeutic drug monitoring (TDM) to ensure optimal therapeutic outcomes while minimizing adverse effects. Mass spectrometry has emerged as the gold standard technique for antidepressant analysis due to its exceptional sensitivity, specificity, and ability to simultaneously quantify multiple analytes.

The development of robust analytical methods for this compound detection is particularly important in clinical pharmacology and toxicology for several reasons. This compound undergoes extensive hepatic metabolism primarily to 8-hydroxythis compound and desmethylthis compound, with significant interspecies differences in metabolic pathways observed [2]. Additionally, this compound is frequently prescribed in special populations including elderly patients and those with comorbid conditions who may experience altered drug metabolism. This document presents comprehensive application notes and standardized protocols for the detection and quantification of this compound in biological matrices using modern mass spectrometry approaches, with the goal of supporting clinical research and routine therapeutic drug monitoring.

Analytical Methods for this compound Detection

HPLC-ESI/MS Method for Bioequivalence Studies

A validated high-performance liquid chromatography-electrospray ionization mass spectrometry (HPLC-ESI/MS) method has been developed specifically for bioequivalence studies of this compound hydrochloride tablets in human plasma [3]. This method demonstrates excellent sensitivity with a lower limit of quantification (LLOQ) of 1.0 ng/mL, covering a linear range of 1.0-200.0 ng/mL suitable for therapeutic concentration monitoring. The method employs cinnarizine as an internal standard, with this compound and cinnarizine exhibiting retention times of 3.4 and 2.1 minutes, respectively, allowing for rapid analysis suitable for high-throughput applications.

The sample preparation utilizes a liquid-liquid extraction approach with N-hexane:dimethylcarbinol (98:2, v/v) after plasma alkalinization with sodium hydroxide, providing efficient extraction with recovery rates of 81.3-84.1% [3]. Chromatographic separation is achieved using a Thermo Hypersil-Hypurity C18 column (5 μm, 150 mm × 2.1 mm) with a mobile phase consisting of 10mM ammonium acetate (pH 3.4)-methanol-acetonitrile (35:50:15, v/v/v) at a flow rate of 0.22 mL/min. The method validation demonstrated satisfactory precision and accuracy, with intra- and inter-day precision of 9.6-11.4% and accuracy ranging from 97.5-101.2% across quality control concentrations [3].

UPLC-MS/MS Method for Multi-Analyte Antidepressant Monitoring

Recent advances in liquid chromatography-tandem mass spectrometry have enabled the development of multiplexed assays capable of simultaneously quantifying this compound alongside numerous other antidepressants. A modern ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method has been validated for the simultaneous determination of 20 antidepressants and active metabolites in human serum, including this compound [4]. This approach offers significant advantages for clinical laboratories performing therapeutic drug monitoring by allowing comprehensive antidepressant profiling from a single sample injection.

This method utilizes a simple protein precipitation preparation with a 1:9 protein precipitant of methanol and acetonitrile, requiring only 100 μL of sample volume [4]. Separation is achieved using a Poroshell 120 EC-C18 column (3.0 mm × 50 mm, 2.7 μm) with gradient elution employing 0.01% formic acid aqueous solution (containing 2 mmol/mL ammonium acetate) and methanol as mobile phases at a flow rate of 0.45 mL/min. The total analysis time is just 8 minutes, making it highly efficient for clinical laboratories with high sample throughput requirements. Validation demonstrated excellent performance with accuracy of 90.3-114.3%, intra-day precision of 100.1-112.3%, inter-day precision of 100.4-112.6%, extraction recoveries of 85.5-114.5%, and minimal matrix effects (85.6-98.7%) [4].

Table 1: Comparison of HPLC-ESI/MS and UPLC-MS/MS Methods for this compound Detection

Parameter HPLC-ESI/MS Method [3] UPLC-MS/MS Method [4]
Application Bioequivalence studies Multi-analyte TDM
Linear Range 1.0-200.0 ng/mL Not specified for this compound specifically
LLOQ 1.0 ng/mL Not specified for this compound specifically
Sample Volume Not specified 100 μL
Extraction Method Liquid-liquid extraction Protein precipitation
Extraction Solvent N-hexane:dimethylcarbinol (98:2, v/v) Methanol:acetonitrile (1:9, v/v)
Column Thermo Hypersil-Hypurity C18 (150 mm × 2.1 mm, 5 μm) Poroshell 120 EC-C18 (50 mm × 3.0 mm, 2.7 μm)
Run Time 3.4 minutes (this compound retention) 8 minutes (total analysis)
Precision Intra-day: 9.6-11.4% Intra-day: 100.1-112.3%
Accuracy 97.5-101.2% 90.3-114.3%

Experimental Protocols

Sample Preparation Protocols
3.1.1 Protein Precipitation Protocol for Multi-Analyte TDM

The protein precipitation method offers a rapid, straightforward approach ideal for clinical laboratories processing large sample batches [4]. This protocol begins with the aliquoting of 100 μL of serum or plasma sample into a microcentrifuge tube. Subsequently, 900 μL of ice-cold protein precipitation solvent (methanol:acetonitrile, 1:9, v/v) is added. The mixture is vortexed vigorously for 60 seconds to ensure complete protein precipitation and drug extraction. The samples are then centrifuged at 14,000 × g for 10 minutes at 4°C to pellet the precipitated proteins. The resulting supernatant is carefully transferred to autosampler vials for analysis. For samples with anticipated high concentrations beyond the upper limit of quantification, appropriate dilution with drug-free plasma or mobile phase is recommended prior to precipitation.

3.1.2 Liquid-Liquid Extraction Protocol for Enhanced Sensitivity

For applications requiring maximal sensitivity and reduced matrix effects, the liquid-liquid extraction protocol provides superior sample clean-up [3]. This method involves aliquoting 1 mL of plasma or serum into a glass extraction tube. Following the addition of 50 μL of internal standard working solution (cinnarizine at appropriate concentration), the sample is alkalinized with 100 μL of 0.1 M sodium hydroxide solution. Then, 5 mL of organic extraction solvent (N-hexane:dimethylcarbinol, 98:2, v/v) is added, and the mixture is vortexed for 10 minutes to facilitate complete extraction of the analytes into the organic phase. After centrifugation at 3,500 × g for 5 minutes, the organic layer is quantitatively transferred to a clean evaporation tube and evaporated to dryness under a gentle nitrogen stream at 40°C. The residue is reconstituted in 200 μL of mobile phase, vortexed for 60 seconds, and transferred to autosampler vials for analysis.

Chromatographic Conditions
3.2.1 HPLC Conditions for Single-Analyte Quantification

The HPLC separation for this compound quantification is performed using a reversed-phase C18 column (Thermo Hypersil-Hypurity, 150 mm × 2.1 mm, 5 μm) maintained at 40°C [3]. The mobile phase consists of 10 mM ammonium acetate (adjusted to pH 3.4 with formic acid), methanol, and acetonitrile in a ratio of 35:50:15 (v/v/v). Isocratic elution is performed at a flow rate of 0.22 mL/min, with a total run time of 6 minutes per sample. The injection volume is typically 10-20 μL. Under these conditions, this compound and the internal standard cinnarizine elute at approximately 3.4 and 2.1 minutes, respectively, with excellent peak symmetry and resolution from potentially interfering endogenous compounds.

3.2.2 UPLC Conditions for Multi-Analyte Profiling

For simultaneous analysis of multiple antidepressants, a gradient elution program is necessary to achieve separation of the various compounds with differing polarities [4]. The UPLC separation utilizes a Poroshell 120 EC-C18 column (50 mm × 3.0 mm, 2.7 μm) maintained at 45°C. Mobile phase A consists of 0.01% formic acid in water containing 2 mmol/L ammonium acetate, while mobile phase B is pure methanol. The gradient program is as follows: 0-1.0 min, 30% B; 1.0-4.0 min, 30-90% B; 4.0-5.0 min, 90% B; 5.0-5.1 min, 90-30% B; 5.1-8.0 min, 30% B for column re-equilibration. The flow rate is 0.45 mL/min with an injection volume of 5 μL. This gradient profile provides efficient separation of all 20 antidepressants and metabolites within the 8-minute runtime.

Mass Spectrometric Detection
3.3.1 ESI Source and MRM Parameters

Mass spectrometric detection is performed using electrospray ionization (ESI) in positive ion mode due to the inherent basicity of this compound and most antidepressant compounds [3] [4]. The typical ESI source parameters include: capillary voltage, 3.5 kV; source temperature, 150°C; desolvation temperature, 500°C; cone gas flow, 50 L/hour; and desolvation gas flow, 800 L/hour (nitrogen in both cases). Detection and quantification are performed using multiple reaction monitoring (MRM) to maximize specificity and sensitivity. For this compound, the precursor ion [M+H]⁺ with m/z 265 is selected in the first quadrupole and fragmented to produce characteristic product ions. The most abundant transitions are monitored for quantification, while secondary transitions provide confirmatory data.

Table 2: Mass Spectrometry Parameters for this compound and Metabolites

Compound Precursor Ion (m/z) Product Ion (m/z) Cone Voltage (V) Collision Energy (eV)
This compound 265.2 [3] To be optimized To be optimized To be optimized
8-Hydroxythis compound 281.2 [2] To be optimized To be optimized To be optimized
Desmethylthis compound 251.2 [2] To be optimized To be optimized To be optimized
Cinnarizine (IS) 369.2 [3] To be optimized To be optimized To be optimized
3.3.2 Instrument Calibration and Quality Control

Regular calibration of the mass spectrometer is essential for maintaining accurate quantification. Calibration should be performed using at least six concentration levels spanning the expected range, plus a blank sample. Quality control samples at low, medium, and high concentrations should be analyzed with each batch of experimental samples to ensure ongoing method validity [3] [4]. The acceptance criteria typically require accuracy within ±15% of the nominal concentration for calibration standards and quality controls (within ±20% at the LLOQ), with at least 75% of standards meeting these criteria. System suitability tests should be performed before each analytical run to verify instrument performance, including retention time stability, peak area reproducibility, and signal-to-noise ratios.

Method Validation

Performance Characteristics

Rigorous validation according to regulatory guidelines is essential to establish the reliability of bioanalytical methods. The validated HPLC-ESI/MS method for this compound demonstrated excellent linearity over the concentration range of 1.0-200.0 ng/mL with a correlation coefficient (r²) typically exceeding 0.995 [3]. The lower limit of quantification (LLOQ) of 1.0 ng/mL provides adequate sensitivity for monitoring therapeutic concentrations, which typically range from 10-70 ng/mL in clinical practice. The precision and accuracy of the method were established at three quality control concentration levels (low, medium, and high), with intra- and inter-day precision not exceeding 11.4% and accuracy ranging from 97.5-101.2%, well within acceptable limits for bioanalytical method validation [3].

The extraction efficiency for this compound using the liquid-liquid extraction protocol ranged from 81.3-84.1%, indicating consistent and efficient recovery across the calibration range [3]. Matrix effects were evaluated by comparing the analyte response in post-extraction spiked samples to pure standard solutions, with no significant ion suppression or enhancement observed. Stability studies confirmed that this compound remains stable in plasma through three freeze-thaw cycles, during short-term storage at room temperature for 24 hours, and in processed samples in the autosampler at 10°C for 24 hours.

Application to Clinical Studies

The validated methods have been successfully applied to various clinical scenarios, including bioequivalence studies and therapeutic drug monitoring. In a bioequivalence study of this compound hydrochloride tablets in healthy Chinese volunteers, the HPLC-ESI/MS method enabled precise pharmacokinetic profiling with sufficient sensitivity to characterize the complete concentration-time curve [3]. The method demonstrated robustness suitable for analyzing large sample sets typically encountered in clinical trials.

For therapeutic drug monitoring applications, the UPLC-MS/MS multi-analyte approach allows clinicians to obtain a comprehensive antidepressant profile for patients, which is particularly valuable in cases of polypharmacy, suspected non-adherence, or adverse drug reactions [1] [4]. The ability to simultaneously monitor this compound alongside other antidepressants and their active metabolites provides a powerful tool for personalized medicine in psychiatry, enabling dose optimization based on individual metabolic phenotypes.

This compound Metabolism and Implications for Analysis

Metabolic Pathways

This compound undergoes extensive biotransformation in humans, with significant differences in metabolic profiles observed across species [2]. In humans, the primary metabolic pathway involves aromatic hydroxylation at the 8-position to form 8-hydroxythis compound, which may undergo subsequent conjugation. Demethylation to desmethylthis compound represents a minor pathway in humans, in contrast to rodent species where this pathway predominates [2]. Urinary excretion studies in humans indicate that approximately 53% of the administered radioactive dose is excreted in urine within three days, with 15% of the administered dose excreted as unchanged this compound (both conjugated and non-conjugated forms) [2].

Novel metabolic pathways identified in animal studies include the formation of N-formyl compounds and trace amounts of compounds resulting from cleavage of the piperazine moiety, specifically 11H-dibenz[b,e]azepine and 11H-dibenz[b,e]azepine-2-ol [2]. While these pathways may represent minor routes in humans, analysts should be aware of potential unusual metabolites when investigating overdose cases or unusual metabolic profiles.

Clinical Implications

Understanding this compound's metabolic fate has important implications for clinical monitoring and interpretation of concentration data. The pharmacologic activity of this compound metabolites should be considered when interpreting therapeutic drug monitoring results, as hydroxy metabolites may contribute to overall drug activity. The significant interindividual variation in this compound metabolism necessitates personalized dosage adjustments, particularly in special populations such as the elderly, those with hepatic impairment, or patients taking concomitant medications that may inhibit or induce cytochrome P450 enzymes [1].

Additionally, the genetic polymorphisms in drug-metabolizing enzymes, particularly CYP2D6, may contribute to the observed variability in this compound concentrations at standard doses. Therapeutic drug monitoring provides a practical approach to individualize therapy regardless of the underlying metabolic phenotype, potentially improving therapeutic outcomes and reducing adverse effects in patients treated with this compound.

Workflow Diagrams

mianserin_workflow cluster_prep Sample Preparation Stage cluster_chrom Chromatographic Separation cluster_ms Mass Spectrometry Detection start Start Sample Analysis prep Sample Preparation start->prep prep1 Aliquot Plasma/Serum (100 μL-1 mL) prep->prep1 chrom Chromatographic Separation chrom1 Column: C18 (50-150 mm) chrom->chrom1 ms Mass Spectrometry Detection ms1 Ion Source: ESI Positive Mode ms->ms1 data Data Analysis & Reporting end Result Validation data->end prep2 Add Internal Standard prep1->prep2 prep3 Protein Precipitation or Liquid-Liquid Extraction prep2->prep3 prep4 Evaporate & Reconstitute prep3->prep4 prep4->chrom chrom2 Mobile Phase: Ammonium Acetate/Methanol/Acetonitrile chrom1->chrom2 chrom3 Flow Rate: 0.22-0.45 mL/min chrom2->chrom3 chrom4 Temperature: 40-45°C chrom3->chrom4 chrom4->ms ms2 MRM Monitoring: m/z 265→ ms1->ms2 ms3 Quality Control Checks ms2->ms3 ms3->data

Figure 1: Comprehensive Workflow for this compound Analysis by LC-MS/MS. The diagram illustrates the sequential stages of sample preparation, chromatographic separation, mass spectrometric detection, and data analysis for this compound quantification in biological matrices.

mianserin_metabolism This compound This compound hydroxy 8-Hydroxythis compound (Primary Human Metabolite) This compound->hydroxy Aromatic Hydroxylation (Major Pathway) demethyl Desmethylthis compound (Minor Human Metabolite) This compound->demethyl N-Demethylation (Minor Pathway) formyl N-Formyl Compounds (Potential Animal Metabolites) This compound->formyl N-Formylation (Species Dependent) cleaved Cleaved Piperazine Compounds (Trace Metabolites) This compound->cleaved Piperazine Cleavage (Trace Pathway) excretion Urinary Excretion (53% in 3 days in humans) hydroxy->excretion Conjugation & Elimination demethyl->excretion Further Metabolism

Figure 2: this compound Metabolic Pathways. The diagram illustrates the primary and secondary metabolic transformation routes of this compound in humans and animal models, highlighting species-dependent differences in biotransformation.

Troubleshooting and Technical Notes

Common Analytical Challenges

Several technical challenges may be encountered during this compound analysis that can impact data quality and reliability. Ion suppression represents a frequent issue in ESI-MS, particularly when using protein precipitation without extensive sample clean-up. This can be mitigated by optimizing the extraction protocol, employing stable isotope-labeled internal standards, or modifying the chromatographic conditions to separate analytes from matrix components that co-elute and cause suppression. Carryover between samples can be addressed by implementing robust needle wash procedures and occasionally injecting blank samples between high-concentration specimens.

Column degradation over time may manifest as peak broadening, retention time shifts, or increased backpressure. Regular column maintenance including guard column usage, proper mobile phase filtration, and avoiding pH extremes can extend column lifetime. Signal drift during extended analytical runs can be corrected through the use of internal standardization and regular injection of quality control samples to monitor and correct for sensitivity changes.

Quality Assurance Recommendations

To ensure consistent, reliable performance of this compound assays, implement a comprehensive quality assurance program including regular calibration, system suitability tests, and participation in proficiency testing programs when available. Document all method modifications and their impact on assay performance characteristics. Maintain detailed records of reagent lots, column performance, and maintenance activities to facilitate troubleshooting when issues arise. For clinical applications, establish clear procedures for verifying clinically significant results, including repeat analysis and confirmation using alternative methods when necessary.

Conclusion

The mass spectrometry-based methods presented in this application note provide robust, reliable approaches for the quantification of this compound in biological matrices. The HPLC-ESI/MS method offers sensitivity suitable for bioequivalence studies and pharmacokinetic investigations, while the UPLC-MS/MS multi-analyte approach enables efficient therapeutic drug monitoring of this compound alongside other antidepressants in clinical practice. Understanding this compound's metabolic profile and the potential for significant interindividual variation in pharmacokinetics underscores the importance of these analytical methods in optimizing therapy for patients receiving this antidepressant.

The continued advancement of mass spectrometry technology, including developments in high-resolution accurate mass analysis and ion mobility separation, promises further improvements in the efficiency and specificity of this compound analysis. These technological innovations, combined with the standardized protocols presented here, will support ongoing efforts to personalize antidepressant therapy and improve clinical outcomes for patients with depressive disorders.

References

Mianserin ion-association complex analysis

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Mianserin Analysis

This compound is a tetracyclic antidepressant agent [1]. Spectrophotometric methods based on ion-association complex formation with acid dyes provide simple, cost-effective, and sensitive means for its quantitative analysis in pure form and pharmaceutical formulations without the need for complex pre-treatment [2] [3].

Summary of Analytical Methods & Quantitative Data

The table below summarizes key parameters for four different acid-dye complexation methods for determining M-HCl.

Complexing Agent Optimum Wavelength (λ max, nm) Beer's Law Range (μg/mL) Molar Absorptivity (L·mol⁻¹·cm⁻¹) Correlation Coefficient (r)
Tropaeolin-OOO (TPooo) [3] 524 4 - 24 Information missing >0.9999
Picric Acid (PA) [2] 410 2 - 10 2.31 × 10⁴ ≥ 0.9985
Bromothymol Blue (BrTB) [2] 415 2 - 18 1.82 × 10⁴ ≥ 0.9985
Bromocresol Purple (BrCP) [2] 410 2 - 42 0.91 × 10⁴ ≥ 0.9985

The table below shows the validation data for the Tropaeolin-OOO method, demonstrating its high accuracy and precision [3].

Validation Parameter Result (TPooo Method)
Linearity Range 4 - 24 μg/mL
Correlation Coefficient (r) > 0.9999
Limit of Detection (LOD) 0.30 μg/mL
Limit of Quantification (LOQ) 1.00 μg/mL
Accuracy (% Recovery) 99.50% - 99.87%

| Precision (%RSD) | Intra-day: 1.382 - 1.781% Inter-day: 1.128 - 1.765% |

Detailed Experimental Protocols

Protocol 1: Determination with Tropaeolin-OOO (TPooo)

This method forms a stable 1:1 ion-association complex extractable into chloroform [3].

  • Reagents: M-HCl standard or sample solution, TPooo aqueous solution, hydrochloric acid (HCl), chloroform.
  • Procedure:
    • Transfer an aliquot of standard or sample solution containing 4-24 μg/mL of M-HCl to a separating funnel.
    • Add 2.0 mL of HCl and mix.
    • Add 2.0 mL of TPooo solution.
    • Add 10.0 mL of chloroform, shake vigorously for 2 minutes, and allow the layers to separate.
    • Collect the organic (lower) layer.
  • Measurement: Measure the absorbance of the chloroform extract against a reagent blank at 524 nm [3].
Protocol 2: Determination with Picric Acid, Bromothymol Blue, and Bromocresol Purple

This protocol outlines a general method for several acid dyes [2].

  • Reagents: M-HCl standard or sample solution, acid dye solution (Picric Acid, Bromothymol Blue, or Bromocresol Purple), chloroform.
  • Procedure:
    • Transfer an aliquot of drug solution to a separating funnel.
    • Add 5 mL of the respective acid dye solution.
    • Add 10 mL of chloroform, shake vigorously for 2 minutes, and let the layers separate.
    • Collect the organic layer. For the Picric Acid complex, dry it over anhydrous sodium sulfate.
  • Measurement: Measure the absorbance of the chloroform extract against a reagent blank at the respective optimum wavelength (410 nm for PA and BrCP, 415 nm for BrTB) [2].

Workflow for this compound Ion-Association Complex Analysis

The diagram below illustrates the general experimental workflow, from reagent preparation to quantitative calculation.

Start Start Analysis Prep Prepare Reagents: M-HCl Standard/Sample Acid Dye Solution Chloroform Start->Prep Step 1 Complex Form Ion-Association Complex: Mix solutions in separating funnel Prep->Complex Step 2 Extract Extract Complex: Add Chloroform and shake Complex->Extract Step 3 Collect Collect Organic Layer Extract->Collect Step 4 Measure Measure Absorbance against reagent blank Collect->Measure Step 5 Calculate Calculate Concentration using calibration curve Measure->Calculate Step 6 End End Calculate->End Step 7

Discussion & Application Notes

  • Mechanism: The method is based on the reaction of the protonated amino group of M-HCl with the sulfonic acid group of the dye (e.g., TPooo) to form a 1:1 ion-association complex [3].
  • Advantages: These methods are simple, rapid, and require only a standard visible spectrophotometer. The TPooo method has been rigorously validated per ICH guidelines, confirming its suitability for routine quality control use [3].
  • Considerations: The choice of dye can influence the method's sensitivity (molar absorptivity) and working concentration range. The Picric Acid method offers high molar absorptivity, while the Bromocresol Purple method has the widest linear range [2].

Emerging Research & Potential Applications

Beyond quality control, research indicates that this compound exhibits promising biological activities. Recent studies show it has cytotoxic effects against liver cancer cells by inducing apoptosis and inhibiting proliferation. Its mechanism involves HSP60 translocation to the cell surface and downregulation of CCR9, leading to inactivation of the AKT-(β-catenin/NFκB) signaling pathway [4]. Furthermore, this compound acts as a kappa-opioid receptor (KOP) partial agonist, a property it shares with some tricyclic antidepressants, which may contribute to its analgesic and antidepressant effects [5].

Conclusion

The described spectrophotometric protocols provide reliable and validated approaches for determining this compound Hydrochloride. The detailed methodologies and supporting data equip researchers with the necessary tools to implement these techniques for pharmaceutical analysis effectively.


References

Comprehensive Analytical Methods and Protocols for Determining Mianserin Plasma Concentration

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Mianserin is a tetracyclic antidepressant drug used for the treatment of depression and sleep disturbances, and more recently, has been applied in the management of delirium. Its therapeutic drug monitoring (TDM) is crucial for optimizing efficacy and minimizing adverse effects, particularly given its variable pharmacokinetics in different patient populations (e.g., the elderly). This article consolidates and presents detailed methodologies for the determination of this compound and its metabolites in human plasma, encompassing various chromatographic techniques and their respective protocols. The methods covered include Gas-Liquid Chromatography (GLC), High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), and Liquid Chromatography-Mass Spectrometry (LC-MS and LC-ESI/MS), providing researchers with a toolkit for selecting appropriate bioanalytical strategies based on their specific requirements for sensitivity, specificity, and throughput [1] [2] [3].

Analytical Methodologies and Performance Comparison

Multiple analytical techniques have been developed and validated for the quantification of this compound in biological fluids. The choice of method depends on the required sensitivity, the need to detect metabolites, and available instrumentation.

The table below summarizes the key characteristics of these established methods:

Table 1: Comparison of Analytical Methods for this compound Determination in Human Plasma

Method Type Detection System Sample Volume & Preparation Linear Range & Sensitivity Key Metabolites Measured Reference
GLC Nitrogen-sensitive detector 2 mL plasma; LLE: Hexane:Isoamyl alcohol (99:1) Detection limit: 2.5 µg/L Not specified [1]
HPLC-UV UV detection at 214 nm Serum; LLE: Hexane:Isoamyl alcohol (99:1) 2.0-128.0 ng/mL; LOQ: 2.0 ng/mL Not specified [2]

| LC-MS | Mass Spectrometry | Plasma; LLE: Hexane:Isoamylalcohol (98:2) | this compound: 1.00-60.00 ng/mL; LLQ: 1.00 ng/mL N-Desmethylthis compound: 0.50-14.00 ng/mL; LLQ: 0.50 ng/mL | N-Desmethylthis compound | [3] | | HPLC-ESI/MS | Electrospray Ionization Mass Spectrometry | 0.2 mL plasma; LLE | 0.1-20.0 ng/mL; LLOQ: 0.1 ng/mL | Not specified (method applied to bioequivalence study) | [4] | | HPLC (Monolithic Column) | UV detection | Plasma; Solid Phase Extraction (SPE) | Data for this compound and three metabolites | Desmethylthis compound (DMM), 8-Hydroxythis compound (HM), this compound-N-oxide (MNO) | [5] |

Abbreviations: LLE: Liquid-Liquid Extraction; LOQ/LLQ: Limit of Quantification; LLOQ: Lower Limit of Quantification.

Key observations from the compiled methods:

  • Extraction Efficiency: Liquid-liquid extraction (LLE) using a hexane and isoamyl alcohol mixture is a common and effective sample clean-up procedure across multiple methods (GLC, HPLC-UV, LC-MS) [1] [2] [3].
  • Sensitivity Evolution: Modern LC-MS/MS methods offer significantly improved sensitivity (LLOQ of 0.1 ng/mL) compared to earlier techniques, allowing for precise pharmacokinetic profiling [4].
  • Throughput Improvements: The use of monolithic silica columns in HPLC enables operation at high flow rates without excessive backpressure, drastically reducing analysis time while maintaining resolution for this compound and its metabolites [5].

Detailed Experimental Protocols

Sample Preparation: Liquid-Liquid Extraction (LLE)

A widely applied LLE procedure, as used in the LC-MS method, is detailed below [3]:

  • Pipetting: Transfer a 1 mL aliquot of human plasma into a glass tube.
  • Internal Standard Addition: Add the internal standard (e.g., cinnarizine for HPLC-ESI/MS [4] or doxepin for HPLC-UV [2]) to the plasma sample.
  • Extraction: Add a mixture of n-hexane and isoamyl alcohol (98:2, v/v) to the tube.
  • Mixing and Centrifugation: Vortex mix the sample thoroughly for several minutes, followed by centrifugation to separate the organic and aqueous layers.
  • Transfer and Evaporation: Transfer the organic (upper) layer to a clean tube and evaporate it to dryness under a gentle stream of nitrogen in a water bath at 40°C.
  • Reconstitution: Reconstitute the dry residue in a suitable mobile phase or solvent (e.g., 0.005 M formic acid solution [3] or 0.05 M phosphoric acid at pH 3.0 [2]) by vortex mixing.
  • Injection: Transfer the reconstituted solution to an autosampler vial for chromatographic analysis.
Chromatographic Separation and Detection

Protocol for HPLC-ESI/MS Method [4]: This protocol is noted for its speed and sensitivity, making it suitable for high-throughput bioequivalence studies.

  • Chromatographic Conditions:
    • Column: A reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm).
    • Mobile Phase: A mixture of ammonium acetate buffer (10 mM, pH 4.5) and acetonitrile (30:70, v/v).
    • Flow Rate: 1.0 mL/min.
    • Injection Volume: 20 µL.
  • Mass Spectrometric Conditions:
    • Ionization Mode: Electrospray Ionization (ESI), positive ion mode.
    • Detection: Selected Ion Recording (SIR).
    • Ions Monitored: m/z 265 for this compound and m/z 369 for the internal standard (cinnarizine).
  • Runtime: The total chromatographic run time is less than 4.0 minutes, with this compound eluting at approximately 3.4 minutes.

Protocol for HPLC with Monolithic Column [5]: This method is recommended for the simultaneous determination of this compound and its major metabolites.

  • Column: Monolithic silica column (e.g., 100 mm x 4.6 mm).
  • Mobile Phase: A mixture of acetonitrile and phosphate buffer (25 mM, pH 7.0) containing 0.1% triethylamine (35:65, v/v).
  • Flow Rate: 3.0 mL/min (enabled by the monolithic column's structure).
  • Detection: UV detection at 214 nm.
  • Temperature: The column temperature is maintained at 40°C to improve peak shape.
  • Sample Clean-up: Utilize solid-phase extraction (SPE) for sample preparation prior to injection.

Pharmacokinetic Parameters and Data Interpretation

Understanding the pharmacokinetic profile of this compound is essential for interpreting plasma concentration data. Following a single oral dose, the drug is absorbed with a time to peak concentration (t_max) typically around 2-3 hours [4]. The elimination half-life (t_½) is relatively long, ranging from 14 to 33 hours in healthy adults but can be prolonged in the elderly [4] [6].

The table below presents specific pharmacokinetic parameters observed in clinical studies:

Table 2: Pharmacokinetic Parameters of this compound from Clinical Studies

Study Population / Route Dose C~max~ (ng/mL) t~max~ (h) AUC~0-24~ (h·ng/mL) Reference
Healthy Male Volunteers (Oral) 60 mg ~65 (Blood concentration) 3 Not specified [6]
Healthy Male Volunteers (Rectal Suppository) 30 mg 14.6 ± 6.3 8 266 ± 103 [7]
Beagle Dogs (Rectal Suppository) 30 mg 1.3 ± 0.4 5.5 ± 4.3 18.9 ± 1.9 [7]

Abbreviations: C~max~: Maximum plasma concentration; t~max~: Time to reach C~max~; AUC~0-24~: Area under the plasma concentration-time curve from 0 to 24 hours.

Key pharmacokinetic insights:

  • Alternative Administration: Rectal administration of this compound suppositories results in a lower C~max~ and a significantly delayed t~max~ compared to oral administration, although the overall exposure (AUC) may be similar. This profile can be advantageous for minimizing peak-related side effects or for use in patients unable to take oral medication [7].
  • Metabolite Activity: The main metabolites of this compound include N-desmethylthis compound (DMM), 8-hydroxythis compound (HM), and this compound-N-oxide (MNO). Among these, DMM and HM are likely pharmacologically active and may contribute to the overall therapeutic effect, while MNO is considered inactive [5].

Workflow Diagram of the Analytical Process

The following diagram visualizes the key stages of the analytical process for determining this compound plasma concentration, from sample collection to data analysis.

G start Sample Collection (Human Plasma) prep Sample Preparation Liquid-Liquid Extraction (Hexane:Isoamyl Alcohol) start->prep 1. Aliquot Plasma analysis Chromatographic Analysis HPLC-UV, LC-MS, or GLC prep->analysis 2. Reconstitute in Mobile Phase detection Detection & Quantification UV, MS, or Nitrogen-Sensitive Detector analysis->detection 3. Separate Analytes pk Data Interpretation & Pharmacokinetic Analysis detection->pk 4. Generate Calibration Curve end Result Reporting (Therapeutic Drug Monitoring) pk->end 5. Calculate Plasma Concentration

Diagram Title: this compound Plasma Analysis Workflow

Conclusion and Quality Control Considerations

The array of validated methods, from the classic GLC to advanced LC-MS, provides robust tools for the accurate determination of this compound in plasma. The choice of method should be guided by the specific analytical needs: HPLC-UV for cost-effective routine analysis, LC-MS for high sensitivity and specificity, especially for metabolites, and monolithic HPLC for high-throughput scenarios.

For all methods, maintaining quality control is paramount. This includes:

  • Calibration Curves: A fresh calibration curve should be generated with each batch of samples using drug-free human plasma spiked with known concentrations of this compound [2] [3].
  • Quality Control (QC) Samples: Assay precision and accuracy should be monitored by analyzing low, medium, and high concentration QC samples in each run [3] [4].
  • Stability: The stability of this compound and its metabolites in plasma under storage and processing conditions (e.g., freeze-thaw, short-term temperature) must be established to ensure result integrity [3].

The provided protocols, parameters, and workflow offer a comprehensive foundation for researchers conducting pharmacokinetic studies, bioequivalence assessments, and therapeutic drug monitoring of this compound.

References

Mianserin rectal administration pharmacokinetics

Author: Smolecule Technical Support Team. Date: February 2026

Pharmacokinetic Data of Mianserin Suppositories

The table below summarizes the key pharmacokinetic parameters of 30 mg this compound suppositories from a pilot study in beagle dogs and healthy human volunteers [1].

Parameter Beagle Dogs (n=3) Healthy Humans (n=3)
Maximum Plasma Concentration (Cmax) 1.3 ± 0.4 ng/mL 14.6 ± 6.3 ng/mL
Time to Cmax (tmax) 5.5 ± 4.3 hours 8 hours
Area Under the Curve (AUC0-24) 18.9 ± 1.9 h·ng/mL 266 ± 103 h·ng/mL

Compared to oral administration, the suppository form provided a lower Cmax and a delayed tmax, while the total exposure (AUC) was comparable. This slower absorption profile may be clinically beneficial for sustaining plasma concentrations and potentially reducing side effects related to high peak concentrations [1].

Experimental Protocol: Suppository Formulation and PK Study

This protocol is adapted from the 2016 pilot study that formulated and evaluated this compound suppositories [1].

Suppository Formulation
  • Active Pharmaceutical Ingredient (API): this compound hydrochloride 10 mg tablets (e.g., Tetramide).
  • Suppository Base: Witepsol H-15 (a hard fat base).
  • Equipment: Mortar and pestle, 50-μm sieve, suppository molds (1.35 mL capacity), glass injection syringe, water bath.
  • Preparation Method:
    • API Preparation: Grind the this compound tablets into a fine powder using a mortar and pestle. Sieve the powder through a 50-μm sieve.
    • Base Melting: Melt the Witepsol H-15 base in a water bath at 40°C.
    • Mixing: Incorporate the sieved this compound powder into the melted base with continuous stirring to ensure a homogeneous mixture.
    • Molding: Aspirate 1.4 mL of the molten mixture into pre-cooled plastic suppository molds using a glass syringe.
    • Solidification: Allow the suppositories to solidify at room temperature.
    • Storage: Wrap the suppositories in aluminum foil to protect from light and store at 4°C until use.
Pharmacokinetic Study Design
  • Ethics: The study protocol must be approved by an institutional ethics committee. Obtain written informed consent from all human participants [1].
  • Dosing: Administer a single 30 mg this compound suppository rectally.
  • Blood Sampling:
    • Schedule: Collect blood samples pre-dose (0 h) and at 0.5, 1, 2, 4, 8, and 24 hours post-administration.
    • Handling: Collect blood in heparinized tubes, centrifuge immediately (e.g., 10 min at 3000 rpm and 4°C), and harvest the plasma.
    • Storage: Store plasma samples at -20°C or lower until analysis.
  • Bioanalytical Method:
    • Technique: Gas Chromatography–Mass Spectrometry (GC-MS).
    • Procedure: Extract this compound from plasma samples and quantify against a calibrated standard curve. The method should be validated for specificity, accuracy, and precision.

This compound's Mechanism and Experimental Workflow

The following diagram illustrates the experimental workflow for the formulation and pharmacokinetic evaluation of this compound suppositories.

cluster_formulation Formulation Phase cluster_study Pharmacokinetic Study cluster_output Data Analysis Start Start: Protocol for this compound Suppositories F1 1. Grind this compound Tablets Start->F1 F2 2. Sieve Powder (50-μm) F1->F2 F3 3. Melt Witepsol H-15 Base (40°C) F2->F3 F4 4. Mix Powder into Base F3->F4 F5 5. Pour into Molds & Solidify F4->F5 S1 1. Administer 30 mg Suppository Rectally F5->S1 S2 2. Serial Blood Sampling (0, 0.5, 1, 2, 4, 8, 24 h) S1->S2 S3 3. Plasma Separation & Storage (-20°C) S2->S3 S4 4. Analyze this compound Concentration via GC-MS S3->S4 O1 Calculate PK Parameters: Cmax, tmax, AUC0-24 S4->O1

Key Considerations for Researchers

  • Rationale for Rectal Administration: The rectal route is a valuable alternative for patients with delirium or other conditions who cannot take oral medication [1]. It also offers a way to partially bypass first-pass liver metabolism, which may be significant for drugs like this compound [1].
  • Safety Profile: this compound is considered for delirium treatment due to its low potential for causing extrapyramidal side effects, which are common with typical antipsychotics like haloperidol [1]. However, note that oral this compound use has been associated with rare cases of blood dyscrasias (e.g., agranulocytosis), necessitating hematological monitoring, particularly in the elderly [2].
  • Mechanism of Action: The exact mechanism for delirium improvement is unclear but is hypothesized to be related to this compound's antagonism of 5-HT2 (serotonin) receptors [1]. It is also a potent antagonist at histamine H1 and alpha-adrenergic receptors, which contributes to its sedative effects [3] [2].

References

Comprehensive Application Notes and Protocols for Mianserin Sample Preparation and Analytical Techniques

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Background

Mianserin is a tetracyclic antidepressant drug classified as a noradrenergic and specific serotonergic antidepressant (NaSSA). It is administered as a racemate of R(-) and S(+) enantiomers and is primarily metabolized to N-desmethylthis compound, which contributes substantially to the overall therapeutic effects in patients [1]. This compound's molecular formula is C₁₈H₂₀N₂ with a molecular weight of 264.36 g/mol [2]. The drug is primarily metabolized through N-demethylation, aromatic hydroxylation, N-oxidation, and N-glucuronidation pathways [1]. These application notes provide detailed methodologies for sample preparation and analysis of this compound and its metabolites in biological matrices, specifically optimized for research and drug development applications.

Analytical Methodologies Overview

Comparison of Analytical Techniques

Table 1: Comparison of Analytical Methods for this compound Quantification

Method Parameter LC-MS Method [3] [1] HPLC-UV Method [4] UV Spectrophotometry [5]
Analytes This compound + N-desmethylthis compound This compound only This compound only
Matrix Human plasma Human serum Pharmaceutical formulations
Sample Volume 1 mL plasma Not specified Not applicable
Extraction Technique Liquid-liquid extraction Liquid-liquid extraction Direct dissolution
Extraction Solvent Hexane:isoamyl alcohol (98:2) Hexane:isoamyl alcohol (99:1) Methanol

| LLOQ | 1.00 ng/mL (this compound) 0.50 ng/mL (Metabolite) | 2.0 ng/mL | 1-100 μg/mL | | Linear Range | 1.00-60.00 ng/mL (this compound) 0.50-14.00 ng/mL (Metabolite) | 2.0-128.0 ng/mL | 1-100 μg/mL | | Detection System | Mass spectrometry | UV detection at 214 nm | UV spectrum 225-360 nm | | Internal Standard | Imipramine hydrochloride | Doxepin | Not specified | | Run Time | Not specified | Not specified | Immediate |

Validation Parameters and Performance

Table 2: Method Validation Summary for this compound Analytical Techniques

Validation Parameter LC-MS Method [3] [1] HPLC-UV Method [4]

| Accuracy Range | 94.44-112.33% (this compound) 91.85-100.13% (Metabolite) | 92.5-107.5% | | Precision (%CV) | <10% (Intraday & Interday) | CV=13.8% at LLOQ | | Recovery | Not specified | 86.1-94.5% | | Stability | Stable during short-term preparation | Not fully specified | | Specificity | Specific for both analytes | Specific for this compound |

Detailed Experimental Protocols

LC-MS Method for Simultaneous Determination of this compound and N-desmethylthis compound
3.1.1 Equipment and Reagents
  • LC-MS System: Liquid chromatography coupled with mass spectrometry
  • Chromatographic Column: Standard C18 column or equivalent
  • Chemical Standards: this compound hydrochloride, N-desmethylthis compound (synthesized)
  • Internal Standard: Imipramine hydrochloride (100 ng/mL in methanol)
  • Extraction Solvents: HPLC-grade hexane and isoamyl alcohol
  • Acid Solution: 0.005 M formic acid solution
  • Mobile Phase: Optimized for separation (specific composition not detailed in sources)
3.1.2 Sample Preparation Protocol
  • Aliquot Collection: Transfer 1 mL of human plasma sample to a clean glass tube.
  • Internal Standard Addition: Add 50 μL of imipramine hydrochloride solution (100 ng/mL).
  • Liquid-Liquid Extraction:
    • Add hexane:isoamyl alcohol mixture (98:2 ratio)
    • Vortex mix thoroughly for specified duration
    • Centrifuge to separate phases
  • Back Extraction:
    • Collect organic layer
    • Perform back extraction with 0.005 M formic acid solution
  • Sample Reconstitution: Reconstitute extracted analytes in appropriate solvent for LC-MS analysis.
3.1.3 LC-MS Analysis Conditions
  • Injection Volume: Optimized for sensitivity (typically 10-50 μL)
  • Mobile Phase Flow Rate: Optimized for separation (typically 0.5-1.0 mL/min)
  • Ionization Mode: Electrospray ionization (ESI) positive mode
  • Detection: Selected ion monitoring (SIM) or multiple reaction monitoring (MRM)
  • Temperature: Column temperature optimized for separation
HPLC-UV Method for this compound Determination in Serum
3.2.1 Equipment and Reagents
  • HPLC System: With UV-Visible detector
  • Column: Hichrom RPB (250 × 4.6 mm, 5 μm) or equivalent
  • Internal Standard: Doxepin solution
  • Extraction Solvent: Hexane:isoamyl alcohol (99:1, v/v)
  • Mobile Phase: Optimized for separation
  • Detection Wavelength: 214 nm
3.2.2 Sample Preparation Protocol
  • Sample Aliquot: Transfer appropriate volume of human serum to extraction tube.
  • Internal Standard Addition: Add doxepin internal standard solution.
  • Liquid-Liquid Extraction:
    • Add hexane:isoamyl alcohol (99:1) mixture
    • Vortex mix thoroughly
    • Centrifuge for phase separation
  • Sample Reconstitution: Dissolve extracted sample in 0.05 M phosphoric acid (pH=3.0)
  • Injection: Transfer to autosampler vials for HPLC analysis.

Analytical Method Validation

Calibration Curve Construction

For the LC-MS method, calibration curves are prepared by adding known amounts of this compound hydrochloride (1.00, 2.00, 5.00, 10.00, 20.00, 40.00, and 60.00 ng/mL) and N-desmethylthis compound hydrochloride (0.50, 1.00, 2.00, 4.00, 8.00, 12.00, and 14.00 ng/mL) to 1 mL of blank plasma [1]. The standard curves are constructed by plotting the peak area ratio of analytes to internal standard versus concentration, with weighting factors applied as necessary.

Specificity and Selectivity

The method specificity is confirmed by analyzing blank plasma samples from at least six different sources to ensure no endogenous interference at the retention times of this compound, N-desmethylthis compound, and the internal standard [3] [1].

Precision and Accuracy

Intraday and interday precision are determined by analyzing quality control samples at low, medium, and high concentrations within the calibration range. The precision is expressed as percentage coefficient variation (%CV), with acceptance criteria typically set at <15% for LLOQ and <10% for other concentrations [3].

Recovery and Stability

Recovery is determined by comparing the analytical response of extracted samples with unextracted standards at equivalent concentrations. Stability experiments include short-term stability (bench top), long-term stability (frozen storage), and post-preparative stability (autosampler) [3] [4].

Applications in Pharmacokinetic Studies

The developed methods have been successfully applied to assay this compound and its metabolite in human plasma samples obtained from subjects who had been given an oral tablet of 30 mg of this compound [3] [1]. The HPLC-UV method has been used to measure this compound in human serum samples obtained from healthy volunteers who received a single oral dose of 30 mg this compound, with pharmacokinetic parameters obtained in agreement with existing data [4].

The following workflow diagram illustrates the complete LC-MS analytical procedure for this compound and its metabolite:

workflow Start Start: Plasma Sample (1 mL) IS Add Internal Standard (Imipramine, 50 μL) Start->IS LLE Liquid-Liquid Extraction Hexane:Isoamyl alcohol (98:2) IS->LLE BackExt Back Extraction 0.005 M Formic Acid LLE->BackExt Recon Sample Reconstitution Mobile Phase BackExt->Recon LCMS LC-MS Analysis Recon->LCMS Data Data Analysis Quantification LCMS->Data End Results: Concentration of this compound & Metabolite Data->End

Metabolic Pathway and Analysis Strategy

Understanding the metabolic pathway of this compound is crucial for developing appropriate analytical methods. The following diagram illustrates the primary metabolic transformation and the corresponding analytical strategy:

metabolism This compound This compound C18H20N2 Metabolism Hepatic Metabolism Primarily N-demethylation This compound->Metabolism Metabolite N-desmethylthis compound Major Active Metabolite Metabolism->Metabolite Analysis Simultaneous Analysis LC-MS Method Metabolite->Analysis Quantification Therapeutic Drug Monitoring Analysis->Quantification

Critical Methodological Considerations

Sample Stability

Stability studies have demonstrated that this compound and N-desmethylthis compound in human plasma remain stable during short-term periods for sample preparation and analysis [3]. However, specific stability data under various storage conditions (-20°C, -80°C, freeze-thaw cycles) should be established during method validation for specific laboratory conditions.

Matrix Effects

For LC-MS methods, matrix effects should be thoroughly investigated during method validation. Matrix factor experiments should be performed using plasma from at least six different sources to evaluate consistency and potential suppression or enhancement of ionization.

Extraction Efficiency

The liquid-liquid extraction procedure with hexane:isoamyl alcohol provides efficient extraction of both this compound and its metabolite from plasma. The back extraction step with formic acid solution helps to further clean the sample and concentrate the analytes for improved sensitivity [3] [1].

Troubleshooting and Optimization Guidelines

Sensitivity Issues
  • Low Recovery: Optimize extraction solvent composition and volume
  • Poor Ionization: Adjust mobile phase composition and additive concentration
  • Matrix Effects: Improve sample clean-up or use alternative extraction techniques
Chromatographic Problems
  • Peak Tailing: Optimize mobile phase pH and column temperature
  • Retention Time Shift: Standardize mobile phase preparation and column conditioning
  • Resolution Issues: Adjust gradient profile or mobile phase composition

Conclusion

These application notes provide comprehensive methodologies for the sample preparation and analysis of this compound and its major metabolite in biological matrices. The LC-MS method offers superior sensitivity and specificity for simultaneous quantification of both analytes, while the HPLC-UV method provides a robust alternative when mass spectrometry is unavailable. The validated methods demonstrate appropriate precision, accuracy, and sensitivity for pharmacokinetic studies and therapeutic drug monitoring applications in clinical research settings.

References

Application Note: Optimized SLE for Mianserin

Author: Smolecule Technical Support Team. Date: February 2026

This application note summarizes the development and validation of a supported liquid extraction method for the efficient isolation of mianserin from saliva, followed by UHPLC-DAD analysis [1].

  • Objective: To establish a rapid, sensitive, and selective sample preparation method for the determination of this compound in human saliva for therapeutic drug monitoring (TDM).
  • Sample Type: Human saliva [1].
  • Key Advantages of SLE:
    • High Recovery: Efficiently isolates lipophilic antidepressants like this compound [1].
    • Clean Extracts: Provides good sample purification, reducing matrix effects [1].
    • Robustness: Eliminates the risk of emulsion formation, a common issue in traditional liquid-liquid extraction (LLE) [1].
    • Potential for Automation: The procedure can be automated for higher throughput [1].

The table below outlines the key validation parameters and performance data reported for the method:

Parameter Specification / Result Details
Linear Range 10–1000 ng/mL Covers therapeutically relevant concentrations [1].
Linearity (R²) > 0.99 Indicates excellent linear relationship [1].
Precision (% CV) < 15% (intra- & inter-day) Demonstrates high reproducibility [1].
Internal Standard Chlordiazepoxide Used for quantification accuracy [1].
Analysis Instrument UHPLC-DAD Ultra-High Performance Liquid Chromatography with Diode Array Detection [1].

Detailed Experimental Protocol

Supported Liquid Extraction of this compound from Saliva

Reagents and Materials [1]

  • Solvents: HPLC-grade acetonitrile, dichloromethane, isopropanol, methanol, formic acid (FA), and ammonia.
  • Standards: this compound hydrochloride solution (1 mg/mL) as a primary standard.
  • Internal Standard (IS) Solution: Chlordiazepoxide at 1 μg/mL in methanol.
  • Equipment: SLE columns (e.g., packed with diatomaceous earth), UHPLC system equipped with a DAD.

Procedure [1]

  • Sample Preparation: Thaw frozen saliva samples and centrifuge to precipitate any particulates.
  • Internal Standard Addition: Add a known volume of the chlordiazepoxide working solution (1 μg/mL) to a measured volume of saliva supernatant.
  • Sample Loading: Apply the prepared saliva sample to the SLE column.
  • Equilibration: Allow the sample to absorb into the sorbent completely.
  • Elution: Pass a mixture of organic solvents (e.g., dichloromethane and isopropanol) through the column to desorb and elute this compound and the IS.
  • Evaporation: Collect the eluate and evaporate it to dryness under a gentle stream of nitrogen.
  • Reconstitution: Redissolve the dry residue in the mobile phase (e.g., a mixture of acetonitrile and water) compatible with the UHPLC analysis.
  • Analysis: Inject the reconstituted sample into the UHPLC-DAD system for separation and quantification.

Optimization Guidelines

To further optimize recovery, consider these factors:

  • Elution Solvent Composition: Test different ratios of dichloromethane and isopropanol. A common starting point is a 1:1 (v/v) mixture, but fine-tuning can maximize this compound's specific recovery [1].
  • pH Adjustment: The extraction efficiency of basic drugs like this compound can be influenced by pH. Adjusting the sample's pH to ensure the analyte is in its uncharged, lipophilic form before loading onto the SLE column can significantly improve recovery.
  • Ion-Pairing Agents: For challenging matrices, adding ion-pairing reagents to the sample or elution solvent can enhance the extraction efficiency of ionic species.

Workflow Visualization

The following diagram illustrates the complete optimized workflow for this compound extraction and analysis, from sample collection to data acquisition.

MianserinWorkflow start Start: Saliva Sample prep Sample Preparation: - Centrifuge - Add Internal Standard start->prep Thaw & Clarify load Load onto SLE Column prep->load Aqueous Sample elute Elute with Organic Solvent load->elute Absorb conc Evaporate to Dryness & Reconstitute elute->conc Collect Eluate analyze UHPLC-DAD Analysis conc->analyze Inject end Data Acquisition & Quantification analyze->end Chromatogram

Discussion and Future Perspectives

The SLE-based protocol offers a superior alternative to traditional LLE and Solid-Phase Extraction (SPE) for extracting this compound from saliva [1]. Its primary advantage lies in eliminating emulsions while maintaining high extraction efficiency for lipophilic compounds. This method's robustness and potential for automation make it suitable for clinical laboratories implementing TDM for antidepressants.

Future work could focus on:

  • Method Transfer to LC-MS/MS: Coupling this SLE protocol with more sensitive mass spectrometry detection would lower the limit of quantification.
  • Application to Other Matrices: Validating the method for other biological fluids like plasma or serum.
  • Green Chemistry: Exploring more environmentally friendly solvent systems for the elution step without compromising recovery.

References

Comprehensive Analytical Methods for the Determination of Mianserin and Its Metabolites in Human Plasma

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Mianserin is a tetracyclic antidepressant drug administered as a racemate of R(-) and S(+) this compound hydrochloride in therapeutic doses ranging from 30-90 mg/day [1] [2]. It undergoes extensive hepatic metabolism primarily through N-demethylation, aromatic hydroxylation, N-oxidation, and N-glucoronidation, producing several metabolites including N-desmethylthis compound (DMM), 8-hydroxythis compound (HM), and this compound-N-oxide (MNO) [2] [3]. N-desmethylthis compound represents the major metabolite in plasma and contributes substantially to the overall therapeutic effects in patients, making its simultaneous quantification with the parent compound clinically relevant [2]. This document presents validated analytical methods for quantifying this compound and its metabolites in biological matrices to support therapeutic drug monitoring and pharmacokinetic studies.

Analytical Method Comparison and Performance Data

The selection of an appropriate analytical method depends on the required sensitivity, specificity, and throughput needs of the application. The following table summarizes key validated parameters for the main analytical techniques used in this compound quantification.

Table 1: Comparison of Analytical Methods for this compound Quantification

Method Parameter HPLC-UV [4] LC-MS [1] [2] Monolithic HPLC-UV [3] UPLC-MS/MS [5]
Analytes This compound This compound, N-desmethylthis compound This compound, DMM, HM, MNO 20 Antidepressants including this compound

| Linear Range | 2.0–128.0 ng/mL | this compound: 1.00–60.00 ng/mL Metabolite: 0.50–14.00 ng/mL | Not explicitly specified | Not explicitly specified for this compound | | Limit of Quantification | 2.0 ng/mL (CV=13.8%) | this compound: 1.00 ng/mL Metabolite: 0.50 ng/mL | Low ng/mL sensitivity | High sensitivity (specific value not provided) | | Accuracy | 92.5–107.5% | this compound: 94.44–112.33% Metabolite: 91.85–100.13% | Validated | 90.3–114.3% | | Precision (%CV) | LOQ CV=13.8% | Intra- & interday <10% for both analytes | Validated | Intra-day: 100.1–112.3% Inter-day: 100.4–112.6% | | Key Applications | Pharmacokinetic studies | Simultaneous drug & metabolite monitoring | High-throughput metabolic profiling | High-throughput TDM |

Detailed Experimental Protocols

HPLC-UV Method for this compound in Human Serum

This protocol describes a validated method using liquid-liquid extraction and HPLC-UV detection [4].

3.1.1 Reagents and Materials
  • Human serum samples
  • Reference standards: this compound and doxepin (Internal Standard)
  • Extraction solvent: Hexane:isoamyl alcohol (99:1, v/v)
  • Mobile phase: 0.05 M phosphoric acid (pH=3.0)
  • Chromatographic column: Hichrom RPB (250 × 4.6 mm, 5 μm)
3.1.2 Sample Preparation Procedure
  • Add Internal Standard: Add doxepin (IS) to 1 mL of human serum.
  • Liquid-Liquid Extraction: Add 5 mL of hexane:isoamyl alcohol (99:1, v/v) to the serum sample.
  • Vortex and Centrifuge: Vortex-mix for 60 seconds and centrifuge at 4000 × g for 10 minutes.
  • Transfer Organic Layer: Transfer the clean organic layer to a new tube.
  • Evaporate to Dryness: Evaporate the organic layer under a gentle stream of nitrogen at 40°C.
  • Reconstitute: Reconstitute the dry residue in 100 μL of 0.05 M phosphoric acid (pH=3.0).
  • Inject into HPLC: Inject an appropriate volume (e.g., 20-50 μL) into the HPLC system.
3.1.3 Chromatographic Conditions
  • Column Temperature: Ambient
  • Flow Rate: 1.0 mL/min (isocratic)
  • Detection: UV at 214 nm
  • Injection Volume: As optimized during validation

The following workflow diagram illustrates the complete sample preparation process:

HPLC_Workflow HPLC-UV Sample Preparation Workflow Start Start with 1 mL Human Serum AddIS Add Internal Standard (Doxepin) Start->AddIS Extract Liquid-Liquid Extraction with Hexane:Isoamyl Alcohol (99:1) AddIS->Extract Vortex Vortex (60 seconds) & Centrifuge (10 min, 4000 × g) Extract->Vortex Transfer Transfer Organic Layer Vortex->Transfer Evaporate Evaporate to Dryness (Nitrogen stream, 40°C) Transfer->Evaporate Reconstitute Reconstitute in 0.05 M Phosphoric Acid (pH=3.0) Evaporate->Reconstitute Inject Inject into HPLC System Reconstitute->Inject

LC-MS Method for this compound and N-desmethylthis compound

This protocol enables simultaneous quantification of this compound and its active metabolite with enhanced sensitivity [1] [2].

3.2.1 Reagents and Materials
  • Human plasma samples
  • Reference standards: this compound hydrochloride, N-desmethylthis compound hydrochloride, Imipramine hydrochloride (IS)
  • Extraction solvent: Hexane:isoamyl alcohol (98:2)
  • Back-extraction solution: 0.005 M formic acid
  • Mobile phase: 10 mM ammonium acetate buffer (pH=4.5):acetonitrile (72:28, v/v) with 0.1% triethylamine
3.2.2 Sample Preparation Procedure
  • Spike Plasma: Add known concentrations of this compound, N-desmethylthis compound, and imipramine (IS) to 1 mL of blank human plasma.
  • Liquid-Liquid Extraction: Add 5 mL of hexane:isoamyl alcohol (98:2) and vortex thoroughly.
  • Centrifuge: Centrifuge at 4000 × g for 10 minutes to separate phases.
  • Back-Extraction: Transfer the organic layer and add 1 mL of 0.005 M formic acid solution.
  • Vortex and Centrifuge: Mix thoroughly and centrifuge to separate phases.
  • Collect Aqueous Layer: Transfer the aqueous layer containing the analytes to an autosampler vial.
  • Inject into LC-MS: Inject an appropriate volume into the LC-MS system.
3.2.3 LC-MS Conditions
  • Column: C18 column (specify dimensions as available)
  • Flow Rate: 1.0 mL/min
  • Ionization Source: Electrospray Ionization (ESI)
  • Mode: Positive ion mode
  • Detection: Multiple Reaction Monitoring (MRM)
Monolithic Silica Column HPLC for High-Throughput Analysis

This protocol utilizes monolithic column technology to significantly reduce analysis time while maintaining resolution of this compound and its metabolites [3].

3.3.1 Reagents and Materials
  • Human plasma samples
  • Reference standards: this compound, DMM, HM, MNO, Propranolol (IS)
  • Solid-Phase Extraction: Appropriate SPE cartridges (C18 recommended)
  • Mobile Phase: Phosphate buffer (pH 3.0):acetonitrile (70:30, v/v)
3.3.2 Sample Preparation Procedure
  • Prepare Plasma: Thaw plasma samples and centrifuge to remove particulates.
  • Add Internal Standard: Add propranolol (IS) to 1 mL of plasma.
  • Solid-Phase Extraction:
    • Condition SPE cartridge with methanol and water.
    • Load plasma sample onto the cartridge.
    • Wash with water or mild aqueous solution.
    • Elute with methanol or acetonitrile.
  • Evaporate and Reconstitute: Evaporate eluent to dryness and reconstitute in mobile phase.
  • Inject into HPLC: Inject into monolithic HPLC system.
3.3.3 Chromatographic Conditions
  • Column: Monolithic silica column (e.g., Chromolith Performance RP-18e)
  • Column Temperature: 30°C
  • Flow Rate: 2.0 mL/min (higher flow rates possible due to low backpressure of monolithic columns)
  • Detection: UV at 230 nm
  • Injection Volume: 20 μL
Chiral Separation Method

This protocol describes chiral separation of this compound enantiomers using a specialized chiral column [6].

3.4.1 Reagents and Materials
  • Column: Astec Cellulose DMP (15 cm × 4.6 mm I.D., 5 μm particles)
  • Mobile Phase: Methanol:ammonium formate (100:0.1, v/v)
  • Standard Solution: 2 mg/mL this compound in mobile phase
3.4.2 Chromatographic Conditions
  • Flow Rate: 0.5 mL/min
  • Column Temperature: 25°C
  • Detection: UV at 230 nm
  • Injection Volume: 2 μL

Method Validation Data

All described methods have been thoroughly validated according to scientific standards. The table below summarizes the stability and recovery characteristics of the different methods.

Table 2: Method Validation Parameters for this compound Assays

Validation Parameter HPLC-UV Method [4] LC-MS Method [1] [2] UPLC-MS/MS Method [5]
Extraction Recovery 86.1–94.5% (this compound) Not explicitly specified 85.5–114.5%
Matrix Effect Not reported Not reported 85.6–98.7%

| Precision | LOQ CV=13.8% | Intraday & interday <10% for both analytes | Intra-day: 100.1–112.3% Inter-day: 100.4–112.6% | | Stability | Not explicitly specified | Stable during short-term sample preparation and analysis | Stable under validated conditions |

Application in Pharmacokinetic Studies

These validated methods have been successfully applied to measure this compound concentrations in human serum/plasma samples obtained from healthy volunteers following administration of a single 30 mg oral dose of this compound [4] [2]. The pharmacokinetic parameters derived from these analyses were consistent with literature values, demonstrating the utility of these methods for supporting clinical pharmacokinetic studies and therapeutic drug monitoring programs.

The decision tree below illustrates the process for selecting the most appropriate analytical method based on research requirements:

Method_Selection This compound Method Selection Decision Tree Start Define Analytical Needs NeedMetabolites Need to measure metabolites? Start->NeedMetabolites NeedHighSensitivity Require high sensitivity (LOQ < 2 ng/mL)? NeedMetabolites->NeedHighSensitivity No NeedHighThroughput Require high throughput? NeedMetabolites->NeedHighThroughput Yes HPLC_UV HPLC-UV Method Simple, cost-effective LOQ: 2.0 ng/mL NeedHighSensitivity->HPLC_UV No UPLC_MSMS UPLC-MS/MS Method 20 Antidepressants Highest sensitivity NeedHighSensitivity->UPLC_MSMS Yes LC_MS LC-MS Method This compound + Metabolites LOQ: 1.0/0.5 ng/mL NeedHighThroughput->LC_MS No MonolithicHPLC Monolithic HPLC-UV Multiple Metabolites Fast analysis NeedHighThroughput->MonolithicHPLC Yes

Discussion and Conclusion

The analytical methods presented here provide a comprehensive toolkit for researchers quantifying this compound and its metabolites in biological samples. The HPLC-UV method offers a robust and cost-effective solution for laboratories without access to mass spectrometry instrumentation, with adequate sensitivity for many pharmacokinetic applications [4]. For advanced applications requiring lower detection limits or metabolite profiling, LC-MS provides superior sensitivity and specificity, enabling simultaneous quantification of this compound and N-desmethylthis compound with LOQs of 1.00 ng/mL and 0.50 ng/mL, respectively [1] [2].

The monolithic column approach demonstrates how technological advancements can address the need for higher throughput without compromising separation efficiency [3]. This method is particularly valuable in laboratories processing large sample batches for therapeutic drug monitoring or clinical studies. For comprehensive antidepressant screening, the UPLC-MS/MS method represents state-of-the-art capability with simultaneous detection of 20 antidepressant drugs including this compound [5].

These validated methods can be adapted to specific laboratory requirements and applied to various research scenarios including bioavailability studies, therapeutic drug monitoring, drug interaction studies, and compliance testing in clinical settings.

References

Comprehensive Application Notes and Protocols: Analytical Method Development and Validation for Mianserin

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Mianserin is a tetracyclic antidepressant drug administered as a racemate of R(-) and S(+) this compound hydrochloride in daily doses of 30-90 mg [1]. It exhibits significant pharmacokinetic variability between individuals, making therapeutic drug monitoring (TDM) essential for optimizing clinical efficacy and minimizing adverse effects [2]. This document provides detailed application notes and protocols for the bioanalytical method development and validation of this compound in biological matrices, supporting pharmacokinetic studies and TDM in both research and clinical settings.

The development of precise, accurate, and sensitive analytical methods is fundamental to understanding the pharmacokinetic profile of this compound, its metabolic pathway, and its interindividual variability. These methods enable researchers and clinicians to make informed decisions regarding dosage adjustments and treatment strategies, ultimately advancing toward personalized medicine for depressive disorders.

Analytical Techniques for this compound Quantification

Various analytical techniques have been developed and validated for the determination of this compound and its metabolites in biological fluids. The choice of method depends on the required sensitivity, specificity, available instrumentation, and intended application.

High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

HPLC-UV represents a robust and accessible technique for the determination of this compound in human serum.

  • Sample Preparation: The method involves a liquid-liquid extraction of this compound from human serum using a mixture of hexane and isoamyl alcohol (99:1, v/v). Doxepin is used as an internal standard (IS) to control for variability in the extraction process and instrument performance [3].
  • Chromatographic Conditions:
    • Column: Hichrom RPB (250 mm × 4.6 mm, 5 µm)
    • Mobile Phase: 0.05 M phosphoric acid (pH 3.0)
    • Detection: Ultraviolet detection at 214 nm
  • Performance Characteristics: The method demonstrates a linear range of 2.0–128.0 ng/mL, making it suitable for quantifying therapeutic concentrations. The limit of quantification (LOQ) is established at 2.0 ng/mL (CV=13.8%) [3].
Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS and LC-MS/MS offer superior sensitivity and specificity, enabling simultaneous quantification of this compound and its metabolites.

  • Sample Preparation: A simultaneous determination of this compound and its metabolite, N-desmethylthis compound, from human plasma uses a liquid-liquid extraction with hexane:isoamyl alcohol (98:2) and back extraction with 0.005 M formic acid solution [1].
  • Chromatographic and Mass Spectrometric Conditions:
    • The specific column and mobile phase can vary. Modern methods often use C18 columns (e.g., ZORBAX Eclipse Plus C18) with mobile phases consisting of water with volatile additives (e.g., 0.1% formic acid, 10 mmol/L ammonium acetate) and organic modifiers like methanol or acetonitrile [2].
    • Mass spectrometric detection provides high selectivity by monitoring specific ion transitions for each analyte.
  • Performance Characteristics: This method is specific and linear over 1.00–60.00 ng/mL for this compound and 0.50–14.00 ng/mL for N-desmethylthis compound. The lowest limit of quantification (LLOQ) is 1.00 ng/mL for this compound and 0.50 ng/mL for the metabolite [1].
Micellar Electrokinetic Chromatography (MEKC)

MEKC is a capillary electrophoresis technique that serves as an alternative stability-indicating method.

  • Electrolyte Composition: 50 mM (hydroxymethyl)aminomethane (TRIS) with 50 mM sodium dodecyl sulfate (SDS) at pH 10.6.
  • Capillary and Detection: A capillary of 48.5 cm total length (40.0 cm effective length) with 50.0 µm internal diameter is used, with detection at 220 nm. Tetracycline is employed as an internal standard.
  • Performance Characteristics: The method is linear over 50–130 µg/mL and is particularly useful for analyzing pharmaceutical dosage forms and conducting forced degradation studies [4].

The following diagram illustrates the logical decision-making process for selecting an appropriate analytical method based on research objectives and available resources.

G cluster_primary Primary Goal cluster_method Analytical Method cluster_attributes Key Attributes Start Method Selection Objective PK Pharmacokinetic Studies Start->PK TDM Therapeutic Drug Monitoring Start->TDM Metabolite Metabolite Profiling Start->Metabolite Stability Stability Indicating Method Start->Stability LCMS LC-MS/MS PK->LCMS Requires high sensitivity TDM->LCMS Multi-analyte panels preferred HPLC HPLC-UV TDM->HPLC Single analyte sufficient Metabolite->LCMS Simultaneous quantification MEKC MEKC Stability->MEKC Forced degradation studies HighSens High Sensitivity (ng/mL) LCMS->HighSens MultiAnalyte Multi-analyte Capability LCMS->MultiAnalyte MediumSens Medium Sensitivity (ng/mL) HPLC->MediumSens Degradation Degradation Product Analysis MEKC->Degradation

Experimental Protocols

Protocol 1: HPLC-UV Method for Determination of this compound in Human Serum

This protocol is adapted from the method developed by Łukaszkiewicz et al. [3].

3.1.1 Reagents and Materials
  • This compound hydrochloride standard
  • Doxepin hydrochloride (Internal Standard)
  • Human serum samples
  • Hexane (HPLC grade)
  • Isoamyl alcohol (HPLC grade)
  • Phosphoric acid (HPLC grade)
  • Water (HPLC grade)
3.1.2 Equipment
  • HPLC system with UV detector
  • Hichrom RPB column (250 mm × 4.6 mm, 5 µm) or equivalent
  • Centrifuge
  • Vortex mixer
  • pH meter
  • Analytical balance
3.1.3 Step-by-Step Procedure
  • Standard Solution Preparation:

    • Prepare stock solutions of this compound and doxepin (IS) in methanol at 1 mg/mL.
    • Prepare working standard solutions by serial dilution in methanol.
    • Prepare calibration standards in drug-free human serum at concentrations of 2, 4, 8, 16, 32, 64, and 128 ng/mL.
  • Sample Extraction:

    • Pipette 1 mL of serum sample (calibrator, quality control, or unknown) into a glass tube.
    • Add 50 µL of internal standard working solution (e.g., 500 ng/mL doxepin).
    • Add 5 mL of extraction solvent (hexane:isoamyl alcohol, 99:1, v/v).
    • Vortex mix for 2 minutes.
    • Centrifuge at 3000 × g for 10 minutes.
    • Transfer the organic (upper) layer to a clean tube.
    • Evaporate to dryness under a stream of nitrogen at 40°C.
    • Reconstitute the residue with 200 µL of mobile phase (0.05 M phosphoric acid, pH 3.0).
    • Vortex mix for 30 seconds and transfer to an autosampler vial.
  • Chromatographic Analysis:

    • Inject 50-100 µL of the reconstituted sample onto the HPLC system.
    • Set the mobile phase flow rate to 1.0 mL/min.
    • Monitor the effluent at 214 nm.
    • The typical run time is approximately 15-20 minutes.
Protocol 2: LC-MS Method for Simultaneous Determination of this compound and N-desmethylthis compound

This protocol is adapted from the method described by multiple sources [1] [2].

3.2.1 Reagents and Materials
  • This compound hydrochloride standard
  • N-desmethylthis compound standard
  • Stable isotope-labeled internal standards (if available)
  • Human plasma samples
  • Formic acid (LC-MS grade)
  • Ammonium acetate (LC-MS grade)
  • Methanol (LC-MS grade)
  • Water (LC-MS grade)
  • Hexane (HPLC grade)
  • Isoamyl alcohol (HPLC grade)
3.2.2 Equipment
  • LC-MS/MS system with electrospray ionization (ESI)
  • C18 column (e.g., 50-100 mm × 2.1-4.6 mm, 1.7-5 µm)
  • Centrifuge
  • Vortex mixer
  • Analytical balance
3.2.3 Step-by-Step Procedure
  • Standard Solution Preparation:

    • Prepare separate stock solutions of this compound and N-desmethylthis compound in methanol at 1 mg/mL.
    • Prepare working standard solutions by appropriate dilution in methanol:water (50:50, v/v).
    • Prepare calibration standards in drug-free human plasma to span the concentration ranges of 1.00-60.00 ng/mL for this compound and 0.50-14.00 ng/mL for N-desmethylthis compound.
  • Sample Extraction:

    • Pipette 0.5-1.0 mL of plasma into a glass tube.
    • Add appropriate internal standard solution.
    • Add 5 mL of extraction solvent (hexane:isoamyl alcohol, 98:2, v/v).
    • Vortex mix for 5 minutes.
    • Centrifuge at 3000 × g for 10 minutes.
    • Transfer the organic layer to a clean tube.
    • Add 200 µL of 0.005 M formic acid to the organic extract.
    • Vortex mix for 2 minutes.
    • Centrifuge briefly to separate phases.
    • Collect the aqueous (lower) layer for analysis.
  • LC-MS/MS Analysis:

    • Inject an appropriate volume (e.g., 5-20 µL) onto the LC-MS/MS system.
    • Use a binary mobile phase system:
      • Mobile Phase A: 0.1% formic acid and 10 mmol/L ammonium acetate in water
      • Mobile Phase B: 0.1% formic acid in methanol
    • Employ a gradient elution program for optimal separation.
    • Operate the mass spectrometer in positive ion mode with multiple reaction monitoring (MRM).
    • Monitor specific transitions for each analyte and internal standard.

The following workflow diagram summarizes the key steps in sample preparation and analysis for both HPLC-UV and LC-MS methods.

G cluster_extraction Sample Preparation cluster_analysis Instrumental Analysis cluster_detection Detection & Quantification Sample Biological Sample (Serum/Plasma) IS Add Internal Standard Sample->IS LLE Liquid-Liquid Extraction Hexane:Isoamyl Alcohol IS->LLE Centrifuge1 Centrifuge LLE->Centrifuge1 Transfer Transfer Organic Layer Centrifuge1->Transfer Evap Evaporate to Dryness (N2, 40°C) Transfer->Evap Recon Reconstitute in Mobile Phase / Acid Evap->Recon HPLC HPLC-UV Analysis Column: Hichrom RPB Detection: 214 nm Recon->HPLC LCMS LC-MS/MS Analysis Column: C18 Detection: MRM Recon->LCMS Data Data Acquisition HPLC->Data LCMS->Data Quant Quantification via Calibration Curve Data->Quant

Method Validation Parameters and Results

Bioanalytical method validation ensures that the analytical procedure is suitable for its intended use. The following parameters are evaluated according to regulatory guidelines.

Summary of Validation Parameters for this compound Analytical Methods

Table 1: Comparison of validation parameters for different analytical methods

Validation Parameter HPLC-UV Method [3] LC-MS Method [1] MEKC Method [4]

| Linear Range | 2.0–128.0 ng/mL | 1.00–60.00 ng/mL (this compound) 0.50–14.00 ng/mL (Metabolite) | 50–130 µg/mL | | Limit of Quantification (LOQ) | 2.0 ng/mL (CV=13.8%) | 1.00 ng/mL (this compound) 0.50 ng/mL (Metabolite) | Not specified | | Accuracy | 92.5–107.5% | 94.44–112.33% (this compound) 91.85–100.13% (Metabolite) | 98.16–102.80% | | Precision (Intra-day & Inter-day) | CV=13.8% at LOQ | <10% for both analytes | RSD <2.0% | | Recovery | 86.1–94.5% | Not specified | Not specified | | Specificity | Demonstrated | Demonstrated | Specific against degradation products | | Stability | Not fully reported | Stable during short-term preparation and analysis | Established via forced degradation |

Detailed Validation Procedures and Acceptance Criteria
4.2.1 Linearity and Calibration Curve
  • Procedure: Prepare and analyze at least six non-zero calibration standards covering the entire concentration range.
  • Acceptance Criteria: The correlation coefficient (r) should be ≥0.99, and the back-calculated concentrations of the standards should be within ±15% of the nominal value (±20% at the LLOQ).
4.2.2 Precision and Accuracy
  • Procedure: Analyze replicates (n≥5) of quality control (QC) samples at three concentrations (low, medium, high) within a single run (intra-day) and over at least three different runs (inter-day).
  • Acceptance Criteria: The precision (%CV) should be ≤15% for all QC levels (≤20% at LLOQ). The accuracy should be within 85-115% of the nominal value (80-120% at LLOQ).
4.2.3 Selectivity and Specificity
  • Procedure: Analyze at least six independent sources of blank matrix to demonstrate no significant interference at the retention times of the analytes and internal standard.
  • Acceptance Criteria: The response of interferences should be <20% of the LLOQ for the analyte and <5% for the internal standard.
4.2.4 Recovery
  • Procedure: Compare the analytical response of extracted QC samples with unextracted standards representing 100% recovery.
  • Acceptance Criteria: The recovery should be consistent, precise, and reproducible. Quantitative recovery is not necessary, but it should be consistent across the calibration range.
4.2.5 Stability
  • Procedure: Evaluate analyte stability in matrix under various conditions (e.g., bench-top, processed sample, freeze-thaw, long-term frozen).
  • Acceptance Criteria: The mean concentration at each level should be within ±15% of the nominal concentration.

Application in Pharmacokinetic Studies and Therapeutic Drug Monitoring

Validated analytical methods for this compound have been successfully applied in pharmacokinetic studies and therapeutic drug monitoring (TDM).

Pharmacokinetic Studies

The HPLC-UV method was used to measure this compound in human serum samples obtained from healthy volunteers who had received a single oral dose of 30 mg this compound. The pharmacokinetic parameters obtained were in agreement with existing data, confirming the applicability of the method for pharmacokinetic studies [3]. Similarly, the LC-MS method has been applied to assay this compound and its metabolite, N-desmethylthis compound, in human plasma samples obtained from subjects after administration of a 30 mg oral dose of this compound [1].

Therapeutic Drug Monitoring (TDM)

A modern approach involves using HPLC-MS/MS for simultaneous determination of 23 antidepressants and active metabolites, including this compound, in human serum. This multi-analyte approach is particularly valuable for TDM in clinical practice, where patients may be on multiple medications or where active metabolites contribute significantly to the overall pharmacological effect [2].

TDM is especially important for antidepressants like this compound due to their significant pharmacological variability and narrow therapeutic index. Individual differences in steady-state drug concentrations can occur even with the same dosing regimen, influenced by factors such as age, genetics, drug interactions, and organ function [2]. The validated methods described herein allow clinicians to individualize dosing regimens based on measured drug concentrations, optimizing efficacy while minimizing adverse effects.

Regulatory Considerations

Bioanalytical method validation for pharmaceuticals should be conducted in accordance with established regulatory guidelines such as the International Council for Harmonisation (ICH) guidelines and FDA bioanalytical method validation guidance. The fundamental validation parameters include accuracy, precision, selectivity, sensitivity, reproducibility, and stability [5].

For methods intended to support bioavailability, bioequivalence, and pharmacokinetic studies, validation should demonstrate that the method is suitable for its intended use. Methods developed for TDM should also adhere to these principles to ensure the reliability of clinical decisions based on the results.

Conclusion

This document provides comprehensive application notes and detailed protocols for the bioanalytical method development and validation of this compound. The HPLC-UV method offers a robust and accessible approach for determining this compound in biological fluids, while LC-MS/MS methods provide enhanced sensitivity and the capability for simultaneous quantification of this compound and its active metabolites. The validation data presented demonstrate that these methods are precise, accurate, and suitable for their intended applications in pharmacokinetic studies and therapeutic drug monitoring.

Proper method validation is essential for generating reliable data that can inform clinical decision-making. The protocols described herein adhere to current regulatory expectations and provide a solid foundation for researchers and clinicians engaged in the analysis of this compound in biological matrices.

References

Comprehensive Analytical Methods for Mianserin Stability Testing: Application Notes and Protocols

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Mianserin Stability Profiling

This compound hydrochloride is a tetracyclic antidepressant with a complex stability profile that requires rigorous analytical monitoring. As a pharmaceutical compound, it is susceptible to various degradation pathways, including photodegradation, hydrolysis, and oxidative degradation. Understanding these pathways is critical for ensuring product quality, safety, and efficacy throughout the drug's shelf life. These application notes provide detailed protocols for assessing this compound stability using validated analytical methods, with particular emphasis on photostability behavior and chromatographic separation of degradation products.

The consumption of antidepressants like this compound has shown continuous growth, with approximately 799 kg used annually in Poland alone, leading to potential environmental exposure through wastewater systems. [1] This environmental relevance underscores the importance of understanding not just pharmaceutical stability but also environmental transformation products and their ecotoxicological effects. The methods described herein address both pharmaceutical quality control and environmental impact assessment needs, providing comprehensive tools for researchers and drug development professionals.

Stability-Indicating HPLC Method

Chromatographic Conditions

The primary stability-indicating HPLC method for this compound hydrochloride utilizes the following optimized conditions, which effectively separate the parent compound from its major degradation products:

  • Column: Ace RP-18 octadecyl silane (250 mm × 4.6 mm i.d., 5 μm particle size)
  • Temperature: Ambient (25°C)
  • Mobile Phase: Methanol:50 mM monobasic potassium phosphate buffer containing 0.3% triethylamine (85:15, v/v)
  • pH Adjustment: pH 7.0 with 10% phosphoric acid
  • Flow Rate: 1.0 mL/min
  • Detection: UV detection at appropriate wavelength [2]
  • Injection Volume: 20 μL

This method has demonstrated excellent specificity by successfully resolving this compound from degradation products formed under various stress conditions, including acidic, basic, oxidative, and photolytic degradation. The addition of triethylamine in the mobile phase serves as a peak modifier, enhancing chromatographic efficiency by blocking residual silanol groups on the stationary phase surface and improving peak symmetry. [2] [3]

Degradation Studies Protocol

Forced degradation studies should be conducted to validate the stability-indicating capability of the method. The following standardized protocol evaluates this compound's susceptibility to various stress conditions:

  • Acidic Hydrolysis: Expose this compound solution to 1.0 M HCl for a predetermined period at room temperature. Neutralize after exposure.
  • Basic Hydrolysis: Treat with 1.0 M NaOH similarly, followed by neutralization.
  • Oxidative Degradation: Subject to 3% hydrogen peroxide solution at room temperature.
  • Photolytic Degradation: Expose solid drug substance and drug product to UV-C light (254 nm) for specified durations. [2]

Table 1: Summary of HPLC Methods for this compound Analysis

Method Type Column Mobile Phase Flow Rate Detection Application Reference
Stability-indicating HPLC Ace RP-18 C18 Methanol:50mM phosphate buffer with 0.3% TEA, pH 7.0 (85:15) 1.0 mL/min UV Tablet analysis, degradation studies [2]
LC-ESI/MS Bioanalysis Thermo Hypersil-Hypurity C18 10mM ammonium acetate (pH 3.4):methanol:acetonitrile (35:50:15) 0.22 mL/min MS (m/z 265→) Plasma samples, pharmacokinetics [4]
LC-MS Metabolite Detection C18 column 72% 10mM ammonium acetate (pH 4.5):28% acetonitrile with 0.1% TEA 1.0 mL/min MS This compound and N-desmethylthis compound [5]

All degradation studies should include appropriate controls and be conducted in triplicate to ensure reliability. Sampling at multiple time points (e.g., 0, 6, 12, 24 hours) allows for kinetic assessment of degradation. After imposing stress conditions, samples should be immediately analyzed using the HPLC method described in Section 2.1 to prevent further degradation. [2]

Photodegradation Kinetics and Pathways

Direct and Indirect Photodegradation

This compound undergoes significant photodegradation when exposed to light, with two primary mechanisms identified:

  • Direct Photodegradation: Occurs when this compound molecules directly absorb sunlight, leading to excited states that decompose into photoproducts. This process is more effective under UV/vis light compared to visible light alone. [1]

  • Indirect Photodegradation: Involves reaction with reactive oxygen species (ROS) generated when photosensitizers (like dissolved organic matter) in natural waters absorb light. Humic acids significantly enhance the degradation rate regardless of light type. [1] [6]

The photodegradation kinetics of this compound hydrochloride in methanol follows zero-order kinetics (r = 0.9982), meaning the degradation rate is constant and independent of concentration. This has important implications for pharmaceutical formulation stability and environmental persistence modeling. [2]

Photodegradation Workflow and Product Identification

The experimental workflow for photodegradation studies involves comprehensive analytical and toxicological assessment:

G Start Prepare this compound Solutions LightSource Light Exposure UV/vis or vis only Start->LightSource HA ± Humic Acids LightSource->HA Sampling Time-Point Sampling HA->Sampling Direct HA->Sampling Indirect HPLC HPLC-PDA/ HPLC-MS/MS Analysis Sampling->HPLC Kinetics Kinetic Modeling HPLC->Kinetics Products Identify Photoproducts HPLC->Products Assessment Risk Assessment Kinetics->Assessment Bioassay Ecotoxicity Bioassays Products->Bioassay Bioassay->Assessment

Diagram 1: Experimental workflow for photodegradation studies of this compound

Photoproduct identification using HPLC-MS/MS reveals four primary transformation products with m/z values of 251, 265, and 281 (appearing at 10.7, 11.6, 14.3, and 14.5 minutes respectively). [1] These products result from structural modifications including:

  • N-oxidation: Addition of oxygen to nitrogen atoms
  • Demethylation: Loss of methyl groups from nitrogen atoms
  • Hydroxylation: Addition of hydroxyl groups to the aromatic system

Table 2: this compound Photodegradation Parameters and Ecotoxicity

Parameter Direct Photodegradation Indirect Photodegradation Toxicity Profile
Light Dependence More effective in UV/vis than vis light Enhanced in presence of humic acids Parent compound toxic to crustacea and protozoa
Kinetics Order Zero-order kinetics in methanol Increased rate with photosensitizers Not toxic to V. fischeri bacteria
Major Products Compounds with m/z 251, 265, 281 Similar products as direct photolysis Photoproducts show no significant toxicity
Environmental Impact PBT index ranked very high Humic acids accelerate degradation Decreased toxicity correlates with concentration decrease

Sample Preparation Protocols

Plasma Sample Preparation

For bioanalytical applications, this compound extraction from human plasma employs the following protocol:

  • Alkalinization: Add 1 mL of plasma sample to a centrifuge tube. Add 100 μL of 1 M sodium hydroxide solution to adjust pH to approximately 10-11.
  • Internal Standard Addition: Add 50 μL of internal standard solution (cinnarizine at 100 ng/mL in methanol for LC-MS methods).
  • Extraction Solvent: Add 5 mL of n-hexane:dimethylcarbinol (98:2, v/v) mixture.
  • Extraction Procedure: Vortex mix vigorously for 2 minutes, then centrifuge at 4000 × g for 10 minutes at 4°C.
  • Phase Separation: Transfer the organic (upper) layer to a clean tube.
  • Evaporation: Evaporate to dryness under a gentle stream of nitrogen at 40°C.
  • Reconstitution: Reconstitute the residue with 200 μL of mobile phase, vortex mix for 30 seconds. [4]

This extraction method demonstrates excellent recovery ranging from 81.3% to 84.1% for this compound, with minimal matrix effects. The method is linear from 1.0 to 200.0 ng/mL, covering the therapeutic range observed in clinical practice. [4]

Pharmaceutical Formulation Preparation

For analysis of this compound in coated tablets:

  • Tablet Powder Preparation: Weigh and finely powder not less than 20 tablets. Transfer an accurately weighed portion of the powder equivalent to about 30 mg of this compound hydrochloride to a 100 mL volumetric flask.
  • Extraction: Add about 70 mL of methanol to the flask, sonicate for 20 minutes with occasional shaking, and dilute to volume with methanol.
  • Filtration: Filter through a 0.45 μm membrane filter, discarding the first few mL of filtrate.
  • Dilution: Dilute the filtrate appropriately with the mobile phase or 0.1 M HCl (for UV method) to obtain a final concentration within the working range. [2] [3]

For UV spectrophotometric method, 0.1 M HCl serves as an optimal solvent due to its low toxicity and favorable solubility characteristics for this compound, with detection at 278 nm. [3]

Method Validation Parameters

Validation Protocol

All analytical methods for this compound stability testing must undergo comprehensive validation following ICH guidelines. The key parameters and acceptance criteria include:

  • Specificity: Demonstrate resolution between this compound and degradation products, confirming no interference from excipients, impurities, or matrix components.

  • Linearity: Prepare and analyze at least six concentration levels across the claimed range. For HPLC methods, correlation coefficients should be ≥0.999, while for UV methods, r=0.9998 has been demonstrated across 20.0-140.0 μg/mL. [3]

  • Accuracy: Determine using recovery studies by spiking known amounts of this compound into placebo or blank plasma. Recovery should be 98-102% for pharmaceutical formulations and 81.3-84.1% for plasma samples. [2] [4]

  • Precision:

    • Repeatability: Intra-day RSD ≤ 2% for pharmaceutical formulations, ≤11.4% for plasma methods.
    • Intermediate Precision: Inter-day RSD ≤ 2% demonstrating method robustness between different days, analysts, or instruments. [2] [4] [3]
  • Robustness: Evaluate by deliberate variations in method parameters (mobile phase pH ±0.2 units, organic composition ±2%, temperature ±5°C, flow rate ±10%). System suitability parameters should remain within acceptance criteria.

Table 3: Method Validation Summary for this compound Analytical Methods

Validation Parameter HPLC Method (Pharmaceutical) LC-ESI/MS (Plasma) UV Spectrophotometry
Linearity Range Not specified 1.0-200.0 ng/mL 20.0-140.0 μg/mL
Precision (RSD) <2% 9.6-11.4% 0.75-1.08%
Accuracy Not specified 97.5-101.2% 99.65% mean recovery
LOD/LOQ Not specified LLOQ: 1.0 ng/mL Not specified
Specificity Resolves degradation products Specific for this compound in plasma May have interference from excipients
Key Application Stability-indicating Bioequivalence studies Routine quality control

Ecotoxicity Assessment of Transformation Products

Bioassay Protocols

The ecotoxicological potential of this compound and its photodegradation products should be evaluated using a battery of bioassays:

  • Microtox Assay (Vibrio fischeri):

    • Follow standardized ISO protocol using luminescent bacteria
    • Expose bacteria to various concentrations of this compound and degradation mixtures for 30 minutes
    • Measure inhibition of luminescence using a luminometer
    • This compound shows no toxicity to V. fischeri [1] [6]
  • Spirotox Assay (Spirostomum ambiguum):

    • Use protozoan cultures maintained in standard synthetic media
    • Expose to test solutions for 24 hours under controlled conditions
    • Determine mortality and sublethal effects (morphological changes)
    • EC₅₀ for this compound is approximately 1.4 mg/L [6]
  • Thamnotoxkit F (Thamnocephalus platyurus):

    • Use dormant cysts of fairy shrimp hatched according to manufacturer's instructions
    • Expose larvae to test solutions for 24 hours under static conditions
    • Record mortality endpoints
    • This compound shows toxicity comparable to other antidepressants [1] [6]
Toxicity Assessment Workflow

The relationship between photodegradation and toxicity follows a defined pathway:

G This compound This compound Parent Compound Light Light Exposure This compound->Light Toxicity Toxicity Reduction This compound->Toxicity Direct relationship Degrad Degradation Products Light->Degrad Conc Concentration Decrease Degrad->Conc NoImpact No Significant Toxicity from Photoproducts Degrad->NoImpact Conc->Toxicity

Diagram 2: Relationship between photodegradation and toxicity of this compound

Critical findings indicate that the decreased toxicity of this compound solutions after irradiation correlates directly with the decreased concentration of the parent compound, with photoproducts demonstrating no significant impact on toxicity. [1] [6] This information is valuable for environmental risk assessment, as it suggests that photodegradation represents a natural detoxification mechanism for this pharmaceutical in aquatic environments.

Conclusion

The comprehensive stability testing methods outlined in these application notes provide robust tools for characterizing this compound stability under various conditions. The HPLC method with phosphate buffer and triethylamine modifier offers reliable separation of this compound from its degradation products, while LC-MS techniques enable sensitive detection in biological matrices. The photodegradation protocols elucidate both environmental fate and potential stability issues in pharmaceutical products, with the unique finding that this compound follows zero-order kinetics in photodegradation.

The integration of ecotoxicity assessment with stability testing represents a modern approach that addresses both pharmaceutical quality and environmental safety considerations. The demonstrated lack of significant toxicity from photodegradation products provides valuable information for environmental risk assessments of this widely used antidepressant medication.

References

Comprehensive Analytical Methods for Mianserin Metabolite Identification: Application Notes and Protocols

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Mianserin and Analytical Method Evolution

This compound is a tetracyclic antidepressant administered as a racemate of R(-) and S(+) enantiomers in clinical doses ranging from 30-90 mg/day in divided doses [1] [2]. As a widely prescribed antidepressant, understanding its metabolic fate is crucial for both therapeutic monitoring and safety assessment. The primary metabolites of interest include N-desmethylthis compound (a major active metabolite) and 8-hydroxythis compound, both of which potentially contribute to the pharmacological activity of the parent drug [3]. The evolution of analytical techniques for this compound metabolite identification has progressed from traditional HPLC with electrochemical detection to advanced LC-MS/MS approaches, significantly improving the sensitivity, specificity, and throughput of analytical methods.

The clinical importance of this compound metabolite monitoring stems from the significant pharmacokinetic variability observed among patients receiving identical dosing regimens [4]. This variability can be attributed to multiple factors including genetic polymorphisms in metabolic enzymes, drug interactions, age-related changes in clearance, and patient compliance issues. Therapeutic Drug Monitoring (TDM) has consequently emerged as an essential tool for optimizing this compound therapy, particularly given the narrow therapeutic index of many antidepressant medications [4]. The development of robust analytical methods for quantifying this compound and its metabolites therefore represents a critical component of precision medicine in psychiatric treatment.

LC-MS Methodology for this compound and Metabolite Analysis

Liquid chromatography-mass spectrometry (LC-MS) has become the cornerstone technique for simultaneous determination of this compound and its metabolites in biological matrices due to its high sensitivity and exceptional precision [1]. The method development process requires careful optimization of several critical parameters including sample preparation, chromatographic separation, and mass spectrometric detection to ensure accurate quantification across the expected concentration ranges in clinical samples.

Sample Preparation Protocol
  • Sample Collection: Collect venous blood samples in heparinized or EDTA-treated vacuum collection tubes. Centrifuge at 3000-4000 × g for 10 minutes at 4°C to separate plasma. Store plasma samples at -20°C or -70°C if not analyzed immediately [1].

  • Liquid-Liquid Extraction: Transfer 1 mL of plasma to a glass extraction tube. Add 100 μL of internal standard solution (appropriate deuterated analogs). Add 5 mL of extraction solvent (hexane:isoamyl alcohol, 98:2 v/v). Vortex mix for 2 minutes followed by centrifugation at 3000 × g for 5 minutes. Freeze the aqueous phase in a dry ice-acetone bath and decant the organic layer into a clean tube [1] [2].

  • Back-Extraction: Perform back-extraction of the organic layer with 1.5 mL of 0.005 M formic acid solution. Vortex for 1 minute and centrifuge at 3000 × g for 5 minutes. Collect the aqueous layer and evaporate to dryness under a gentle nitrogen stream at 40°C. Reconstitute the residue in 200 μL of mobile phase and transfer to autosampler vials for analysis [1].

LC-MS Instrumentation and Conditions
  • Chromatographic System: Utilize a reversed-phase C18 column (e.g., 150 mm × 4.6 mm, 5 μm particle size). Maintain column temperature at 40°C. Use a binary mobile phase system consisting of water with 0.1% formic acid (mobile phase A) and methanol with 0.1% formic acid (mobile phase B). Employ a gradient elution program: initial 70% B, linearly increasing to 90% B over 10 minutes, hold at 90% B for 3 minutes, then re-equilibrate to initial conditions for 5 minutes. Set flow rate at 1.0 mL/min with injection volume of 10-50 μL [1] [5].

  • Mass Spectrometric Detection: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode. Set source parameters as follows: desolvation temperature: 500°C, ion source temperature: 150°C, cone gas flow: 50 L/hour, and desolvation gas flow: 800 L/hour. Use multiple reaction monitoring (MRM) for specific detection of analytes. Optimize MRM transitions for each compound: This compound: 265.2 → 208.1, N-desmethylthis compound: 251.1 → 208.1 [1].

Method Validation Parameters

The developed LC-MS method requires comprehensive validation to establish reliability and reproducibility for bioanalytical applications. Key validation parameters include specificity, sensitivity, linearity, accuracy, precision, and stability [1] [2] [5].

Table 1: Analytical Performance Characteristics for this compound and N-desmethylthis compound

Validation Parameter This compound N-desmethylthis compound
Linear range (ng/mL) 1.00-60.00 0.50-14.00
Lower limit of quantification (LLOQ) (ng/mL) 1.00 0.50
Intraday precision (% CV) <10% <10%
Interday precision (% CV) <10% <10%
Accuracy range 94.44-112.33% 91.85-100.13%
Extraction recovery Consistent with internal standards Consistent with internal standards

The validation results demonstrate that the method is specific and linear across the defined concentration ranges with acceptable precision (intraday and interday %CV <10%) for both this compound and its primary metabolite [1]. The lowest limits of quantification (LLOQ) of 1.00 ng/mL for this compound and 0.50 ng/mL for N-desmethylthis compound provide adequate sensitivity for monitoring therapeutic concentrations in clinical samples.

Alternative Analytical Techniques for this compound Metabolites

While LC-MS has become the predominant technique for this compound metabolite analysis, several alternative methods offer valuable approaches for specific applications. These include gas chromatography with surface ionization detection (GC-SID), high-performance liquid chromatography with electrochemical detection (HPLC-ECD), and monolithic silica column chromatography [3] [6] [7].

Gas Chromatography with Surface Ionization Detection

GC-SID provides a highly sensitive approach for determining this compound in body fluids, particularly useful in forensic applications and toxicological screening [6]. The method offers exceptional sensitivity for detecting underivatized codeine and similar compounds, with applications extending to this compound analysis. Sample preparation typically involves alkaline liquid-liquid extraction followed by evaporation and reconstitution in appropriate solvents. Separation is achieved using a capillary GC column with temperature programming, and detection employs a surface ionization detector which provides enhanced sensitivity for nitrogen-containing compounds like this compound. This technique is particularly valuable when mass spectrometric detection is unavailable, though it may offer less specific metabolite identification compared to LC-MS/MS approaches.

HPLC with Electrochemical Detection

Early HPLC methods with electrochemical detection represented a significant advancement over UV detection for this compound metabolite analysis, providing improved sensitivity for clinical applications [3]. These methods typically utilized reversed-phase C18 columns with mobile phases consisting of acetate or phosphate buffers with acetonitrile or methanol as organic modifiers. The electrochemical detector operated in the oxidative mode with applied potentials typically between +0.8 to +1.2 V, optimized for the specific electrochemical properties of this compound and its metabolites. While largely superseded by LC-MS methods in contemporary laboratories, HPLC-ECD remains a cost-effective alternative when mass spectrometric instrumentation is unavailable.

Monolithic Silica Column Chromatography

The application of monolithic silica columns represents an innovative approach for high-throughput analysis of this compound and its metabolites [7]. These columns feature a single-piece porous silica structure with bimodal pore distribution (macropores and mesopores), resulting in significantly reduced backpressure compared to conventional particulate columns. This allows for faster separations using higher flow rates without compromising efficiency, substantially reducing analysis time. When combined with solid-phase extraction for sample clean-up, monolithic column methods can achieve rapid separation of this compound and its metabolites in less than 5 minutes, making them particularly suitable for high-volume clinical laboratories engaged in therapeutic drug monitoring.

Table 2: Comparison of Analytical Techniques for this compound Metabolite Identification

Technique Sensitivity Analysis Time Sample Preparation Key Applications
LC-MS/MS Excellent (sub-ng/mL) 15-20 minutes Liquid-liquid extraction or protein precipitation Therapeutic drug monitoring, pharmacokinetic studies
GC-SID Good (low ng/mL) 20-30 minutes Liquid-liquid extraction, often with derivation Forensic toxicology, overdose cases
HPLC-ECD Moderate (1-5 ng/mL) 20-25 minutes Liquid-liquid extraction Clinical monitoring, research laboratories
Monolithic HPLC Good (sub-ng/mL) <10 minutes Solid-phase extraction High-throughput TDM, pharmacokinetic studies

Contemporary Applications in TDM and Forensic Analysis

The development of multianalyte methods capable of simultaneously quantifying multiple antidepressants and their metabolites has transformed therapeutic drug monitoring practices in clinical psychiatry [4]. Modern HPLC-MS/MS approaches can simultaneously measure 23 antidepressants and active metabolites, including this compound, in a single analytical run [4]. This comprehensive approach significantly enhances the efficiency of TDM services while providing clinicians with a broader pharmacological profile to guide treatment decisions.

High-Throughput TDM Protocol
  • Sample Preparation: Mix 100 μL of serum or plasma with 300 μL of acetonitrile containing deuterated internal standards (e.g., nordiazepam-D5, citalopram-D6). Vortex thoroughly for 30 seconds and centrifuge at 13,000 × g for 10 minutes. Transfer the supernatant to autosampler vials for analysis [4] [8].

  • UPLC-MS/MS Analysis: Utilize an Acquity UPLC system coupled to a triple quadrupole mass spectrometer. Employ a ZORBAX Eclipse Plus C18 column (50.0 mm × 2.1 mm, 1.7 μm) maintained at 40°C. Use a gradient elution with mobile phase A (water containing 0.1% formic acid and 10 mmol/L ammonium acetate) and mobile phase B (methanol containing 0.1% formic acid) at a flow rate of 0.4 mL/min. Program the gradient as follows: 5% B to 95% B over 5 minutes, hold for 1 minute, then re-equilibrate [4].

  • Mass Spectrometric Detection: Operate in positive electrospray ionization mode with multiple reaction monitoring (MRM). Optimize MRM transitions for each analyte, including this compound and its metabolites. Set source parameters as follows: desolvation temperature: 500°C, capillary voltage: 3.0 kV, and cone gas flow: 150 L/hour [4].

This comprehensive TDM approach has demonstrated excellent performance characteristics with precision <15% for all analytes, accuracy within ±15% of nominal values, and lower limits of quantification adequate for therapeutic concentration monitoring [4]. The method successfully addresses the challenge of pharmacokinetic variability in antidepressant therapy by enabling simultaneous assessment of parent drugs and active metabolites.

Forensic Toxicology Applications

In forensic toxicology, the analysis of this compound and its metabolites has been adapted for post-mortem blood analysis using wide-panel LC-MS/MS methods [8]. These methods employ protein precipitation as a rapid sample preparation technique and utilize commercial calibrators spiked with red blood cells to create calibration curves in whole blood. Method validation in forensic applications must address additional challenges including matrix effects, analyte stability, and the need for comprehensive documentation [8].

The following workflow diagram illustrates the complete analytical process for this compound metabolite identification using LC-MS:

G Start Sample Collection (Plasma/Serum) Prep Sample Preparation Start->Prep LLE Liquid-Liquid Extraction Hexane:Isoamyl alcohol (98:2) Prep->LLE BackExt Back Extraction 0.005 M Formic Acid LLE->BackExt Recon Evaporation & Reconstitution in Mobile Phase BackExt->Recon LC LC Separation C18 Column, Gradient Elution Water/Methanol + 0.1% Formic Acid Recon->LC MS MS Detection ESI+ MRM Mode This compound: 265.2→208.1 N-desmethyl: 251.1→208.1 LC->MS Data Data Analysis Quantification & Validation MS->Data

Figure 1: Analytical Workflow for this compound Metabolite Identification by LC-MS

Conclusion and Future Perspectives

The analytical methods for this compound metabolite identification have evolved significantly from early HPLC-ECD techniques to contemporary LC-MS/MS approaches offering exceptional sensitivity and high-throughput capabilities. The validated LC-MS method described herein provides reliable quantification of this compound and N-desmethylthis compound across clinically relevant concentration ranges with acceptable precision and accuracy [1]. The ongoing development of multianalyte antidepressant panels [4] and rapid UPLC-MS/MS methods [8] further enhances the application of these techniques in both clinical TDM and forensic toxicology settings.

Future directions in this compound metabolite analysis will likely focus on automated sample preparation, faster chromatographic separations using advanced stationary phases, and expanded multiplexing capabilities to include broader panels of psychotropic medications and their metabolites. Additionally, the integration of high-resolution mass spectrometry may facilitate the identification of previously unknown metabolites, potentially revealing new pathways of this compound biotransformation. These technological advances will continue to improve the precision and efficiency of antidepressant therapy monitoring, ultimately contributing to enhanced patient care in clinical psychiatry.

References

Comprehensive Application Notes and Protocols: Mianserin In Vitro Assays for Cancer and Inflammation Research

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Mianserin and Research Applications

This compound is a tetracyclic antidepressant with a complex pharmacological profile that extends beyond its original clinical applications. While historically used for treating major depressive disorder, recent investigations have revealed promising anti-cancer and anti-inflammatory properties that make it an intriguing candidate for drug repurposing. This compound's mechanism of action involves antagonism of histamine H₁, serotonin 5-HT₂, and adrenergic α₂ receptors, along with inhibition of norepinephrine reuptake [1] [2]. Of particular interest to researchers is its recently discovered capacity to inhibit cancer cell proliferation and modulate inflammatory signaling pathways, effects that appear to operate through mechanisms distinct from its neurological activities [3] [4]. These characteristics have positioned this compound as a valuable tool compound for investigating novel therapeutic approaches in oncology and immunology.

The compound's favorable safety profile and well-characterized pharmacokinetics in humans provide a strategic advantage for repurposing efforts, potentially accelerating translational pathways. Research-grade this compound is readily available from multiple chemical suppliers, typically provided as a hydrochloride salt with excellent solubility in DMSO for in vitro applications. This document provides comprehensive methodological guidance for implementing this compound in experimental models, with detailed protocols designed to generate reproducible, high-quality data for both mechanistic studies and therapeutic screening applications.

Cytotoxicity and Anti-Proliferation Assays

MTT Cell Viability Assay Protocol

The MTT assay provides a robust, quantitative method for assessing this compound's effects on cellular metabolism and viability, particularly in cancer cell lines. This method measures the reduction of yellow tetrazolium salt to purple formazan crystals by metabolically active cells, serving as a reliable proxy for viability and proliferation.

Materials and Reagents:

  • Cell lines: HepG2 (hepatocellular carcinoma) or other relevant cancer models
  • This compound stock: 20 mg/mL in DMSO (store at -20°C)
  • Culture medium: DMEM supplemented with 10% FBS
  • MTT reagent: Thiazolyl Blue Tetrazolium Bromide (Sigma-Aldrich)
  • Solubilization solution: 10% SDS in 0.01 M HCl
  • 48-well tissue culture plates
  • Microplate reader capable of measuring 570 nm with 650 nm reference

Experimental Procedure:

  • Cell Seeding: Plate cells in 48-well culture plates at a density of 2×10⁴ cells/well in 500 μL complete medium and incub overnight to allow attachment [3].
  • Compound Treatment: Prepare this compound working concentrations (typically 10-40 μg/mL) in complete medium from DMSO stock. Replace medium in wells with treatment solutions, including vehicle controls (DMSO concentration ≤0.5%).
  • Incubation: Maintain cells for 24-72 hours in a humidified incubator at 37°C with 5% CO₂.
  • MTT Application: Add 50 μL MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C [3].
  • Solubilization: Carefully remove medium and add 500 μL solubilization solution (10% SDS in 0.01 M HCl). Incubate overnight at 37°C to ensure complete dissolution of formazan crystals.
  • Absorbance Measurement: Quantify optical density at 570 nm with a reference wavelength of 650 nm using a microplate reader.
  • Data Analysis: Calculate percentage viability relative to vehicle-treated controls. Dose-response curves can be generated to determine IC₅₀ values using appropriate statistical software.
Key Parameters and Optimization Notes
  • Cell Density Optimization: Preliminary experiments should determine optimal seeding density to ensure cells remain in logarithmic growth throughout the assay without reaching confluence.
  • Time Course Considerations: this compound's effects may be time-dependent; include multiple time points (24, 48, 72 hours) in initial characterizations.
  • Solvent Controls: Maintain consistent DMSO concentrations across all treatments, including controls, as even low concentrations can affect some cell types.
  • Plate Reader Validation: Ensure linearity of detection by validating the plate reader with standard curves before experimental readings.

Table 1: this compound Cytotoxicity Profile in Hepatocellular Carcinoma Models

Cell Line IC₅₀ Value Treatment Duration Key Observations Reference
HepG2 ~10 μg/mL 48 hours Concentration-dependent viability reduction [3]
J7 Similar to HepG2 48 hours Consistent response across HCC models [3]
Normal hepatocytes Higher than cancer cells 48 hours Selective toxicity toward malignant cells [3]

Apoptosis Analysis Protocols

Annexin V/Propidium Iodide Flow Cytometry Assay

Apoptosis induction represents a key mechanism through which this compound exerts anti-cancer effects. The Annexin V/Propidium Iodide (PI) staining method allows for quantitative discrimination between viable, early apoptotic, late apoptotic, and necrotic cell populations.

Materials and Reagents:

  • Annexin V-FITC Apoptosis Detection Kit (BD Pharmingen)
  • Binding buffer (10 mM HEPES/NaOH, pH 7.4, 140 mM NaCl, 2.5 mM CaCl₂)
  • Propidium iodide staining solution
  • Flow cytometry tubes
  • FACSCalibur flow cytometer (Becton Dickinson) or equivalent

Staining Protocol:

  • Cell Treatment: Culture HepG2 or J7 cells in the absence or presence of this compound (20 μg/mL) and/or sorafenib (8 μM) for 48 hours [3].
  • Cell Harvesting: Collect both adherent and floating cells using gentle trypsinization, followed by centrifugation at 300 × g for 5 minutes.
  • Washing: Wash cells twice with cold PBS and resuspend in 1× binding buffer at approximately 1×10⁶ cells/mL.
  • Staining: Transfer 100 μL cell suspension to flow cytometry tubes, add 5 μL Annexin V-FITC and 5 μL PI, then gently vortex.
  • Incubation: Incubate for 30 minutes at room temperature in the dark.
  • Analysis: Add 400 μL binding buffer to each tube and analyze by flow cytometry within 1 hour.
  • Data Interpretation: Use FACSCalibur flow cytometer with Modfit LT software for data acquisition and analysis, collecting at least 10,000 events per sample.
Gating Strategy and Data Interpretation
  • Viable cells: Annexin V-negative/PI-negative
  • Early apoptotic: Annexin V-positive/PI-negative
  • Late apoptotic: Annexin V-positive/PI-positive
  • Necrotic: Annexin V-negative/PI-positive

Table 2: Apoptosis Induction by this compound in Liver Cancer Cells

Cell Line Treatment Early Apoptosis Late Apoptosis Total Apoptotic Cells Reference
HepG2 Control <5% <3% <8% [3]
HepG2 This compound 20 μg/mL ~15% ~12% ~27% [3]
J7 Control <5% <3% <8% [3]
J7 This compound 20 μg/mL ~18% ~15% ~33% [3]

Investigating Molecular Mechanisms

Immunoblot Analysis of Signaling Pathways

Understanding this compound's mechanism requires examination of its effects on key signaling pathways. Immunoblotting provides a method to detect changes in protein expression, phosphorylation, and subcellular localization.

Procedure:

  • Protein Extraction: After this compound treatment (10-40 μg/mL for 24-72 hours), lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors [3].
  • Quantification: Determine protein concentration using Bradford assay.
  • Electrophoresis: Separate 20-50 μg protein on 10% SDS-polyacrylamide gels.
  • Transfer: Electroblot to PVDF membranes using standard transfer systems.
  • Blocking: Incubate membranes with 5% non-fat dry milk in TBST for 1 hour.
  • Antibody Incubation: Probe with primary antibodies (1-2 hours) followed by HRP-conjugated secondary antibodies (1 hour). Key targets include p-AKT (Ser473), total AKT, β-catenin, NFκB, and cyclin D1 [3].
  • Detection: Develop using ECL substrate and capture signals with X-ray film or digital imaging system.
  • Quantification: Analyze band intensity with Image Gauge or similar software.
Subcellular Fractionation and Surface Protein Analysis

This compound induces translocation of HSP60 from mitochondria to the cell surface, where it participates in CCR9 downregulation. This protocol isolates different cellular compartments to track protein redistribution.

Mitochondrial/Cytosolic Fractionation:

  • Use Mitochondria Isolation Kit (Thermo Scientific) following manufacturer's instructions.
  • Treat cells with this compound (10-20 μg/mL for 16-72 hours) before fractionation.
  • Confirm fraction purity using compartment-specific markers (e.g., COX IV for mitochondria, GAPDH for cytosol).

Plasma Membrane Protein Extraction:

  • Use Mem-PER Plus Membrane Protein Extraction Kit (Thermo Scientific).
  • Isolate plasma membrane proteins according to manufacturer's protocol.
  • For immunoprecipitation of surface HSP60, incubate isolated membrane proteins with anti-HSP60 antibody overnight at 4°C, followed by Protein A/G-agarose beads for 1 hour [3].

The experimental workflow below illustrates the key steps in investigating this compound's mechanism of action in cancer cells:

G This compound Mechanism of Action Investigation Workflow This compound This compound HSP60_Translocation HSP60_Translocation This compound->HSP60_Translocation Induces CCR9_Downregulation CCR9_Downregulation HSP60_Translocation->CCR9_Downregulation Leads to AKT_Inactivation AKT_Inactivation CCR9_Downregulation->AKT_Inactivation Results in BetaCatenin_NFKb BetaCatenin_NFKb AKT_Inactivation->BetaCatenin_NFKb Inactivates Apoptosis Apoptosis BetaCatenin_NFKb->Apoptosis Promotes Viability_Assay Viability_Assay Viability_Assay->this compound Confirms effect Fractionation Fractionation Fractionation->HSP60_Translocation Detects Immunoblot Immunoblot Immunoblot->AKT_Inactivation Measures Flow_Cytometry Flow_Cytometry Flow_Cytometry->Apoptosis Quantifies

Combination Therapy Studies

Synergy Assessment with Sorafenib

The combination of this compound with sorafenib demonstrates synergistic effects against both parental and sorafenib-resistant liver cancer cells, suggesting a promising approach to overcome drug resistance.

Materials and Experimental Design:

  • Sorafenib stock: 10 mM in DMSO
  • Cell lines: Parental (J7) and sorafenib-resistant (J7-SR) variants
  • Experimental groups: Vehicle control, this compound alone, sorafenib alone, combination treatment

Procedure:

  • Cell Plating: Seed cells in 48-well plates as described for MTT assay.
  • Compound Administration:
    • This compound: 10 μg/mL
    • Sorafenib: 5 μM for HepG2, 6 μM for J7 cells [3]
    • Combination: Both agents at above concentrations
  • Viability Assessment: Perform MTT assay after 48 hours treatment as previously described.
  • Data Analysis: Calculate combination indices using Chou-Talalay method or equivalent to quantify synergy.
Key Findings and Interpretation
  • Synergistic Interaction: The combination of this compound and sorafenib results in significantly greater reduction in cell viability than either agent alone.
  • Resistance Reversal: Sorafenib-resistant cells remain sensitive to this compound, and the combination restores sorafenib efficacy.
  • Mechanistic Basis: The synergistic effect may result from complementary pathway targeting—sorafenib inhibiting multiple kinase receptors while this compound downregulates AKT-(β-catenin/NFκB) signaling.

Table 3: Combination Effects of this compound and Sorafenib in Liver Cancer Models

Cell Line Treatment Viability Reduction Apoptosis Induction Synergy Assessment Reference
HepG2 This compound alone ~40% ~27% Additive [3]
HepG2 Sorafenib alone ~35% ~22% Additive [3]
HepG2 Combination ~80% ~65% Strong synergy [3]
J7-SR This compound alone ~45% ~30% Effective in resistant cells [3]
J7-SR Sorafenib alone <15% <10% Resistant [3]
J7-SR Combination ~85% ~70% Synergy & resistance reversal [3]

Anti-inflammatory Activity Assays

Toll-like Receptor (TLR) Inhibition Assays

This compound demonstrates potent anti-inflammatory activity through selective inhibition of endosomal TLR signaling, independent of its 5-HT receptor activity, as demonstrated through structural derivative studies [4].

Primary Human Macrophage Model:

  • Cell Preparation: Isolate monocytes from human PBMCs using density centrifugation on Percoll gradients.
  • Differentiation: Culture monocytes for 4 days in RPMI 1640 with 5% FBS and 100 ng/mL M-CSF to generate macrophages.
  • Pre-treatment: Incubate macrophages with this compound (10-100 μM) or vehicle for 30 minutes.
  • TLR Stimulation: Activate with TLR ligands:
    • LPS (10 ng/mL) for TLR4
    • Pam3Cys (100 ng/mL) for TLR1/2
    • Flagellin (100 ng/mL) for TLR5
    • R-848 (1 μg/mL) for TLR7/8 [4]
  • Cytokine Measurement: Collect supernatants after 6 hours and quantify TNF-α, IL-6, and IL-1β via ELISA.

Key Observations:

  • This compound preferentially inhibits endosomal TLRs (TLR7/8/9) over surface TLRs.
  • Anti-inflammatory effects occur at concentrations (≥10 μM) significantly higher than required for 5-HT receptor binding.
  • Structural derivatives lacking 5-HT receptor affinity retain TLR inhibitory activity, confirming mechanism independence [4].
Rheumatoid Synovial Tissue Model

Tissue Culture and Treatment:

  • Tissue Preparation: Obtain rheumatoid synovial membrane from joint replacement surgery and dissect into ~1 mm³ explants.
  • Culture Conditions: Maintain explants in RPMI 1640 with 5% FBS and antibiotics.
  • Drug Treatment: Add this compound (10-100 μM) or vehicle control to culture medium.
  • Spontaneous Cytokine Measurement: Collect conditioned media after 48 hours and analyze cytokine content via multiplex ELISA or similar methods.

The signaling pathway diagram below illustrates this compound's multimodal mechanisms in cancer and inflammation models:

G This compound Multimodal Signaling Pathways cluster_cancer Cancer Pathway (HCC Models) cluster_inflammation Anti-inflammatory Pathway This compound This compound HSP60 HSP60 This compound->HSP60 Induces translocation EndosomalTLR EndosomalTLR This compound->EndosomalTLR Inhibits CytokineProduction CytokineProduction This compound->CytokineProduction Suppresses CCR9 CCR9 HSP60->CCR9 Downregulates AKT AKT CCR9->AKT Inactivates BetaCatenin BetaCatenin AKT->BetaCatenin Inhibits NFkB NFkB AKT->NFkB Inhibits Apoptosis Apoptosis BetaCatenin->Apoptosis Induces NFkB->Apoptosis Promotes EndosomalTLR->CytokineProduction Stimulates Inflammation Inflammation CytokineProduction->Inflammation Promotes

Research Applications and Conclusion

Key Research Applications

This compound presents several valuable applications for biomedical research:

  • Cancer Research Tool: As demonstrated in HCC models, this compound provides a means to selectively target the HSP60/CCR9/AKT signaling axis, offering insights into metabolic adaptations in cancer cells and potential approaches to overcome drug resistance [3].

  • Combination Therapy Development: The synergistic relationship between this compound and sorafenib establishes a proof-of-concept for antidepressant/kinase inhibitor combinations, particularly relevant for treatment-resistant malignancies.

  • Inflammation Biology: this compound's ability to selectively inhibit endosomal TLR signaling without affecting surface TLRs makes it a valuable tool for dissecting TLR pathway specificity and developing novel anti-inflammatory strategies [4].

  • Drug Repurposing Platform: The established safety profile of this compound in humans accelerates its potential translation as an anti-cancer or anti-inflammatory agent, with the capacity to bypass early-stage safety testing.

  • Structural Optimization Template: The development of this compound derivatives with retained anti-inflammatory activity but reduced 5-HT receptor affinity provides a blueprint for designing more selective immunomodulatory compounds [4].

Conclusion and Future Directions

The experimental protocols detailed in this document provide comprehensive methodologies for investigating this compound's diverse biological activities beyond its classical antidepressant effects. The robust, reproducible nature of these assays enables systematic exploration of this compound's therapeutic potential in oncology and immunology.

Future research directions should focus on:

  • Expanding combination therapy studies to include other targeted therapies beyond sorafenib
  • Further elucidating the structural basis of this compound's TLR inhibitory activity through additional derivative design
  • Investigating this compound's effects in additional cancer types, particularly those with known inflammatory components
  • Developing optimized dosing strategies for in vivo models to inform potential clinical translation

The multifaceted nature of this compound's biological activities, coupled with its established safety profile in humans, positions it as both a valuable tool compound for basic research and a promising candidate for drug repurposing initiatives.

References

Comprehensive Application Notes and Protocols for Mianserin Receptor Binding Assays

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Mianserin's Receptor Binding Profile

This compound is a tetracyclic antidepressant with a complex pharmacological profile that includes activity at multiple neurotransmitter receptors. As an atypical antidepressant, its mechanism of action differs significantly from selective serotonin reuptake inhibitors (SSRIs) and tricyclic antidepressants. This compound primarily functions as an antagonist/inverse agonist at various aminergic G-protein coupled receptors (GPCRs) while also inhibiting norepinephrine uptake. Understanding its receptor binding properties is essential for elucidating its therapeutic effects in depression and emerging applications in inflammatory conditions. These application notes provide detailed methodologies for characterizing this compound's receptor interactions, enabling researchers in pharmaceutical development to comprehensively profile its binding characteristics across multiple receptor systems.

The structural features of this compound facilitate its interaction with a broad range of receptor types, including serotonergic, adrenergic, histaminergic, and opioid receptors. Recent research has revealed that some of this compound's effects, particularly its anti-inflammatory properties, may operate independently of its activity at 5-hydroxytryptamine (5-HT) receptors, suggesting additional mechanisms of action that warrant investigation [1]. The protocols outlined in this document have been optimized for reliability and reproducibility in characterizing both the binding affinity and functional activity of this compound at these diverse molecular targets.

Quantitative Receptor Binding Profile of this compound

Comprehensive Binding Affinity Data

Table 1: Binding affinities of this compound at human monoamine receptors and transporters

Receptor/Transporter Binding Affinity (Ki, nM) Functional Activity Experimental System
5-HT2A 1.6–55 Antagonist Human cloned receptors [2]
5-HT2C 0.63–6.5 Inverse agonist Human cloned receptors [1]
5-HT1A 400–2600 Antagonist Human cloned receptors [2]
5-HT6 55–81 Antagonist Human cloned receptors [2]
5-HT7 48–56 Antagonist Human cloned receptors [2]
α2A-adrenergic 4.8 Antagonist Human cloned receptors [2]
α2C-adrenergic 3.8 Antagonist Human cloned receptors [2]
Histamine H1 0.30–1.7 Antagonist Human cloned receptors [2]
Norepinephrine transporter 71 Inhibitor Human cloned transporters [2]
Serotonin transporter 4000 Weak inhibitor Human cloned transporters [2]

Table 2: Functional activity of this compound at opioid and additional receptor systems

Receptor System Binding Affinity (Ki, nM) Functional Activity Experimental System
κ-opioid receptor 530 (EC50) Partial agonist CHO cells expressing human KOR [3]
μ-opioid receptor 21,000 Low affinity CHO cells expressing human MOR [3]
δ-opioid receptor 30,200 Low affinity CHO cells expressing human DOR [3]
5-HT1F 13 Agonist Human cloned receptors [4]
5-HT1E Not determined Agonist Human cloned receptors [4]
Muscarinic acetylcholine 820 Low affinity Human cloned receptors [2]
D1 dopamine 426–1420 Low affinity Human cloned receptors [2]
D2 dopamine 2100–2700 Antagonist Human cloned receptors [2]
Key Binding Profile Characteristics

This compound demonstrates nanomolar affinity for several clinically relevant receptor targets, with particularly strong binding at histamine H1, 5-HT2C, and 5-HT2A receptors. This binding profile explains its sedative properties (via H1 blockade) and antidepressant efficacy (via 5-HT2 and α2-adrenergic antagonism). The functional selectivity of this compound is particularly noteworthy—while it acts as an antagonist at most serotonin receptors, it demonstrates agonist activity at 5-HT1E and 5-HT1F receptors and partial agonist activity at κ-opioid receptors [3] [4]. This diverse functional profile highlights the importance of conducting both binding and functional assays to fully characterize this compound's pharmacological activity.

The species differences in receptor binding should be considered when extrapolating experimental results. Comparative studies have revealed significant differences in 5-HT1A and 5-HT2 receptor distributions between human and rat brains, particularly in components of the emotion regulation network [5]. These differences may affect translational interpretations of binding data and should inform model selection in drug development studies.

Radioligand Binding Assay Protocols

Non-Selective 5-HT Receptor Binding in Rat Cerebral Cortex
3.1.1 Principle and Purpose

This protocol describes a method to assess the overall 5-hydroxytryptamine receptor binding capability of this compound and its structural derivatives in rat cerebral cortex tissue. The assay measures the displacement of radiolabeled serotonin by test compounds, providing a comprehensive screening approach for evaluating modifications to this compound's structure that may reduce 5-HT receptor binding while retaining desirable therapeutic effects [1]. This method is particularly valuable in early-stage drug development when investigating structure-activity relationships.

3.1.2 Materials and Reagents
  • Tissue source: Rat cerebral cortex tissue (freshly prepared or properly stored)
  • Radioligand: [³H]Serotonin (specific activity 20-40 Ci/mmol)
  • Test compounds: this compound hydrochloride and structural derivatives
  • Binding buffer: 50mM Tris-HCl, pH 7.4, containing 10mM MgCl2 and 0.5mM EDTA
  • Wash buffer: Ice-cold 50mM Tris-HCl, pH 7.4
  • Scintillation cocktail: Appropriate for aqueous samples
  • Equipment: Tissue homogenizer, water bath, cell harvester, beta scintillation counter
3.1.3 Experimental Procedure
  • Tissue preparation: Homogenize rat cerebral cortex in 20 volumes of ice-cold buffer using a Polytron homogenizer. Centrifuge the homogenate at 40,000 × g for 10 minutes at 4°C. Discard the supernatant and resuspend the pellet in fresh buffer. Repeat this washing procedure twice more before final resuspension in assay buffer.

  • Binding assay:

    • Incubate tissue homogenate (approximately 0.5 mg protein) with [³H]serotonin (1-5nM) in the presence or absence of test compounds (10⁻¹² to 10⁻⁵ M) in a total volume of 500 μL.
    • Include appropriate controls: total binding (no competitor), nonspecific binding (10μM unlabeled serotonin), and test compounds at various concentrations.
    • Incubate for 60 minutes at 37°C in a water bath with gentle shaking.
  • Separation and quantification:

    • Terminate the reaction by rapid filtration through Whatman GF/B glass fiber filters presoaked in 0.3% polyethyleneimine.
    • Wash filters rapidly three times with 5mL ice-cold wash buffer.
    • Transfer filters to scintillation vials, add scintillation cocktail, and quantify bound radioactivity using a beta scintillation counter.
  • Data analysis:

    • Calculate specific binding as total binding minus nonspecific binding.
    • Determine IC50 values from displacement curves using nonlinear regression analysis.
    • Convert IC50 to Ki values using the Cheng-Prusoff equation: Ki = IC50/(1 + [L]/Kd), where [L] is the concentration of radioligand and Kd is its dissociation constant.
3.1.4 Critical Assay Parameters
  • Protein concentration: Optimize to maintain linear binding with tissue concentration (typically 0.2-0.8 mg protein/assay)
  • Incubation time: Ensure equilibrium is reached (typically 45-90 minutes at 37°C)
  • Filter washing: Consistent and rapid washing is essential to minimize dissociation of bound radioligand
  • Radioligand selection: While [³H]serotonin provides broad 5-HT receptor screening, subtype-selective radioligands may be used for specific receptor characterization
Competition Binding Assays at Specific Receptor Subtypes
3.2.1 Receptor-Specific Binding Protocols

For detailed characterization of this compound binding at specific receptor subtypes, competition binding assays should be performed using subtype-selective radioligands. The following protocol can be adapted for various receptor types:

  • Cell membrane preparation: Prepare membranes from CHO-K1 cells stably expressing human cloned receptors (5-HT2A, 5-HT2C, 5-HT6, α2-adrenergic, etc.) as described in section 3.1.3.

  • Receptor-specific binding:

    • Use appropriate radioligands for each receptor:
      • 5-HT2A: [³H]Ketanserin (1nM)
      • 5-HT2C: [³H]Mesulergine (2nM)
      • 5-HT6: [³H]LSD (2nM)
      • α2-adrenergic: [³H]RX821002 (1nM)
      • H1 histamine: [³H]Pyrilamine (2nM)
    • Incubate membranes with radioligand and increasing concentrations of this compound (10⁻¹¹ to 10⁻⁵ M) for 60 minutes at 25°C (or appropriate temperature for each receptor).
    • Determine nonspecific binding with receptor-saturating concentrations of appropriate selective antagonists.
  • Data analysis: Calculate Ki values as described in section 3.1.3.

Functional Activity Assay Protocols

[³⁵S]GTPγS Binding to Measure G-protein Activation
4.1.1 Principle and Application

The [³⁵S]GTPγS binding assay measures receptor-mediated G-protein activation, providing functional information about agonist, antagonist, or inverse agonist properties of test compounds. This method is particularly valuable for characterizing this compound's activity at κ-opioid receptors where it functions as a partial agonist, and at 5-HT1E/5-HT1F receptors where it demonstrates unexpected agonist activity [3] [4].

4.1.2 Protocol for κ-Opioid Receptor Activation
  • Membrane preparation: Prepare membranes from CHO cells stably expressing human κ-opioid receptors or from rat brain regions (striatum, nucleus accumbens).

  • Assay procedure:

    • Incubate membranes (10-20μg protein) in assay buffer (50mM Tris-HCl, pH 7.4, 100mM NaCl, 5mM MgCl2, 1mM EDTA, 1mM DTT, 0.1% BSA) with 0.1nM [³⁵S]GTPγS and increasing concentrations of this compound (10⁻¹⁰ to 10⁻⁵ M).
    • Include GDP (10-50μM) to suppress basal activity.
    • Incubate for 60 minutes at 30°C.
    • Terminate by rapid filtration through GF/B filters, wash three times with ice-cold Tris buffer, and quantify bound radioactivity.
  • Data analysis:

    • Calculate stimulation as percentage over basal [³⁵S]GTPγS binding.
    • Determine EC50 and Emax values using nonlinear regression.
    • Compare Emax to full agonists (e.g., U50,488 or dynorphin A) to determine partial agonist efficacy.
4.1.3 Agonist Characterization at 5-HT1E and 5-HT1F Receptors

Recent research has revealed that this compound exhibits potent agonist activity at 5-HT1E and 5-HT1F receptors, which may contribute to clinically observed effects such as anti-migraine properties [4]. The following protocol can be used to characterize this activity:

  • cAMP inhibition assay:

    • Use CHO cells expressing human 5-HT1E or 5-HT1F receptors.
    • Serum-starve cells for 2 hours before assay.
    • Pre-incubate with phosphodiesterase inhibitor (e.g., IBMX) for 15 minutes.
    • Treat with this compound (10⁻¹⁰ to 10⁻⁵ M) or reference agonist for 30 minutes in the presence of forskolin (10μM) to stimulate cAMP production.
    • Quantify cAMP using commercial ELISA or HTRF kits.
  • Calcium flux alternative:

    • For receptors coupled to Gαi, measure calcium mobilization using FLIPR or similar instruments with calcium-sensitive dyes.
MAPK Phosphorylation Assays
4.2.1 Measuring Downstream Signaling

This compound's functional activity can be further characterized by assessing its effects on mitogen-activated protein kinase phosphorylation, particularly ERK1/2 and p38 MAPK, which are downstream effectors of various receptors including κ-opioid and 5-HT receptors [3].

  • Cell treatment:

    • Serum-starve CHO/KOP cells or C6 glioma cells for 24-48 hours.
    • Treat with this compound (10⁻¹⁰ to 10⁻⁵ M) for 5-30 minutes.
    • Include specific antagonists (e.g., nor-BNI for KOR) to confirm receptor mediation.
  • Western blot analysis:

    • Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.
    • Separate proteins by SDS-PAGE, transfer to PVDF membranes.
    • Probe with phospho-specific ERK1/2 or p38 antibodies.
    • Strip and reprobe with total ERK1/2 or p38 antibodies for normalization.

Anti-inflammatory Mechanism Assays

Toll-like Receptor Signaling Inhibition
5.1.1 Background and Significance

Recent evidence indicates that this compound exhibits anti-inflammatory properties that may be independent of its activity at 5-HT receptors. These effects appear to be mediated through inhibition of endosomal toll-like receptor signaling, particularly TLR8 in primary human macrophages [1] [6]. This protocol assesses this compound's immunomodulatory effects independent of its antidepressant activity.

5.1.2 Protocol for TLR Inhibition in Human Macrophages
  • Macrophage differentiation:

    • Isolate peripheral blood monocytes from human donors by density centrifugation on Percoll gradients.
    • Culture monocytes (2×10⁵ cells/well) in RPMI 1640 containing 5% FBS and 100ng/mL M-CSF for 4 days to differentiate into macrophages.
  • TLR stimulation assay:

    • Pre-incubate macrophages with this compound or derivatives (1-100μM) or DMSO vehicle for 30 minutes.
    • Stimulate with TLR ligands:
      • TLR8: 1μg/mL R-848 (resiquimod)
      • TLR4: 10ng/mL LPS
      • TLR2: 100ng/mL Pam3Cys
      • TLR5: 100ng/mL flagellin
    • Incubate for 6 hours at 37°C with 5% CO2.
  • Cytokine measurement:

    • Collect supernatants and measure TNF-α, IL-6, and IL-1β production using ELISA.
    • Compare inhibition between this compound and structural derivatives with reduced 5-HT receptor binding.
  • Data interpretation:

    • Retention of anti-inflammatory activity in derivatives with reduced 5-HT binding indicates 5-HT receptor-independent mechanisms.
    • Specific inhibition of endosomal TLRs (TLR8) versus surface TLRs suggests mechanism specificity.
Spontaneous Cytokine Production in Rheumatoid Synovial Tissue
5.2.1 Ex Vivo Model of Inflammation

This protocol evaluates this compound's effect on spontaneous cytokine production in human rheumatoid synovial membrane cultures, providing a clinically relevant model of inflammatory disease [1].

  • Tissue preparation:

    • Obtain rheumatoid synovial membrane from joint replacement surgery.
    • Dissect into small fragments (approximately 2mm³) and culture in RPMI 1640 with 10% FBS.
  • Treatment and assessment:

    • Treat synovial fragments with this compound or derivatives (1-100μM) for 24-48 hours.
    • Collect conditioned media and measure cytokine levels by ELISA or multiplex array.
    • Assess tissue viability by MTT assay or LDH release.

Structural Modification Strategies to Decouple Receptor Activities

Rational Design of this compound Derivatives

To investigate whether this compound's anti-inflammatory activity requires 5-HT receptor binding, structural derivatives can be designed with specific modifications to reduce affinity for aminergic GPCRs while retaining immunomodulatory properties [1] [6].

Table 3: Structural modifications of this compound and their effects on receptor binding

Compound Structural Modification 5-HT Receptor Binding Anti-inflammatory Activity
This compound (parent) N-methyl group High Present
MN-1 Secondary amine acetylated Significantly reduced Retained
MN-2 to MN-6 Methyl group removed, polar functionalities added Reduced Variable
Key Modification Approaches
  • N-methyl group modification:

    • The N-methyl group is a primary pharmacophore element for aminergic receptor binding.
    • Acetylation of the secondary amine (MN-1) or replacement with polar groups (MN-2 to MN-6) significantly reduces 5-HT receptor affinity.
  • Retention of anti-inflammatory activity:

    • Despite reduced 5-HT binding, lead compounds maintain ability to inhibit endosomal TLR signaling.
    • This demonstrates that anti-inflammatory effects can be separated from 5-HT receptor activity.
  • Screening strategy:

    • Primary screen: Anti-inflammatory activity in human PBMCs or macrophages.
    • Secondary confirmation: 5-HT receptor binding assays.
    • Tertiary validation: Rheumatoid synovial tissue model.

Signaling Pathway Diagrams

G cluster_receptors Receptor Targets cluster_serotonin Serotonin Receptors cluster_other Other Receptors cluster_signaling Signaling Pathways cluster_effects Biological Effects This compound This compound 5-HT2A/2C 5-HT2A/2C This compound->5-HT2A/2C Antagonist 5-HT1E/1F 5-HT1E/1F This compound->5-HT1E/1F Agonist 5-HT6/7 5-HT6/7 This compound->5-HT6/7 Antagonist α2-Adrenergic α2-Adrenergic This compound->α2-Adrenergic Antagonist H1 Histamine H1 Histamine This compound->H1 Histamine Antagonist κ-Opioid κ-Opioid This compound->κ-Opioid Partial Agonist TLR Inhibition TLR Inhibition This compound->TLR Inhibition Direct Effect Gαq/PLC/IP3 Gαq/PLC/IP3 5-HT2A/2C->Gαq/PLC/IP3 Inhibits Gαi/cAMP Inhibition Gαi/cAMP Inhibition 5-HT1E/1F->Gαi/cAMP Inhibition Activates α2-Adrenergic->Gαi/cAMP Inhibition Inhibits Sedative Sedative H1 Histamine->Sedative κ-Opioid->Gαi/cAMP Inhibition Activates MAPK Phosphorylation MAPK Phosphorylation κ-Opioid->MAPK Phosphorylation Activates Antidepressant Antidepressant Gαq/PLC/IP3->Antidepressant Analgesic Analgesic Gαi/cAMP Inhibition->Analgesic Gαs/cAMP Stimulation Gαs/cAMP Stimulation MAPK Phosphorylation->Analgesic Anti-inflammatory Anti-inflammatory TLR Inhibition->Anti-inflammatory

This compound Signaling Pathways and Mechanisms

This diagram illustrates the complex pharmacological interactions of this compound with multiple receptor systems and the resulting downstream signaling effects that mediate its diverse biological activities. The color coding distinguishes between antagonist (red) and agonist (green) activities, highlighting this compound's mixed functional profile across different receptor types.

G cluster_assay Receptor Binding Assay Workflow cluster_details Key Experimental Conditions Tissue/Cell Preparation Tissue/Cell Preparation Radioligand Incubation Radioligand Incubation Tissue/Cell Preparation->Radioligand Incubation Separation (Filtration) Separation (Filtration) Radioligand Incubation->Separation (Filtration) Radioactivity Measurement Radioactivity Measurement Separation (Filtration)->Radioactivity Measurement Data Analysis Data Analysis Radioactivity Measurement->Data Analysis Rat Cerebral Cortex Rat Cerebral Cortex Rat Cerebral Cortex->Tissue/Cell Preparation [³H]Serotonin (1-5nM) [³H]Serotonin (1-5nM) [³H]Serotonin (1-5nM)->Radioligand Incubation 60 min, 37°C 60 min, 37°C 60 min, 37°C->Radioligand Incubation GF/B Filters GF/B Filters GF/B Filters->Separation (Filtration) Scintillation Counting Scintillation Counting Scintillation Counting->Radioactivity Measurement Cheng-Prusoff Analysis Cheng-Prusoff Analysis Cheng-Prusoff Analysis->Data Analysis

Radioligand Binding Assay Workflow

This workflow details the key steps in conducting radioligand binding assays for this compound, highlighting critical parameters that require optimization for reliable results. The dashed connections show how specific experimental conditions correspond to each procedural step in the assay protocol.

Troubleshooting and Technical Considerations

Common Experimental Challenges
  • High nonspecific binding:

    • Cause: Inadequate filter washing or insufficient concentration of displacing agent for nonspecific binding determination.
    • Solution: Optimize wash volume and duration, ensure proper filter pretreatment with PEI, verify concentration of displacer (typically 10μM of high-affinity ligand).
  • Variable results across tissue preparations:

    • Cause: Differences in tissue handling, storage conditions, or protein concentration.
    • Solution: Standardize homogenization procedure, aliquot and freeze tissues consistently, optimize protein concentration for linear binding.
  • Inconsistent functional responses:

    • Cause: Cell passage number, serum starvation duration, or assay buffer composition.
    • Solution: Use low-passage cells, standardize serum starvation protocol, include reference compounds in each experiment.
Data Interpretation Guidelines
  • Ki value consistency: Compare results across multiple experiments and with literature values; significant deviations may indicate assay problems.
  • Functional vs. binding data: Discrepancies may indicate allosteric modulation or signal bias.
  • Species considerations: Account for known differences in receptor distribution and pharmacology between humans and animal models [5].
  • Structural derivatives: Use compounds with reduced 5-HT binding to decouple receptor-specific from receptor-independent effects [1].

Conclusion

These application notes provide comprehensive methodologies for characterizing This compound receptor binding and functional activity across its diverse molecular targets. The integrated approach combining radioligand binding assays, functional signaling assessments, and anti-inflammatory activity profiling enables thorough pharmacological characterization of both the parent compound and structurally modified derivatives. Recent findings demonstrating 5-HT receptor-independent anti-inflammatory effects [1] and unexpected agonist activity at 5-HT1E/5-HT1F receptors [4] highlight the importance of comprehensive screening beyond traditional binding targets. These protocols support drug discovery efforts aimed at developing improved antidepressants with optimized receptor profiles and novel anti-inflammatory agents based on this compound's structural scaffold.

References

Troubleshooting Low Mianserin Recovery

Author: Smolecule Technical Support Team. Date: February 2026

Here are the most common causes and solutions for low mianserin recovery, based on established laboratory methods:

Potential Cause Troubleshooting Action Rationale & Supporting Data
Suboptimal Extraction Method Switch to Supported Liquid Extraction (SLE) or Liquid-Liquid Extraction (LLE). SLE is highly efficient for lipophilic compounds like antidepressants from aqueous matrices (e.g., saliva, serum), preventing emulsions and offering high recovery [1] [2]. LLE with hexane:isoamyl alcohol also proves effective [3] [4].
Inefficient Solvent System For LLE, use a hexane and isoamyl alcohol mixture (e.g., 99:1 or 98:2 v/v). For SLE, use dichloromethane with isopropanol. A 99:1 hexane:isoamyl alcohol mix achieved 86.1% to 94.5% recovery for this compound from human serum [3]. Another method using 98:2 achieved good results for this compound and its metabolite from plasma [4].
Incorrect pH for Extraction Make the sample alkaline (pH >9) before extraction. This compound is a basic drug. Alkalinizing the sample converts it to its uncharged, lipophilic form, improving partitioning into the organic solvent [4].
Protein Binding Ensure your method includes a step to disrupt protein binding, such as using ammonia or another base. This compound has high protein binding (90-95%) [5] [6]. Releasing the drug from proteins is crucial for accurate measurement of the free fraction.

Detailed Experimental Protocol: LLE for Serum/Plasma

The following workflow, based on a validated HPLC-UV method, details the steps for extracting this compound from human serum using Liquid-Liquid Extraction [3].

Start Start: Human Serum Sample IS 1. Add Internal Standard Start->IS Alkalinize 2. Alkalinize Sample Add Ammonia or Buffer (pH >9) IS->Alkalinize Extract 3. Liquid-Liquid Extraction Vortex with Hexane:Isoamyl Alcohol (99:1) Alkalinize->Extract Centrifuge1 4. Centrifuge Extract->Centrifuge1 Separate 5. Separate Organic Layer Centrifuge1->Separate BackExtract 6. Back-Extract into Acid Shake with 0.05M Phosphoric Acid (pH=3) Separate->BackExtract Centrifuge2 7. Centrifuge BackExtract->Centrifuge2 Collect 8. Collect Aqueous Phase Centrifuge2->Collect Inject 9. Analyze via HPLC/LC-MS Collect->Inject

Materials and Steps:

  • Internal Standard: Doxepin is suitable [3].
  • Alkalinization: Add ammonia or a basic buffer to 1 mL of serum to achieve a pH >9.
  • Extraction: Add 5 mL of hexane:isoamyl alcohol (99:1, v/v). Vortex mix vigorously for several minutes.
  • Centrifugation: Centrifuge at approximately 4000 rpm for 10 minutes to separate phases.
  • Separation: Transfer the upper organic layer to a new tube.
  • Back-Extraction: Add 1 mL of 0.05 M phosphoric acid (pH 3.0) to the organic layer. Shake vigorously. This step transfers this compound back into the aqueous acid, purifying it from neutral lipids [3].
  • Final Collection: Centrifuge again, then collect the aqueous acid layer for analysis.

Alternative Method: Supported Liquid Extraction (SLE)

For a potentially more robust and efficient process, consider SLE. The workflow is similar to LLE but uses a dedicated SLE cartridge.

Start Start: Prepared Sample Load 1. Load Alkalinized Sample to SLE Column Start->Load Equil 2. Brief Equilibration (5-15 minutes) Load->Equil Elute 3. Elute with Organic Solvent Dichloromethane:Isopropanol (9:1) Equil->Elute Evap 4. Evaporate Eluent Under Nitrogen Stream Elute->Evap Recon 5. Reconstitute Dry Residue in HPLC Mobile Phase Evap->Recon Inject 6. Analyze via HPLC/LC-MS Recon->Inject

Key Steps for SLE:

  • Sample Load: Alkalinize your sample (e.g., saliva, serum after protein precipitation) and load it onto the SLE cartridge [1] [2].
  • Equilibration: Allow 5-15 minutes for the sample to absorb into the sorbent.
  • Elution: Pass a water-immiscible organic solvent through the cartridge. A mixture of dichloromethane and isopropanol (9:1, v/v) is effective for isolating a wide range of antidepressants, including this compound [1] [2].
  • Post-Processing: Evaporate the eluent to dryness under a gentle stream of nitrogen. Reconstitute the dry residue in your HPLC or LC-MS mobile phase for analysis.

Frequently Asked Questions (FAQs)

Q1: What is the expected recovery range for a well-optimized this compound extraction? A properly optimized LLE method can achieve a recovery range of 86% to 94% for this compound from human serum [3].

Q2: Can I use a simpler method like protein precipitation for this compound extraction? While protein precipitation is simple, it provides less clean-up and can lead to matrix effects in chromatographic analysis. SLE and LLE are generally preferred for their superior purification and recovery, especially for TDM [7].

Q3: My method involves analyzing this compound along with other antidepressants. Does this change the approach? The SLE and LLE methods cited are designed for multi-analyte determination. The solvent system dichloromethane:isopropanol (9:1) has been successfully used to extract this compound simultaneously with amitriptyline, duloxetine, mirtazapine, venlafaxine, and others [1] [2]. You may need to adjust chromatographic conditions for separation.

References

Mianserin Analysis: Tackling Matrix Interference

Author: Smolecule Technical Support Team. Date: February 2026

Matrix interference occurs when substances in a biological sample affect the accurate detection of your target compound. Here are common issues and solutions:

Issue & Symptoms Potential Root Cause Troubleshooting Steps & Solutions
Low Analytical Signal/Recovery Inefficient extraction from matrix; analyte loss during sample prep. • Switch to Mixed-Mode Solid-Phase Extraction (SPE). This combines reversed-phase and ion-exchange mechanisms to clean samples more selectively than other methods. [1]

| Ion Suppression in LC-MS/MS | Co-eluting matrix components suppress the ionization of Mianserin. | • Optimize chromatography: Use UPLC with sub-2-µm particle columns for better separation. [1]Employ effective sample prep: Mixed-mode SPE is proven to significantly reduce matrix effects. [1] | | Inconsistent Results Between Replicates | Variable recovery due to non-optimized or manual sample preparation steps. | • Use internal standards (IS). Stable isotope-labeled this compound (if available) is ideal. Otherwise, a structurally similar compound can correct for variability. [1] | | High Background Noise | Incomplete removal of proteins, lipids, and other endogenous compounds. | • Systematic method development: Evaluate and optimize each step (SPE solvents, LC gradient, MS parameters) to reduce background interference. [1] |

Experimental Protocol: Determining this compound in Human Urine

This detailed protocol, adapted from a method for tricyclic antidepressants, provides a robust approach to minimize matrix effects [1].

1. Sample Preparation (Mixed-Mode SPE)

  • Materials: Mixed-mode SPE cartridges (e.g., Oasis MCX), conditioning solvents (methanol, water), wash solvents (water, buffers), elution solvent (e.g., with ammonium hydroxide).
  • Procedure:
    • Conditioning: Condition the SPE cartridge with methanol followed by water.
    • Loading: Load a pre-treated (e.g., centrifuged, diluted) urine sample onto the cartridge.
    • Washing: Wash with water and a mild acidic or organic solution to remove impurities without eluting the analyte.
    • Elution: Elute this compound using an organic solvent with a volatile base (e.g., 2% ammonium hydroxide in methanol).
    • Reconstitution: Evaporate the eluent to dryness under a gentle stream of nitrogen and reconstitute the residue in the mobile phase for instrumental analysis.

2. UPLC-MS/MS Analysis

  • Chromatography:
    • System: Ultra-Performance Liquid Chromatography (UPLC).
    • Column: A sub-2-µm particle column (e.g., C18).
    • Mobile Phase: A and B, typically water and acetonitrile, both with a modifier like 0.1% formic acid.
    • Gradient: A fast, optimized gradient to separate this compound from matrix components.
  • Mass Spectrometry:
    • Ionization: Electrospray Ionization (ESI) in positive mode.
    • Detection: Multiple Reaction Monitoring (MRM) for high specificity.

3. Method Validation Assess the method according to regulatory guidelines, ensuring evaluation of:

  • Matrix Effects: Quantify ion suppression/enhancement by comparing the analyte signal in matrix versus neat solution.
  • Incurred Sample Reanalysis (ISR): Reanalyze a subset of real patient samples to confirm reproducibility.

This compound's Anti-Inflammatory Mechanism: A Research Workflow

G Start Research Objective: Is anti-inflammatory effect 5-HT receptor dependent? H1 Design Hypothesis: Modify this compound structure to reduce 5-HT receptor binding Start->H1 E1 Chemical Synthesis: Generate this compound derivatives (e.g., MN-1 to MN-6) H1->E1 E2 In Vitro Binding Assay: Test derivative affinity for 5-HT receptors in rat cortex E1->E2 E3 Result: Lead compound shows significantly reduced 5-HT binding E2->E3 E4 In Vitro Functional Assays E3->E4 A1 Human Macrophages: Inhibits endosomal TLR8 signaling and cytokine production E4->A1 A2 Human Rheumatoid Synovial Tissue: Inhibits spontaneous cytokine production E4->A2 C1 Key Conclusion: Anti-inflammatory activity is independent of 5-HT receptors A1->C1 A2->C1

Frequently Asked Questions (FAQs)

Q1: What is the core mechanism of this compound's anti-inflammatory action? Recent studies indicate that this compound inhibits signaling through endosomal Toll-like receptors (TLRs), specifically TLR7 and TLR8, in human immune cells like macrophages. This action reduces the production of pro-inflammatory cytokines. Importantly, this mechanism appears separate from its known activity on serotonin (5-HT) receptors in the brain [2] [3].

Q2: Are this compound's anti-inflammatory effects relevant in disease models? Yes. Evidence shows that this compound can inhibit the spontaneous production of cytokines in explants of human rheumatoid synovial tissue, suggesting potential relevance for inflammatory diseases like rheumatoid arthritis [2] [3].

Q3: Why is Mixed-Mode SPE recommended for sample preparation? Mixed-mode SPE is highly effective because it utilizes dual retention mechanisms (reversed-phase and ion-exchange). This provides superior selectivity in extracting analytes like this compound from complex biological matrices, leading to a cleaner sample and significantly reduced matrix effects in the mass spectrometer [1].

References

Analytical Methods for Sensitive Mianserin Detection

Author: Smolecule Technical Support Team. Date: February 2026

The table below compares the core techniques used for the sensitive detection and quantification of drugs like Mianserin in biological matrices.

Method Category Specific Techniques Key Application & Sensitivity Advantages Disadvantages
Chromatography-Mass Spectrometry LC-MS/MS, HPLC-MS/MS, GC-MS [1] [2] [3] Gold standard for confirmation and quantification; highly sensitive and specific [3]. Can detect and quantify multiple analytes simultaneously; high specificity and sensitivity [2] [4]. Expensive instrumentation; requires skilled operators [3].
Immunoassay ELISA, FPIA, CEDIA, KIMS [1] Used for high-throughput initial screening. Fast, cost-effective for screening many samples [1] [5]. Prone to false positives/negatives; less specific; requires confirmation [1] [5] [4].
Other Spectroscopic Methods NMR, Raman Spectroscopy, IR Spectroscopy [1] [6] [3] Highly discriminatory identification [6] [3]. Non-destructive; provides detailed structural information [3]. High equipment cost; may require pure samples [3].

Sample Preparation Workflow for Optimal Sensitivity

Effective sample preparation is critical for isolating this compound and removing matrix interferents. The following workflow integrates a modern, rapid method for blood samples.

Start Start: Biological Sample (e.g., Blood, Plasma) Step1 Protein Precipitation Start->Step1 Step2 Phospholipid Removal Step1->Step2 Step3 Reconstitution Step2->Step3 Step4 LC-MS/MS Analysis Step3->Step4 End High-Sensitivity Data Step4->End

Detailed Protocol (Based on a Rapid LC-MS/MS Method) [4]:

  • Protein Precipitation:

    • Transfer 100 µL of blood (or plasma/serum) to a microcentrifuge tube.
    • Add 50 µL of 0.1 M ZnSO₄ solution to lyse cells and begin protein denaturation. Let it rest for 5 minutes.
    • Add 50 µL of your internal standard solution (e.g., a deuterated analog of this compound).
    • Add 650 µL of acetonitrile (ACN) acidified with 1% formic acid to precipitate proteins. Vortex mix vigorously.
    • Centrifuge for 5 minutes at 14,000 rpm. The supernatant, which contains the analyte, is collected.
  • Phospholipid Removal:

    • Transfer the supernatant to a specialized phospholipid removal plate (e.g., Phree from Phenomenex).
    • Apply a positive pressure of about 10 psi for approximately 5 minutes to pass the solution through the plate. This step significantly reduces phospholipids, which are a major source of matrix effect in LC-MS/MS.
  • Concentration and Reconstitution:

    • Evaporate the collected eluent to dryness under a stream of nitrogen or using a centrifugal evaporator.
    • Reconstitute the dry residue with 200 µL of a mobile phase compatible with your LC method (e.g., a mixture of 90% water and 10% acetonitrile, both acidified with 0.1% formic acid).
    • Filter the solution by centrifuging in a 0.22 µm pore size filter tube before injection into the LC-MS/MS system.

Frequently Asked Questions (FAQs)

Q1: What is the most critical step to improve sensitivity for this compound in blood? A1: While high-sensitivity instrumentation like LC-MS/MS is essential, effective sample clean-up is paramount. Specifically, the removal of phospholipids from blood, plasma, or serum during sample preparation dramatically reduces ion suppression in the mass spectrometer, leading to a much cleaner signal and significantly improved sensitivity and reproducibility [4].

Q2: My immunoassay screen is negative, but I suspect this compound is present. What should I do? A2: This is a common scenario. Immunoassays are screening tools and can produce false negatives due to a lack of cross-reactivity or low concentration. All positive immunoassay results, and any negative results when clinical suspicion is high, must be confirmed with a more specific technique like LC-MS/MS or GC-MS, which are the gold standards for definitive identification and quantification [1] [5] [4].

Q3: Besides blood, what other matrices can be used to detect this compound? A3: this compound can be detected in various biological specimens, each with its own advantages:

  • Urine: Useful for detecting recent intake; offers a larger sample volume and a longer detection window for some drugs [1] [2].
  • Saliva: A non-invasive method that can indicate recent use and is valuable for roadside or workplace testing [1].
  • Hair: Provides a long-term history of drug exposure (weeks to months) [1] [5]. The choice of matrix depends on your experimental or diagnostic question.

Q4: Why is an Internal Standard (IS) necessary in my LC-MS/MS method? A4: Using a deuterated internal standard (e.g., this compound-d3) is critical for accurate quantification. It corrects for variability in sample preparation (like extraction efficiency) and for matrix effects that cause ion suppression or enhancement during mass spectrometric analysis, thereby improving the method's precision and accuracy [2] [4].

References

Technical Support: FAQs & Troubleshooting Guides

Author: Smolecule Technical Support Team. Date: February 2026

Here are some common technical questions and their evidence-based solutions, compiled from validated research.

Question Topic Evidence-Based Solution & Key Parameters
Achieving sufficient sensitivity for pharmacokinetic studies Use LC-MS with LLOQ of 1.00 ng/mL for mianserin and 0.50 ng/mL for its metabolite, N-desmethylthis compound [1] [2].
Optimizing plasma sample preparation Apply liquid-liquid extraction with hexane:isoamylalcohol (98:2), followed by back-extraction with 0.005 M formic acid [1] [3].
Ensuring method precision and accuracy Validate per accepted guidelines; methods show intra-/inter-day precision <10% C.V. and accuracy ranges of 94-112% for this compound [1].
Preventing analyte instability Conduct stability studies; this compound and its metabolite are stable in plasma during short-term handling and analysis [1] [2].
Selecting an internal standard Imipramine hydrochloride has been successfully used as an internal standard for LC-MS methods [2].
Chromatographic separation Use a C18 column with mobile phase of 10mM ammonium acetate (pH 4.5):acetonitrile (72:28) with 0.1% triethylamine [2].

Detailed Experimental Protocol: LC-MS Method for Plasma

For researchers developing their own methods, here is a detailed protocol based on a validated LC-MS method for the simultaneous determination of this compound and N-desmethylthis compound in human plasma [1] [2] [4].

  • Sample Preparation (Liquid-Liquid Extraction)

    • Alkalinize 1 mL of human plasma sample.
    • Add internal standard solution (e.g., 50 μL of imipramine at 100 ng/mL in methanol) [2].
    • Perform extraction by adding hexane:isoamylalcohol (98:2) [1] [3].
    • Vortex-mix and centrifuge the samples.
    • Separate the organic layer and perform a back-extraction into 0.005 M formic acid solution [1].
    • The aqueous layer containing the analytes is then injected into the LC-MS system.
  • Liquid Chromatography Conditions

    • Column: A C18 column is standard for this separation.
    • Mobile Phase: A mixture of 10 mM ammonium acetate buffer (pH adjusted to ~4.5) and acetonitrile in an approximate ratio of 72:28, sometimes with a modifier like 0.1% triethylamine [2]. Other methods use a phase of methanol-acetonitrile-ammonium acetate [4].
    • Flow Rate: 1.0 mL/min [2].
  • Mass Spectrometry Detection

    • Ionization: Electrospray Ionization (ESI) in positive mode [4].
    • Detection: Selected Ion Monitoring (SIM) or similar mode.
    • Ions Monitored:
      • This compound: m/z 265 [M+H]⁺ [4].
      • N-desmethylthis compound: m/z 251 [M+H]⁺ (the structure indicates this is likely the ion).
      • Internal Standard (e.g., Cinnarizine): m/z 369 [M+H]⁺ [4].

Advanced Research: this compound in Oncology

Recent research points to this compound's potential as an anti-cancer agent. The diagram below illustrates its mechanism of action in liver cancer cells, based on a 2025 study [5].

mianserin_cancer_pathway This compound This compound HSP60_Transloc HSP60 translocation to cell surface This compound->HSP60_Transloc Synergy Synergistic effect with Sorafenib This compound->Synergy CCR9_Down Downregulation of CCR9 HSP60_Transloc->CCR9_Down AKT_Inact Inactivation of AKT pathway CCR9_Down->AKT_Inact BetaCatenin_Inact Inhibition of β-catenin AKT_Inact->BetaCatenin_Inact NFkB_Inact Inhibition of NF-κB AKT_Inact->NFkB_Inact Apoptosis Apoptosis BetaCatenin_Inact->Apoptosis NFkB_Inact->Apoptosis Synergy->Apoptosis Sorafenib Sorafenib Sorafenib->Synergy

This mechanism is particularly significant for its synergistic effect with sorafenib, a standard liver cancer drug. This combination has shown efficacy in both parental and sorafenib-resistant liver cancer cells, offering a promising strategy to overcome drug resistance [5].

Technical Support Limitations & Future Directions

The provided information and FAQs are highly specific to bioanalytical method validation using LC-MS. Your technical support center can be expanded by:

  • Exploring Other Formats: While LC-MS is highly sensitive, older HPLC methods with UV detection exist, though with higher limits of quantification (e.g., 10 ng/mL) [2].
  • Including Other Applications: Beyond depression and oncology, this compound is used off-label for sleep and anxiety [6]. Method validation for these uses would follow similar principles.
  • Adding Resources: Include primary literature, ICH/FDA validation guidelines, and troubleshooting forums for less common technical issues.

References

Mianserin Pharmacological & Analytical Profile

Author: Smolecule Technical Support Team. Date: February 2026

For a quick reference, here are the key properties of Mianserin:

Property Description
Chemical Classification Tetracyclic antidepressant [1] [2]
Primary Mechanism of Action Antagonist at alpha-2 adrenergic, histamine H1, and several serotonin receptors (e.g., 5-HT2A, 5-HT2C) [2]
Protein Binding 90% [2]
Metabolism Hepatic [2]
Elimination Half-life 10-17 hours [2]
Validated Analytical Method HPLC-ESI/MS [3]
Reported Bioanalytical Range 1.0–200.0 ng/mL in human plasma [3]
Lower Limit of Quantification (LLOQ) 1.0 ng/mL [3]

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What is a validated method for quantifying this compound in a biological matrix like human plasma?

A1: A detailed method using High-Performance Liquid Chromatography coupled with Electrospray Ionization Mass Spectrometry (HPLC-ESI/MS) has been published and validated for a bioequivalence study [3].

  • Sample Preparation: Plasma samples are alkalinized with sodium hydroxide. This compound and the internal standard (cinnarizine) are extracted using a solvent mixture of N-hexane and dimethylcarbinol (98:2, v/v) [3].
  • Chromatography:
    • Column: Thermo Hypersil-Hypurity C18 (5 μm, 150 mm × 2.1 mm) [3].
    • Mobile Phase: 10 mM ammonium acetate (pH 3.4)–methanol–acetonitrile (35:50:15, v/v/v) [3].
    • Flow Rate: 0.22 mL/min [3].
    • Retention Time: this compound ~3.4 minutes; Cinnarizine (I.S.) ~2.1 minutes [3].
  • Mass Spectrometry Detection:
    • Ionization Mode: Electrospray Ionization (ESI), positive mode [3].
    • Detection Ions (m/z): Monitor 265 [M+H]+ for this compound and 369 [M+H]+ for cinnarizine [3].
  • Method Validation: The method was validated over 1.0–200.0 ng/mL with an LLOQ of 1.0 ng/mL. It demonstrated satisfactory precision (intra- and inter-day precision of 9.6–11.4%) and accuracy (97.5–101.2%) [3].

Q2: My research involves this compound's potential anti-cancer effects. What is a key mechanistic pathway recently identified?

A2: Recent research (2025) has elucidated that this compound inhibits liver cancer cell growth by inducing the translocation of cytosolic HSP60 to the cell surface. This surface HSP60 participates in the downregulation of the receptor CCR9, leading to the inactivation of the pro-survival AKT-(β-catenin/NFκB) signaling pathway. This mechanism was demonstrated both in vitro and in vivo using a xenograft model [4].

Q3: Are there known drug-drug interactions that could interfere with this compound's activity or analysis?

A3: Yes, based on its pharmacology and metabolic profile:

  • Enzyme Inducers: Patients taking antiepileptic drugs like phenobarbital had lower plasma levels of this compound (lower AUC and Cmax, shorter half-life), suggesting a pharmacokinetic interaction likely due to induced metabolism [1].
  • Transporter Interference: In vitro, this compound significantly inhibited the human organic anion transporter 1 (hOAT1), which could potentially alter the pharmacokinetics of other drugs that are hOAT1 substrates [1].
  • Mechanistic Antagonism: While not a direct analytical interference, this compound's α-2 adrenergic receptor antagonism could theoretically counteract the effects of drugs like clonidine [1].

Experimental Protocols & Workflows

Detailed HPLC-ESI/MS Protocol for this compound Quantification [3]

This protocol provides a step-by-step guide for the method summarized in FAQ A1.

  • Sample Alkalinization: To a measured volume of plasma (e.g., 1 mL), add an appropriate volume of sodium hydroxide (NaOH) solution to alkalinize the sample.
  • Liquid-Liquid Extraction: Add a known volume of the extraction solvent, N-hexane:dimethylcarbinol (98:2, v/v), and include the internal standard cinnarizine. Vortex mix thoroughly to facilitate the transfer of the analytes into the organic layer.
  • Centrifugation and Separation: Centrifuge the samples to separate the organic and aqueous layers. Carefully transfer the organic (upper) layer to a new, clean tube.
  • Solvent Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen or in a vacuum concentrator.
  • Reconstitution: Reconstitute the dry residue with a volume of the HPLC mobile phase or a compatible solvent that is suitable for injection into the LC system.
  • Chromatographic Analysis: Inject the reconstituted sample onto the specified C18 column. Elute the analytes using the isocratic mobile phase of 10 mM ammonium acetate (pH 3.4)–methanol–acetonitrile (35:50:15, v/v/v) at a flow rate of 0.22 mL/min.
  • Mass Spectrometric Detection: Monitor the mass spectrometer for the specific ions at m/z 265 for this compound and m/z 369 for the internal standard cinnarizine for quantitation.

The following workflow diagram outlines the key stages of this analytical method:

Plasma Sample Plasma Sample Alkalinize (NaOH) Alkalinize (NaOH) Plasma Sample->Alkalinize (NaOH) Extract (Liquid-Liquid) Extract (Liquid-Liquid) Alkalinize (NaOH)->Extract (Liquid-Liquid) Centrifuge & Separate Centrifuge & Separate Extract (Liquid-Liquid)->Centrifuge & Separate Evaporate Solvent Evaporate Solvent Centrifuge & Separate->Evaporate Solvent Reconstitute Reconstitute Evaporate Solvent->Reconstitute HPLC-ESI/MS Analysis HPLC-ESI/MS Analysis Reconstitute->HPLC-ESI/MS Analysis Data Analysis Data Analysis HPLC-ESI/MS Analysis->Data Analysis


Mechanism of Action in Liver Cancer

As referenced in FAQ A2, the diagram below illustrates the signaling pathway by which this compound exerts inhibitory effects on liver cancer cells, based on the 2025 study [4].

This compound This compound Cytosolic HSP60 Cytosolic HSP60 This compound->Cytosolic HSP60  Induces Cell Surface HSP60 Cell Surface HSP60 Cytosolic HSP60->Cell Surface HSP60  Translocates to CCR9 Downregulation CCR9 Downregulation Cell Surface HSP60->CCR9 Downregulation  Participates in AKT Inactivation AKT Inactivation CCR9 Downregulation->AKT Inactivation β-catenin/NFκB\nInactivation β-catenin/NFκB Inactivation AKT Inactivation->β-catenin/NFκB\nInactivation Inhibition of Liver\nCancer Cell Growth Inhibition of Liver Cancer Cell Growth β-catenin/NFκB\nInactivation->Inhibition of Liver\nCancer Cell Growth

Key Considerations for Your Technical Center

The information from the search results is robust for pharmacology and analytical chemistry. However, for a comprehensive "analytical interference resolution" guide, you may need to consult more specialized analytical chemistry resources for topics like:

  • Chromatographic Interferences: Identifying and resolving co-eluting peaks from metabolites or concomitant medications.
  • Mass Spectrometric Interferences: Addressing matrix effects, ion suppression, or isobaric compound interference.

References

Mianserin extraction efficiency optimization

Author: Smolecule Technical Support Team. Date: February 2026

Methods for Mianserin Extraction

The table below summarizes key extraction techniques suitable for this compound, primarily from biological matrices, along with their performance characteristics.

Method Principle Optimal Sorbent/Solvent Efficiency/Recovery Notes Application Context
Supported Liquid Extraction (SLE) [1] Aqueous sample absorption on diatomaceous earth; analytes desorbed with organic solvent [1]. Loading: Sample diluted with water/ACN (90:10 v/v). Elution: Dichloromethane/Isopropanol (9:1 v/v) [1]. Efficient for lipophilic compounds; avoids emulsions; high recovery for saliva samples [1]. Sample: Human saliva. Analysis: UHPLC-DAD. Ideal for non-invasive TDM [1].
Fabric Phase Sorptive Extraction (FPSE) [2] Sol-gel sorbent coated on fabric media directly extracts analytes from sample [2]. Sorbent: Sol-gel Carbowax (CW 20 M) on cellulose [2]. Low organic solvent use; no sample pre-treatment; reduced preparation time [2]. Sample: Human whole blood, urine, saliva. Analysis: HPLC-PDA [2].
Protein Precipitation [3] Organic solvent (e.g., acetonitrile) denatures and precipitates proteins in the sample [3]. Acetonitrile [3]. Simple and fast. Potential for matrix effects in MS analysis; less clean-up than SLE/FPSE [3]. Sample: Human serum. Analysis: HPLC-MS/MS. Suitable for high-throughput TDM [3].

Detailed Experimental Protocol: SLE for Saliva

This protocol, adapted from a 2023 study, provides a robust method for isolating this compound from human saliva using Supported Liquid Extraction (SLE) [1].

1. Sample Preparation

  • Collect saliva samples and centrifuge at approximately 10,000 × g for 5 minutes to separate the supernatant.
  • Mix 200 µL of the clear saliva with 20 µL of internal standard (e.g., Chlordiazepoxide) and 180 µL of a water/acetonitrile (90:10 v/v) solution [1].

2. Supported Liquid Extraction (SLE) Procedure

  • Loading: Apply the entire 400 µL prepared sample to the SLE column (e.g., ISOLUTE SLE+ 400 µL plates) and let it absorb for approximately 5 minutes.
  • Elution: Pass 2 x 1 mL of elution solvent (Dichloromethane/Isopropanol, 9:1 v/v) through the column. Collect the total eluate.
  • Evaporation & Reconstitution: Evaporate the collected organic solvent to dryness under a gentle nitrogen stream. Reconstitute the dry residue in 100 µL of mobile phase (e.g., Acetonitrile/50 mM Ammonium Acetate, pH 5.5) and vortex mix thoroughly before analysis [1].

3. UHPLC-DAD Analysis Conditions

  • Column: C18 column (e.g., ZORBAX Eclipse Plus C18, 50.0 mm × 2.1 mm, 1.7 µm).
  • Mobile Phase: Gradient elution using:
    • Eluent A: 50 mM Ammonium Acetate (pH 5.5) or Water with 0.1% Formic Acid and 10 mmol/L Ammonium Acetate.
    • Eluent B: Acetonitrile or Methanol with 0.1% Formic Acid.
  • Detection: Photodiode Array (PDA) Detector [1].

Troubleshooting Common Issues

Here are solutions to common problems encountered during this compound extraction and analysis:

Low Recovery

  • Cause: Inefficient elution from the SLE sorbent or FPSE membrane.
  • Solution: Ensure the elution solvent is optimized for lipophilic compounds. For SLE, verify that the dichloromethane/isopropanol ratio is correct and that the solvent volume is sufficient for complete desorption [1].

Matrix Effects in MS Detection

  • Cause: Incomplete sample clean-up, particularly with simple Protein Precipitation methods, leading to ion suppression or enhancement.
  • Solution: Switch to a cleaner extraction technique like SLE or FPSE, which provide better purification. Using a stable isotope-labeled internal standard for this compound (if available) can correct for residual matrix effects [3] [1].

Inconsistent or Variable Results

  • Cause: Inadequate control of pH during extraction or chromatography.
  • Solution: this compound's solubility is pH-dependent. Adhere strictly to the recommended pH of the mobile phase buffers (e.g., pH 5.5 for the ammonium acetate buffer) to ensure consistent chromatographic performance and solubility [1].

Experimental Workflow & Method Selection

For a visual overview of the method selection process and experimental workflow, please refer to the diagrams below.

Start Start: Extract this compound SampleType What is the sample matrix? Start->SampleType Serum Serum/Plasma SampleType->Serum Saliva Saliva SampleType->Saliva BloodUrine Whole Blood/Urine SampleType->BloodUrine Goal Define Goal Serum->Goal Saliva->Goal BloodUrine->Goal PP Method: Protein Precipitation SLE Method: Supported Liquid Extraction (SLE) FPSE Method: Fabric Phase Sorptive Extraction (FPSE) HighThroughput High-Throughput TDM Goal->HighThroughput CleanExtract Clean Extract for Complex Matrices Goal->CleanExtract SolventTime Minimize Solvent/Time Goal->SolventTime HighThroughput->PP CleanExtract->SLE SolventTime->FPSE

Start Sample Preparation Centrifuge Centrifuge saliva ~10,000 × g for 5 min Start->Centrifuge Mix Mix 200μL supernatant with 20μL IS & 180μL ACN/Water Centrifuge->Mix Load Load onto SLE column Absorb for 5 min Mix->Load Elute Elute with 2 x 1mL DCM/IPA (9:1 v/v) Load->Elute Evaporate Evaporate to dryness under N₂ stream Elute->Evaporate Reconstitute Reconstitute in 100μL mobile phase Evaporate->Reconstitute Analyze UHPLC-DAD Analysis Reconstitute->Analyze

References

Stability Issues & Analytical Control

Author: Smolecule Technical Support Team. Date: February 2026

A primary stability concern for Mianserin is its susceptibility to photodegradation. A stability-indicating HPLC method has been developed to accurately measure this compound even in the presence of its degradation products, which is crucial for any stability study [1].

The table below summarizes key stability information and the recommended control method:

Aspect Details
Primary Degradation Factor Exposure to UV-C light; also degrades under acid, base, and oxidative conditions [1].
Degradation Kinetics Photodegradation in methanol follows zero-order kinetics (r = 0.9982) [1].
Key Solution Use a stability-indicating HPLC method to accurately quantify this compound hydrochloride, unaffected by degradation products [1].

Recommended Protocol: Stability-Indicating HPLC Analysis This method allows you to monitor the integrity of this compound in your samples [1].

  • Column: Ace RP-18 octadecyl silane column (250 mm x 4.6 mm i.d., particle size 5 µm).
  • Temperature: Ambient (25 °C).
  • Mobile Phase: Methanol, 50 mM monobasic potassium phosphate buffer, and 0.3% triethylamine solution adjusted to pH 7.0 with phosphoric acid 10% (85:15, v/v).
  • Flow Rate: 1.0 mL/min.
  • Mode: Isocratic.

Experimental Workflow for Stability Assessment

The following diagram outlines a core workflow for assessing and controlling this compound stability in your experiments, integrating the HPLC method.

Start Start: Prepare this compound Solution Protect Protect from Light (Use amber vials) Start->Protect Store Controlled Storage (Specific temp/pH to be determined) Protect->Store Analyze Analyze Sample via Stability-Indicating HPLC Store->Analyze Check Check Chromatogram for Degradation Products Analyze->Check Stable Sample Stable Check->Stable No new peaks Degraded Sample Degraded Check->Degraded New peaks appear Troubleshoot Troubleshoot: - Confirm light protection - Review storage conditions - Check solution pH Degraded->Troubleshoot

Frequently Asked Questions

Q1: What is the most critical factor to control for this compound stability in solution? Available data indicates that protection from light is paramount. Research shows that this compound undergoes photodegradation, and its degradation kinetics under UV light have been studied. Using amber glassware and working under low-light conditions is a fundamental precaution [1].

Q2: Are there any known cytotoxic effects of degraded this compound that I should consider for cell-based assays? Preliminary investigation of UV-C degraded this compound samples included in vitro cytotoxicity assays against mononuclear cells [1]. A full understanding of the cytotoxicity of degradation products requires further study, but this finding suggests that degradation could significantly impact experimental outcomes in biological systems.

Q3: Beyond antidepressant research, what are the emerging experimental uses of this compound? Recent studies have explored its potential for drug repurposing, revealing novel mechanisms of action that are independent of its antidepressant effects. Key areas include:

  • Oncology: this compound shows cytotoxic effects and can inhibit proliferation and induce apoptosis in liver cancer cells. It also demonstrates synergistic effects with the drug sorafenib [2].
  • Osteoarthritis: It has been shown to suppress R-spondin 2-induced activation of Wnt/β-catenin signaling in chondrocytes, preventing cartilage degradation in a rat model of osteoarthritis [3].

Key Guidance for Researchers

  • Prioritize Light Protection: Consistently use amber vials and minimize light exposure during experiments.
  • Implement HPLC Monitoring: Use the provided stability-indicating method as a gold standard to confirm sample integrity.
  • Acknowledge Knowledge Gaps: Be aware that comprehensive stability data (e.g., exact temperature sensitivity, long-term solution stability in various buffers) is not yet fully established in public research.

References

Analytical Methods & Optimization Parameters

Author: Smolecule Technical Support Team. Date: February 2026

The search results detail two established analytical techniques for mianserin. The key optimization parameters for each method are summarized below.

Table 1: Spectrophotometric Method (Acid-Dye Complexation)

This method uses ion-association complex formation with acid dyes, extracted into chloroform for measurement [1].

Parameter Optimization Detail & Value
Reagents Picric acid (PA), Chlorophenol red (ClPR), Bromthymol blue (BrTB), Bromcresol purple (BrCP) [1]
pH Range 5-6 (Acetate buffer) [1]
Extraction Solvent Chloroform [1]
Wavelength (λmax) 406-410 nm, depending on dye [1]
Beer's Law Range 1-42 µg/mL, depending on dye [1]
Stability Solutions stable for 18-22 hours at 60-70°C [1]

Table 2: Potentiometric Method (Ion-Selective Electrode)

This method uses a PVC membrane electrode for direct measurement [2].

Parameter Optimization Detail & Value
Electrode Membrane This compound-Dinonylnaphthalenesulphonate ion-pair in PVC matrix [2]
Linear Response Range 10⁻² to 5 × 10⁻⁶ M [2]
Slope Near-Nernstian [2]
Applications Content uniformity testing, dissolution rate studies [2]

Detailed Experimental Protocols

Here are the step-by-step workflows for the two analytical methods.

Spectrophotometric Method via Acid-Dye Complexation

This procedure is adaptable for pure or pharmaceutical preparations [1].

A 1. Prepare Reagents & Buffer B 2. Add to Separating Funnel: - 5.0 mL dye solution (2.0x10⁻³ M) - Sample (M-HCl, 1.0x10⁻³ M) - 2.0 mL acetate buffer (pH 5-6) A->B C 3. Dilute to 10 mL with distilled water B->C D 4. Extract with 10 mL chloroform (Shake 2 minutes, let phases separate) C->D E 5. Collect & dry organic layer (anhydrous sodium sulfate) D->E F 6. Make up to 10 mL with chloroform E->F G 7. Measure absorbance at λmax (406-410 nm vs. reagent blank) F->G

Potentiometric Method using Ion-Selective Electrode

This method is suitable for determining content uniformity and dissolution rates [2].

A 1. Prepare Electrode (PVC membrane with this compound-DNN ion-pair) B 2. Calibrate Electrode (Standard solutions, 10⁻² to 5×10⁻⁶ M) A->B C 3. Prepare Sample Solution (Dissolve tablet in water, filter if turbid) B->C D 4. Immerse Electrode in Sample (With stirring) C->D E 5. Record Stable Potential Reading D->E F 6. Determine Concentration (From calibration curve) E->F

Frequently Asked Questions (FAQs)

Q1: What is the most critical parameter for optimizing the spectrophotometric acid-dye method? The pH of the buffer solution is crucial. The ion-association complex only forms completely within the optimal pH 5-6 range [1]. Outside this range, complex formation is incomplete, leading to low absorbance values and inaccurate results.

Q2: My acid-dye assay shows low absorbance and poor reproducibility. What should I check?

  • Extraction Efficiency: Ensure consistent and vigorous shaking for exactly two minutes to achieve complete extraction [1].
  • Dye and Buffer Purity: Verify that reagents are fresh and pH is accurately adjusted.
  • Water Content in Organic Layer: Confirm the chloroform extract is thoroughly dried with anhydrous sodium sulfate to prevent scattering and absorbance instability [1].

Q3: What are the advantages of using a potentiometric electrode over other methods? The ion-selective electrode allows for rapid analysis (content uniformity can be tested in ~10 minutes), does not require sample pre-treatment or extraction steps, and is well-suited for automated and continuous monitoring systems like dissolution testing [2].

Q4: Can these methods distinguish between this compound and its metabolites? The described methods measure the total drug content and are not selective for the parent compound. Techniques like HPLC or capillary electrophoresis are required to specifically quantify this compound in the presence of its primary metabolite, desmethylthis compound [3] [1].

Troubleshooting Common Issues

Issue Possible Cause Suggested Solution
Low Absorbance (Spectro.) Incorrect pH; Incomplete extraction; Old dye reagent Check and adjust buffer pH to 5-6; ensure full 2-min shaking; prepare fresh dye solutions [1].
Unstable Potentiometric Signal Damaged electrode membrane; Slow electrode response Recondition electrode in standard solution; allow more time for signal stabilization [2].
High Background/Noise Contaminated solvents; Impure reagents Use analytical grade chloroform; ensure high-purity water and reagents [1].
Non-Linear Calibration Electrode failure; Outside linear range Check electrode calibration; ensure standards are within 10⁻² to 5×10⁻⁶ M [2].

Research Note and Future Directions

Most highly relevant technical data comes from older, foundational analytical studies [1] [2]. Current research focuses more on clinical pharmacology [4] [5] and novel biological activities like anti-inflammatory effects [6], rather than new analytical method development.

For your technical support hub, I suggest incorporating more recent techniques like UHPLC-MS/MS, which would offer superior specificity and sensitivity for separating and quantifying this compound from its metabolites in complex biological matrices.

References

Mianserin precision accuracy improvement

Author: Smolecule Technical Support Team. Date: February 2026

Troubleshooting Guides

Guide 1: Improving Therapeutic Precision with Pharmacogenomics (PGx)

Personalizing Mianserin treatment based on a patient's genetic profile can significantly improve outcomes and reduce adverse effects by predicting how they will metabolize the drug [1].

  • Objective: To use pharmacogenomic testing to optimize this compound dosing and selection for a patient, minimizing the risk of toxicity or therapeutic failure.
  • Experimental Principle: Genetic polymorphisms in cytochrome P450 (CYP) enzymes, particularly CYP2C19 and CYP2D6, lead to variable drug metabolism rates. Patients are categorized as Poor (PM), Intermediate (IM), Normal (EM), or Ultrarapid Metabolizers (UM) [1]. PGx testing identifies these phenotypes to guide dosing.

The workflow below illustrates the step-by-step process for implementing pharmacogenomics-guided this compound therapy.

Pharmacogenomics-Guided this compound Therapy Workflow start Patient with Inadequate Response to Previous AD step1 Obtain DNA Sample (via Blood or Saliva) start->step1 step2 Perform PGx Test for CYP2C19 & CYP2D6 step1->step2 step3 Interpret Metabolic Phenotype step2->step3 step4 Develop Personalized Treatment Plan step3->step4 end Monitor Patient Response & Adjust Plan step4->end

  • Methodology:

    • Sample Collection: Obtain a DNA sample from the patient, typically through blood (as in the case study) or a buccal (cheek) swab [1].
    • Genetic Analysis: Submit the sample for analysis. The test will identify key alleles for CYP2C19 and CYP2D6.
    • Phenotype Assignment: Translate the genotype into a metabolic phenotype (e.g., CYP2C19 Intermediate Metabolizer).
    • Clinical Decision Making: Use the phenotype and clinical guidelines to select a drug and starting dose. For example, a case report recommended this compound based on PGx testing after other drugs failed [1].
    • Monitoring: Closely monitor the patient's drug response, side effects, and adherence, adjusting the plan as needed.
  • Key Quantitative Data for Interpretation: The table below summarizes the dosing recommendations based on CYP metabolizer status.

Metabolic Phenotype Implications for this compound Dosing Recommendation
Poor Metabolizer (PM) Greatly reduced drug clearance, highest risk of toxicity [1] Start with a lower-than-standard dose; titrate slowly.
Intermediate Metabolizer (IM) Reduced drug clearance, increased risk of side effects [1] Consider a moderate starting dose; monitor closely.
Normal Metabolizer (EM) Standard drug clearance [1] Initiate therapy with standard recommended dosing.
Ultrarapid Metabolizer (UM) Rapid drug clearance, potential for therapeutic failure [1] May require a higher dose or an alternative drug.

Guide 2: Ensuring Analytical Precision with LC-MS/MS

Accurately measuring this compound and its metabolite concentrations in biological fluids is crucial for pharmacokinetic studies and therapeutic drug monitoring.

  • Objective: To develop and validate a precise and accurate Liquid Chromatography-Mass Spectrometry (LC-MS/MS) method for the simultaneous quantification of this compound and its metabolite, N-desmethylthis compound, in human plasma [2].
  • Experimental Principle: LC-MS/MS separates compounds (chromatography) and then identifies and quantifies them based on their mass-to-charge ratio (mass spectrometry), offering high sensitivity and specificity.

The following diagram outlines the key steps in the sample preparation and analysis process.

LC-MS/MS Analysis Workflow for this compound stepA Plasma Sample (200 µL) stepB Liquid-Liquid Extraction (Hexane:Isoamylalcohol 98:2) stepA->stepB stepC Back-Extraction (0.005 M Formic Acid) stepB->stepC stepD LC-MS/MS Analysis & Quantification stepC->stepD result Concentration Data for this compound & Metabolite stepD->result

  • Methodology (Based on a Validated Protocol) [2]:
    • Sample Preparation: Use liquid-liquid extraction with a mixture of hexane:isoamylalcohol (98:2) to isolate this compound and its metabolite from human plasma.
    • Back-Extraction: Perform a back-extraction into 0.005 M formic acid solution to further purify the sample.
    • LC-MS/MS Analysis: Inject the processed sample into the LC-MS/MS system. The method should be optimized for the separation and detection of the target compounds.
    • Validation: The method must be rigorously validated for:
      • Linearity: Over the concentration range of 1.00-60.00 ng/mL for this compound and 0.50-14.00 ng/mL for N-desmethylthis compound.
      • Precision: Intra-day and inter-day precision (%C.V.) should be <10% for both compounds.
      • Accuracy: Should range from 94.44 to 112.33% for this compound.
      • Lower Limit of Quantification (LLOQ): 1.00 ng/mL for this compound and 0.50 ng/mL for its metabolite.

Frequently Asked Questions (FAQs)

Q1: Beyond depression, what are the current researched uses for this compound that I should consider for my drug repurposing project? Recent research indicates several promising avenues:

  • Migraine Treatment: A 2024 study revealed that this compound acts as an unexpected agonist at serotonin receptors 5-HT1eR and 5-HT1FR, suggesting a mechanistic basis for its clinically observed antimigraine properties [3].
  • Sleep Aid: Its sedative properties lead to frequent off-label use for insomnia, particularly in elderly populations, with about 30% of prescriptions in some contexts being for sleep [4].
  • Chronic Pain: As an adjunct in chronic pain management, especially when comorbid with depression or sleep disturbances, this compound may help reduce reliance on opioids [4].

Q2: The patient's pharmacogenomic test suggests they are a CYP2C19 Intermediate Metabolizer. What is the primary clinical concern? The main concern is reduced clearance of drugs that are substrates of CYP2C19. This leads to higher-than-expected drug levels in the bloodstream at standard doses, increasing the risk of dose-related adverse effects and toxicity [1]. For such a patient, a "start low and go slow" dosing strategy is prudent.

Q3: Our LC-MS/MS results for this compound are inconsistent. What are the first things to check? Begin with the fundamentals of your analytical method:

  • Calibration Curve: Ensure your calibration standards are prepared correctly and the curve shows a strong linear fit across the expected concentration range (1-60 ng/mL) [2].
  • Extraction Efficiency: Check the recovery of your liquid-liquid extraction process. Inefficient or variable recovery will directly impact accuracy and precision. Verify the purity and proportions of your extraction solvents (hexane:isoamylalcohol) [2].
  • Mass Spectrometer Tuning: Confirm that the MS/MS is properly tuned and calibrated for the specific mass transitions of this compound and its metabolite.

Key Takeaways

To summarize, enhancing precision in this compound research hinges on two pillars:

  • Personalized Dosing: Integrate pharmacogenomic testing for CYP2C19 and CYP2D6 to move away from one-size-fits-all dosing and towards personalized regimens that improve efficacy and safety [1].
  • Accurate Measurement: Implement a rigorously validated LC-MS/MS method for bioanalysis to ensure the data driving your pharmacokinetic and monitoring decisions is reliable and precise [2].

References

Sample Cleanup Techniques for Mianserin in Plasma

Author: Smolecule Technical Support Team. Date: February 2026

The following table summarizes two specific cleanup methods developed for the analysis of mianserin and its metabolites in human plasma.

Cleanup Technique Analytical Method Sample Matrix Analytes Key Performance Data Source Reference
Solid Phase Extraction (SPE) [1] HPLC with monolithic silica column Human plasma This compound (MIAN), Desmethylthis compound (DMM), 8-Hydroxythis compound (HM), this compound-N-oxide (MNO) Recovery: 88-95%; Sensitivity: ~2 ng/mL [1] [1]
Liquid-Liquid Extraction (LLE) [2] LC-MS Human plasma This compound, N-desmethylthis compound Recovery: 76-80%; Linear Range: 1-60 ng/mL (this compound), 0.5-14 ng/mL (Metabolite); LLQ: 1.0 ng/mL (this compound), 0.5 ng/mL (Metabolite) [2] [2]

Detailed Experimental Protocols

Here are the detailed step-by-step methodologies for the two cleanup techniques.

Protocol 1: Solid Phase Extraction (SPE) for HPLC Analysis [1]

This protocol uses a monolithic silica HPLC column, which allows for high flow rates and significantly reduced analysis time without compromising resolution.

  • Preparation: Condition the SPE cartridge (specific sorbent type not detailed in the abstract) sequentially with methanol and deionized water.
  • Application: Acidify the 1 mL human plasma sample. Load the prepared sample onto the conditioned SPE cartridge.
  • Washing: Wash the cartridge with a 10 mM sodium acetate buffer (pH 5.0) to remove unwanted impurities.
  • Elution: Elute the analytes of interest (MIAN, DMM, HM, MNO) using a mixture of methylene chloride and 2-propanol.
  • Reconstitution: Evaporate the eluent to dryness under a stream of nitrogen. Reconstitute the dry residue with the HPLC mobile phase.
  • Analysis: Inject the reconstituted sample into the HPLC system. The mobile phase consists of a mixture of 25 mM phosphate buffer (pH 7.0), methanol, and acetonitrile (50:35:15, v/v/v), delivered at a high flow rate of 4.0 mL/min on the monolithic column.
Protocol 2: Liquid-Liquid Extraction (LLE) for LC-MS Analysis [2]

This method was developed and validated for the simultaneous determination of this compound and its metabolite, N-desmethylthis compound.

  • Extraction: To 1 mL of human plasma, add an internal standard. Perform liquid-liquid extraction with a mixture of hexane and isoamylalcohol in a 98:2 ratio.
  • Back-Extraction: Perform a back-extraction into 0.005 M formic acid solution.
  • Analysis: Inject the extract into the LC-MS system for analysis. This method is noted for its specificity, precision (<10% C.V.), and accuracy [2].

Decision Workflow for Cleanup Method Selection

To help select the appropriate technique, the following diagram outlines a decision-making workflow based on the objectives of your analysis.

G Start Start: Choose this compound Cleanup Method Q1 Primary Analytical Instrument? Start->Q1 MS LC-MS/MS Analysis Q2 Critical Requirement? MS->Q2 HPLC HPLC Analysis SPE Solid Phase Extraction (SPE) HPLC->SPE High-throughput Multiple Metabolites LLE Liquid-Liquid Extraction (LLE) Metric1 Key Metric: High Sensitivity (LLQ: 0.5-1.0 ng/mL) LLE->Metric1 Metric2 Key Metric: High Recovery (88-95%) for Multiple Metabolites SPE->Metric2 End Proceed to Instrumental Analysis Metric1->End Metric2->End Q1->MS LC-MS/MS Q1->HPLC HPLC Q2->LLE Ultra-high Sensitivity Q2->SPE Consider if also analyzing metabolites

Frequently Asked Questions

Q: What is a key advantage of using a monolithic column for the HPLC analysis of this compound? A: The monolithic silica column possesses a biporous structure that allows for analyses at high linear flow velocities (e.g., 4.0 mL/min) without a significant loss in separation efficiency. This results in a dramatic reduction in analysis time compared to conventional columns packed with particles, making it ideal for high-throughput bioanalysis [1].

Q: I am working with a low sample volume. Is there a modern method that requires less plasma? A: Yes. While the specific methods above use 1 mL of plasma, more recent UPLC-MS/MS methods for multi-analyte antidepressant screening have been successfully developed using sample volumes as low as 250 µL of serum [3]. Transferring your method to a more sensitive UPLC-MS/MS system could allow for significant volume reduction.

Q: Are there any stability concerns I should be aware of during sample preparation? A: The developed LLE LC-MS method includes stability studies, which showed that this compound and its metabolite in human plasma are stable during the short-term period required for sample preparation and analysis [2]. Nevertheless, it is always good practice to establish stability under your specific laboratory conditions.

References

Mianserin selectivity enhancement methods

Author: Smolecule Technical Support Team. Date: February 2026

Structural Modification Strategies

The core strategy for enhancing Mianserin's selectivity is to modify its structure to reduce its affinity for aminergic G-protein coupled receptors (GPCRs), particularly 5-HT receptors, which is hypothesized to separate these actions from other biological activities [1].

The table below summarizes the design hypotheses for different derivatives based on this approach [1].

Compound Structural Modification Design Hypothesis & Outcome
MN-1 Acetylation of the secondary amine. Reduce basicity of the nitrogen, a key pharmacophore for aminergic receptor binding.
MN-2 to MN-6 Removal of the N-methyl group; attachment of a polar group via an alkyl linker. Retain basic nitrogen but add polarity to reduce CNS penetration and GPCR binding.
Lead Compound Combination of the above strategies. Significantly reduced 5-HT receptor binding (confirmed via radioligand binding assay in rat cerebral cortex). Retained anti-inflammatory activity (inhibition of endosomal TLR signaling in human macrophages).

Experimental Protocols for Validation

To assess the success of selectivity enhancement, the following key experiments from the literature can be employed.

In Vitro Binding Affinity Assay

This protocol is used to measure the affinity of this compound derivatives for various receptors, confirming the reduction in 5-HT receptor binding [1].

  • Objective: To determine the binding potency (Ki) of this compound derivatives at 5-HT and other aminergic receptors.
  • Materials:
    • Rat cerebral cortex membranes or transfected cell lines expressing human receptor subtypes.
    • Test compounds (this compound derivatives).
    • Radioligands specific for target receptors (e.g., [³H]-serotonin for non-selective 5-HT receptor binding).
  • Method:
    • Incubate membrane preparations with a fixed concentration of radioligand and varying concentrations of the test compound.
    • Separate bound and free radioligand by rapid filtration.
    • Measure radioactivity to determine the concentration of test compound that inhibits 50% of specific radioligand binding (IC50).
    • Convert IC50 to inhibition constant (Ki) using the Cheng-Prusoff equation.
  • Expected Outcome: A successful derivative will show a significantly higher Ki (lower affinity) for 5-HT receptors compared to parent this compound, while potentially maintaining affinity for the target of interest.
Functional Assay for Anti-inflammatory Activity

This protocol tests whether the derivative retains its intended off-target (anti-inflammatory) efficacy, using primary human cell models [1].

  • Objective: To evaluate the compound's ability to inhibit cytokine production induced by endosomal Toll-like Receptors (TLRs).
  • Materials:
    • Primary human peripheral blood mononuclear cells (PBMCs) or M-CSF derived macrophages.
    • TLR ligands (e.g., Resiquimod (R-848) for TLR7/8).
    • Test compounds.
    • ELISA kits for measuring cytokine (e.g., TNF) production.
  • Method:
    • Pre-treat cells with the test compound for a set time (e.g., 1 hour).
    • Stimulate cells with a specific TLR ligand.
    • Incubate for a defined period (e.g., 18-24 hours).
    • Collect cell culture supernatant and measure cytokine levels via ELISA.
  • Expected Outcome: A successful derivative will inhibit cytokine production to a similar extent as the parent this compound, despite its reduced 5-HT receptor binding.

Troubleshooting Guide & FAQs

  • FAQ 1: The derivative shows reduced 5-HT binding but also loses its desired anti-inflammatory effect. What could be the reason?

    • Potential Cause: The structural modification may have disrupted the molecule's interaction with the true anti-inflammatory target (e.g., a component of the TLR signaling pathway).
    • Solution: Review the structure-activity relationship (SAR). Consider creating a new series of analogs with more conservative modifications to identify the specific moiety critical for the anti-inflammatory action.
  • FAQ 2: How can I confirm that the anti-inflammatory effect is truly independent of 5-HT receptor activity?

    • Solution: Include a positive control of a known selective 5-HT receptor antagonist in your functional assays. If the anti-inflammatory effect of your derivative is not replicated by the pure antagonist, it strengthens the evidence for a 5-HT-independent mechanism. The use of a radioligand binding assay showing negligible affinity for 5-HT receptors is also direct proof [1].
  • FAQ 3: The derivative has poor solubility, affecting in vitro assay performance. How can this be improved?

    • Solution: The strategy of adding polar groups via an alkyl linker (as in MN-2 to MN-6) was designed to increase polarity. If solubility remains an issue, consider other polar functional groups (e.g., hydroxyl, morpholino) or the use of appropriate biocompatible solvents like DMSO, ensuring final concentrations are non-toxic to cells [1].

Experimental Workflow Diagram

The following diagram visualizes the logical workflow for a this compound selectivity enhancement project.

Start Start: Goal to Enhance This compound Selectivity Hypothesis Design Hypothesis: Modify key pharmacophores (e.g., N-methyl group) Start->Hypothesis Synthesize Synthesize Structural Derivatives Hypothesis->Synthesize TestBinding Test 5-HT Receptor Binding Affinity Synthesize->TestBinding BindingReduced Binding Reduced? TestBinding->BindingReduced TestFunctional Test Functional Anti-inflammatory Activity BindingReduced->TestFunctional Yes Iterate Iterate Design BindingReduced->Iterate No ActivityRetained Activity Retained? TestFunctional->ActivityRetained Success Success: Selective Compound Identified ActivityRetained->Success Yes ActivityRetained->Iterate No Iterate->Hypothesis

Key Findings and Research Notes

  • Novel Agonism Discovery: Recent research (2024) has revealed that this compound and similar tetracyclic antidepressants like setiptiline can act as unexpected agonists at the 5-HT1e and 5-HT1F receptors [2]. This newly discovered mechanism is distinct from their classical antagonistic profile and may explain certain clinical effects, such as antimigraine properties. When designing for selectivity, you should now also screen for activity at these receptors to avoid unintended effects.
  • P-glycoprotein (P-gp) Considerations: While not a direct selectivity method, note that this compound is not a substrate for the P-gp efflux pump at the blood-brain barrier [3]. This property differentiates it from many other antidepressants. When modifying its structure, it's advisable to check if new derivatives retain this characteristic, as it significantly influences brain penetration.

References

Mianserin linearity range optimization

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions

What is the validated linearity range for mianserin and its metabolite in human plasma? A validated LC-MS method demonstrates the following linearity ranges for this compound and its primary metabolite [1]:

Analyte Linearity Range Lowest Limit of Quantification (LLQ)
This compound 1.00 - 60.00 ng/mL 1.00 ng/mL
N-desmethylthis compound 0.50 - 14.00 ng/mL 0.50 ng/mL

The method was found to be precise, with intra-day and inter-day precision of <10% for both compounds, and accurate within the specified ranges [1].

What should I do if my method fails the linearity requirement? Linearity failure indicates that the instrument's response is not proportional to the analyte concentration. You should investigate the following areas [2]:

  • Instrument Calibration: Recalibrate your instrument.
  • Sample Preparation: Reevaluate the sample preparation process for inconsistencies or losses.
  • Concentration Range: Adjust the concentration range of your standards; the analyte might be outside the linear dynamic range of the detector.
  • Method Conditions: Optimize analytical conditions such as the HPLC mobile phase or MS detector settings.

Experimental Protocol: LC-MS Method for this compound

Here is the detailed methodology for the simultaneous determination of this compound and N-desmethylthis compound in human plasma, as referenced in the FAQ [1].

Sample Preparation: Liquid-Liquid Extraction

  • Extraction: Extract the analyte from human plasma using a mixture of hexane and isoamyl alcohol in a 98:2 ratio.
  • Back-Extraction: Perform a back-extraction into 0.005 M formic acid solution to isolate the compounds into an aqueous phase suitable for LC-MS analysis.

Instrumental Analysis

  • Technique: Liquid Chromatography-Mass Spectrometry (LC-MS).
  • Column: The method does not specify the column used in the original study.
  • Mobile Phase & Gradient: The specific gradient or isocratic conditions are not detailed in the available abstract.

Validation Parameters

  • Precision: The method demonstrated an intra-day and inter-day precision (expressed as %C.V.) of less than 10% for both this compound and its metabolite.
  • Accuracy: Reported accuracy ranged from 94.44 to 112.33% for this compound and 91.85 to 100.13% for N-desmethylthis compound.
  • Stability: The analytes were found to be stable in human plasma during the short-term period required for sample preparation and analysis.

This workflow can be visualized in the following diagram:

This compound LC-MS Analysis Workflow start Start with Human Plasma Sample prep Sample Preparation Liquid-Liquid Extraction start->prep extraction Extract with Hexane:Isoamyl Alcohol (98:2) prep->extraction back_extract Back-Extract into 0.005 M Formic Acid extraction->back_extract lcms LC-MS Analysis back_extract->lcms data Data Acquisition and Analysis lcms->data

Troubleshooting Linearity Range Optimization

Achieving a good linear range is critical for accurate quantification. The relationship between concentration and response can be affected by several factors.

Key Factors Affecting Linearity The following factors are known to influence linearity and detector response in HPLC-based methods, which should be considered during method development for this compound [3]:

Factor Impact on Linearity & Response
Mobile Phase Composition The organic content can drastically change transport efficiency in a nebulizer, varying the response factor for a constant analyte amount by as much as 10x during a gradient.
Particle Size & Peak Shape Broad or asymmetric peaks can lead to a decreased response factor. Sharp peaks from sub-2-μm columns generally improve sensitivity and linearity.
Detector Flow Rates The response is sensitive to mobile phase and gas flow rates, which influence initial droplet size in detectors like ELSD.

Systematic Optimization Workflow A logical approach to diagnosing and fixing linearity issues is outlined below. You can follow this decision path to identify the root cause.

Troubleshooting Linearity Failure start Linearity Test Failure check_cal Check/Recalibrate Instrument and Standard Solutions start->check_cal check_prep Re-evaluate Sample Preparation Technique check_cal->check_prep No Improvement success Linearity Accepted check_cal->success Improved eval_range Evaluate Concentration Range Are standards too concentrated? check_prep->eval_range No Improvement check_prep->success Improved opt_cond Optimize Analytical Conditions (Mobile Phase, Flow Rate, etc.) eval_range->opt_cond No Improvement eval_range->success Improved opt_cond->success Improved

References

Mianserin recovery variability troubleshooting

Author: Smolecule Technical Support Team. Date: February 2026

Core Mechanisms of Variability

The table below summarizes the primary factors contributing to mianserin recovery variability, which you should investigate in your experiments.

Factor Description & Impact Key Evidence
Saturable Elimination Non-linear kinetics at higher doses/concentrations; leads to disproportionately high plasma levels and prolonged half-life [1]. 50% of patients with high concentrations showed elimination profiles suggesting saturable kinetics; half-lives ranged from 2.5 to 6 days (mean ~6 days) [1].
Metabolic Phenotype Metabolism via CYP2D6; activity varies genetically ("poor" vs. "extensive" metabolizers) [1] [2]. No strong concordance found between slow this compound elimination and sparteine (a CYP2D6 marker) poor oxidizer status [1].
Patient Age Elimination significantly altered in elderly patients [1]. Marked variability in oral clearance of this compound observed at steady-state in elderly patients [1].
Protein Binding Approximately 95% protein bound [2]. High binding can influence free drug concentration and recovery in assays [3]. -

Troubleshooting Guide: FAQs & Protocols

This section provides direct answers to specific experimental challenges.

FAQ: Why are my measured this compound concentrations highly variable between subjects, even at the same dose?

This is likely due to saturable elimination kinetics. At higher doses or concentrations, the metabolic pathways of this compound become saturated. This means a small increase in dose can lead to a large, non-proportional increase in plasma concentration and a significantly prolonged elimination half-life [1].

  • Investigation Protocol:
    • Design a Dose-Ranging Study: Administer at least two different dose levels to a subset of subjects (e.g., a low and a moderate dose).
    • Measure Pharmacokinetic Parameters: Calculate oral clearance and elimination half-life at each dose level.
    • Identify Saturation: Evidence of saturable kinetics is present if oral clearance is significantly reduced and the elimination half-life is prolonged at the higher dose. A shift from first-order to zero-order kinetics may be observed.
FAQ: How can I account for metabolic variability in my in vitro or in vivo models?

While CYP2D6 is a key enzyme, its phenotype may not perfectly predict this compound's elimination profile [1]. Other pathways (N-oxidation, N-demethylation) and active metabolites (desmethylthis compound) also play a role [3] [2].

  • Investigation Protocol:
    • Metabolic Phenotyping: Use a probe drug like sparteine or debrisoquine to determine the CYP2D6 oxidation status of your human subjects [1].
    • Monitor Metabolites: In your assays, quantify not only this compound but also its primary metabolite, desmethylthis compound [3]. This provides a more complete picture of the metabolic profile.
    • Use Characterized Systems: For in vitro work, use human liver microsomes or hepatocytes with known and characterized CYP450 activity.
FAQ: The anti-inflammatory effects I'm observing with this compound seem disconnected from its known receptor binding. Why?

Recent research indicates that this compound's anti-inflammatory effects may be an off-target effect independent of its 5-HT receptor activity [4]. These effects are linked to the inhibition of endosomal Toll-like Receptor (TLR) 7/8/9 signaling in human macrophages [4].

  • Investigation Protocol:
    • Use a Specific Model: Employ a primary human macrophage model stimulated with a specific endosomal TLR ligand (e.g., R-848 for TLR8).
    • Test Structural Derivatives: As a control, use structurally modified this compound compounds designed to have reduced affinity for 5-HT receptors. If anti-inflammatory activity is retained, it confirms a mechanism distinct from monoaminergic signaling [4].
    • Measure Relevant Cytokines: Use ELISA or multiplex assays to measure cytokines like TNF-α downstream of TLR signaling.

Experimental Protocols for Key Assays

Protocol 1: Assessing Saturable Elimination Kinetics

This workflow investigates non-linear pharmacokinetics:

G Start Start: Administer Two Dose Levels PK Measure PK Parameters: - Oral Clearance (CL/F) - Elimination Half-life (t½) Start->PK Analyze Analyze for Saturation: - Decreased CL/F at high dose? - Increased t½ at high dose? PK->Analyze Result Conclusion: Saturable Kinetics Confirmed Analyze->Result

Detailed Methodology [1]:

  • Study Population: Include subjects that complete studies at two different doses.
  • Steady-State Design: Conduct measurements at steady-state for accurate clearance calculation.
  • Sample Collection: Collect serial blood samples over a prolonged period (at least 5-7 days post-dose) to adequately characterize the extended elimination phase.
  • Data Analysis: Use non-compartmental analysis to calculate AUC, CL/F, and t½. Compare parameters between dose levels using a paired t-test.
Protocol 2: Quantifying this compound and Metabolite via HPLC

This method helps account for metabolic variability:

G Sample Sample Preparation: - Plasma/Serum - Protein Precipitation or Liquid-Liquid Extraction HPLC HPLC Analysis: - Reverse-Phase C18 Column - UV/FLD Detection - Internal Standard Sample->HPLC Quant Quantify: - this compound - Desmethylthis compound (primary metabolite) HPLC->Quant Calc Calculate Recovery and Metabolic Ratio Quant->Calc

Detailed Methodology (based on [1] and general principles):

  • Sample Preparation: Use protein precipitation with acetonitrile or methanol. Include a calibration curve and quality controls in the same biological matrix.
  • Chromatography:
    • Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm).
    • Mobile Phase: Acetonitrile/Phosphate Buffer or Methanol/Ammonium Acetate gradient.
    • Detection: Fluorescence detection (FLD) is often used for superior sensitivity and selectivity over UV.
  • Data Interpretation: Calculate the metabolic ratio (desmethylthis compound / this compound) to assess metabolic status.

Key Data for Experimental Design

For your reference, the tables below consolidate critical quantitative data on this compound.

Table 1: Key Pharmacokinetic Parameters of this compound [3] [2]

Parameter Value Note
Bioavailability 20 - 30% Significant first-pass metabolism
Protein Binding ~95% High; can impact free drug concentration
Elimination Half-life 21 - 61 hours Can extend to 6 days (150 hours) with saturable kinetics [1]
Primary Metabolism Liver (CYP2D6) Via aromatic hydroxylation, N-oxidation, N-demethylation
Active Metabolite Desmethylthis compound Should be monitored in assays

Table 2: Documented Ranges of Elimination Half-life in Different Populations [1]

Population Context Observed Half-life Range Key Implication
Standard Range 21 - 61 hours Baseline for most patients [2]
Elderly with High\nPlasma Concentrations 6 ± 2.8 days (Mean ± SD) Clear evidence of prolonged elimination in specific sub-populations; crucial for study design in the elderly.

References

How to Estimate Resolution for Overlapping Peaks

Author: Smolecule Technical Support Team. Date: February 2026

When peaks are not fully separated, you cannot use the standard resolution (Rs) calculation because you cannot accurately measure the individual peak widths at the baseline. In these cases, you can use the valley-to-peak height ratio to estimate the resolution [1].

The method involves comparing the height of the valley between the two peaks ((h_v)) to the height of the smaller peak ((h_2)). The table below shows how this ratio correlates with resolution for different peak size ratios [1].

Resolution (Rs) Valley Height for 1:1 Peak Ratio Valley Height for 2:1 Peak Ratio Valley Height for 4:1 Peak Ratio
1.3 ~10% ~10% -
1.0 ~32% ~22% ~12%
0.9 ~50% ~54% ~42%
0.8 ~66% ~75% ~68%
0.7 ~80% ~96% ~88%
0.6 ~91% - -

How to Apply this Table:

  • Measure the height of the valley between the two peaks ((h_v)) and the height of the smaller peak ((h_2)).
  • Calculate the ratio (h_v / h_2) as a percentage.
  • Estimate the resolution by finding the closest value in the table that corresponds to your calculated valley height and your observed peak-height ratio.

Limitations: This technique is most reliable when the valley height is between about 10% and 90%. It works best for symmetric (Gaussian) peaks and can be less accurate with severely tailing peaks [1].

Troubleshooting Guide to Improve Peak Resolution

If your resolution is insufficient, you can adjust various HPLC parameters to achieve better separation. The following diagram outlines a systematic workflow for troubleshooting.

Start Start: Poor Peak Resolution Check1 Check Mobile Phase - Adjust pH - Change buffer strength - Try different organic modifier  (e.g., MeOH, ACN, THF) Start->Check1 Check2 Check Stationary Phase - Change column chemistry  (e.g., C18, phenyl, HILIC) - Use smaller particle size - Use longer column Check1->Check2 If unresolved Check3 Optimize System Parameters - Adjust flow rate - Change column temperature - Reduce injection volume Check2->Check3 If unresolved Verify Verify Improvement Check3->Verify End Adequate Resolution Achieved Verify->End

Here is a detailed explanation of the steps in the workflow:

  • Adjust the Mobile Phase [2] [3]

    • pH: Changing the pH of the aqueous buffer can significantly alter the ionization state of ionizable compounds, affecting their retention and selectivity. This is one of the most powerful tools.
    • Organic Modifier: Switching the organic solvent (e.g., from acetonitrile to methanol or tetrahydrofuran) can dramatically change peak spacing (selectivity (α)) while maintaining similar overall retention.
    • Buffer Strength: Optimizing the ionic strength of the buffer can help improve peak shape for ionic analytes.
  • Change the Stationary Phase [2] [3]

    • Column Chemistry: If a C18 column does not provide sufficient separation, try columns with different functional groups, such as phenyl, cyano, or polar-embedded groups.
    • Particle Size and Column Length: Columns packed with smaller particles (e.g., sub-2μm) or longer columns provide higher efficiency (plate number N), leading to sharper peaks and better resolution, though at the cost of higher backpressure.
  • Optimize System Parameters [2]

    • Flow Rate: Lowering the flow rate can improve resolution by allowing more time for mass transfer, narrowing the peaks. Increasing it shortens run time but may reduce resolution.
    • Column Temperature: Increasing temperature reduces mobile phase viscosity, often improving efficiency and peak shape. It can also selectively change retention times. A good starting range is 40–60°C for small molecules [3].
    • Injection Volume: Over-injecting can lead to column overload (mass overload), causing peak fronting and loss of resolution. As a rule, inject 1-2% of the total column volume for sample concentrations of 1μg/μl [2].

Validated Method Parameters for Mianserin

The following table summarizes specific conditions from published methods that have successfully resolved this compound from its metabolites and other compounds.

Analysis Target Column Mobile Phase Key Parameters Detection Citation
This compound & N-desmethylthis compound C18 10mM Ammonium Acetate (pH 4.5) / ACN (72:28, v/v) + 0.1% Triethylamine Flow Rate: 1.0 mL/min UV [4]
This compound Enantiomers Astec Cellulose DMP (Chiral) Methanol / 100mM Ammonium Formate (100:0.1, v/v) Flow Rate: 0.5 mL/min, Temp: 25°C UV, 230 nm [5]
24 Antidepressants (incl. This compound) BEH C18 10mM Ammonium Acetate (pH 3.0) / Acetonitrile (Gradient) +ESI MS/MS MS/MS [6]
This compound in Human Plasma C18 Formic Acid / Acetonitrile (Gradient) Liquid-Liquid Extraction MS [7]

Frequently Asked Questions

What should I do if my this compound peak is tailing badly? Peak tailing can be caused by secondary interactions with the stationary phase. Try using a mobile phase with a lower pH, adding a competing base like triethylamine (as shown in one method above) [4], or using a column specifically designed for basic compounds.

My method was working but resolution has degraded over time. What is the cause? This typically indicates column aging or a system issue. Check the column performance with a test mixture. Also, look for system leaks, a clogged frit, or a loss of buffer concentration due to evaporation, all of which can affect retention times and peak shape [2].

References

Mianserin first-pass metabolism avoidance

Author: Smolecule Technical Support Team. Date: February 2026

Mianserin Pharmacokinetics & Metabolism

The table below summarizes the key quantitative data relevant to understanding this compound's first-pass metabolism [1] [2] [3].

Parameter Value Details / Notes
Bioavailability 20-30% [1] Indicates significant first-pass effect.
Protein Binding 90-95% [1] [3] High level of plasma protein binding.
Primary Metabolism Site Liver [1] [3] -
Key Metabolizing Enzymes CYP2D6 (primary) [1] Aromatic hydroxylation, N-oxidation, N-demethylation.
Elimination Half-life 21-61 hours (adults) [1] Significantly prolonged in the elderly (e.g., 27 ± 13.1 h) [2].
Apparent Oral Clearance 87.1 ± 32 L/h (young subjects) [2] Reduced in the elderly (38.1 ± 14.8 L/h) [2].
Excretion Urine: 4-7%; Feces: 14-28% [1] -

Metabolic Pathways & Experimental Evidence

The metabolism of this compound is complex and can lead to the formation of reactive intermediates, which is a critical consideration in drug development.

  • Major Metabolic Pathways: The primary routes of metabolism for this compound are 8-hydroxylation, N-demethylation, and N-oxidation [1] [4]. The enzyme CYP2D6 plays a major role in these transformations [1].
  • Formation of Reactive Metabolites: Studies with human liver microsomes have shown that this compound can be metabolized into one or more chemically reactive species that bind irreversibly to microsomal protein [4]. This irreversible binding is a marker of bioactivation.
    • Proposed Reactive Intermediate: Evidence suggests that metabolic activation by cytochrome P450 can lead to the formation of a reactive iminium ion [5] [4]. This hard electrophile can bind to nucleophilic groups on proteins, potentially leading to toxicity.
    • Trapping Evidence: The formation of these reactive metabolites can be studied using trapping agents. The binding was inhibited by sodium cyanide (a trapping agent for hard electrophiles like iminium ions), but not by trichloropropane oxide (an epoxide hydrolase inhibitor) [4]. Furthermore, the irreversible binding was also inhibited by glutathione and N-acetyl cysteine, which trap soft electrophiles [4].

The following diagram illustrates the metabolic pathways of this compound and the associated bioactivation risk.

G This compound This compound CYP2D6 CYP2D6 This compound->CYP2D6  Metabolism via StableMetabolites Stable Metabolites (8-Hydroxythis compound, etc.) CYP2D6->StableMetabolites  Major Pathway ReactiveIntermediate Reactive Iminium Intermediate CYP2D6->ReactiveIntermediate  Bioactivation ProteinAdducts Protein Adducts (Potential Toxicity) ReactiveIntermediate->ProteinAdducts  Binds to Proteins Trapped Trapped Metabolite (For detection) ReactiveIntermediate->Trapped  Trapped by CN⁻, GSH

Suggested Experimental Protocols

Based on the literature, here are methodologies for investigating this compound's metabolism and bioactivation.

1. In Vitro Metabolic Stability and Metabolite Profiling

  • Objective: To identify stable and reactive metabolites of this compound.
  • Protocol:
    • Incubation: Incubate this compound (e.g., 10-100 µM) with human liver microsomes (HLM) or recombinant CYP enzymes (e.g., CYP2D6) in a suitable buffer (e.g., phosphate buffer, pH 7.4) containing NADPH-generating system.
    • Trapping Assay: Include trapping agents in parallel incubations:
      • Soft Electrophiles: Add Glutathione (GSH) or N-acetylcysteine (NAc).
      • Hard Electrophiles: Add Potassium Cyanide (KCN) or Methoxyamine (MeONH₂) [5] [4].
    • Termination & Analysis: Stop the reaction at timed intervals with an organic solvent (e.g., acetonitrile). Analyze the supernatants using LC-MS/MS to profile stable metabolites and trapped adducts [5] [4].
  • Key Measurements: Metabolic half-life, formation rates of major metabolites (8-hydroxythis compound, desmethylthis compound), and detection of GSH- or CN-adducts.

2. Enzyme Phenotyping and Inhibition Studies

  • Objective: To confirm the specific cytochrome P450 enzymes responsible for this compound's metabolism.
  • Protocol:
    • Recombinant Enzyme Assay: Incubate this compound with a panel of individual recombinant CYP enzymes (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4).
    • Chemical Inhibition in HLM: Pre-incubate HLM with selective chemical inhibitors before adding this compound and NADPH. Key inhibitors include:
      • Quinidine (for CYP2D6) [4]
      • Ketoconazole (for CYP3A4)
      • α-Naphthoflavone (for CYP1A2) [6]
    • Analysis: Measure the decrease in formation of parent this compound and its major metabolites relative to a control incubation without an inhibitor [6] [4].

Key Considerations for Your Research

  • Focus on CYP2D6: Given its primary role, any strategy to modulate first-pass metabolism should heavily focus on CYP2D6 polymorphism and inhibition [1] [7].
  • Bioactivation Risk: The formation of a reactive iminium metabolite presents a potential hepatotoxicity risk [5] [4]. This is a critical factor in candidate drug development. Strategies to block this bioactivation (e.g., subtle structural changes) could be a key research area.
  • Alternative Administration Routes: While not described for this compound in the available literature, investigating non-oral routes of administration (e.g., transdermal) could be a viable approach to bypass first-pass metabolism, similar to the selegiline patch [8].

References

Mianserin Administration Routes: An Overview

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the core characteristics of the primary administration routes for mianserin as found in the literature.

Route Primary Usage Context Key Characteristics & Considerations

| Oral (PO) [1] [2] [3] | First-line route for human therapeutic use (depression). | • Formulations: Tablets (e.g., 10 mg, 30 mg, 60 mg) [1] [2]. • Bioavailability: Reported to be 20-30% [3]. • Protein Binding: High (90-95%) [1] [3]. • Half-life: Differs by population; 9.6±1.9 hours in young volunteers vs. 27±13.1 hours in elderly patients [4]. | | Intraperitoneal (IP) [5] | Preclinical research (rat models). | • Not recommended for studying 5-HT receptor antagonism in rats [5]. • The liver extensively metabolizes IP-administered this compound on its first pass, reducing its efficacy at blocking peripheral 5-HT receptors [5]. • Co-administration with the metabolic inhibitor SKF-525-A can potentiate its effect [5]. | | Intravenous (IV) [4] | Pharmacokinetic research (human volunteers). | • Used in clinical studies to determine fundamental pharmacokinetic parameters without the variable of absorption [4]. | | Intratumoral (IT) [6] | Preclinical cancer research (mouse xenograft models). | • Used in experimental anti-cancer studies to deliver the drug directly into the tumor [6]. • A solution of 0.05 mg/mL in PBS was used in one study [6]. |

Key Experimental Protocols & Methodologies

Here are details of critical experiments investigating this compound administration.

Protocol: Investigating First-Pass Metabolism via Intraperitoneal Route

This protocol is based on a study that demonstrated why the intraperitoneal route is suboptimal for certain research objectives [5].

  • Objective: To assess the impact of first-pass liver metabolism on the efficacy of intraperitoneally administered this compound.
  • Model: Male rats.
  • Interventions:
    • Test Group 1: Administer this compound (0.5 mg/kg) subcutaneously (s.c.).
    • Test Group 2: Administer this compound (0.5 mg/kg) intraperitoneally (i.p.).
    • Test Group 3: Pre-treat with SKF-525-A (a metabolic inhibitor, 40 mg/kg), followed by this compound (0.5 mg/kg) i.p.
  • Challenge: One hour post-treatment, induce paw edema via a subplantar injection of 5-HT (5 µg).
  • Measurement: Measure and compare the degree of paw edema inhibition across the groups. The study found that s.c. administration and the i.p. + SKF-525-A combination were effective, while i.p. administration alone was not [5].
Protocol: Oral Dosing in Human Subjects

This summarizes the established clinical dosing regimen [2].

  • Indication: Treatment of depressive illness.
  • Dosing Schedule:
    • Adults: Treatment usually starts at 30-40 mg per day. The dose can be gradually increased as needed. The effective dose is typically between 30 mg and 90 mg daily. The total daily dose can be taken as a single dose at night (to leverage its sedative effect) or in divided doses [2].
    • Elderly (over 65 years): A lower dose is recommended. Treatment should start with no more than 30 mg per day. A lower maintenance dose may be sufficient due to a prolonged half-life and slower clearance [4] [2].

Troubleshooting & FAQs for Researchers

Q1: Why is my intraperitoneally administered this compound not producing the expected antagonistic effect in my rat model? A: This is a recognized issue. When administered via the intraperitoneal route, this compound undergoes significant first-pass metabolism in the liver before reaching the systemic circulation. This metabolizes it into compounds with reduced potency for blocking peripheral 5-HT receptors. To address this, consider using the subcutaneous route or employing a metabolic inhibitor like SKF-525-A in your experimental design [5].

Q2: What is the recommended posology for oral this compound in elderly patients? A: Pharmacokinetic studies show that the elimination half-life of this compound is significantly prolonged in the elderly (mean of 27 hours) compared to young subjects (mean of 9.6 hours). Therefore, a conservative dosing approach is required [4]. The recommended regimen is to start with no more than 30 mg per day, and a lower maintenance dose may be sufficient for a clinical response. A single nightly dose is preferable to divided doses in this population [2].

Q3: Are there any critical drug interactions to consider in experimental designs? A: Yes. Based on clinical data, several key interactions should be considered when designing studies [2]:

  • Central Nervous System (CNS) Depressants: this compound may potentiate the sedative effects of alcohol, anxiolytics, hypnotics, and antipsychotics.
  • Enzyme Inducers: Co-administration with drugs like carbamazepine or phenobarbital can accelerate the metabolism of this compound, leading to reduced plasma concentrations and potentially diminished effect.
  • Antiepileptics: this compound can lower the seizure threshold and may antagonize the effect of antiepileptic drugs.

This compound's Mechanism of Action and Experimental Signaling Pathway

The following diagram illustrates the key signaling pathway implicated in this compound's recently investigated anti-tumor effects in liver cancer cells, which may be relevant for certain research applications [6].

G This compound This compound HSP60_Transloc HSP60 Translocates to Cell Surface This compound->HSP60_Transloc CCR9_Down Downregulation of CCR9 HSP60_Transloc->CCR9_Down AKT_Inactive Inactivation of AKT Pathway CCR9_Down->AKT_Inactive BetaCatenin_Inactive β-catenin Inactivation AKT_Inactive->BetaCatenin_Inactive NFkB_Inactive NF-κB Inactivation AKT_Inactive->NFkB_Inactive Apoptosis Apoptosis BetaCatenin_Inactive->Apoptosis NFkB_Inactive->Apoptosis Viability_Down Decreased Cell Viability Apoptosis->Viability_Down

References

Mianserin Drug Interactions: Evidence at a Glance

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes key pharmacokinetic and pharmacodynamic interactions of mianserin, crucial for anticipating outcomes in combined therapy experiments.

Interacting Drug/Class Type of Interaction Observed Effect & Proposed Mechanism Clinical/Research Implications

| Centrally-acting Antihypertensives (Clonidine, Methyldopa) [1] [2] | Pharmacodynamic | No significant impairment of antihypertensive effect. • Possible attenuation of clonidine-induced bradycardia. • Mechanism: Potential alpha-2 adrenoceptor activity of this compound. | Blood pressure control is maintained during co-administration. Monitor heart rate as a secondary parameter. | | Enzyme Inducers (Carbamazepine) [2] | Pharmacokinetic | Marked reduction in plasma concentrations of this compound. • Mechanism: CYP450 enzyme induction by carbamazepine, accelerating this compound metabolism. | A higher dosage of this compound may be required to maintain efficacy. Monitor plasma levels if possible. | | Sorafenib (in liver cancer models) [3] | Pharmacodynamic (Synergistic) | Significant synergistic cytotoxicity and apoptosis. • Mechanism: this compound-induced surface HSP60 leads to CCR9 downregulation, inactivating AKT-(β-catenin/NFκB) pathway. | Promising combination for oncological research. Effective against both parental and sorafenib-resistant cells. | | Alcohol & CNS Depressants [4] [5] | Pharmacodynamic (Additive) | Increased sedative effects and cognitive/motor impairment. • Mechanism: Additive sedation. | A strong precaution against concurrent use is warranted in experimental protocols. |

Experimental Protocols for Interaction Studies

Here are detailed methodologies for key experiments, which can be adapted for in vitro and in vivo interaction studies.

Protocol 1: Assessing Synergistic Cytotoxicity (MTT Assay)

This protocol is based on research investigating the combined effect of this compound and sorafenib on liver cancer cell viability [3].

  • 1. Cell Culture: Plate target cells (e.g., HepG2, J7) in 48-well culture plates and incubate overnight in appropriate medium (e.g., DMEM with 10% FBS) at 37°C and 5% CO₂.
  • 2. Drug Treatment:
    • Prepare stock solutions of this compound (e.g., 20 mg/mL) and sorafenib (e.g., 10 mM) in DMSO.
    • Treat cells with various concentrations of this compound and sorafenib, both alone and in combination. Include a DMSO-only group as a vehicle control.
    • A typical concentration range based on the literature is ~10 µg/mL for this compound and ~5-6 µM for sorafenib, but a dose-response curve should be established [3].
  • 3. Viability Measurement: At the desired time-points (e.g., 24-72 hours), add MTT reagent to each well. Incubate for 4 hours to allow formazan crystal formation.
  • 4. Solubilization and Analysis: Add a solubilization solution (e.g., 10% SDS in 0.01 M HCl) and incubate overnight. Measure the optical density at 570 nm with a reference of 650 nm using a microplate reader. Calculate the cell proliferation index relative to the control group.
  • 5. Data Analysis: Use software like CompuSyn to calculate the Combination Index (CI) to determine synergism (CI < 1), additive effect (CI = 1), or antagonism (CI > 1).
Protocol 2: In Vivo Xenograft Model for Combination Therapy

This protocol outlines the evaluation of drug interactions in an animal model of cancer [3].

  • 1. Model Establishment: Inoculate immunocompromised mice (e.g., BALB/c nude mice) subcutaneously with cancer cells (e.g., 1x10⁶ J7 cells in 100 µL PBS) on the flank.
  • 2. Group Randomization: Once tumors reach a palpable size (e.g., ~250 mm³), randomize mice into control and treatment groups:
    • Vehicle control
    • This compound alone
    • Sorafenib alone
    • This compound + Sorafenib combination
  • 3. Dosing Regimen:
    • This compound: Administer via intratumoral injection (e.g., 2-3 mg/60 µL/mouse) five days a week [3].
    • Sorafenib: Administer orally (e.g., 30 mg/kg body weight) three times a week [3].
  • 4. Monitoring and Endpoints:
    • Measure tumor dimensions 2-3 times per week. Calculate volume using the formula: (W × L × T), where W is the smallest diameter, L is the longest diameter, and T is thickness.
    • Monitor animal body weight and general health as indicators of toxicity.
    • Conclude the experiment on a predetermined day (e.g., day 7 or 14) and harvest tumors for further analysis (e.g., immunoblotting).

G Start Start In Vivo Xenograft Study EstablishModel Establish Xenograft Model Start->EstablishModel Randomize Randomize Animals into Groups EstablishModel->Randomize AdministerDrugs Administer Treatment Regimens Randomize->AdministerDrugs Monitor Monitor Tumor Volume & Health AdministerDrugs->Monitor Endpoint Reach Study Endpoint Monitor->Endpoint Analysis Harvest Tumors & Analyze Endpoint->Analysis

In Vivo Xenograft Study Workflow

Critical Safety & Monitoring FAQs

Q: What is the most serious safety concern associated with this compound that should be monitored in preclinical studies? A: The most serious documented adverse effect is agranulocytosis (a severe drop in white blood cell count) [6] [2]. It is recommended to:

  • Obtain a baseline blood count before initiating treatment with this compound in animal studies or clinical trials.
  • Monitor the white cell count periodically, for example, monthly for the first three months of treatment [6].

Q: How does this compound's cardiovascular safety profile compare to classic tricyclic antidepressants (TCAs) in experimental models? A: this compound demonstrates a more favorable cardiovascular profile compared to TCAs. Studies indicate it has minimal anticholinergic effects and lower cardiotoxic potential [7] [2]. Unlike TCAs, it is not associated with significant effects on electrocardiography (ECG parameters like PR interval) or a strong negative inotropic effect, making it a safer candidate for research involving subjects with or modeling cardiac conditions [2].

Q: Are there specific pharmacodynamic interactions that can be leveraged for therapeutic benefit? A: Yes, recent oncology research has revealed a highly synergistic interaction between this compound and the chemotherapeutic agent sorafenib. This combination has shown efficacy in inhibiting tumor growth both in vitro and in vivo, even in sorafenib-resistant cell lines, presenting a promising avenue for drug repurposing and combination therapy development [3].

References

Mianserin Pharmacodynamics & Side Effect Mechanisms

Author: Smolecule Technical Support Team. Date: February 2026

The diagram below illustrates how mianserin's receptor interactions lead to both therapeutic and adverse effects.

G cluster_receptors Primary Receptor Targets cluster_effects Key Downstream Effects This compound This compound H1 Histamine H1 Receptor This compound->H1 Antagonism Alpha2 α2-Adrenergic Receptor This compound->Alpha2 Antagonism 5-HT2A Serotonin 5-HT2A Receptor This compound->5-HT2A Antagonism 5-HT2C Serotonin 5-HT2C Receptor This compound->5-HT2C Antagonism 5-HT3 Serotonin 5-HT3 Receptor This compound->5-HT3 Antagonism NET Norepinephrine Transporter (NET) This compound->NET Weak Inhibition Blood_Disorder_Risk Blood Disorder Risk (Idiosyncratic) This compound->Blood_Disorder_Risk Idiosyncratic Sedation Sedation & Drowsiness H1->Sedation Appetite Increased Appetite & Weight Gain H1->Appetite NE_Release ↑ Norepinephrine Release Alpha2->NE_Release Mood_Improvement Mood Improvement (Therapeutic) 5-HT2A->Mood_Improvement 5-HT2C->Appetite NE_Release->Mood_Improvement Seizure_Risk Lowered Seizure Threshold NE_Release->Seizure_Risk

This compound Side Effect Profile & Management Strategies

The table below summarizes the frequency, manifestations, and mitigation strategies for this compound's side effects, synthesized from current literature [1] [2] [3].

Side Effect Frequency & Onset Clinical Manifestation Proposed Mechanism Monitoring & Mitigation Strategies

| Sedation & Drowsiness | Very Common (>10%), early treatment [2] | Daytime sleepiness, impaired daily functioning [1] | Potent H1 receptor blockade [2] [4] | Dosing: Administer single daily dose at bedtime [5]. Counselling: Warn about driving/operating machinery; avoid CNS depressants (alcohol) [1]. | | Weight Gain & Increased Appetite | Common to Uncommon [2] | Increased appetite leading to weight gain [1] | H1 receptor & 5-HT2C receptor antagonism [2] [6] | Monitoring: Track weight/BMI baseline and periodically. Lifestyle: Recommend dietary counseling & physical activity [1]. | | Blood Dyscrasias | Rare but Serious [1] | Agranulocytosis, neutropenia; signs: fever, sore throat, infection [1] [3] | Idiosyncratic; mechanism not fully defined [3] | Mandatory Monitoring: Baseline blood count; monthly for first 3 months [3]. Action: Discontinue drug immediately if symptoms/signs occur [6]. | | Anticholinergic Effects | Less common than with TCAs [3] [6] | Dry mouth, constipation [1] | Low affinity for muscarinic receptors [2] | Management: Sugar-free gum/lozenges for dry mouth; high-fiber diet/hydration for constipation [1]. | | Dizziness & Orthostatic Effects | Common (1-10%) [2] | Lightheadedness, risk of falls (especially elderly) [1] | α1-adrenergic receptor blockade [2] | Counselling: Advise rising slowly from sitting/lying position. Risk Assessment: Caution in elderly and frail patients [1]. | | Seizure Threshold | Rare [1] | Increased risk of seizures [1] | Noradrenergic activity? [6] | Precautions: Use with caution in patients with personal/family history of epilepsy or predisposing conditions [2]. | | Withdrawal Syndrome | Upon abrupt discontinuation [2] | Insomnia, anxiety, panic attacks, flu-like symptoms [2] | Neuroadaptation | Protocol: Avoid abrupt cessation; gradual tapering recommended [2]. |

Key Experimental Protocols for Safety Assessment

For researchers designing preclinical and clinical studies, here are core methodologies for investigating this compound's adverse effects.

Protocol for Hematological Toxicity Monitoring
  • Objective: To detect and monitor this compound-associated blood dyscrasias like agranulocytosis and neutropenia [3].
  • Methodology:
    • Baseline: Obtain a complete blood count (CBC) with differential before initiating treatment.
    • Follow-up: Repeat CBC with differential monthly for the first 3 months of therapy, as this is the period of highest risk [3].
    • Patient Reporting: Instruct patients to report immediately any signs of infection (e.g., fever, sore throat, stomatitis). If these occur, discontinue this compound and obtain a CBC immediately [1] [6].
Protocol for Assessing Sedative & Cognitive Effects
  • Objective: To quantify the sedative load of this compound and compare it to other agents.
  • Methodology:
    • Design: Randomized, double-blind, placebo- and active-controlled (e.g., with a tricyclic antidepressant) study.
    • Dosing: Administer a single daily dose at bedtime to mirror clinical practice and assess next-day residual effects [5].
    • Assessment Tools:
      • Psychomotor Tests: Digit Symbol Substitution Test (DSST), critical flicker fusion threshold (CFF).
      • Subjective Scales: Visual Analog Scales (VAS) for alertness/drowsiness.
      • EEG: Quantitative EEG can be used to objectively measure sedative effects [7].
Protocol for Investigating Metabolic Side Effects
  • Objective: To characterize the profile and trajectory of this compound-induced weight gain.
  • Methodology:
    • Design: Prospective, longitudinal study over several months.
    • Measures:
      • Anthropometrics: Body weight, BMI, waist circumference measured at baseline and regular intervals.
      • Appetite Assessment: Use validated appetite/feeding diaries or visual analog scales (VAS).
      • Biomarkers: Fasting glucose, lipid profile, leptin, and ghrelin levels.
    • Analysis: Correlate metabolic changes with dose and plasma drug levels.

Professional Summary

This compound presents a distinct side effect profile characterized by significant sedation and a risk of weight gain, linked to its potent H1 receptor antagonism, but with a favorable cardiac and anticholinergic side effect profile compared to older antidepressants [3] [6]. The most critical risk requiring a structured monitoring protocol is hematological toxicity [1] [3].

References

Chemical Structure and Physicochemical Properties

Author: Smolecule Technical Support Team. Date: February 2026

Although mirtazapine and mianserin are structurally related tetracyclic antidepressants, a single atomic substitution leads to significant differences in their physical and chemical behaviors, which in turn influence their biological interactions.

The table below summarizes the key physicochemical differences:

Property Mirtazapine This compound Experimental Method/Evidence
Core Structural Difference Nitrogen (N) atom in aromatic A-ring Carbon (CH) group in aromatic A-ring Synthetic chemistry analysis [1]
Dipole Moment Approximately 3x larger [1] Smaller Calculated by semi-empirical quantum mechanics [1]
Molecular Polarity More polar [1] Less polar evidenced by a lower retention index in chromatographic analysis [1]
Basicity (pKa) Lower [1] Higher Measured pKa values [1]
Charge Distribution Less negative charge on the N5 atom [1] More negative charge on the N5 atom Indicated by NMR and quantum mechanics calculations [1]
Oxidation Potential Significantly higher [1] Lower Electrochemical measurement [1]

Mechanism of Action and Pharmacological Profile

Both drugs are classified as Noradrenergic and Specific Serotonergic Antidepressants (NaSSAs). They share a core mechanism of action but differ critically in their affinity for various receptors, leading to distinct clinical effects.

The diagram below illustrates the shared and differing pathways of their action.

G cluster_shared_mechanism Shared NaSSA Mechanism cluster_receptor_affinities Receptor Affinity & Action This compound This compound Alpha2 α₂-adrenergic receptor This compound->Alpha2 H1 Histamine H1 receptor This compound->H1 Antihistaminic effect causes sedation Mians_5HT Serotonin receptor antagonism This compound->Mians_5HT Mians_NET Weak NET inhibition This compound->Mians_NET Mirtazapine Mirtazapine Mirtazapine->Alpha2 Mirtazapine->H1 Potent antagonism causes sedation & weight gain Mirt_5HT2 Potent 5-HT₂ & 5-HT₃ antagonism Mirtazapine->Mirt_5HT2 NET Norepinephrine Transporter Alpha2->NET Antagonism enhances NE & 5-HT release Mirt_5HT1 Enhanced 5-HT₁A neurotransmission Mirt_5HT2->Mirt_5HT1 Specific blockade leaves 5-HT₁A active

The table below provides a comparative summary of their receptor interactions and resulting clinical effects:

Pharmacological Aspect Mirtazapine This compound Clinical Correlation
Noradrenergic Effect Potent α₂-antagonism enhances NE release [2] [3] Potent α₂-antagonism enhances NE release; weak NET inhibition [4] Increased noradrenergic activity contributes to antidepressant effect.
Serotonergic Effect Enhanced 5-HT1A transmission via specific 5-HT2/5-HT3 blockade [2] [3] General serotonin receptor antagonism (5-HT2A, 5-HT2C) [4] Mirtazapine's specific action may reduce serotonergic side effects like nausea and anxiety [3].
Histaminergic Effect Potent H1 receptor antagonism [2] H1 receptor antagonism [4] Both cause sedation. Mirtazapine's strong affinity is linked to significant sedation and weight gain, especially at lower doses [2] [3].
Adrenergic & Muscarinic Moderate α1-adrenergic antagonism; very weak muscarinic effect [2] [3] α1-adrenergic and muscarinic antagonism [4] Mirtazapine has a lower risk of anticholinergic side effects (e.g., dry mouth, constipation) and cardiovascular issues compared to older TCAs and this compound [2] [3].

Clinical Efficacy and Safety Profile

Clinical studies and meta-analyses have established the efficacy of both drugs for major depression, but direct head-to-head comparisons of their modern clinical use are limited, as this compound has been largely phased out in favor of mirtazapine in many markets [4].

Clinical Efficacy Overview
Aspect Mirtazapine This compound
Overall Efficacy in MDD Equivalent to TCAs (amitriptyline, clomipramine) and SSRIs (fluoxetine, paroxetine) [3] [5] [6]. Established efficacy for depression, similar to amitriptyline and other TCAs [4].
Onset of Action Some evidence of faster onset vs. SSRIs, with significant benefits as early as 1-2 weeks [3] [6]. Not well-documented in the available literature.
Anxiolytic & Sleep Effects Demonstrated significant anxiolytic and sleep-improving effects from the start of therapy [3]. Sedative effect due to antihistaminic activity [4].
Use after SSRI Failure Effective and safe alternative for patients who fail to respond to or tolerate SSRIs [7]. Information not available in the provided search results.
Augmentation Therapy Effective and safe for short-term augmentation of other antidepressants [8]. Information not available in the provided search results.
Tolerability and Adverse Events

This is a key area of differentiation, influencing their clinical utility and safety monitoring requirements.

Adverse Event Mirtazapine This compound Comparative Risk & Notes
Sedation/Somnolence Very Common (Transient, often dose-related) [7] [2] [3] Common (Hypnosedative effect) [4] Both common, linked to H1 blockade.
Weight Gain/Appetite Very Common [7] [9] [2] Not specifically highlighted Mirtazapine carries a significantly higher risk than SSRIs [9].
Sexual Dysfunction Uncommon [9] [10] [3] Not specifically highlighted Mirtazapine is associated with significantly less risk than SSRIs and is often a preferred option for patients concerned about this side effect [9].
Nausea/Vomiting Less Common [9] Not specifically highlighted Mirtazapine is significantly less likely to cause nausea than SSRIs [9].
Anticholinergic Effects Low incidence [2] [3] Information not available Mirtazapine's weak muscarinic affinity results in a favorable profile.
Cardiovascular Effects No significant issues at therapeutic doses [3] Information not available Mirtazapine is considered to have a good cardiovascular safety profile.
Hematological Effects Not a prominent concern in clinical trials Risk of blood disorders [4] This is a critical differentiator. This compound's risk of agranulocytosis and other blood dyscrasias is a primary reason for its market withdrawal in favor of mirtazapine [4].

Key Clinical and Regulatory Considerations

  • Market Status: Mirtazapine is widely approved and used for Major Depressive Disorder (MDD) and has numerous off-label uses [2]. This compound has been largely phased out in most markets in favor of mirtazapine [4].
  • Safety-Driven Transition: The withdrawal of this compound is primarily attributed to its risk of hematological problems, including agranulocytosis, a serious side effect not associated with mirtazapine to the same extent [4].
  • Clinical Utility: Mirtazapine is often chosen for patients with comorbid insomnia or significant anxiety due to its sedative and anxiolytic properties, and for those experiencing SSRI-induced nausea or sexual dysfunction [9] [2].

References

Pharmacological Profile & Side Effect Comparison

Author: Smolecule Technical Support Team. Date: February 2026

The fundamental difference in how Mianserin and SSRIs work leads to their distinct side effect profiles.

Feature This compound (Tetracyclic Antidepressant) SSRIs (Selective Serotonin Reuptake Inhibitors)
Primary Mechanism of Action Alpha-2 adrenergic receptor antagonist; histamine H1 and several serotonin receptor antagonist [1] [2]. Inhibits presynaptic serotonin reuptake transporter (SERT), increasing serotonin in synaptic cleft [3] [4].
Key Pharmacological Targets Strong antagonist/inverse agonist at H1 and α2-adrenergic receptors; moderate antagonist at 5-HT2A, 5-HT2C, and α1-adrenergic receptors [1]. High affinity for SERT; low affinity for noradrenaline transporter and neurotransmitter receptors [3].

| Common Side Effects | >10%: Drowsiness/sedation, dry mouth, constipation [1]. 1-10%: Drowsiness (maintenance), dizziness, tremor, headache [1]. | Nausea, vomiting, dizziness, drowsiness, sexual dysfunction, "emotional blunting" (not quantified in large 2025 analysis) [5]. | | Weight Change Profile | Uncommon (0.1-1% incidence); can cause weight gain. Appetite-stimulating effects can be used beneficially in certain patients [6] [1]. | Varies by specific drug. A 2025 large-scale analysis found expected weight changes can range from 4 lbs gained to 4 lbs lost depending on the SSRI [5]. | | Cardiovascular Effects | Generally considered cardiac-safe; less cardiotoxic than tricyclic antidepressants. Overdose can cause bradycardia and hypotension [2] [1]. | Generally quite safe on cardiovascular parameters. Some SSRIs (e.g., paroxetine) are associated with a lower risk of myocardial infarction in patients with depression [4]. | | Anticholinergic Effects | Low affinity for muscarinic receptors, thus minimal anticholinergic effects [1] [2]. | Typically have minimal to no significant anticholinergic effects. |

The diagram below illustrates the core signaling pathways through which this compound and SSRIs exert their effects, highlighting the origins of their different side effect profiles.

pharmacology cluster_SSRI SSRI Primary Action cluster_this compound This compound Key Antagonisms cluster_Mian_Histamine Histamine H1 Receptor cluster_Mian_Adrenergic Alpha-2 Adrenergic Receptor cluster_Mian_Serotonin Serotonin Receptors (e.g., 5-HT2A/2C) Presynaptic_SSRI Presynaptic Neuron SERT Serotonin Transporter (SERT) Presynaptic_SSRI->SERT 5 5 SERT->5 HT_Cleft_SSRI Increased Serotonin in Synaptic Cleft Postsynaptic_SSRI Postsynaptic Neuron HT_Cleft_SSRI->Postsynaptic_SSRI H1_Block Antagonism H1_Effect Sedation / Drowsiness H1_Block->H1_Effect A2_Block Antagonism A2_Effect Disinhibition of Neurotransmitter Release A2_Block->A2_Effect S_Block Antagonism S_Effect Contribution to Sleep, Appetite, Anxiety Effects S_Block->S_Effect

Supporting Clinical and Research Data

The pharmacological differences are reflected in clinical study outcomes and inform potential research applications.

  • Comparative Tolerability: A meta-analysis focusing on older depressed patients found that classical tricyclic antidepressants (TCAs) had higher withdrawal rates and more side effects like dry mouth and dizziness than SSRIs. However, This compound (classified as a "TCA-related drug") was comparable to SSRIs in tolerability, suggesting it is a viable alternative when SSRIs are not suitable [7].
  • Novel Research Applications: Emerging research indicates that this compound has anti-inflammatory properties independent of its monoaminergic activity. It can inhibit endosomal Toll-like receptor (TLR) signaling and spontaneous cytokine production, suggesting potential for drug repurposing in inflammatory conditions [8].

Representative Experimental Protocols

For researchers aiming to validate or explore these profiles, here are outlines of key methodologies from the cited literature.

  • Protocol 1: Clinical Trial for Insomnia (Mirtazapine Analog)

    • Objective: To determine the efficacy and safety of a low-dose tetracyclic antidepressant (structurally similar to this compound) for chronic insomnia in older adults [9].
    • Design: Randomized, double-blind, placebo-controlled trial.
    • Participants: 60 adults aged 65+ with chronic insomnia.
    • Intervention: 1:1 randomization to receive either 7.5 mg of the drug or a matching placebo for 28 days.
    • Primary Endpoint: Mean change in the Insomnia Severity Index (ISI) score from baseline to day 28.
    • Safety Endpoints: All adverse events and those leading to discontinuation.
    • Key Finding: The drug group showed a significantly greater reduction in ISI score compared to placebo, though a higher number of participants in the drug group discontinued due to adverse events [9].
  • Protocol 2: In Vitro Anti-inflammatory Screening

    • Objective: To screen structural derivatives of this compound for anti-inflammatory activity while reducing 5-HT receptor binding [8].
    • Cell Culture: Primary human peripheral blood mononuclear cells (PBMCs) and macrophages derived from them.
    • Treatment: Cells are pretreated with this compound or its derivatives.
    • Stimulation: Cells are stimulated with specific Toll-like receptor (TLR) ligands (e.g., R-848 for TLR8).
    • Outcome Measures:
      • Cytokine Production: Quantification of pro-inflammatory cytokines (e.g., TNF) in the supernatant via ELISA.
      • Receptor Binding Affinity: Assessment of 5-HT receptor binding capability using radioligand binding assays in rat cerebral cortex tissue.
    • Application: This protocol allows for the dissociation of a drug's anti-inflammatory effects from its primary neurological activity [8].

Key Takeaways for Research and Development

  • Side Effect Driven Selection: The choice between these agents in a clinical or research context can be guided by their side effect profiles. This compound's sedative and potential appetite-stimulating effects might be beneficial in specific populations (e.g., depressed patients with insomnia or malnutrition), whereas its minimal anticholinergic properties make it suitable for patients who cannot tolerate such effects [6] [1] [2].
  • Beyond Depression: The anti-inflammatory properties of this compound, which appear dissociable from its 5-HT activity, open promising avenues for drug repurposing in chronic inflammatory diseases like rheumatoid arthritis [8].

References

Mianserin Receptor Affinity & Functional Profile

Author: Smolecule Technical Support Team. Date: February 2026

Receptor / Target Affinity (Ki, nM) Functional Activity & Notes
5-HT2A 1.6 - 55 [1] Antagonist [1]
5-HT2C 0.63 - 6.5 [1] Inverse Agonist [1]
5-HT1F 13 [1] Agonist (EC₅₀ = 47.5 nM in G protein assay) [2]
5-HT1E Not Determined (ND) [1] Agonist (EC₅₀ = 123.3 nM in G protein assay) [2]
5-HT3 5.8 - 300 [1] Antagonist [1]
5-HT7 48 - 56 [1] Antagonist [1]
Histamine H₁ 0.30 - 1.7 [1] Antagonist / Inverse Agonist [1]
α2A-Adrenergic 4.8 [1] Antagonist [1]
α2C-Adrenergic 3.8 [1] Antagonist [1]
Norepinephrine Transporter (NET) 71 [1] Uptake Inhibitor [1]
κ-Opioid (KOP) 530 (EC₅₀) [1] Partial Agonist [3]

Key Experimental Methodologies

The data in the table above is derived from several key experimental techniques that are standard in receptor pharmacology.

  • Radioligand Binding Assays: This is the primary method for determining receptor affinity (Ki values). It involves measuring the ability of Mianserin to displace a radioactively labeled ligand known to bind to a specific receptor. This technique was used to establish its high affinity for H₁, 5-HT₂, and α₂-adrenergic receptors [1] [3].
  • Functional G Protein Activity Assays: To determine if a drug is an agonist or antagonist, functional assays are used. The GloSensor cAMP assay measures a receptor's ability to inhibit the production of cAMP, a classic signaling pathway for Gi-coupled receptors like 5-HT1 receptors. The Bioluminescence Resonance Energy Transfer (BRET) G protein activation assay more directly measures the dissociation of the G protein heterotrimer, a key step in signaling. These methods confirmed this compound's agonist activity at 5-HT1E and 5-HT1F receptors [2].
  • [³⁵S]GTPγS Binding Assay: This assay measures the direct activation of G proteins by a receptor. An increase in [³⁵S]GTPγS binding indicates agonist activity. This method was crucial in identifying this compound as a partial agonist at the κ-opioid receptor [3].
  • Cryo-Electron Microscopy (Cryo-EM): This advanced structural biology technique was used to visualize the binding pose of this compound within the 5-HT1E receptor, providing a physical basis for its unexpected agonist activity [2].

Visualizing Key Signaling Pathways

This compound's complex pharmacology can be better understood by visualizing its impact on two key signaling pathways.

Diagram 1: Traditional Antagonist & Uptake Inhibition Profile

This diagram illustrates this compound's long-established mechanisms, which primarily involve blocking receptors and the norepinephrine transporter.

Mianserin_Antagonist_Profile This compound Primary Antagonist & Inhibitor Actions cluster_block Blockade / Antagonism M This compound H1 Histamine H₁ Receptor M->H1 High Affinity Antagonism S2A 5-HT₂A Serotonin Receptor M->S2A High Affinity Antagonism S2C 5-HT₂C Serotonin Receptor M->S2C High Affinity Inverse Agonism A2 α₂-Adrenergic Receptor M->A2 High Affinity Antagonism NET Norepinephrine Transporter (NET) M->NET Uptake Inhibition Effects Downstream Effects: • Sedation (H₁) • Sleep Improvement • Antidepressant effect • Increased synaptic NE H1->Effects S2A->Effects S2C->Effects A2->Effects NET->Effects

Diagram 2: Newly Discovered Agonist Activities

Recent research has revealed this compound's unexpected role as an agonist at certain receptors, which may explain some of its clinical effects.

Mianserin_Agonist_Profile This compound Newly Discovered Agonist Actions cluster_agonism Agonism / Activation cluster_signaling Signaling Pathways M This compound S1E 5-HT₁E Serotonin Receptor M->S1E Agonist S1F 5-HT₁F Serotonin Receptor M->S1F Agonist KOP κ-Opioid Receptor (Partial Agonist) M->KOP Partial Agonist Gi Gi Protein S1E->Gi S1F->Gi MAPK MAPK Phosphorylation (ERK1/2) KOP->MAPK cAMP ↓ cAMP Production Gi->cAMP Gi->MAPK Effects Potential Clinical Correlates: • Antimigraine effect (5-HT1E/1F) • Analgesia / Antidepressant (KOP partial agonism) cAMP->Effects MAPK->Effects

Key Comparative Insights for Research

  • Unexpected Agonism: this compound and related tetracyclic compounds like setiptiline were historically classified as pan-antagonists. The discovery of their potent agonist activity at 5-HT1E/1F receptors represents a significant paradigm shift in their pharmacological understanding [2].
  • Structural Insights: Cryo-EM structures reveal that this compound adopts a unique, agonist-like binding pose within the 5-HT1E receptor, distinct from how similar drug scaffolds bind to inactive-state receptors [2].
  • Mechanism vs. Effect: While this compound has high affinity for many 5-HT receptors, its potent anti-inflammatory activity appears to be independent of 5-HT receptor binding, potentially acting through inhibition of endosomal Toll-like receptor (TLR) signaling [4] [5].

References

Pharmacological Activity of Mianserin and Metabolites

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key pharmacological activities of mianserin, its enantiomers, and its primary metabolites based on experimental data.

Compound Antidepressant-like Effect (Behavioral Model) Noradrenaline Uptake Inhibition (IC₅₀) Serotonin Uptake Inhibition (IC₅₀) Presynaptic α-Receptor Blockade Antihistamine (H₁) Properties Key Findings and Notes
This compound (Racemate) Effective (5-10 mg/kg) [1] [2] 30 nM [3] Weak/None [3] Potent [3] Potent [3] -
(+)-Mianserin (Enantiomer) More potent (beginning at 0.6 mg/kg) [1] [2] Information Missing Information Missing Stereoselective blockade [3] Information Missing Higher affinity for 5-HT₂ receptor; primary contributor to parent drug's effect [1] [2]
(-)-Mianserin (Enantiomer) Less potent (beginning at 2.5 mg/kg) [1] [2] Information Missing Information Missing Stereoselective blockade [3] Information Missing -
Desmethylthis compound (Metabolite) No clear dose-related effect (up to 10 mg/kg) [1] [2] 60 nM [3] 6 μM [3] Active, but less potent than parent [3] 10x less potent than this compound [3] "Primary active metabolite" [4]; may contribute to overall therapeutic effects [5]
8-Hydroxythis compound (Metabolite) No clear dose-related effect (up to 10 mg/kg) [1] [2] Much less active [3] 9 μM [3] Active [3] 30x less potent than this compound [3] Retains some pharmacological properties but is less active [5]
This compound-N-oxide (Metabolite) Information Missing Inactive/Weak [3] Inactive/Weak [3] Inactive [3] Inactive [3] Lacks significant pharmacological activity in most tests [5] [3]

Key Experimental Data and Protocols

The comparative data primarily comes from two types of studies: behavioral tests for antidepressant activity and in vitro assays for receptor and uptake activity.

Behavioral Screen: DRL 72-s Schedule
  • Objective: To evaluate antidepressant-like effects in a screen known to be sensitive and specific for antidepressant drugs [1] [2].
  • Protocol:
    • Subjects: Typically, laboratory rats are used and trained to press a lever for food reward under a Differential-Reinforcement-of-Low-rate 72-second (DRL 72-s) schedule.
    • DRL Schedule: The subject is only reinforced if it waits at least 72 seconds between lever presses. This measures impulsivity and timing ability.
    • Drug Administration: The racemic this compound, its individual enantiomers, or metabolites are administered at various doses.
    • Primary Measurements:
      • Increased Reinforcement Rate: A higher number of earned rewards indicates improved efficiency, which is a positive, antidepressant-like effect.
      • Decreased Response Rate: A lower total number of lever presses indicates reduced impulsivity.
  • Key Findings:
    • Racemic this compound produced a significant antidepressant-like effect at 5 and 10 mg/kg [1] [2].
    • The (+)-enantiomer was the most potent, showing effects beginning at 0.6 mg/kg, while the (-)-enantiomer began at 2.5 mg/kg [1] [2].
    • The metabolites desmethylthis compound and 8-hydroxythis compound showed no clear, dose-related antidepressant-like effect in this model at doses up to 10 mg/kg [1] [2].
In Vitro Pharmacological Assays
  • Objective: To compare the affinity and functional activity of the compounds at various neuroreceptors and uptake systems [3].
  • Protocols:
    • Monoamine Uptake Inhibition:
      • Synaptosome Preparation: Nerve endings (synaptosomes) are isolated from rat brain tissue.
      • Uptake Measurement: Radiolabeled neurotransmitters (noradrenaline, serotonin, dopamine) are introduced. The test compound's ability to inhibit their re-uptake into synaptosomes is measured, often reported as an IC₅₀ value (concentration for 50% inhibition).
    • Receptor Binding and Blockade:
      • Radioligand Binding Assays: Membranes from rat brain tissue are incubated with a radiolabeled ligand specific to a receptor (e.g., [3H]dihydroergocryptine for α-adrenoceptors, [3H]mepyramine for H₁ histamine receptors). The test compound's ability to displace the bound radioligand indicates its affinity for that receptor.
      • Functional Assays: For presynaptic α-receptor blockade, a method like measuring the compound's potentiation of high-potassium-induced noradrenaline release from rat brain cortex slices is used.
  • Key Findings [3]:
    • Noradrenaline Uptake: this compound and desmethylthis compound were potent inhibitors, while 8-hydroxythis compound and the N-oxide were much weaker.
    • Receptor Blockade: this compound, its enantiomers, desmethylthis compound, and 8-hydroxythis compound showed presynaptic α-receptor blockade and antihistaminic activity, with the metabolites being less potent than the parent compound. This compound-N-oxide was largely inactive.

Metabolic Pathway and Clinical Relevance

The following diagram illustrates the metabolic fate of this compound and the primary activity of its derivatives, integrating the data from the tables above.

G This compound This compound Plus (+)-Enantiomer This compound->Plus  Separation Minus (-)-Enantiomer This compound->Minus  Separation Desmethyl Desmethylthis compound This compound->Desmethyl  Metabolism Hydroxy 8-Hydroxythis compound This compound->Hydroxy  Metabolism Noxide This compound-N-oxide This compound->Noxide  Metabolism Note1 Most potent form Antidepressant effect: from 0.6 mg/kg Plus->Note1 Note2 Active metabolite Weak antidepressant effect Inhibits NA uptake (IC₅₀: 60 nM) Desmethyl->Note2 Note3 Inactive metabolite Noxide->Note3

  • Parent Compound is Primary Actor: The potent antidepressant activity observed in the DRL 72-s model is attributed to the parent this compound, particularly the (+)-enantiomer, rather than its stable metabolites [1] [2].
  • Potential Contribution of Metabolites: Despite their weak performance in the acute behavioral screen, the metabolites desmethylthis compound and 8-hydroxythis compound retain significant noradrenaline uptake inhibition and receptor blockade in vitro [3]. They are present in human plasma and may therefore contribute to the overall therapeutic profile after chronic dosing [5].

Research Gaps and Considerations

Please note that the core comparative pharmacological data is derived from animal and in vitro studies published in the 1980s and 1990s [1] [3]. While this forms the foundational understanding, modern pharmacokinetic and pharmacodynamic studies in humans could provide a more updated and clinically relevant comparison.

References

Method Validation: LC-MS Analysis of Mianserin

Author: Smolecule Technical Support Team. Date: February 2026

The core study describes the development and validation of a Liquid Chromatography-Mass Spectrometry (LC-MS) method for the simultaneous determination of Mianserin and its major metabolite, N-desmethylthis compound, in human plasma [1] [2].

The methodology and key experimental protocols are summarized below:

  • Sample Preparation: The method used a liquid-liquid extraction process. Plasma samples were extracted with a mixture of hexane and isoamylalcohol (98:2), followed by a back-extraction step using 0.005 M formic acid solution [1] [2].
  • Internal Standard: Imipramine hydrochloride was used as the internal standard to improve the accuracy and precision of the measurements [1].
  • Chromatography: Separation was achieved using a mobile phase consisting of 10 mM ammonium acetate buffer (pH 4.5) and acetonitrile (72:28 v/v), with 0.1% triethylamine added. The flow rate was set at 1.0 ml/min [1].
  • Mass Spectrometry: Detection and quantification were performed using mass spectrometry, which provides high specificity and sensitivity [1] [2].

The quantitative performance data from the validation study is summarized in the table below.

Validation Parameter This compound N-desmethylthis compound
Linear Range 1.00 - 60.00 ng/mL 0.50 - 14.00 ng/mL [1] [2]
Lowest Limit of Quantification (LLOQ) 1.00 ng/mL 0.50 ng/mL [1] [2]
Intra-day Precision (% C.V.) < 10% < 10% [2]
Inter-day Precision (% C.V.) < 10% < 10% [2]
Accuracy 94.44 - 112.33% 91.85 - 100.13% [2]

Performance Comparison with a Reference Method

The developed LC-MS method was directly compared to an HPLC method with a UV-visible detector [1].

  • Superior Sensitivity: The primary advantage of the LC-MS method was its significantly higher sensitivity. While the HPLC-UV method had a limit of quantification (LOQ) of 10.00 ng/mL, the LC-MS method achieved an LLOQ of 1.00 ng/mL for this compound and 0.50 ng/mL for its metabolite [1]. This makes the LC-MS method more suitable for pharmacokinetic studies requiring measurement of low drug concentrations.
  • Application: The validated LC-MS method was successfully applied to assay plasma samples from healthy volunteers who had received a single 30 mg oral dose of this compound, demonstrating its practical utility [1] [2].

The following diagram illustrates the experimental workflow and the key advantage of the LC-MS method over the HPLC-UV method.

Start Start: Method Development SamplePrep Sample Preparation: Liquid-Liquid Extraction (Hexane:Isoamylalcohol) Back-Extraction (Formic Acid) Internal Standard (Imipramine) Start->SamplePrep Analysis Chromatographic Analysis SamplePrep->Analysis LCMS LC-MS Method Analysis->LCMS HPLC HPLC-UV Method Analysis->HPLC ResultLCMS LLOQ: 1.00 ng/mL LCMS->ResultLCMS ResultHPLC LOQ: 10.00 ng/mL HPLC->ResultHPLC Application Method Application: Analysis of human plasma samples from volunteers ResultLCMS->Application

Context for Researchers

  • This compound's Profile: this compound is a tetracyclic antidepressant with a known mechanism of action that involves blocking alpha-adrenergic, histamine H1, and several serotonin receptors [3]. Its major metabolite, N-desmethylthis compound, contributes to its overall therapeutic effects [1].
  • Status Note: While this compound has been an important tool in psychopharmacology, please be aware that it has been phased out in many markets in favor of its analogue, Mirtazapine [3].

References

Mianserin Analytical Methods at a Glance

Author: Smolecule Technical Support Team. Date: February 2026

Method Key Objective / Application Sample Matrix Linear Range Key Performance Highlights Reference
HPLC-ESI/MS Bioequivalence study Human Plasma 1.0-200.0 ng/mL LLOQ: 1.0 ng/mL; Recovery: 81.3-84.1% [1]
LC-MS Simultaneous determination of drug & metabolite Human Plasma Mianserin: 1.00-60.00 ng/mL; Metabolite: 0.50-14.00 ng/mL LLOQ: 1.00 ng/mL (this compound), 0.50 ng/mL (Metabolite) [2]
MEKC Stability-indicating analysis of tablets Coated Tablets 50-130 µg/mL Accurate (98.16-102.80% recovery); Robust [3]
UPLC-MS/MS (Multi-drug panel) Therapeutic Drug Monitoring (TDM) Human Serum Not specified for this compound Fast (8 min); Simultaneous detection of 20 antidepressants [4]

Detailed Experimental Protocols

Here is a closer look at the methodologies for the key techniques:

High-Performance Liquid Chromatography-Electrospray Ionization Mass Spectrometry (HPLC-ESI/MS)
  • Objective: To determine this compound concentration in human plasma for a bioequivalence study [1].
  • Sample Preparation: Plasma samples were alkalinized with sodium hydroxide. The drug and internal standard (cinnarizine) were extracted using a mixture of N-hexane and dimethylcarbinol [1].
  • Chromatography: A Thermo Hypersil-Hypurity C18 column (150 mm × 2.1 mm, 5 µm) was used. The mobile phase consisted of 10mM ammonium acetate (pH 3.4), methanol, and acetonitrile (35:50:15, v/v/v) at a flow rate of 0.22 mL/min [1].
  • Detection: Electrospray ionization mass spectrometry in positive ion mode. Quantitation was performed by monitoring the mass-to-charge ratio (m/z) transitions of 265 [M+H]+ for this compound and 369 [M+H]+ for the internal standard [1].
Liquid Chromatography-Mass Spectrometry (LC-MS) for Drug and Metabolite
  • Objective: To simultaneously determine this compound and its metabolite, N-desmethylthis compound, in human plasma [2].
  • Sample Preparation: Involved a liquid-liquid extraction with hexane:isoamylalcohol (98:2, v/v), followed by a back extraction with 0.005 M formic acid solution [2].
  • Chromatography and Detection: The specific column was not named in the abstract. The method was validated for simultaneous quantification of both the parent drug and its major metabolite [2].
Micellar Electrokinetic Chromatographic (MEKC) Method
  • Objective: To develop a stability-indicating method for the analysis of this compound hydrochloride in coated tablets, including the study of degradation products [3].
  • Electrophoresis: The separation used an electrolyte containing 50 mM (hydroxymethyl)aminomethane (TRIS) and 50 mM sodium dodecyl sulfate (SDS) at pH 10.6. The applied voltage was 25 kV across a 48.5 cm long capillary (50.0 µm internal diameter) with detection at 220 nm [3].
  • Stability-Indicating Capability: The method's ability to separate this compound from its degradation products (formed under photolytic and oxidative conditions) was confirmed using photodiode array detection and mass spectrometry [3].

Below is a general workflow for developing and validating a bioanalytical method for this compound, synthesizing the protocols from the search results.

G cluster_main Bioanalytical Method Development & Validation Workflow cluster_prep Sample Prep Details cluster_valid Validation Parameters Start Start: Method Development SamplePrep Sample Preparation (Alkalinization & Liquid-Liquid Extraction) Start->SamplePrep InstrumentalAnalysis Instrumental Analysis (LC-MS / HPLC-ESI/MS / MEKC) SamplePrep->InstrumentalAnalysis Alkalinize Alkalinize Plasma (NaOH) DataProcessing Data Processing & Quantification InstrumentalAnalysis->DataProcessing Validation Method Validation DataProcessing->Validation Validation->SamplePrep Not Validated End Application to Study Validation->End Validated Linearity Linearity & Range Extract Extract with Organic Solvent (e.g., Hexane:Dimethylcarbinol) Alkalinize->Extract Evaporate Evaporate & Reconstitute Extract->Evaporate Precision Precision & Accuracy LLOQ Lower Limit of Quantification (LLOQ) Recovery Recovery & Stability

Key Insights for Researchers

  • Method Selection Depends on Goal: For high-sensitivity quantification in biological fluids (e.g., pharmacokinetic studies), LC-MS/MS methods are the gold standard. For routine quality control of pharmaceutical formulations, the MEKC method offers a robust and accurate alternative [1] [3] [2].
  • Trend Towards Multi-Analyte Panels: Modern analytical development is moving towards methods that can simultaneously screen for a broad panel of drugs, which is highly valuable for Therapeutic Drug Monitoring (TDM) in clinical psychiatry [4].
  • Critical Validation Parameters: When developing or adopting a method, pay close attention to its linear range, Lower Limit of Quantification (LLOQ), recovery efficiency, and precision (both intra-day and inter-day) to ensure it meets the required analytical standards [1] [3] [2].

References

Mianserin extraction efficiency comparison

Author: Smolecule Technical Support Team. Date: February 2026

Extraction Methods for Antidepressants

While not specific to Mianserin, recent studies provide insights into extraction techniques applicable to a range of antidepressant drugs, which can inform methods for this compound.

The table below summarizes two modern sample preparation techniques for antidepressants from biological matrices.

Technique Key Principle Applicable Analytes Reported Advantages Reference
Electromembrane Extraction (EME) Application of an electric field across a supported liquid membrane to extract charged analytes [1]. Basic substances (log P 2.0-4.0); polar bases with carrier mediation [1]. Faster kinetics; higher recoveries for many substances; effective for polar bases [1]. [1]
Fabric Phase Sorptive Extraction (FPSE) Sorptive membrane (e.g., sol-gel Carbowax 20M) extracts analytes directly from complex samples [2]. Venlafaxine, Citalopram, Paroxetine, Fluoxetine, Sertraline, Amitriptyline, Clomipramine [2]. Low solvent use; no sample pre-treatment; reduced preparation time [2]. [2]

Detailed Experimental Protocol: EME

The following workflow is adapted from a comprehensive comparison of EME and LPME [1]. You can adapt this general protocol for this compound.

cluster_system EME Setup start Start: Plasma Sample step1 1. Adjust Donor Phase pH start->step1 step2 2. Set Up EME System step1->step2 donor Donor Solution (pH-adjusted sample) step2->donor step3 3. Apply Electric Field step2->step3 Setup Complete membrane Supported Liquid Membrane (2-nitrophenyl octyl ether) donor->membrane Analyte Migration acceptor Acidic Acceptor Solution membrane->acceptor Electric Field Driven step4 4. Analyze Extracted Analytes step3->step4 Extraction Complete end End: HPLC/MS Analysis step4->end

Key Experimental Details:

  • Equipment: A commercial EME device based on conductive vials was used [1]. Using smaller vial sizes (200 µL) significantly improved extraction kinetics compared to larger (600 µL) vials [1].
  • Liquid Membrane: 2-Nitrophenyl octyl ether (NPOE) was used as the organic solvent for the supported liquid membrane in EME [1].
  • Performance: EME showed faster extraction kinetics and extracted a greater number of substances with higher recoveries compared to LPME, especially for compounds with a log P between 2.0 and 4.0 [1].

This compound Properties Summary

The table below summarizes key properties of this compound relevant to extraction and analysis, compiled from general drug databases [3] [4].

Property Description / Value
Drug Class Tetracyclic antidepressant (TeCA) [3] [4].
Chemical Formula C₁₈H₂₀N₂ [3] [4].
Protein Binding High (90-95%) [3] [4].
Metabolism Primarily hepatic, via CYP2D6 (via aromatic hydroxylation, N-oxidation, N-demethylation) [4].
Elimination Half-Life 21-61 hours [4].
pKa (Estimated) Not explicitly stated in search results. The amine groups suggest it is a basic compound.

References

Pharmacological Profiles of Tetracyclic Antidepressants

Author: Smolecule Technical Support Team. Date: February 2026

Antidepressant SERT (Ki, nM) NET (Ki, nM) H1 (Ki, nM) 5-HT2A (Ki, nM) 5-HT2C (Ki, nM) α2-Adrenergic (Ki, nM) MACH (Ki, nM)
Mianserin 4,000 [1] [2] 71 [1] [2] 0.30-1.7 [1] [2] 1.6-55 [1] [2] 0.63-6.5 [1] [2] 3.8-73 [1] [2] 820 [1] [2]
Mirtazapine >10,000 [1] ≥4,600 [1] 0.14-1.6 [1] 6.3-69 [1] 8.9-39 [1] 18-88 [1] 670 [1]
Maprotiline 5,800 [1] 11-12 [1] 0.79-2.0 [1] 51 [1] 122 [1] 9,400 [1] 570 [1]
Amoxapine 58 [1] 16 [1] 7.9-25 [1] 0.5 [1] 2.0 [1] 2,600 [1] 1,000 [1]
  • Key: Ki (nM): Inhibition constant. A lower value indicates stronger binding affinity. SERT: Serotonin Transporter; NET: Norepinephrine Transporter; H1: Histamine H1 Receptor; 5-HT2A/2C: Serotonin Receptor Subtypes; α2-Adrenergic: Alpha-2 Adrenergic Receptor; MACH: Muscarinic Acetylcholine Receptor.

Key Differentiating Factors

  • Mechanism of Action: this compound's therapeutic effect is primarily attributed to its potent antagonism of presynaptic alpha-2 adrenergic receptors, which increases the release of norepinephrine and serotonin [2] [3]. It is also a strong antagonist of 5-HT2A, 5-HT2C, and H1 receptors, contributing to both its antidepressant and sedative effects [4] [2] [3].
  • Noradrenergic vs. Serotonergic Activity: Compared to Mirtazapine, this compound demonstrates higher noradrenergic activity due to its more potent NET inhibition and α2-antagonism [2]. Conversely, it has lower affinity for the 5-HT3 receptor [2].
  • Side Effect Profile: A significant advantage of this compound and other TeCAs over older tricyclic antidepressants is their low affinity for muscarinic acetylcholine receptors, resulting in minimal anticholinergic side effects like dry mouth, constipation, and blurred vision [1] [3]. The primary side effect is sedation from H1 receptor blockade [2].

Efficacy and Safety in Clinical Context

  • Efficacy in Comorbid Physical Illness: A 2025 network meta-analysis found this compound to be more effective than placebo for treating depression in individuals with comorbid physical conditions, a common clinical challenge [5]. The same analysis noted that tricyclics like Imipramine were highly effective but less tolerated than SSRIs, which generally presented the best benefit-risk profile [5].
  • Safety in Overdose: this compound and Mirtazapine are considered far less toxic than tricyclic antidepressants in overdose, a critical safety differentiator [1].
  • Status in Treatment: this compound has largely been phased out in many markets in favor of Mirtazapine, which shares a similar but distinct receptor profile [4].

Experimental Protocols for Key Findings

The data in the comparison table primarily comes from in vitro binding assays that determine a compound's affinity for various receptors and transporters.

Protocol 1: Radioligand Binding Assay for Receptor Affinity (Ki Determination)

This methodology is used to generate the Ki values for receptor targets like H1, 5-HT2A, and α2-adrenergic receptors [1] [2].

  • Membrane Preparation: Isolate cell membranes expressing the human clone of the target receptor (e.g., from HEK-293 cells).
  • Incubation: Incubate the membrane preparation with a fixed concentration of a radioactively labeled ligand (e.g., [3H]Ketanserin for 5-HT2A receptors) and varying concentrations of the unlabeled test compound (e.g., this compound).
  • Separation and Measurement: Filter the incubation mixture to separate the bound radioligand from the free radioligand. Measure the radioactivity of the bound fraction using a scintillation counter.
  • Data Analysis: Determine the concentration of the test compound that inhibits specific radioligand binding by 50% (IC50). Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.

Protocol 2: Neurotransmitter Uptake Inhibition Assay in Synaptosomes

This method assesses a compound's ability to inhibit the reuptake of neurotransmitters like norepinephrine and serotonin, providing data for NET and SERT affinity [6].

  • Synaptosome Preparation: Prepare synaptosomal fractions from fresh rat brain tissue (e.g., hypothalamus for noradrenaline uptake, striatum for serotonin uptake).
  • Uptake Inhibition: Pre-incubate the synaptosomal suspension with the test drug (e.g., this compound or Imipramine) or vehicle. Then, initiate uptake by adding a radiolabeled neurotransmitter (e.g., [3H]noradrenaline or [3H]5-HT).
  • Termination and Quantification: After a short incubation, terminate the uptake reaction by rapid filtration through glass fiber filters. Wash the filters to remove excess radioligand and measure the accumulated radioactivity.
  • Data Analysis: Express the uptake in drug-treated samples as a percentage of the uptake in vehicle-treated controls to determine the inhibitory effect.

Visualizing this compound's Primary Mechanism of Action

The following diagram illustrates the key presynaptic and postsynaptic mechanisms of this compound.

G cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron Presynaptic Presynaptic Postsynaptic Postsynaptic NT Neurotransmitter Vesicle (NA, 5-HT, DA, ACh) NT->PreMembrane Synapse Synaptic Cleft PreMembrane->Synapse Increased Release H1 H1 Receptor Alpha1 α1 Receptor 5-HT2A/2C 5-HT2A/2C Receptors NET Norepinephrine Transporter (NET) Synapse->NET Reuptake Alpha2 α2-Adrenergic Autoceptor This compound This compound This compound->H1 Antagonizes This compound->Alpha1 Antagonizes This compound->5-HT2A/2C Antagonizes This compound->Alpha2 Antagonizes This compound->NET Inhibits

Diagram Title: this compound's Multimodal Mechanism of Action

This diagram shows that this compound's therapeutic and side effects arise from multiple actions [2] [3]:

  • Antagonism of α2-autoceptors disinhibits neurotransmitter release, increasing norepinephrine (NA), serotonin (5-HT), dopamine (DA), and acetylcholine (ACh) in the synapse [2].
  • Inhibition of the NET further increases synaptic norepinephrine levels [6] [2].
  • Antagonism of postsynaptic 5-HT2A/2C and α1 receptors is linked to its antidepressant effect and mitigation of certain side effects.
  • Antagonism of H1 receptors is responsible for the drug's pronounced sedative effects [4] [2].

Conclusion for Research and Development

This compound serves as a historical and pharmacological cornerstone for the TeCA class. Its value for researchers lies in its distinct profile:

  • High noradrenergic activity via NET inhibition and α2-antagonism.
  • A balanced, multi-receptor antagonist profile with minimal anticholinergic effects.
  • A favorable safety profile in overdose compared to TCAs.

While its clinical use has declined, understanding its mechanism provides a foundation for developing newer agents like Mirtazapine and for exploring multimodal antidepressant strategies.

References

Clinical Efficacy and Safety Profile of Mianserin

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes key findings from clinical studies comparing Mianserin with other antidepressants.

Comparator Study Population & Design Efficacy Findings Key Safety & Tolerability Findings
Imipramine (Tricyclic) 47 hospitalized depressed patients [1] [2] Equivalent improvement among this compound, Imipramine, and placebo groups [1] [2]. Drowsiness was more frequent with this compound on day 4; no other side-effects distinguished the treatments [1] [2].
Citalopram (SSRI) 336 elderly depressed patients with or without mild dementia; 12-week, double-blind study [3] Equivalent efficacy; both treatment groups showed a significant and comparable decrease in depression scores [3]. Fatigue and somnolence more frequent with This compound; insomnia more frequent with Citalopram [3].
Phenelzine (MAOI) & Imipramine Review of RCTs on patients with interpersonal sensitivity (atypical depression) [4] This compound did not appear to be effective for interpersonal sensitivity in two trials, whereas Phenelzine and SSRIs showed efficacy [4]. Information not specified in the context.
Not Applicable (Open Study) 277 depressed patients; open-label study [5] Positive results in 65% of patients based on global clinical judgment; improvement in depressive mood, anxiety, and sleep from the first week [5]. Generally good tolerance; only 5 drop-outs due to adverse effects [5].

Experimental Protocols from Key Studies

To evaluate the credibility and applicability of this data, it is helpful to understand the methodologies used in these studies.

  • Clinical Efficacy Trials: Standard clinical trial methodologies were employed. For example, the comparison of this compound and Citalopram was a randomized, double-blind study conducted over 12 weeks [3]. Efficacy was primarily measured using standardized depression rating scales, such as the Montgomery-Asberg Depression Rating Scale (MADRS) [3] and the Hamilton Rating Scale (HDRS) [1] [5]. The studies involved statistical analysis of score changes to determine significant differences between treatment groups.

  • Pharmacokinetic Study: A study with eight healthy male volunteers evaluated this compound's kinetics after a single 60 mg oral dose [6]. Plasma and blood concentrations were measured using gas chromatography-mass fragmentography to determine parameters like half-life (21 hours on average) and volume of distribution [6].

  • Recent Mechanistic Study (2024): This study used a combination of advanced techniques to uncover a novel mechanism of action for this compound [7]:

    • Pharmacological Assays: A curated library of 87 aminergic receptor ligands was screened. cAMP accumulation assays (using GloSensor biosensor) and β-arrestin2 recruitment assays (using PRESTO-Tango) were used to measure receptor activity [7].
    • G Protein Activation Assay: A Bioluminescence Resonance Energy Transfer (BRET) assay was used to measure the dissociation of G protein subunits, providing a direct readout of receptor activation and allowing for the determination of compound potency (EC50) [7].
    • Structural Biology: The binding pose of this compound to the 5-HT1eR was determined using cryo-electron microscopy (cryo-EM), providing a high-resolution 3D structure of the complex [7].

Proposed Signaling Pathway for this compound's Novel Action

A 2024 study revealed that this compound and related tetracyclic antidepressants act as unexpected agonists at the understudied 5-HT1eR and 5-HT1FR serotonin receptors, which may explain clinically observed effects like efficacy in migraine [7]. The diagram below illustrates this proposed signaling pathway.

This compound This compound Receptor 5-HT₁E or 5-HT₁F Receptor This compound->Receptor Binds as Agonist G_protein Inhibitory G Protein (Gi/Go) Receptor->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Reduces Production Biological Effects\n(e.g., potential antimigraine, antidepressant) Biological Effects (e.g., potential antimigraine, antidepressant) cAMP->Biological Effects\n(e.g., potential antimigraine, antidepressant) Decreased Levels

Key Insights for Researchers

  • Established Clinical Profile: Older clinical trials consistently position this compound as an antidepressant with efficacy comparable to TCAs like Imipramine and SSRIs like Citalopram, but with a potentially different side-effect profile, notably less insomnia but more somnolence [1] [3] [2].
  • Novel Mechanism Discovery: The recent discovery of its potent agonism at 5-HT1eR and 5-HT1FR provides a new mechanistic angle for drug development [7]. This suggests that the therapeutic activity of tetracyclic compounds may be broader than previously thought and could be leveraged for new indications.
  • Limitations of Existing Data: A significant portion of the clinical efficacy data is from the 1970s and 1980s. Furthermore, at least two trials suggested this compound may be less effective for specific symptom clusters like interpersonal sensitivity in atypical depression compared to MAOIs or SSRIs [4].

References

Pharmacological Profile & Mechanism of Action

Author: Smolecule Technical Support Team. Date: February 2026

Mianserin is classified as a tetracyclic antidepressant (TeCA). Its complex mechanism differs from typical SSRIs or tricyclics, primarily acting through receptor antagonism and reuptake inhibition rather than a single primary pathway [1] [2].

The table below summarizes its key molecular targets and actions:

Molecular Target Action Affinity (Ki value) Functional Consequence
Histamine H1 Receptor Antagonist / Inverse Agonist [2] 0.30–1.7 nM [2] Sedation, drowsiness, weight gain [1] [2].
α2-Adrenergic Receptors Antagonist [1] [2] 4–73 nM (various subtypes) [2] Disinhibition of norepinephrine, dopamine, and serotonin release [2].
5-HT2A Receptor Antagonist [1] [2] 1.6–55 nM [2] Potential augmentation of antidepressant action, possibly by affecting prefrontal-subcortical circuits [3].
5-HT2C Receptor Antagonist [1] [2] 0.63–6.5 nM [2] May contribute to increased norepinephrine and dopamine release in certain brain areas.
Norepinephrine Transporter (NET) Inhibitor [1] [2] 71 nM [2] Increases synaptic levels of norepinephrine.
κ-Opioid Receptor (KOR) Partial Agonist [4] [2] EC₅₀ = 530 nM [2] Direct activation, but with lower efficacy than full agonists; may contribute to analgesic and antidepressant effects [4].
Muscarinic Acetylcholine Receptors Low Affinity [1] [2] Ki = 820 nM [2] Notably lacks significant anticholinergic side effects [1] [2].
Serotonin Transporter (SERT) Very Weak Inhibitor [2] 4000 nM [2] Minimal direct serotonergic activity via reuptake blockade.

The following diagram illustrates the core mechanism of action of this compound, based on its pharmacodynamic profile:

G cluster_pre Presynaptic Actions cluster_post Postsynaptic Actions This compound This compound Alpha2 α2-Adrenergic Receptor This compound->Alpha2 Antagonizes NET Norepinephrine Transporter (NET) This compound->NET Inhibits H1 Histamine H1 Receptor This compound->H1 Antagonizes Serotonin2A 5-HT2A Receptor This compound->Serotonin2A Antagonizes Serotonin2C 5-HT2C Receptor This compound->Serotonin2C Antagonizes KOR κ-Opioid Receptor (KOR) This compound->KOR Partially Activates Disinhibition Disinhibition of NE, DA, and 5-HT release Alpha2->Disinhibition Leads to NET->Disinhibition Potentiates

Clinical Efficacy and Safety Comparison

The table below compares this compound with other antidepressant classes based on clinical studies and pharmacological data.

Drug / Class Mechanism Highlights Clinical Efficacy & Safety Notes
This compound Antagonist: H1, α2, 5-HT2A/2C. Weak NET inhibitor. KOR partial agonist. Similar efficacy to TCAs and SSRIs [5] [6]. Superior tolerability vs. Amitriptyline, with fewer anticholinergic effects like dry mouth [5].
Tricyclics (Amitriptyline) Strong NET/SERT inhibitor. Antagonist: mACh, H1, α1. Similar antidepressant efficacy to this compound [5]. Higher incidence of anticholinergic side effects (e.g., dry mouth) and cardiovascular toxicity [5] [2].
SSRIs (Fluoxetine, Fluvoxamine) Potent SERT inhibitor. Similar antidepressant efficacy to this compound [6]. One analysis suggested this compound may have a slight overall advantage in treatment effect over SSRIs [6].
Mirtazapine Structurally similar to this compound. Antagonist: H1, α2, 5-HT2A/2C. Considered a successor to this compound with a very similar pharmacological and clinical profile [1] [2].

Key Experimental Data and Protocols

The following experimental data underpins this compound's profile, particularly its action on the κ-opioid receptor.

Radioligand Binding Assays
  • Purpose: To determine the affinity (Ki) of this compound for various neurotransmitter receptors [4].
  • Protocol Summary: Cell membranes (from CHO cells transfected with human opioid receptors or rat brain tissue) are incubated with a radioactive ligand specific to a target receptor (e.g., [³H]U69,593 for KOR) and increasing concentrations of this compound. The degree to which this compound displaces the radioactive ligand is measured to calculate its binding affinity [4].
[³⁵S]GTPγS Binding Functional Assay
  • Purpose: To assess whether this compound acts as an agonist (activator) or antagonist (blocker) at a receptor, specifically the κ-opioid receptor (KOR) [4].
  • Protocol Summary: Cell membranes containing the target receptor are incubated with this compound and [³⁵S]GTPγS, a non-hydrolyzable analog of GTP. If this compound is an agonist, it will activate the receptor and its associated G-protein, leading to an increase in bound [³⁵S]GTPγS, which is measured by scintillation counting. The selective KOR antagonist nor-BNI is used to confirm receptor specificity [4].
  • Key Findings: this compound dose-dependently stimulated [³⁵S]GTPγS binding in CHO-KOP cells and native rat brain tissues (striatum, nucleus accumbens). This effect was fully blocked by nor-BNI, confirming KOR agonist activity. Its maximal effect was lower than full agonists, characterizing it as a partial agonist [4].

The workflow of this key experiment is visualized below:

G Start Cell Membrane Preparation (CHO-KOP or Rat Brain) Step1 Incubation with: • this compound • [³⁵S]GTPγS Start->Step1 Step2 Receptor Activation & G-protein Binding Step1->Step2 Step3 Measure Bound [³⁵S]GTPγS via Scintillation Counting Step2->Step3 Step4 Antagonist Blockade (Add nor-BNI) Step3->Step4 For specificity Finding Conclusion: this compound is a κ-Opioid Receptor Partial Agonist Step3->Finding Increased binding Step4->Finding Effect blocked

MAPK Phosphorylation Assays
  • Purpose: To study downstream intracellular signaling pathways activated by receptor engagement [4].
  • Protocol Summary: Cells expressing KOR are treated with this compound, and the phosphorylation levels of MAPKs (ERK1/2, p38) are detected using specific antibodies. This compound was found to increase ERK1/2 phosphorylation, an effect blocked by nor-BNI, providing further evidence of its KOR agonist activity [4].

Key Takeaways for Drug Development

  • Unique Multi-Receptor Profile: this compound's therapeutic action arises from a combination of NET inhibition and blockade of α2-adrenoceptors, 5-HT2A/2C, and H1 receptors, offering an alternative to monoamine reuptake inhibitors [1] [2].
  • Novel KOR Agonism: Its partial agonist activity at the κ-opioid receptor is a distinctive feature shared by some tricyclics, representing a non-classical antidepressant mechanism that may influence mood and pain pathways [4].
  • Differentiated Safety Profile: The lack of significant anticholinergic activity is a key advantage over many older tricyclics, reducing side effects like dry mouth and constipation, which can improve patient compliance [5] [1] [2].

References

Comparative Tolerability of Antidepressants

Author: Smolecule Technical Support Team. Date: February 2026

Antidepressant Class Key Tolerability Findings Comparative Evidence
Mianserin Tetracyclic antidepressant Lower incidence of sexual dysfunction; less anticholinergic effect; sedative profile; risk of agranulocytosis (rare) [1] [2]. Fewer side effects than paroxetine in the elderly; comparable GI tolerability to SSRIs [1].
SSRIs (e.g., Paroxetine, Sertraline) Selective Serotonin Reuptake Inhibitors High rates of treatment-emergent sexual dysfunction (50-70%); GI effects like nausea common [3]. This compound had fewer overall adverse events (41.9% vs. 31.5%) and lower dropout due to side effects than paroxetine in one study [1].
TCAs (e.g., Imipramine) Tricyclic Antidepressants Significant anticholinergic effects (dry mouth, constipation), cardiovascular effects, and sedation [2]. This compound has "minimal anticholinergic effect and less action on the cardiovascular system" [2].
Bupropion, Mirtazapine, Agomelatine Atypical / Non-SSRIs Generally lower risk of sexual dysfunction [3]. Along with this compound, these are considered to have a lower prevalence of TESD than serotonergic antidepressants [3].

Mechanistic Insights and Experimental Data

This compound's tolerability profile is directly linked to its unique receptor interaction mechanism, which differs significantly from SSRIs and TCAs.

Receptor Binding Profile

This compound primarily functions as an antagonist at various aminergic G-protein coupled receptors. The table below details its key receptor activities, which explain its clinical effects [4]:

Receptor / Transporter This compound's Activity Clinical Correlation
5-HT2A, 5-HT2C, 5-HT7 Antagonist / Inverse Agonist Lower incidence of sexual dysfunction (vs. SSRIs); sleep improvement [3] [4].
Histamine H1 Antagonist Sedative effects [4].
α1-adrenoreceptor Antagonist Potential for dizziness and orthostatic hypotension [5].
Noradrenaline Transporter Uptake Inhibitor Contributes to antidepressant efficacy [4].
Muscarinic Cholinergic Minimal affinity Low incidence of anticholinergic side effects (e.g., dry mouth, constipation) [2].
Key Experimental Models and Protocols

Researchers use specific models to elucidate this compound's anti-inflammatory and signaling effects.

  • Experimental Model for Anti-inflammatory Activity:

    • Cell Types: Primary human peripheral blood mononuclear cells (PBMCs) and macrophages derived from them, as well as human rheumatoid synovial membrane cultures [4].
    • Stimulation: Cells are stimulated with specific Toll-like receptor (TLR) ligands, such as resiquimod (R-848) for TLR8 [4].
    • Intervention: Cells are treated with this compound or its structural derivatives.
    • Outcome Measurement: Cytokine production (e.g., TNF) is measured in the supernatant, often using ELISA. A lead this compound derivative retained anti-inflammatory activity despite reduced 5-HT receptor binding, indicating an off-target, serotonin-independent mechanism [4].
  • Experimental Model for α1-Adrenergic Receptor Signaling:

    • Cell System: PC12 cell lines stably overexpressing human α1A-, α1B-, or α1D-AR subtypes [5].
    • Stimulation & Measurement: Receptor activation is induced by noradrenaline. Second messenger generation (inositol phosphate) is measured to quantify receptor pathway activity [5].
    • Findings: this compound acted as a direct antagonist of noradrenaline-induced signaling at all three α1-AR subtypes, with varying potency. This antagonism contributes to its side effect profile but differentiates it from other antidepressants [5].

Tolerability Management and Clinical Implications

  • Sexual Dysfunction: this compound is a recommended alternative for patients experiencing treatment-emergent sexual dysfunction (TESD) on SSRIs. Strategies include switching to this compound or other non-serotoninergic agents like bupropion [3].
  • Hematological Monitoring: this compound use requires vigilance for rare agranulocytosis. Patients should be advised to report sore throat, fever, or stomatitis immediately, and monitoring white blood cell counts may be necessary [2].
  • Drug-Drug Interactions: this compound has α-adrenoceptor antagonist activity, but studies show it does not significantly counteract the hypotensive effect of clonidine [2].

Supplementary Visualizations

The following diagram illustrates this compound's primary molecular targets and downstream effects related to its efficacy and tolerability.

mianserin_pathway cluster_receptors Molecular Targets (Antagonism) cluster_effects Clinical Effects This compound This compound H1 Histamine H1 Receptor This compound->H1 Blocks Alpha1 α1-Adrenoreceptor This compound->Alpha1 Blocks 5-HT2A 5-HT2A Serotonin Receptor This compound->5-HT2A Blocks 5-HT2C 5-HT2C Serotonin Receptor This compound->5-HT2C Blocks 5-HT7 5-HT7 Serotonin Receptor This compound->5-HT7 Blocks NAT Noradrenaline Transporter (Inhibition) This compound->NAT Inhibits Sedation Sedation H1->Sedation Low Sexual Dysfunction Lower Sexual Dysfunction Risk 5-HT2A->Low Sexual Dysfunction 5-HT2C->Low Sexual Dysfunction Antidepressant Effect Antidepressant Efficacy NAT->Antidepressant Effect Low Anticholinergic Low Anticholinergic Side Effects

The experimental workflow for characterizing this compound's anti-inflammatory activity is shown below.

experimental_flow Start 1. Design this compound Derivatives A 2. In Vitro Screening: Primary Human PBMCs Start->A B 3. Confirmatory Assays: Human Macrophages + TLR8 Ligand (R-848) A->B C 4. Ex Vivo Validation: Human Rheumatoid Synovial Tissue B->C D 5. Mechanism Investigation: 5-HT Receptor Binding Assay (Rat Cerebral Cortex) C->D End Conclusion: Anti-inflammatory effect is independent of 5-HT binding D->End

References

Mianserin pharmacokinetic profile comparison

Author: Smolecule Technical Support Team. Date: February 2026

Pharmacokinetic Profile of Mianserin

The table below summarizes key pharmacokinetic parameters for a 30 mg this compound dose from a pilot study comparing oral tablets and rectal suppositories [1].

Parameter Dogs (Rectal Suppository) Humans (Rectal Suppository) Humans (Oral Tablet - Reference)
Cmax (maximum plasma concentration) 1.3 ± 0.4 ng/mL 14.6 ± 6.3 ng/mL Not fully detailed in results, but Cmax was higher than suppository
tmax (time to Cmax) 5.5 ± 4.3 hours 8 hours Not fully detailed, but tmax was shorter than suppository
AUC0-24 (area under the curve) 18.9 ± 1.9 h・ng/mL 266 ± 103 h・ng/mL Comparable to the suppository
Key Findings - Compared to oral, the suppository had a lower Cmax and a delayed tmax, but a similar AUC. -

This data illustrates that the route of administration significantly affects how the drug is absorbed, even if the overall exposure (AUC) is similar [1].

Detailed Experimental Methodology

The pharmacokinetic data in the table above was generated through the following experimental protocols [1]:

  • Suppository Formulation: this compound suppositories (30 mg) were prepared using a melting technique. Powder from this compound hydrochloride tablets (Tetramide) was incorporated into Witepsol H-15, a suppository base, and poured into molds to solidify [1].
  • Study Subjects and Design:
    • Dog Study: Three beagle dogs received the rectal suppository. Blood samples were collected before and at 0.5, 1, 2, 4, 8, and 24 hours after administration [1].
    • Human Study: Three healthy male volunteers received a single 30 mg rectal suppository. This was an open-label, single-dose study. Blood was drawn at the same time points as in the dog study [1].
  • Bioanalysis: Plasma this compound concentrations were determined using gas chromatography–mass spectrometry (GC-MS), a highly sensitive and specific analytical technique [1].

Mechanism of Action and Metabolism Pathways

This compound's therapeutic effects are mediated through a complex mechanism, and its biotransformation involves several pathways, as visualized below.

G cluster_key_pathways Primary Metabolic Pathways cluster_key_targets Key Pharmacological Targets This compound This compound A Aromatic Ring Oxidation This compound->A B N-Demethylation This compound->B C Direct Conjugation (Human-specific) This compound->C T1 Histamine H1 Receptor (Antagonist) This compound->T1 T2 Alpha-2 Adrenergic Receptor (Antagonist) This compound->T2 T3 5-HT2A Serotonin Receptor (Antagonist) This compound->T3 Metabolites Conjugated Metabolites (e.g., Glucuronide, Sulfonate) A->Metabolites B->Metabolites C->Metabolites

*this compound's Core Pharmacological Profile [2] [3]:

  • Mechanism of Action: this compound is a tetracyclic antidepressant. Its therapeutic action is believed to stem from its antagonism of central alpha-2 adrenergic receptors, which increases noradrenergic neurotransmission. It is also a potent antagonist of histamine H1, 5-HT2A, and 5-HT2C serotonin receptors, which contributes to its sedative and potentially delirium-improving effects. It has minimal anticholinergic activity [2] [3].
  • Additional PK Parameters:
    • Protein Binding: Approximately 90% [2].
    • Half-Life: Ranges from 10 to 17 hours in humans [2].
    • Metabolism: It undergoes extensive hepatic metabolism [2]. Major pathways include aromatic hydroxylation and N-demethylation, followed by conjugation. A direct conjugation pathway specific to humans has also been identified [4].

Key Considerations for Researchers

  • Clinical Implications of PK Data: The slower absorption and lower peak concentration (Cmax) of the rectal formulation could be advantageous for minimizing certain side effects like sedation, while still achieving equivalent overall drug exposure (AUC) [1]. This makes it a viable alternative for patients who cannot take oral medication.
  • Safety Profile Distinction: Unlike typical antipsychotics used for delirium, this compound is unlikely to cause extrapyramidal symptoms. However, clinicians and researchers should be aware of its sedative properties (due to H1 receptor blockade) and the need to monitor for rare hematological disorders [2] [3].

References

Mianserin safety profile validation

Author: Smolecule Technical Support Team. Date: February 2026

Mianserin Safety Profile Overview

Safety Aspect Profile Summary & Comparative Risk Key Supporting Data

| Common Adverse Effects | High incidence of sedation; low anticholinergic activity [1] [2]. | Very common (>10%): Drowsiness (especially early treatment), dry mouth, constipation [1]. Low anticholinergic activity: Supported by studies showing it tends to increase or only slightly reduce saliva flow [2]. | | Hematologic Effects | Risk of agranulocytosis, leukopenia, and neutropenia; requires monitoring [2]. | this compound has been associated with an increased risk of agranulocytosis. Patients should report sore throat, fever, or stomatitis [2]. | | Neurological Effects | Seizure risk similar to tricyclic antidepressants (TCAs); can cause restless legs syndrome [3] [2]. | Seizures: Significant pharmacovigilance signal (Reporting Odds Ratio, ROR: 2.52) for antidepressants used for insomnia [3]. Therapeutic dose seizures: Most likely in first 2 weeks or after dosage increase [2]. | | Cardiovascular Safety | Relatively low cardiotoxicity; safer in overdose than TCAs [2]. | Overdose: Data show minimal cardiovascular toxicity (no profound coma, dysrhythmias, or deaths from this compound-alone overdose) [2]. Therapeutic dose: Studies show no consistent negative effects on ECG, blood pressure, or pulse [2]. | | Drug-Drug Interactions | Lower risk of severe CYP450-mediated interactions than some SSRIs [4] [2]. | Enzyme Inducers: Carbamazepine markedly reduces this compound plasma concentrations via CYP induction [2]. Central Nervous System Depressants: Co-administration with alcohol, anxiolytics, or hypnotics can enhance sedation [1]. |

Experimental Data and Methodologies

The safety data in the table above are derived from several types of experimental and observational studies.

  • Pharmacovigilance Studies: These analyses use databases of spontaneous adverse event reports to detect safety signals.
    • Methodology: A "case-non-case" design calculates metrics like the Reporting Odds Ratio (ROR) to identify if a specific adverse event (e.g., seizure) is reported disproportionately often for a given drug compared to all other drugs in the database [3]. This method identified a significant signal for seizures with antidepressants used for insomnia (ROR 2.52) [3].
  • Clinical Trials and Cohort Studies: These are structured studies that prospectively evaluate drug safety and efficacy.
    • Methodology: In randomized controlled trials (RCTs) and large observational cohort studies, participants are monitored for adverse events using standardized scales, clinical measurements, and patient reports. These studies directly compare the safety and tolerability of different antidepressants [5] [6].
  • Overdose Case Series and Toxicity Surveys: These studies review reports from poison control centers to understand a drug's effects in acute overdose.
    • Methodology: Researchers collect and analyze data from confirmed cases of overdose involving a single drug (e.g., this compound) to characterize the clinical presentation, severity, and outcomes [2].

Pharmacological Mechanisms of Key Safety Concerns

This compound's safety profile is directly linked to its unique receptor binding properties, which differ significantly from those of tricyclic antidepressants (TCAs) and SSRIs. The diagram below illustrates the primary receptor interactions responsible for its main effects and adverse events.

MianserinMechanisms cluster_primary Primary Receptor Interactions This compound This compound H1 Histamine H1 Receptor (Inverse Agonist) This compound->H1 a2 Presynaptic α2-Adrenergic Receptor (Antagonist) This compound->a2 NET Norepinephrine Transporter (Inhibitor) This compound->NET S2 Serotonin 5-HT2A/2C/3 Receptors (Antagonist) This compound->S2 Sedation Sedation H1->Sedation Weight Gain Weight Gain H1->Weight Gain ↑ Norepinephrine Release ↑ Norepinephrine Release a2->↑ Norepinephrine Release ↑ Serotonin Release ↑ Serotonin Release a2->↑ Serotonin Release ↑ Synaptic Norepinephrine ↑ Synaptic Norepinephrine NET->↑ Synaptic Norepinephrine Antidepressant Effect Antidepressant Effect S2->Antidepressant Effect Mitigated Sexual Dysfunction Mitigated Sexual Dysfunction S2->Mitigated Sexual Dysfunction Common ADR: Drowsiness Common ADR: Drowsiness Sedation->Common ADR: Drowsiness ↑ Norepinephrine & Serotonin ↑ Norepinephrine & Serotonin Therapeutic Effect Therapeutic Effect ↑ Norepinephrine & Serotonin->Therapeutic Effect

This mechanism explains this compound's favorable aspects: minimal anticholinergic effects (reducing dry mouth, constipation, and cardiac risks) and a lower incidence of serotonin-related side effects like nausea and sexual dysfunction. However, its potent H1 blockade causes significant sedation, and its complex noradrenergic and serotonergic activity underlies the risk of seizures [1] [2].

Key Safety Conclusions

  • Favorable Safety Aspects: this compound is a valuable option due to its low anticholinergic and cardiotoxic profile, making it relatively safe in overdose and suitable for patients with pre-existing cardiac conditions or those who cannot tolerate anticholinergic side effects [2].
  • Critical Safety Monitoring: The most serious risk is agranulocytosis, necessitating clinical vigilance and patient education. Its sedative properties are pronounced and can be exacerbated by other CNS depressants [1] [2]. The seizure risk, while comparable to TCAs, requires caution, particularly during initial treatment [3] [2].

References

Mianserin's Receptor Interaction Profile

Author: Smolecule Technical Support Team. Date: February 2026

Mianserin's distinct pharmacological profile is the foundation for its interaction potential. Unlike many tricyclic antidepressants (TCAs) or Selective Serotonin Reuptake Inhibitors (SSRIs), its primary mechanism does not involve monoamine reuptake inhibition. The table below summarizes its key receptor interactions and the resulting clinical implications.

Receptor / System Type of Interaction Experimental Evidence & Affinity Clinical / Interaction Implications
Presynaptic α₂-Adrenoceptors Antagonist Functional in vivo and ex vivo studies [1]. Increases noradrenergic and serotonergic neurotransmission; a key antidepressant mechanism.
Serotonin 5-HT₇ Receptors Competitive Antagonist pA2 = 8.1 ± 0.6 (guinea-pig ileum) [2]. Rank affinity order: this compound > Maprotiline > Imipramine > Amitriptyline [2]. Role in antidepressant action is not fully defined; functional impact in the enteric nervous system.
κ-Opioid Receptors Partial Agonist pKi at KOR: ~8.0; 12- and 18-fold higher affinity for κ- than μ- and δ-opioid receptors. Stimulates [³⁵S]GTPγS binding [3]. May contribute to analgesic and antidepressant effects; can antagonize effects of full κ-agonists [3].
Histamine H₁ Receptors High-affinity Antagonist Radioligand binding studies [3]. Sedation is a common side effect.
Adrenergic Antihypertensives Limited Interaction Clinical study: Did not antagonize the hypotensive action of guanethidine or bethanidine [4]. Favorable profile compared to TCAs, which can block the therapeutic effect of these drugs.
Cardiovascular Parameters QT Interval Prolongation Prolonged corrected Q-T interval at 1 week, returned to baseline by 2 weeks (volunteer/patient studies) [4]. Lower cardiotoxic risk in overdose compared to classic TCAs [4].

The following diagram synthesizes this compound's multi-receptor profile and its primary downstream effects, illustrating the basis for its therapeutic and side effects.

mianserin_mechanism cluster_receptors Receptor Interactions cluster_effects Primary Effects This compound This compound Alpha2 α₂-Adrenoceptor (Antagonist) This compound->Alpha2 KOR κ-Opioid Receptor (Partial Agonist) This compound->KOR H1 Histamine H₁ Receptor (Antagonist) This compound->H1 5-HT7 5-HT₇ Receptor (Antagonist) This compound->5-HT7 Neurotransmission Increased NE/5-HT Neurotransmission Alpha2->Neurotransmission Analgesia Potential Analgesic & Antidepressant Effect KOR->Analgesia Sedation Sedation H1->Sedation Enteric Enteric Nervous System Effect 5-HT7->Enteric

Comparative Efficacy and Tolerability in Clinical Use

Clinical studies and meta-analyses have positioned this compound relative to other antidepressant classes, particularly concerning efficacy and interactions in combination therapies.

Combination Therapy

A 2022 meta-analysis of 39 randomized clinical trials found that combining a reuptake inhibitor (SSRI, SNRI, or TCA) with an antagonist of presynaptic α₂-autoreceptors (this compound, mirtazapine, or trazodone) was superior to antidepressant monotherapy (SMD = 0.37; 95% CI, 0.19-0.55) [1]. This combination strategy was effective both as a first-line treatment and for non-responders, without a significant increase in dropout rates [1].

Monotherapy vs. Other Antidepressants

The tables below summarize findings from head-to-head clinical trials comparing this compound with SSRIs.

Table: Efficacy and Safety in General Adult Population

Comparison Study Design & Duration Key Efficacy Findings Key Tolerability Findings
This compound vs. Fluoxetine Double-blind, 6 weeks [5] Significantly more patients on fluoxetine improved vs. placebo. For this compound, no significant difference vs. placebo was found [5]. This compound: Drowsiness, weight gain. Fluoxetine: Nausea, vomiting, weight loss [5].
This compound vs. SSRIs (Pooled) Two double-blind studies, 8 weeks [6] No difference in responder/non-responder status. However, quantitative analysis (ANOVA) showed a significant treatment effect favoring this compound [6]. Early improvement (by day 14) was the best predictor of response for both this compound and SSRIs [6].

Table: Special Focus on Geriatric Patients

Comparison Study Design & Duration Key Efficacy Findings Key Tolerability Findings
This compound vs. Paroxetine Double-blind, 6 weeks [7] Marked improvement in both; a consistent tendency favoring paroxetine, significant for anxiety reduction [7]. Adverse events: Paroxetine 31.5%, this compound 41.9%. Withdrawals due to AE were similar [7].
This compound vs. Citalopram Double-blind, 12 weeks [8] Treatments were equivalent in reducing MADRS scores [8]. Fatigue/Somnolence: More frequent with this compound. Insomnia: More frequent with Citalopram [8].

Key Experimental Protocols for Reference

To facilitate your critical appraisal and potential replication efforts, here are the core methodologies from the pivotal studies cited.

  • Cardiovascular Response Studies (PMC1429203) [4]

    • Objective: To investigate the cardiovascular effects of this compound and TCAs using non-invasive methods and study its interaction with antihypertensive therapies.
    • Design:
      • Volunteer studies: Single-dose, non-blind in normal volunteers.
      • Patient studies: Double-blind trials in depressed patients.
    • Key Parameters: Heart rate, systolic time intervals (PEPI, LVET), and corrected Q-T interval on the ECG.
    • Interaction Studies: Co-administration with antihypertensives (e.g., guanethidine, bethanidine, propranolol) with monitoring of blood pressure.
  • Functional Interaction with Enteric 5-HT₇ Receptors (10997731) [2]

    • Objective: To determine the affinity and mechanism of action of antidepressants at 5-HT₇ receptors.
    • Tissue/Model: Isolated guinea-pig ileum.
    • Protocol: 5-Carboxamidotryptamine (5-CT) induced a concentration-dependent inhibition of the contractile response to substance P. Antidepressants were tested for their ability to antagonize this 5-CT response.
    • Analysis: Schild plot analysis for competitive antagonists (this compound) to determine pA2 values. Apparent pK𝐵 values were calculated for other antidepressants.
  • κ-Opioid Receptor Agonist Activity (PMC3504997) [3]

    • Objective: To investigate the agonist effects of this compound at cloned and native opioid receptors.
    • Models:
      • Cell lines: CHO cells stably expressing human δ-, κ-, or μ-opioid receptors.
      • Native tissues: Rat brain membranes (striatum, nucleus accumbens).
    • Assays:
      • Radioligand Binding: To determine receptor affinity (pK𝑖).
      • [³⁵S]GTPγS Binding Assay: To measure functional agonist activity (receptor activation).
      • MAPK Phosphorylation: To assess downstream signaling (ERK1/2 and p38 phosphorylation).

Conclusion and Research Context

The evidence shows that this compound possesses a unique multi-receptor profile that distinguishes it from TCAs and SSRIs. Its low risk of anticholinergic effects and lower cardiotoxicity, combined with evidence supporting its use in combination therapy, makes it a valuable agent, particularly in specific clinical scenarios like geriatric depression or treatment-resistant depression.

A primary research gap is the lack of very recent large-scale clinical trials directly comparing this compound with modern antidepressants. Future research could focus on:

  • Head-to-head comparisons with other noradrenergic and specific serotonergic antidepressants (NaSSAs) like mirtazapine.
  • Further exploration of its κ-opioid partial agonist property and its clinical relevance for conditions like comorbid pain and depression.
  • Systematic investigation of its metabolic side effects (e.g., weight gain) compared to other sedating antidepressants.

References

Mianserin cost-effectiveness analysis

Author: Smolecule Technical Support Team. Date: February 2026

Economic and Prescribing Context

The tables below summarize the available data on Mianserin's context within the antidepressant market.

Table 1: Antidepressant Prescribing Trends in England (2010-2023)

Antidepressant Percentage Change in Prescriptions (2010-2023) Total Prescriptions (2010-2023)
Sertraline +685% 174.4 million
Duloxetine +545% 28.8 million
Mirtazapine +269% 110.2 million
This compound Information Not Specified 60,130

Source: [1]

Table 2: Reported Manufacturing Cost Components for this compound

Cost Component Details
Major Raw Materials 2-Benzylaniline, Pyridine, Chloroacetyl Chloride [2].
Key Manufacturing Costs Costs of raw materials, utilities, labor requirements and wages, maintenance charges, land and infrastructure, machinery and technology [2] [3].

Experimental Data on Novel Application

Recent research has explored this compound's potential as an anti-cancer agent. The following diagram and details summarize the key experimental findings and protocols from a 2024 study.

G This compound's Proposed Anti-tumor Mechanism This compound This compound HSP60 HSP60 This compound->HSP60 Induces Sorafenib Sorafenib This compound->Sorafenib Combined with Cell Surface Cell Surface HSP60->Cell Surface Translocates to CCR9 CCR9 Cell Surface->CCR9 Participates in Downregulation AKT Pathway AKT Pathway CCR9->AKT Pathway Inactivates β-catenin/NFκB β-catenin/NFκB AKT Pathway->β-catenin/NFκB Inactivates Inhibited Tumor Growth Inhibited Tumor Growth β-catenin/NFκB->Inhibited Tumor Growth Leads to Synergistic Effect Synergistic Effect Sorafenib->Synergistic Effect Creates Enhanced Apoptosis Enhanced Apoptosis Synergistic Effect->Enhanced Apoptosis Induces Reduced Cell Viability Reduced Cell Viability Synergistic Effect->Reduced Cell Viability Causes In Vivo Tumor Growth\nInhibition In Vivo Tumor Growth Inhibition Synergistic Effect->In Vivo Tumor Growth\nInhibition Results in

Detailed Experimental Methodology

The following protocols are adapted from the 2024 study that investigated this compound's effects on liver cancer cells, both alone and in combination with Sorafenib [4].

  • Cell Viability Assay (MTT Assay)

    • Purpose: To determine the cytotoxic effects of this compound on cancer cell proliferation.
    • Procedure:
      • Plate liver cancer cells (e.g., HepG2, J7) in 48-well culture plates.
      • The following day, treat the cells with this compound (e.g., 10 μg/mL) and/or Sorafenib (e.g., 5-6 μM).
      • After a specified incubation period (e.g., 24-72 hours), add MTT reagent to each well.
      • Incubate for 4 hours to allow formazan crystal formation by viable cells.
      • Add a solubilization solution (10% SDS in 0.01 M HCl) to dissolve the crystals.
      • Measure the optical density at 570 nm with a reference of 650 nm using a microplate reader. The signal intensity correlates with the number of viable cells.
  • Apoptosis Assay (Flow Cytometry)

    • Purpose: To quantify the proportion of cells undergoing programmed cell death (apoptosis) after treatment.
    • Procedure:
      • Culture and treat cells (e.g., with 20 μg/mL this compound and/or 8 μM Sorafenib for 48 hours).
      • Harvest the cells and stain them with a mixture of fluorescein isothiocyanate (FITC)-conjugated Annexin V and Propidium Iodide (PI) for 30 minutes at room temperature.
      • Analyze the stained cells using a flow cytometer. This distinguishes live cells (Annexin V-/PI-), early apoptotic cells (Annexin V+/PI-), late apoptotic cells (Annexin V+/PI+), and necrotic cells (Annexin V-/PI+).
  • In Vivo Efficacy Model (Subcutaneous Xenograft)

    • Purpose: To validate the anti-tumor effects of this compound in a live animal model.
    • Procedure:
      • Inoculate immunodeficient mice (e.g., BALB/c nude mice) with liver cancer cells subcutaneously on the flank.
      • Once tumors reach a predetermined volume (e.g., 250 mm³), randomize the mice into control and treatment groups.
      • The treatment group receives intratumoral injections of this compound (e.g., 2-3 mg/60 μL/mouse) five days a week.
      • The control group receives a placebo (e.g., PBS).
      • Monitor and measure tumor dimensions regularly. Calculate tumor volume using the formula: (Smallest diameter) × (Longest diameter) × (Thickness).
      • Conclude the experiment on day 7 or 14 and analyze the results.
  • Mechanism Probes (Immunoblot and Co-immunoprecipitation)

    • Purpose: To investigate the proposed molecular mechanism of action, as shown in the diagram above.
    • Immunoblot Procedure:
      • Treat cells with this compound (e.g., 10-40 μg/mL for 24-72 hours) and extract proteins.
      • Separate proteins by electrophoresis on an SDS-polyacrylamide gel and transfer them to a membrane.
      • Incubate the membrane with primary antibodies against proteins of interest (e.g., HSP60, p-AKT, β-catenin, NFκB).
      • Incubate with enzyme-linked secondary antibodies and detect the signal to analyze protein expression and phosphorylation levels.
    • Co-immunoprecipitation Procedure:
      • Extract proteins from treated cells and isolate specific cellular fractions (e.g., plasma membrane proteins).
      • Incubate the protein sample with an antibody against the target protein (e.g., HSP60).
      • Add Protein A/G-agarose beads to capture the antibody-protein complex.
      • Elute the bound proteins and analyze them by immunoblotting to identify interacting partners.

References

Clinical Efficacy and Tolerability Comparison

Author: Smolecule Technical Support Team. Date: February 2026

The following table summarizes key data on how mianserin compares to other antidepressants in terms of efficacy and patient tolerability.

Antidepressant Efficacy vs. Placebo (SMD [1]) Efficacy Notes Tolerability vs. Placebo (Dropout RR [1]) Tolerability Notes
This compound -0.34 to -1.01 (class range) Effective for MDD; less effective for interpersonal sensitivity [2]. Data not specific Better tolerability than TCAs (e.g., amitriptyline); fewer anticholinergic effects [3].
Sertraline Effective Effective for 4/7 ICD-11 physical condition subgroups [1]. 1.47 (worse) Lower real-world tolerability vs. fluoxetine (aOR 1.12) [4].
Amitriptyline Effective Comparable efficacy to this compound [3]. Data not specific Poorer tolerability than this compound; more anticholinergic effects [3].
Imipramine -1.01 (most effective) Highly effective [1]. >1 (worse) Less tolerated than placebo and SSRIs [1].
Nortriptyline Effective Highly effective [1]. 3.41 (worse) Less tolerated than placebo and SSRIs [1].
SSRIs (as a class) Effective (e.g., Paroxetine, Citalopram, Escitalopram) Favorable benefit-risk profile; suitable as first-line [1]. Comparable to placebo Real-world: Citalopram had better acceptability; Citalopram/Sertraline had lower safety vs. fluoxetine [4].
Placebo -- (Baseline) -- 1.00 (Baseline) --

Abbreviations: SMD: Standardized Mean Difference (a negative value indicates improvement over placebo); RR: Relative Risk (a value >1 indicates a higher dropout rate vs. placebo); aOR: Adjusted Odds Ratio (a value >1 indicates higher likelihood of event vs. fluoxetine); MDD: Major Depressive Disorder; TCA: Tricyclic Antidepressant.

Dosage and Pharmacological Profile

This table provides a comparison of standard dosing and key pharmacological mechanisms.

Antidepressant Dose Equivalent to Fluoxetine 40 mg [5] Primary Mechanism of Action Key Receptor Interactions
This compound 101.1 mg Tetracyclic (TeCA); Noradrenaline reuptake inhibitor; antagonist of α2-adrenoceptors, 5-HT2A, 5-HT2C, and H1 receptors [6]. Strong H1 blockade (sedation); low muscarinic affinity (few anticholinergic effects); κ-opioid partial agonist [7] [6].
Amitriptyline 122.3 mg Tricyclic (TCA); Serotonin and Noradrenaline Reuptake Inhibitor. Antagonist at muscarinic, histamine H1, and α1-adrenergic receptors [6].
Sertraline 98.5 mg Selective Serotonin Reuptake Inhibitor (SSRI). High selectivity for serotonin transporter [1].
Fluoxetine 40 mg (Reference) Selective Serotonin Reuptake Inhibitor (SSRI). High selectivity for serotonin transporter [1].

Experimental Data and Key Findings

For researchers, the methodologies and key findings from pivotal studies are detailed below.

  • Source: Pichot et al. (1983), "A double-blind comparative trial with this compound and amitriptyline" [3].

  • Objective: To compare the safety and efficacy of this compound and amitriptyline.

  • Methodology:

    • Design: Six-week, double-blind, parallel-group trial.
    • Participants: Patients with depressive disorder.
    • Assessments: Weekly ratings using the 21-item Hamilton Depression (HAMD) Scale, Clinical Global Impression (CGI) Scale, and a Treatment Emergent Symptom Scale (TESS).
  • Key Findings:

    • Efficacy: this compound and amitriptyline were comparable in reducing depressive symptoms on the HAMD and CGI scales.
    • Tolerability: Significantly more adverse events, particularly of the anticholinergic type (e.g., dry mouth, constipation), were reported in the amitriptyline group. The predominant adverse experience with this compound was drowsiness.
    • Efficacy Index: A combined measure of efficacy and adverse events "clearly demonstrated the superiority of this compound over amitriptyline" [3].
  • Source: Olianas et al. (2012), "The atypical antidepressant this compound exhibits agonist activity..." [7].

  • Objective: To investigate the effect of this compound on cloned and native opioid receptors.

  • Methodology:

    • Cell Models: Used CHO cells transfected with human κ- (KOP), μ- (MOP), and δ-opioid (DOP) receptors, and C6 glioma cells.
    • Assays: Radioligand binding assays to determine affinity. [35S]GTPγS binding assays and MAPK phosphorylation (ERK1/2) to measure functional receptor activation (agonist activity).
    • Antagonism: Used nor-BNI, a selective κ-opioid blocker.
  • Key Findings:

    • This compound bound to κ-opioid receptors with 12- and 18-fold higher affinity than to μ- and δ-opioid receptors, respectively.
    • In functional assays, this compound acted as a selective partial agonist at κ-opioid receptors. Its agonist effects were blocked by nor-BNI.
    • This κ-opioid receptor partial agonism is a potential contributor to this compound's antidepressant and analgesic effects [7].

Pharmacological Mechanisms and Signaling Pathways

This compound's therapeutic and side effects stem from its complex receptor interaction profile, visualized below.

mianserin_mechanism cluster_receptors Receptor Interactions cluster_effects Biological Effects & Potential Outcomes This compound This compound H1 Histamine H1 Receptor This compound->H1 Antagonism/ Inverse Agonism Alpha2 α2-Adrenergic Receptor This compound->Alpha2 Antagonism NET Norepinephrine Transporter (NET) This compound->NET Reuptake Inhibition Serotonin Serotonin Receptors (5-HT2A/2C/3) This compound->Serotonin Antagonism (5-HT2A/2C/3) KOP κ-Opioid Receptor (KOP) This compound->KOP Partial Agonism Sedation Sedation H1->Sedation Disinhibition Disinhibition of NE/5-HT/DA Release Alpha2->Disinhibition SideEffects Fewer Anticholinergic Side Effects Serotonin->SideEffects Analgesia Potential Analgesic Effect KOP->Analgesia Antidepressant Antidepressant Effect Disinhibition->Antidepressant

Diagram of this compound's Key Receptor Interactions and Effects

Research Implications and Context

  • Clinical Positioning: The evidence supports this compound as a well-tolerated alternative, especially for patients intolerant to the side effects of TCAs [3]. Its distinct mechanism (e.g., κ-opioid agonism) may offer benefits in specific cases, such as depression with comorbid chronic pain or sleep disturbances [8] [7].
  • Comparative Effectiveness: While highly effective, some data suggests this compound may be less effective than SSRIs like sertraline for depressive episodes co-occurring with specific physical illnesses [1] or for symptoms like interpersonal sensitivity in atypical depression [2].
  • Practical Dosing: The dose equivalence table provides a crucial reference for cross-tapering medications or comparing drug effects in meta-analyses [5].

References

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Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Solid

XLogP3

3.4

Hydrogen Bond Acceptor Count

2

Exact Mass

264.162648646 Da

Monoisotopic Mass

264.162648646 Da

Heavy Atom Count

20

LogP

4.24 (LogP)

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

250PJI13LM

Related CAS

21535-47-7 (mono-hydrochloride)

GHS Hazard Statements

Aggregated GHS information provided by 154 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302+H312+H332 (100%): Harmful if swallowed, in contact with skin or if inhaled [Warning Acute toxicity, oral;
acute toxicity, dermal;
acute toxicity, inhalation];
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

For the treatment of depression.

Drug Classes

Breast Feeding; Lactation; Milk, Human; Antidepressive Agents; Antidepressive Agents, Second-Generation; Serotonin Antagonists

Therapeutic Uses

EXPTL Therapy: 114 patients with chronic tension headache (more than 10 days per month for at least 6 months) were treated with placebo, clomipramine or mianserin in a double blind parallel group comparison. Eighty-two patients completed the study. Headache pain was scored weekly on visual analogue scales for the 6 weeks of treatment. Observer-rating of headache was made at entry, after 3 weeks and after 6 weeks of treatment. In all groups, headache complaints decreased significantly compared to baseline. With the main parameter the decrease on both clomipramine and mianserin was significant compared to placebo. Although the trend was the same for the other parameters, the changes relative to placebo did not reach statistical significance.
Mianserin is a tetracyclic compound advocated for the treatment of depressive illness and depression associated with anxiety. It combines antidepressant activity with a sedative effect and has an EEG and clinical activity profile similar to that of amitriptyline. It has an overall efficacy comparable with amitriptyline and imipramine in depressive illness, but at dosages which have achieved a similar overall clinical improvement, mianserin causes significantly fewer anticholinergic side effects than amitriptyline or imipramine and also appears less likely than these drugs to cause serious cardiotoxicity on overdosage. Mianserin also has anti-anxiety activity, but its role in treating patients with anxiety associated with primary depression has still to be clarified. Mianserin appears to be well tolerated by the elderly and by patients with cardiovascular disease, including those recovering from a recent myocardial infarction, and does not appear to antagonise the action of adrenergic neurone blocking antihypertensive drugs or affect the anticoagulant action of phenprocoumon.
In a 6-week study the efficacy of combined treatment of imipramine plus mianserin was compared to combined treatment of desipramine plus mianserin in patients with post-stroke depression. Patients were required to have a minimum baseline total score of 15 on the 17-item Hamilton Depression Scale (HAMD). The Melancholia Scale (MES) was also used to measure severity of depressive states to show that somatic symptoms had little influence on the evaluation of depression. Out of 120 stroke patients screened, 20 patients fulfilled the inclusion criteria. The doses of the drugs were flexible, using side-effects as a guide during treatment. Both intention to treat analysis and efficacy data (excluding patients who had dropped out during the first 2 weeks of treatment) showed that imipramine (mean dose 75 mg daily) plus mianserin (mean dose 25 mg daily) was superior to desipramine (mean dose 66 mg daily) plus mianserin (27 mg daily). The MES was found to be more sensitive than the HAMD for measuring change in depressive states during treatment. The assessment of side-effects using the UKU /side effect rating scale/ scale showed good tolerance in general. The only difference between the two treatment groups was seen in micturition disturbances, where the imipramine treated patients had most complaints after 14 days of treatment, but the symptoms disappeared despite continuous treatment.

Pharmacology

Mianserin is a tetracyclic antidepressant that has antihistaminic and hypnosedative, but almost no anticholinergic, effect. It is a weak inhibitor of norepinephrine reuptake and strongly stimulates the release of norepinephrine. Interactions with serotonin receptors in the central nervous system have also been found. Its effect is usually noticeable after one to three weeks. Mianserin may cause drowsiness and hematological problems.

MeSH Pharmacological Classification

Adrenergic alpha-Antagonists

ATC Code

N - Nervous system
N06 - Psychoanaleptics
N06A - Antidepressants
N06AX - Other antidepressants
N06AX03 - Mianserin

Mechanism of Action

Mianserin's mechanism of therapeutic action is not well understood, although it apparently blocks alpha-adrenergic, histamine H1, and some types of serotonin receptors.

KEGG Target based Classification of Drugs

G Protein-coupled receptors
Rhodopsin family
Adrenaline
ADRA2 [HSA:150 151 152] [KO:K04138 K04139 K04140]

Pictograms

Irritant

Irritant

Other CAS

24219-97-4

Absorption Distribution and Excretion

Absorbed following oral administration.
A pharmacokinetic study with mianserin HCl was performed in six healthy male subjects. The subjects were treated on different occasions intravenously with a constant-rate infusion of 5 mg mianserin HCl in 1 hr, orally with a single dose of 60 mg as two tablets of 30 mg each and with 60 mg as an oral solution. The wash-out period between treatments was 1 month. Blood samples were taken at predetermined times over a period of 120 hr following dosing. The mianserin concentration in the plasma samples was determined and the results were pharmacokinetically analyzed. The intravenous data could be adequately described by a 3-compartment model and the oral data by a 2-compartment model, both with first-order transfer and elimination rate constants. The mean plasma clearance of mianserin was found to be 19 +/- 2 L/hr (mean +/- SEM), the kinetic volume of distribution 444 +/- 250 L, the steady-state volume of distribution 242 +/- 171 L and the elimination half-life 33 +/- 5 hr. The absolute bioavailability in terms of extent of absorption was 22 +/- 3% for the solution and 20 +/- 3% for the tablets. The mean peak level for the solution was 79 +/- 11 ng/mL and for the tablets 54 +/- 5 ng /mL; mean peak time for the solution was 1.1 +/- 0.2 hr and for the tablets 1.4 +/- 0.2 hr. The mean absorption half-life for the solution was 0.43 +/- 0.13 hr and for the tablets 0.39 +/- 0.11 hr.
We studied mianserin kinetics after a single (60 mg) dose in eight inpatients suffering from depression. There was a considerable interpatient variability in plasma levels. Mean peak plasma levels (+/- SEM) were 114 +/- 26 ng/ml and were reached between 1 and 3 hr. The decline of mianserin levels in plasma was biphasic. The mean elimination t 1/2 was 21.6 +/- 3.1 hr and ranged from 10.7 to 40.8 hr. The estimated first-pass loss ranged from 26% to 48% (mean, 37%) and was lower than that reported for tertiary amine tricyclic antidepressants. The mean apparent volume of distribution (15.7 +/- 2.2 L/kg; 9.7 to 28.8 L/kg) was in the range of that for imipramine but somewhat lower than for maprotiline. Apparent total body clearance ranged from 0.33 to 0.81 L/hr/kg (mean +/- SEM, 0.52 +/- 0.05 L/hr/kg) and was of the order of that after maprotiline. Our results indicate that mianserin kinetics are in most respects similar to those of tertiary amine tricyclic antidepressants (e.g., imipramine) and the tetracyclic maprotiline.

Metabolism Metabolites

Hepatic.
Mianserin metabolism was studied in female humans, rabbits, and rats. ... In human females, unchanged mianserin, 8-hydroxymianserin and mianserin-2-oxide were isolated and identified in urine. The two metabolites were over 60 percent of the total urinary radioactivity; conjugated and unconjugated mianserin accounted for approximately 35 percent. In rabbits, mianserin was metabolized largely as 8-hydroxymianserin and an unidentified ester of 8-hydroxymianserin; only about 2.4 percent was unchanged mianserin. Small amounts of 2-formyldesmethylmianserin were isolated. The principal metabolite in rats was 8-hydroxydesmethylmianserin. Rats metabolized mianserin principally to 8-hydroxy compounds and to a lesser extent to demethylated metabolites. The authors conclude that mianserin is metabolized by three main pathways: 8-hydroxylation, demethylation, and 2-oxide formation. /Mianserin HCl/
To measure steady-state plasma concentrations of mianserin and its major active metabolite, desmethylmianserin, and to analyze the effects of various clinical factors on these plasma concentrations, steady-state plasma concentrations of mianserin and desmethylmianserin were measured in 76 depressed patients, ages 20-70 yr, receiving 30 mg/day mianserin at bedtime for 3 wk with doses increased up to 60 mg/day if needed. There were considerable interindividual variations in the steady-state plasma concentrations of these compounds; the plasma concentrations of mianserin plus desmethylmianserin were within the therapeutic range in only 43% of the patients. With advancing age, the plasma concentrations of mianserin increased significantly, while those of mianserin plus desmethylmianserin remained unchanged. Sex, smoking, and coadministration of benzodiazepines did not affect the drug's metabolism. There was no evidence that the kinetics of these compounds were nonlinear with increasing doses.
Mianserine has known human metabolites that include Mianserin N-oxide, 8-Hydroxymianserin, and Desmethylmianserin.

Associated Chemicals

Mainserin hydrochloride;21535-47-7

Wikipedia

Mianserin

Drug Warnings

Seizures were observed following the withdrawal of mianserin 60 mg/day for 2 years. To our knowledge, this is the first report of convulsions after suspension of an antidepressant. This phenomenon was observed in a young woman (with no history of epilepsy or other organic diseases that may induce seizures) 10 days after abrupt discontinuation of long-term treatment with mianserin.
An alcoholic woman who was admitted to hospital for detoxification was prescribed thyroxine because of hypothyroidism and mianserin to alleviate severe depression. After several weeks' treatment she became unwell and was readmitted to hospital. Haematological examination indicated agranulocytosis. Further extensive investigations elicited no cause for this other than the mianserin, since no such disturbance has been reported for thyroxine after years of use. Thus mianserin is probably implicated in this case of agranulocytosis. Although the response may have been idiosyncratic, it highlights the need to monitor new drugs during the early phases of widespread use.
Forty patients have been reported to the Committee on Safety of Medicines (CSM) because of convulsions occurring during treatment with mianserin, suggesting that this drug is more epileptogenic than tricyclic antidepressants. Details concerning 83% of these cases were obtained in a questionnaire study carried out in collaboration with the CSM and compared with those of a control group. ... As the CSM data do not allow for a reliable assessment of the relative epileptogenic effects of antidepressants, a comparison has been made between unpublished work on seizures occurring during treatment with imipramine and amitriptyline and published research on mianserin. Factors that might predispose to seizures include relevant family and past medical history, starting treatment, a change in dose, benzodiazepine withdrawal and concomitant treatment with other drugs that have epileptogenic properties.
Our report concerns 2 patients who developed delirium after an epileptic attack during mianserin treatment. In both cases the EEG showed a change with periodic sharp slow complexes similar to that seen in Creutzfeldt-Jakob disease. The symptoms subsided, however, and the EEG normalized after the antidepressant was discontinued, suggesting a noxious response to mianserin. If Creutzfeldt-Jakob-like changes in the EEG occur, the possible effect of antidepressant medication should be considered.
For more Drug Warnings (Complete) data for MIANSERIN (8 total), please visit the HSDB record page.

Biological Half Life

10-17 hours
The pharmacokinetics of mianserin hydrochloride have been determined in eight normal healthy volunteers, mean age 27, and 14 elderly patients, mean age 76. Mianserin was administered to volunteers by intravenous infusion (0.011 mg/kg/min for 15 min) and, on another occasion, by mouth, in a single dose of 30 mg. Elderly patients received a single oral dose of 40-60 mg. The terminal elimination half-life was significantly prolonged in the elderly. In young subjects it was 9.6 +/- 1.9 (s.d.) hr. In the elderly it was 27 +/- 13.1 (s.d.) hr. Apparent oral clearance was significantly reduced in the elderly. In young subjects it was 87.1 +/- 32 (s.d.) hr. In the elderly, it was 38.1 +/- 14.8 (s.d.) hr. These kinetic differences may have an important bearing on the sedative effects of mianserin.

Use Classification

Pharmaceuticals
Pharmaceuticals -> Nervous System -> Antidepressants

General Manufacturing Information

Preparation: NL 6603256; van der Burg,, Delobelle, US 3534041 (1967, 1970, both to Organon)

Interactions

Concentrations of the enantiomers of unconjugated and of total (unconjugated plus conjugated) mianserin, desmethylmianserin and 8-hydroxymianserin were measured in 12 patients before and after the introduction of carbamazepine. The dose of mianserin was 60 mg/d, carbamazepine was coadministered at 400 mg/d for 4 weeks, and blood samples were taken at weekly intervals after the introduction of carbamazepine. Each week, carbamazepine significantly decreased plasma concentrations of unconjugated and total (S)-mianserin (the more potent enantiomer) and of unconjugated and total (R)-mianserin. On average, plasma concentrations of unconjugated and total (S)-mianserin and of unconjugated and total (R)-mianserin were 55%, 56%, 66%, and 55%, respectively, of the corresponding values before introduction of carbamazepine. These results strongly suggest the involvement of CYP3A4, the major CYP enzyme induced by carbamazepine, in the metabolism of both enantiomers of mianserin. A strong decrease in the concentrations of (S)-8-hydroxymianserin was also measured (on average, the concentrations were 69% of the corresponding values before carbamazepine introduction). Conversely, plasma concentrations of unconjugated and of total (S)-desmethylmianserin, (R)-desmethylmianserin, and (R)-8-hydroxymianserin were only slightly modified by carbamazepine. From a clinical point of view, as a therapeutic window for (S)-mianserin has been recently suggested, the dose of racemic mianserin for a patient whose (S)-mianserin concentrations have been stabilized within this therapeutic window would need to be approximately doubled if carbamazepine, at 400 mg/d, is introduced as a comedication.
The interaction between mianserin and centrally-acting antihypertensive drugs was evaluated in normal volunteers and in patients with essential hypertension receiving either clonidine or methyldopa. The administration of the first dose of 20 mg mianserin to the normal volunteers was associated with a significant sedative effect and transient postural hypotension. In the normal volunteers, the blood pressure responses to a single oral dose of 300 ug clonidine were not modified by pretreatment with mianserin. The bradycardia associated with clonidine alone, however, was significantly attenuated. In the patient study, no significant changes in blood pressure control were observed, either after the first dose of 30 mg mianserin or after one and two weeks' continued treatment with mianserin. There is no evidence from these studies that the addition of mianserin therapy results in a clinically significant impairment of the antihypertensive effects of clonidine or methyldopa.

Dates

Last modified: 08-15-2023
1: Isabelle le BL, Clarot F, Vaz E, Goullé JP, Proust B. Disopyramide and mianserin intoxication: a unique fatal case--review of the literature. J Forensic Sci. 2014 May;59(3):850-3. doi: 10.1111/1556-4029.12392. Epub 2014 Feb 6. Review. PubMed PMID: 24502246.
2: Poyurovsky M, Schneidman M, Weizman A. Successful treatment of fluoxetine-induced dystonia with low-dose mianserin. Mov Disord. 1997 Nov;12(6):1102-5. Review. PubMed PMID: 9399252.
3: Leinonen E, Koponen H, Lepola U. Serum mianserin and ageing. Prog Neuropsychopharmacol Biol Psychiatry. 1994 Sep;18(5):833-45. Review. PubMed PMID: 7972855.
4: Tiraboschi P. [Mianserin]. Medicina (Firenze). 1988 Jul-Sep;8(3):351-3. Review. Italian. PubMed PMID: 3068469.
5: Wakeling A. Efficacy and side effects of mianserin, a tetracyclic antidepressant. Postgrad Med J. 1983 Apr;59(690):229-31. Review. PubMed PMID: 6346303; PubMed Central PMCID: PMC2417496.
6: Pinder RM, Fink M. Mianserin. Mod Probl Pharmacopsychiatry. 1982;18:70-101. Review. PubMed PMID: 7048075.
7: Cassano GB, Conti L, Dell'Osso L, Massimetti G. Four new atypical antidepressants (trazodone, mianserin, nomifensine, caroxazone): results of controlled trials. Adv Biochem Psychopharmacol. 1982;32:125-39. Review. PubMed PMID: 7046361.
8: Leonard BE. On the mode of action of mianserin. Adv Biochem Psychopharmacol. 1982;31:301-19. Review. PubMed PMID: 6282060.
9: Haine SE, Miljoen HP, Blankoff I, Vrints CJ. Mianserin and ventricular tachycardia: case report and review of the literature. Cardiology. 2006;106(4):195-8. Epub 2006 May 3. Review. PubMed PMID: 16675906.
10: Rotzinger S, Bourin M, Akimoto Y, Coutts RT, Baker GB. Metabolism of some "second"- and "fourth"-generation antidepressants: iprindole, viloxazine, bupropion, mianserin, maprotiline, trazodone, nefazodone, and venlafaxine. Cell Mol Neurobiol. 1999 Aug;19(4):427-42. Review. PubMed PMID: 10379419.
11: Demling J. [Mianserin: pharmacology and clinical aspects of an effective antidepressive agents]. Fortschr Med. 1993 Nov 10;111(31):497-500. Review. German. PubMed PMID: 8276338.
12: Mianserin 10 years on. Drug Ther Bull. 1988 Mar 7;26(5):17-8. Review. PubMed PMID: 3286177.
13: Boschmans SA, Perkin MF, Terblanche SE. Antidepressant drugs: imipramine, mianserin and trazodone. Comp Biochem Physiol C. 1987;86(2):225-32. Review. PubMed PMID: 2882911.
14: Chaplin S. Bone marrow depression due to mianserin, phenylbutazone, oxyphenbutazone, and chloramphenicol--Part II. Adverse Drug React Acute Poisoning Rev. 1986 Autumn;5(3):181-96. Review. PubMed PMID: 3538824.
15: Chaplin S. Bone marrow depression due to mianserin, phenylbutazone, oxyphenbutazone, and chloramphenicol--Part I. Adverse Drug React Acute Poisoning Rev. 1986 Summer;5(2):97-136. Review. Erratum in: Adverse Drug React Acute Poisoning Rev 1986 Winter;5(4):233. PubMed PMID: 3529881.
16: Lingjaerde O. From clomipramine to mianserin: therapeutic relevance of interactions with serotonin uptake and storage, as studied in the blood platelet model. Acta Psychiatr Scand Suppl. 1985;320:10-9. Review. PubMed PMID: 3901671.
17: Pinder RM. Adrenoreceptor interactions of the enantiomers and metabolites of mianserin: are they responsible for the antidepressant effect? Acta Psychiatr Scand Suppl. 1985;320:1-9. Review. PubMed PMID: 2996305.
18: De Ridder JJ. Mianserin: result of a decade of antidepressant research. Pharm Weekbl Sci. 1982 Oct 22;4(5):139-45. Review. PubMed PMID: 6128715.
19: Montgomery SA. Maprotiline, nomifensine, mianserin, zimelidine: a review of antidepressant efficacy in in-patients. Neuropharmacology. 1980 Dec;19(12):1185-90. Review. PubMed PMID: 6449677.
20: Brogden RN, Heel RC, Speight TM, Avery GS. Mianserin: a review of its pharmacological properties and therapeutic efficacy in depressive illness. Drugs. 1978 Oct;16(4):273-301. Review. PubMed PMID: 359311.

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